(Ethylphosphonoyl)ethane
説明
The exact mass of the compound Diethylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
diethyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVNGVYXSQARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457147 | |
| Record name | DIETHYLPHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-33-0 | |
| Record name | DIETHYLPHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethylphosphonoyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of (Ethylphosphonoyl)ethane via the Michaelis-Arbuzov Reaction
Introduction
The formation of a carbon-phosphorus (C-P) bond is a foundational transformation in organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicinal chemistry, materials science, and agriculture.[1][2] Among the methodologies for creating this crucial bond, the Michaelis-Arbuzov reaction stands as a robust and widely utilized protocol.[3] First discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction facilitates the synthesis of phosphonates, phosphinates, and phosphine oxides.[4]
This technical guide provides an in-depth exploration of the Michaelis-Arbuzov reaction, with a specific focus on the synthesis of (ethylphosphonoyl)ethane, more commonly known as diethyl ethylphosphonate. This compound serves as a valuable synthetic intermediate and finds application as a halogen-free flame retardant.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss key reaction parameters and potential side reactions, and present characterization data for the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.
The Michaelis-Arbuzov Reaction: A Mechanistic Overview
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[7] The reaction proceeds through a two-step SN2 mechanism.[8][9]
Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate
The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide.[10][11] This results in the displacement of the halide ion and the formation of a quasi-phosphonium salt intermediate.[4][12] The rate of this initial step is influenced by the electronic properties of the phosphite; electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction.[13][14]
Step 2: Dealkylation of the Phosphonium Intermediate
The displaced halide anion then acts as a nucleophile and attacks one of the alkoxy groups on the phosphonium intermediate.[9][11] This SN2 reaction leads to the formation of the pentavalent phosphonate product and a new alkyl halide as a byproduct.[4] The removal of this volatile alkyl halide byproduct can help to drive the reaction to completion.[11]
For the synthesis of diethyl ethylphosphonate, the reaction involves triethyl phosphite and an ethyl halide, typically ethyl iodide or ethyl bromide. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[13]
Visualizing the Reaction Mechanism
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Diethyl Ethylphosphonate
This protocol outlines a standard laboratory procedure for the synthesis of diethyl ethylphosphonate. As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Materials and Equipment
| Material/Equipment | Purpose |
| Triethyl phosphite | Reactant |
| Ethyl iodide | Reactant |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent loss of volatile materials |
| Heating mantle with stirrer | For heating and mixing the reaction |
| Distillation apparatus | For purification of the product |
| Inert atmosphere (Nitrogen or Argon) | To prevent side reactions with air/moisture |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Charging Reactants: To the flask, add triethyl phosphite. While stirring, slowly add ethyl iodide to the triethyl phosphite. The reaction is often exothermic, so controlled addition is important.[11]
-
Reaction Conditions: Heat the reaction mixture to a temperature typically between 120-160 °C.[9] The progress of the reaction can be monitored by observing the disappearance of the starting materials using techniques like ³¹P NMR spectroscopy.[11] The reaction is generally complete within a few hours.[14]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials.[11] The desired diethyl ethylphosphonate is obtained as a colorless oil.[11]
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the synthesis of diethyl ethylphosphonate.
Key Reaction Parameters and Troubleshooting
The success and efficiency of the Arbuzov reaction are contingent on several factors:
-
Purity of Reagents: Trialkyl phosphites are susceptible to oxidation and hydrolysis.[9] It is crucial to use pure, and preferably freshly distilled, reagents to ensure optimal reactivity.
-
Reaction Temperature: The classical Arbuzov reaction often requires elevated temperatures to proceed at a practical rate.[9] However, excessively high temperatures can lead to the decomposition of reactants or products.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the trialkyl phosphite can help ensure the complete consumption of the alkyl halide.[9]
-
Side Reactions: A potential side reaction is the reaction of the generated ethyl halide byproduct with another molecule of triethyl phosphite.[9] This can be mitigated by removing the volatile byproduct as it is formed.
Product Characterization
The synthesized diethyl ethylphosphonate can be characterized using various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₃P | [15] |
| Molecular Weight | 166.16 g/mol | [15] |
| Appearance | Colorless, transparent liquid | [5][16] |
| Density | 1.024 g/mL at 20 °C | [17] |
| Refractive Index | n20/D 1.417 | [17] |
| ¹H NMR | Spectral data available | [15][18] |
| ³¹P NMR | Spectral data available | [19] |
| IR Spectrum | Spectral data available | [15] |
Applications in Research and Drug Development
Organophosphonates, such as diethyl ethylphosphonate, are of significant interest in the pharmaceutical industry. They can act as stable mimics of phosphates and carboxylates, which are ubiquitous in biological systems.[14] This property makes them valuable for designing enzyme inhibitors and other biologically active molecules.[1] For instance, phosphonates have been incorporated into antiviral and anticancer agents.[2] Furthermore, the C-P bond is metabolically stable, which is a desirable characteristic for drug candidates.
Beyond pharmaceuticals, diethyl ethylphosphonate is widely used as a halogen-free flame retardant, particularly in polyurethanes.[5][16] Its incorporation into polymers enhances their fire resistance by promoting char formation, which acts as a protective barrier.[5]
Conclusion
The Michaelis-Arbuzov reaction is a powerful and versatile tool for the synthesis of organophosphorus compounds. The synthesis of diethyl ethylphosphonate via this method is a classic example that highlights the reaction's utility and mechanism. By carefully controlling reaction conditions and understanding the underlying principles, researchers can efficiently synthesize this and other valuable phosphonates for a wide range of applications, from drug discovery to materials science. This guide provides a solid foundation for scientists and professionals to confidently approach this important synthetic transformation.
References
- Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link][1][2][7]
- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate.
- PubMed. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link][2]
- Babu, B. H., Prasad, G. S., Raju, C. N., & Rao, M. V. B. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link][3]
- ResearchGate. (n.d.). Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d) concurrent processes: diethyl ethylphosphonate generation (b), di-phosphonation (c) and cyclization (d).
- Organic Syntheses. (n.d.). DIETHYL BENZYLPHOSPHONATE.
- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.
- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction).
- J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction.
- Oregon State University. (n.d.). Reactions of Tertiary Phosphites with Alkyl Iodides in Acetonitrile.
- MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. International Journal of Molecular Sciences, 23(20), 12345. [Link]
- Organic Chemistry Portal. (2011). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Letters, 13(6), 1270-1273. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate.
- SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts.
- YouTube. (2023, February 3). Arbuzov Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology.
Sources
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Diethyl Ethylphosphonate [irocoatingadditive.com]
- 17. 乙基膦酸二乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 18. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
Diethyl ethylphosphonate CAS number 78-38-6 properties
An In-depth Technical Guide to Diethyl Ethylphosphonate (CAS 78-38-6)
Authored by: Gemini, Senior Application Scientist
Abstract
Diethyl ethylphosphonate (DEEP), registered under CAS number 78-38-6, is an organophosphorus compound of significant industrial and research interest.[1] Characterized by its chemical formula C₆H₁₅O₃P, it presents as a colorless, transparent liquid with a mild, sweet odor.[1][2] Its utility spans a wide range of applications, from serving as a highly efficient halogen-free flame retardant to being a critical intermediate in the synthesis of fine chemicals, pesticides, and pharmaceuticals.[3][4] This guide provides a comprehensive technical overview of Diethyl ethylphosphonate, detailing its physicochemical properties, spectroscopic signature, synthesis pathways, key chemical reactions, and established applications. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals working with this versatile compound.
Physicochemical Properties
The physical and chemical characteristics of DEEP are fundamental to its handling, storage, and application. It is a stable compound under standard conditions but is susceptible to hydrolysis in acidic or basic environments.[5][6] It is miscible with many common organic solvents, including alcohol and ether, but has limited solubility in water.[4][5]
Table 1: Physical and Chemical Properties of Diethyl Ethylphosphonate
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 78-38-6 | [5] |
| Molecular Formula | C₆H₁₅O₃P | [2] |
| Molecular Weight | 166.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Mild, sweet | [1][2] |
| Density | 1.024 g/mL at 20 °C | [5] |
| Boiling Point | 198 °C at 760 Torr; 82-83 °C at 11 mmHg | [1][5] |
| Flash Point | 105 °C | [5] |
| Refractive Index (n20/D) | 1.4163 - 1.417 | [1][2] |
| Vapor Pressure | 0.31 mmHg at 25 °C | [2] |
| Water Solubility | Slightly soluble | [2][5] |
| Solvent Solubility | Miscible with alcohol, ether, chloroform, dichloromethane | [5] |
| Stability | Stable, but hydrolyzes under acidic or basic conditions |[5][7] |
Spectroscopic and Analytical Characterization
Accurate identification and purity assessment of DEEP rely on standard spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.
Table 2: Spectroscopic Data Summary for Diethyl Ethylphosphonate
| Technique | Expected Characteristics | Reference(s) |
|---|---|---|
| ¹H NMR | Signals corresponding to two ethoxy groups and one P-ethyl group. Protons on carbons adjacent to oxygen or phosphorus will be downfield and show characteristic P-H and H-H coupling. | [8] |
| ¹³C NMR | Four distinct carbon signals corresponding to the two unique methylene and two unique methyl carbons of the ethyl groups. | [9] |
| ³¹P NMR | A single resonance in the phosphonate region, with its chemical shift indicative of the P(V) oxidation state. | [10] |
| IR Spectroscopy | Strong P=O stretch (~1250 cm⁻¹), P-O-C stretches (~1030-1050 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹). | [11] |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 166, along with characteristic fragmentation patterns from the loss of ethoxy and ethyl groups. |[11] |
Synthesis of Diethyl Ethylphosphonate
The primary industrial route for synthesizing Diethyl ethylphosphonate is the Michaelis-Arbuzov reaction. This powerful method involves the thermal rearrangement of a trialkyl phosphite, in this case, triethyl phosphite, catalyzed by an alkyl halide such as ethyl iodide.[12] The reaction proceeds via a quasi-phosphonium salt intermediate which then dealkylates to form the stable P=O bond of the phosphonate.
An alternative method is the Michaelis–Becker reaction, which involves the reaction of sodium diethyl phosphite with an ethyl halide.[13] While effective, the Michaelis-Arbuzov rearrangement is often preferred for its operational simplicity.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Rearrangement
Causality: This protocol is designed to maximize yield and control the exothermic reaction. Using a "heel" of the final product helps maintain a stable reaction temperature above the boiling point of the triethyl phosphite reactant, ensuring the reaction proceeds efficiently.[12] The slow addition of the phosphite reactant is critical for managing the exotherm and preventing runaway reactions.[12]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with a "heel" of Diethyl ethylphosphonate (approx. 20-25% of the total triethyl phosphite to be used) and the catalyst, ethyl iodide (typically 1-5 mol%).[12]
-
Heating: Heat the reaction mixture in an oil bath to a temperature of 175-185 °C.[12]
-
Reagent Addition: Begin the slow, dropwise addition of triethyl phosphite from the addition funnel. The rate of addition should be controlled to maintain the reaction temperature within the specified range, managing the exothermic nature of the rearrangement.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for 5-10 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., ³¹P NMR or GC).
-
Workup and Purification: Allow the reaction mixture to cool to room temperature. The crude product is then purified by vacuum distillation to yield pure Diethyl ethylphosphonate.
Key Chemical Reactions
DEEP's reactivity is centered around the phosphonate functional group. Its stability makes it a reliable component in many formulations, but it can undergo specific transformations under certain conditions.
Hydrolysis
Under either acidic or basic conditions, DEEP will hydrolyze to yield ethylphosphonic acid and two equivalents of ethanol.[2][4] This reactivity is an important consideration for its storage and in applications where it may be exposed to moisture or extreme pH.
Reactivity with Reducing and Oxidizing Agents
Like other organophosphates, DEEP can react with strong reducing agents to form highly toxic and flammable phosphine gas.[5][6] Conversely, partial oxidation may result in the release of toxic phosphorus oxides.[5][6] These reactions underscore the need for careful handling and avoiding contact with incompatible materials.
Applications in Research and Industry
The unique combination of phosphorus content, stability, and low viscosity makes DEEP a valuable compound in several fields.
-
Flame Retardant: One of its primary industrial uses is as a halogen-free additive flame retardant, particularly in rigid polyurethane foams.[3][14] It functions by promoting char formation during combustion, creating a protective barrier that inhibits the spread of fire.[3]
-
Chemical Intermediate: DEEP serves as a versatile building block in organic synthesis. It is a precursor for creating a variety of other organophosphorus compounds, including pesticides, herbicides, and reagents for phosphinoalkene and phosphinoalkyne synthesis.[3][4][15]
-
Industrial Additive: It is also employed as a gasoline additive, an antifoam agent, a plasticizer for polymers, a textile conditioner, and an antistatic agent.[2][15]
-
Emerging Technologies: Research is underway to incorporate DEEP into electrolytes for lithium-ion batteries. Its flame-retardant properties are being explored to enhance battery safety by mitigating the risks associated with flammable conventional electrolytes.[3]
Safety and Toxicology
DEEP is classified as a hazardous substance and requires careful handling.
-
Health Hazards: The compound is harmful if swallowed.[16][17] It is known to cause serious eye damage and skin irritation.[7][16][18] Inhalation of vapors may cause respiratory irritation.[18]
-
Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[18][19] An eyewash station and safety shower should be readily accessible.[18]
-
Environmental Hazards: DEEP is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[16][18] Release into the environment should be avoided, and the compound must be disposed of as hazardous waste according to local regulations.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, acids, and bases.[5][6]
Conclusion
Diethyl ethylphosphonate (CAS 78-38-6) is an organophosphorus compound with a well-established and growing profile of applications. Its role as a halogen-free flame retardant is of particular industrial importance, while its utility as a synthetic intermediate continues to be exploited in the development of new materials and molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in both research and industrial settings.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate.
- Chem Service. (2017). SAFETY DATA SHEET - Diethyl ethylphosphonate.
- Cheméo. (n.d.). Chemical Properties of Phosphonic acid, ethyl-, diethyl ester (CAS 78-38-6).
- Google Patents. (1995). US5473093A - Process for the synthesis of diethyl ethylphosphonate.
- Clinivex. (n.d.). Diethyl Ethylphosphonate Supplier.
- LookChem. (n.d.). What is Diethyl Ethylphosphonate - Properties & Specifications.
- PrepChem.com. (n.d.). Synthesis of diethyl 1-(N-formylamino)-ethyl-phosphonate.
- Wikipedia. (n.d.). Diethylphosphite.
- Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
- SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts.
- SpectraBase. (n.d.). ETHYL DIETHYLPHOSPHINATE - Optional[31P NMR] - Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8610, Diethyl ethylmalonate.
- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 5. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 78-38-6 | CAS DataBase [m.chemicalbook.com]
- 8. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]
- 9. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 13. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 14. Diethyl Ethylphosphonate [irocoatingadditive.com]
- 15. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. fishersci.com [fishersci.com]
Michaelis-Becker synthesis of diethyl ethylphosphonate
An In-Depth Technical Guide to the Michaelis-Becker Synthesis of Diethyl Ethylphosphonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Michaelis-Becker reaction, with a specific focus on the synthesis of diethyl ethylphosphonate. It delves into the underlying reaction mechanism, presents a detailed, field-proven experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques. This document is designed to serve as a practical resource for chemists in research and development, offering the technical depth required for successful synthesis and a foundational understanding of the reaction's principles.
Introduction: Contextualizing the Michaelis-Becker Reaction
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds, from flame retardants to critical pharmaceutical intermediates.[1] Two of the most prominent methods for creating this bond on an sp³-hybridized carbon are the Michaelis-Arbuzov and the Michaelis-Becker reactions.[2][3]
The Michaelis-Arbuzov reaction, discovered by August Michaelis and further explored by Aleksandr Arbuzov, typically involves the reaction of a trialkyl phosphite with an alkyl halide.[4][5] This reaction proceeds through a quasi-phosphonium salt intermediate and generally requires elevated temperatures to drive the dealkylation step.[6]
The Michaelis-Becker reaction, conversely, offers a complementary pathway. It utilizes a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) and a strong base to generate a nucleophilic phosphonate anion.[7] This anion then displaces a halide from an alkyl halide in a classic SN2 reaction.[2] A key advantage of the Michaelis-Becker synthesis is that it often proceeds under milder conditions, typically at or slightly above room temperature, making it suitable for thermally sensitive substrates.[2] However, its reliance on a strong base can be a limitation for substrates with base-labile functional groups.[8]
This guide focuses exclusively on the , a representative and widely used dialkyl alkylphosphonate.
Reaction Mechanism and Causality
Understanding the mechanism of the Michaelis-Becker reaction is paramount to troubleshooting and optimizing the synthesis. The process can be dissected into two primary stages:
-
Deprotonation of Diethyl Phosphite: Diethyl phosphite exists in tautomeric equilibrium, with the phosphonate form, (CH₃CH₂O)₂P(O)H, overwhelmingly favored over the phosphite form, (CH₃CH₂O)₂P-OH.[9] The hydrogen atom bonded directly to the phosphorus is acidic and can be removed by a strong base. In this protocol, sodium ethoxide is the base of choice. The ethoxide anion abstracts the acidic proton from diethyl phosphite to generate a highly nucleophilic sodium diethyl phosphite salt. The choice of sodium ethoxide is strategic; it is readily prepared in situ from sodium metal and the ethanol solvent, preventing the introduction of competing nucleophiles or cations.
-
Nucleophilic Substitution (SN2): The resulting diethyl phosphite anion is a potent nucleophile. It attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction.[2] This step forms the critical C-P bond and regenerates a sodium halide salt (NaBr or NaI) as a byproduct. The reaction is typically conducted in a polar aprotic solvent to solvate the cation and facilitate the SN2 pathway.
The overall transformation is a robust and high-yielding method for the specific construction of the C-P bond.
Caption: The two-stage mechanism of the Michaelis-Becker reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of diethyl ethylphosphonate from diethyl phosphite and ethyl bromide on a laboratory scale.
Safety Precautions:
-
Sodium Metal: Reacts violently with water and alcohols. Handle with forceps, cut under mineral oil, and weigh in a dry, inert atmosphere. Ensure no water is present in the reaction vessel or solvents.[10]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents to prevent quenching the sodium ethoxide.
-
Inert Atmosphere: The reaction is moisture-sensitive and should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[11]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalence | Amount | Density (g/mL) |
| Sodium (Na) | 22.99 | 0.20 | 1.0 | 4.6 g | N/A |
| Anhydrous Ethanol | 46.07 | ~4.3 | ~21.5 | 250 mL | 0.789 |
| Diethyl Phosphite | 138.10 | 0.20 | 1.0 | 27.6 g (25.7 mL) | 1.072 |
| Ethyl Bromide | 108.97 | 0.22 | 1.1 | 24.0 g (16.5 mL) | 1.46 |
Step-by-Step Synthesis Workflow
Part A: Preparation of Sodium Ethoxide Solution
-
Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Solvent Addition: Add 150 mL of anhydrous ethanol to the flask via cannula or a dry syringe.
-
Sodium Addition: Carefully cut 4.6 g (0.20 mol) of sodium metal into small pieces while submerged in mineral oil. Quickly rinse the pieces with anhydrous hexane to remove the oil, and add them one at a time to the stirring ethanol.
-
Reaction Completion: Allow the mixture to stir until all the sodium has completely dissolved. This may require gentle heating. Cool the resulting colorless sodium ethoxide solution to 0 °C in an ice bath.[13]
Part B: C-P Bond Formation
-
Reagent Addition: Slowly add 27.6 g (0.20 mol) of diethyl phosphite to the cold sodium ethoxide solution dropwise via a syringe over 30 minutes, maintaining the temperature below 10 °C.
-
Causality: The deprotonation of diethyl phosphite is also exothermic. A slow, cold addition prevents a rapid temperature increase and potential side reactions.
-
-
Formation of the Nucleophile: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the sodium diethyl phosphite salt.
-
Alkyl Halide Addition: Add 24.0 g (0.22 mol) of ethyl bromide dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Causality: A slight excess (1.1 equivalents) of the alkylating agent ensures the complete consumption of the phosphite anion. The slow addition controls the exotherm of the SN2 reaction.
-
-
Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours, or until TLC/GC-MS analysis indicates the consumption of the diethyl phosphite starting material. A fine white precipitate of sodium bromide will form as the reaction proceeds.
Part C: Workup and Purification
-
Solvent Removal: Remove the bulk of the ethanol solvent using a rotary evaporator.
-
Salt Removal: Add ~100 mL of diethyl ether to the resulting slurry and stir for 10 minutes. Remove the precipitated sodium bromide by vacuum filtration, washing the filter cake with additional diethyl ether (2 x 25 mL).
-
Causality: The organic product is soluble in diethyl ether, while the inorganic salt (NaBr) is not, allowing for a simple separation by filtration.
-
-
Aqueous Wash: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).[14] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Final Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude diethyl ethylphosphonate as a colorless to pale yellow oil.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 82-84 °C at 11 mmHg .[15]
-
Causality: Vacuum distillation is necessary because the product has a high boiling point at atmospheric pressure (~198 °C), and heating to this temperature could cause decomposition.[15]
-
Caption: Experimental workflow for the synthesis of diethyl ethylphosphonate.
Product Characterization
The identity and purity of the final product, a colorless liquid, should be confirmed using standard analytical techniques.[1][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the two ethoxy groups and the ethyl group attached to the phosphorus. The P-CH₂ protons will appear as a doublet of quartets due to coupling with both the adjacent methyl protons and the phosphorus atom.
-
³¹P NMR: Will show a single resonance characteristic of an alkylphosphonate.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: A strong absorbance band around 1250 cm⁻¹ is characteristic of the P=O stretch.[16]
-
Mass Spectrometry (MS): Will show the molecular ion peak (m/z = 166.16) and a characteristic fragmentation pattern.[15]
-
Refractive Index: The refractive index should be approximately n²⁰/D 1.416-1.417.[15][17]
Conclusion
The Michaelis-Becker reaction is a powerful and reliable method for synthesizing diethyl ethylphosphonate and other dialkyl alkylphosphonates. Its primary advantages lie in the use of readily available starting materials and mild reaction conditions compared to the high temperatures often required for the Michaelis-Arbuzov reaction. By carefully controlling stoichiometry, temperature, and atmospheric moisture, this protocol provides a reproducible pathway to a high-purity product. This guide provides the necessary technical depth, from mechanistic theory to practical execution, to empower researchers to confidently apply this important transformation in their work.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate.
- Abbaspour, K., et al. (2021). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Omega.
- Bright, D. S. (1995). Process for the synthesis of diethyl ethylphosphonate. U.S. Patent No. 5,473,093. Google Patents.
- Kuźnik, A., et al. (2022). One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. ResearchGate.
- Wikipedia (n.d.). Diethylphosphite.
- Organic Syntheses (n.d.). Diethyl (dichloromethyl)phosphonate. Org. Synth. Coll. Vol. 9, p.296 (1998).
- NIST (n.d.). Ethylphosphonic acid, diethyl ester. NIST Chemistry WebBook, SRD 69.
- NPTEL (n.d.). Lecture 23 : Phosphorus-Containing Compounds.
- Wikipedia (n.d.). Michaelis–Arbuzov reaction.
- van der Veken, P., et al. (2018). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 23(12), 3108.
- Organic Syntheses (n.d.). Ethyl phenylcyanoacetate. Org. Synth. Coll. Vol. 4, p.441 (1963).
- Wikipedia (n.d.). Michaelis–Becker reaction.
- Fakhraian, H., et al. (2005). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(3), 511-517.
- Chemistry Learner (n.d.). Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS.
- Sciencemadness.org (2020). Synthesis, storage of sodium ethoxide. Forum Discussion.
- Organic Chemistry Portal (n.d.). Arbuzov Reaction.
- Organic Syntheses (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Org. Synth. Coll. Vol. 7, p.181 (1990).
- Wikiwand (n.d.). Michaelis–Becker reaction.
- PrepChem.com (n.d.). Synthesis of diethyl phthalimidoethylphosphonate.
- SpectraBase (n.d.). Diethyl [2- ( 4'-methylphenyl) ethyl] phosphonate.
- Organic Syntheses (n.d.). Diethyl Benzylphosphonate. Org. Synth. 2011, 88, 326.
- SciSpace (n.d.). Application of diethyl ethynylphosphonate to the synthesis of 3‐phosphonylated β‐lactams via the Kinugasa reaction.
- Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432.
- ResearchGate (n.d.). Synthesis of phosphonic acid compounds via Michaelis-Becker reaction.
- Al-Rawashdeh, N. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Pharmaceuticals, 15(3), 389.
- Princeton University EHS (n.d.). Phosphorus.
- H.E.L Group (n.d.). Critical Considerations in Process Safety.
- Haz-Map (n.d.). Diethyl ethylphosphonate.
- Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 3(7), 688–694.
- University of Delhi (2015). B.Sc. (Hons) Course in Biomedical Science.
Sources
- 1. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Application of diethyl ethynylphosphonate to the synthesis of 3‐phosphonylated β‐lactams via the Kinugasa reaction (2017) | Emilia Obijalska | 4 Citations [scispace.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 10. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Sciencemadness Discussion Board - Synthesis, storage of sodium ethoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ethylphosphonic acid, diethyl ester [webbook.nist.gov]
- 17. Diethyl ethylphosphonate = 98.0 GC 78-38-6 [sigmaaldrich.com]
Physical and chemical properties of diethyl ethylphosphonate
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Ethylphosphonate
Introduction
Diethyl ethylphosphonate (DEEP), a key organophosphorus compound, holds a significant position in synthetic chemistry and materials science. Identified by its CAS number 78-38-6, this phosphonic acid ester is recognized for its utility as a chemical intermediate, a flame retardant, and a versatile reagent in organic synthesis.[1][2] This guide offers a comprehensive exploration of the core physical and chemical properties of DEEP, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application and handling. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, and established experimental protocols, grounding all claims in authoritative data.
Molecular Structure and Identification
The chemical behavior of diethyl ethylphosphonate is fundamentally dictated by its molecular architecture. It features a central phosphorus atom in a tetrahedral geometry, double-bonded to one oxygen atom, single-bonded to an ethyl group, and single-bonded to two ethoxy groups. This structure is the foundation of its reactivity and physical characteristics.
Caption: Chemical structure of Diethyl Ethylphosphonate.
For unambiguous identification, a standardized set of identifiers is crucial.
| Identifier | Value | Reference |
| IUPAC Name | Diethyl ethylphosphonate | [3] |
| CAS Number | 78-38-6 | [3] |
| Molecular Formula | C₆H₁₅O₃P | [3][4] |
| Molecular Weight | 166.16 g/mol | [4] |
| Synonyms | Diethyl ethanephosphonate, Diethoxyethylphosphine oxide | [3][4] |
| InChI Key | AATNZNJRDOVKDD-UHFFFAOYSA-N | [3] |
Physical Properties
DEEP is a colorless liquid with a characteristically mild or sweet odor.[4] Its physical properties are essential for determining appropriate handling, storage, and purification procedures.
| Property | Value | Reference |
| Appearance | Colorless liquid | [1][4][5] |
| Odor | Mild, sweet | [4] |
| Density | 1.024 - 1.03 g/cm³ at 20°C | [5] |
| Boiling Point | ~211°C (at atmospheric pressure); 180-181°F at 11 mmHg | [4][5] |
| Melting Point | 388°F (198°C) [Note: This appears unusually high and may be an error in the source data, likely confused with flash point or boiling point] | [4][6] |
| Flash Point | 90°C (194°F) - closed cup | |
| Refractive Index | n20/D 1.416 - 1.417 | [4] |
| Solubility | Slightly soluble in water; Miscible with alcohol and ether | [1][6] |
| Vapor Pressure | 0.31 mmHg | [4] |
The relatively high boiling point and flash point indicate that DEEP is not highly volatile or flammable under standard laboratory conditions, simplifying its handling compared to more volatile organic solvents.[5][7] Its density, being slightly greater than water, means it will sink if an immiscible mixture is formed.[6] Limited water solubility is a critical factor in designing aqueous work-up procedures, where hydrolysis can become a competing reaction.[1][6]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of diethyl ethylphosphonate. Each technique provides a unique fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: As an organophosphorus compound, ³¹P NMR is the most direct method for characterization. DEEP exhibits a characteristic chemical shift that is highly sensitive to the electronic environment of the phosphorus atom. This technique is exceptionally powerful for monitoring reactions, such as its synthesis or degradation via hydrolysis.[8][9]
-
¹H NMR: The proton NMR spectrum provides detailed information about the ethyl and ethoxy groups. It will show distinct signals for the CH₃ and CH₂ protons of both the P-ethyl and O-ethyl groups, with characteristic splitting patterns (triplets and quartets, further complicated by P-H coupling) that confirm their connectivity.[10]
-
¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing distinct resonances for the four unique carbon environments within the molecule.[4]
Infrared (IR) Spectroscopy
The IR spectrum of DEEP is dominated by several key absorption bands that correspond to specific molecular vibrations. The most prominent feature is a strong absorption band characteristic of the P=O (phosphoryl) double bond. Other significant bands include C-H stretching from the alkyl groups and P-O-C stretching from the phosphonate ester linkages.[4][11][12]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of DEEP reveals a molecular ion peak corresponding to its molecular weight, confirming its overall composition. The fragmentation pattern provides further structural evidence, showing characteristic losses of ethoxy and ethyl groups.[3][13]
Sources
- 1. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 2. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 3. Phosphonic acid, ethyl-, diethyl ester [webbook.nist.gov]
- 4. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Diethyl Ethylphosphonate - Properties & Specifications [china-phosphate.com]
- 6. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]
- 11. DIETHYL ETHYLPHOSPHONATE(78-38-6) IR Spectrum [m.chemicalbook.com]
- 12. Ethylphosphonic acid, diethyl ester [webbook.nist.gov]
- 13. Phosphonic acid, ethyl-, diethyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Structural Characterization of Diethyl Ethylphosphonate
This guide provides a comprehensive, in-depth exploration of the analytical methodologies for the structural characterization of diethyl ethylphosphonate (DEEP). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond mere procedural outlines. It delves into the causality behind experimental choices, ensuring a robust and validated approach to the structural elucidation of this important organophosphorus compound.
Introduction
Diethyl ethylphosphonate (C₆H₁₅O₃P, CAS No: 78-38-6) is an organophosphorus compound with a diverse range of industrial and research applications, including its use as a flame retardant, a plasticizer, and a synthetic intermediate.[1][2] Its precise structural integrity is paramount for its functional efficacy and safety. This guide details a multi-technique approach for the unambiguous structural verification of DEEP, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Properties
Before delving into the analytical techniques, it is crucial to understand the fundamental structure of diethyl ethylphosphonate.
Key Physicochemical Properties: [2][3]
-
Molecular Formula: C₆H₁₅O₃P
-
Molecular Weight: 166.16 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: 82-83 °C at 11 mmHg
-
Density: 1.024 g/mL at 20 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For diethyl ethylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR is essential for a complete structural assignment.[4]
The "Why" Behind the NMR Experiment Design
The choice of NMR experiments and parameters is dictated by the need to unambiguously assign every proton and carbon signal and to confirm the phosphorus environment and its couplings. A standard approach for a small molecule like DEEP involves a high-resolution ¹H NMR for proton assignments, a ¹³C{¹H} NMR for carbon backbone information, and a ³¹P{¹H} NMR to identify the phosphorus chemical shift. Further 2D experiments like COSY and HSQC can be employed if the 1D spectra are ambiguous, though for a molecule of this simplicity, they are often not required.
¹H NMR Spectroscopy
Expected Data: The ¹H NMR spectrum of diethyl ethylphosphonate is characterized by three distinct sets of signals corresponding to the ethyl group directly attached to the phosphorus and the two equivalent ethoxy groups.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -P-CH₂-CH₃ | ~1.1 | Triplet of triplets (tt) | 3H | ³JHH ≈ 7.6, ⁴JPH ≈ 20.0 |
| -P-CH₂-CH₃ | ~1.8 | Doublet of quartets (dq) | 2H | ³JHH ≈ 7.6, ²JPH ≈ 18.0 |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 6H | ³JHH ≈ 7.1 |
| -O-CH₂-CH₃ | ~4.1 | Doublet of quartets (dq) | 4H | ³JHH ≈ 7.1, ³JPH ≈ 7.1 |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer field strength.[2][5]
Interpretation: The ethoxy groups' methylene protons (-O-CH₂-) appear as a doublet of quartets due to coupling with the adjacent methyl protons (quartet) and the phosphorus nucleus (doublet). The ethyl group's methylene protons (-P-CH₂-) also show a complex splitting pattern for similar reasons. The integration values (3H, 2H, 6H, 4H) are crucial for confirming the number of protons in each environment.
¹³C NMR Spectroscopy
Expected Data: The proton-decoupled ¹³C{¹H} NMR spectrum will show four distinct signals.
| Assignment | Chemical Shift (δ, ppm) | Coupling to ³¹P |
| -P-CH₂-C H₃ | ~6.5 | Doublet (²JCP) |
| -P-C H₂-CH₃ | ~25.0 | Doublet (¹JCP) |
| -O-CH₂-C H₃ | ~16.5 | Doublet (³JCP) |
| -O-C H₂-CH₃ | ~61.5 | Doublet (²JCP) |
Note: Data is compiled from various sources and may show slight variations.[6][7]
Interpretation: The key feature is the coupling of each carbon to the phosphorus atom, resulting in doublets. The one-bond coupling (¹JCP) for the carbon directly attached to the phosphorus is significantly larger than the two- and three-bond couplings. This is a definitive diagnostic feature for identifying the carbon atoms in the phosphonate moiety.[7]
³¹P NMR Spectroscopy
Expected Data: The proton-decoupled ³¹P{¹H} NMR spectrum of diethyl ethylphosphonate will exhibit a single resonance.
| Compound | Chemical Shift (δ, ppm) | Reference |
| Diethyl ethylphosphonate | ~30-33 | 85% H₃PO₄ |
Note: The chemical shift can be influenced by the solvent.[8]
Interpretation: The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. A value in the range of +30 to +33 ppm is characteristic of alkylphosphonates.[9] A proton-coupled ³¹P spectrum would show a complex multiplet due to couplings with all the protons in the molecule, confirming the connectivity established in the ¹H NMR.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the diethyl ethylphosphonate sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.[10]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H, ¹³C, and ³¹P frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp lines and accurate coupling constant measurements.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse width and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C{¹H} NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets (which will be split into doublets by phosphorus). A longer acquisition time and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
³¹P{¹H} NMR: Acquire the spectrum with proton decoupling. A single pulse experiment is usually sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or an external standard (85% H₃PO₄ at 0 ppm for ³¹P).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the chemical shifts and coupling constants.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern obtained from techniques like electron ionization (EI) or collision-induced dissociation (CID) offers valuable structural information.
The "Why" Behind the MS Experiment Design
For a relatively small and volatile molecule like DEEP, direct injection into an electron ionization (EI) source is a common and effective approach. EI is a "hard" ionization technique that induces significant fragmentation, providing a characteristic fingerprint of the molecule. Electrospray ionization (ESI) is a "soft" ionization technique that is also applicable, especially when coupled with liquid chromatography (LC-MS), and would primarily show the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion or specific fragment ions to elucidate fragmentation pathways.
Expected Data (Electron Ionization):
| m/z | Proposed Fragment | Notes |
| 166 | [C₆H₁₅O₃P]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [M - C₂H₄]⁺˙ | Loss of ethene via McLafferty rearrangement |
| 137 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 110 | [M - 2C₂H₄]⁺˙ | Subsequent loss of another ethene molecule |
| 93 | [HP(O)(OH)₂]⁺˙ | Rearrangement and fragmentation |
| 81 | [P(O)(OH)₂]⁺ | |
| 65 | [P(OH)₂]⁺ |
Note: The relative intensities of these fragments can vary based on the instrument and conditions.
Interpretation and Proposed Fragmentation Pathway: The fragmentation of diethyl ethylphosphonate under EI conditions is expected to proceed through several characteristic pathways for organophosphorus esters.[11][12] A common fragmentation mechanism is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from an ethoxy group to the phosphoryl oxygen, followed by the elimination of a neutral ethene molecule. This leads to the prominent peak at m/z 138. Subsequent loss of another ethene molecule results in the fragment at m/z 110. Alpha-cleavage, the breaking of the bond between the phosphorus and the ethyl group, can lead to the fragment at m/z 137.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a stock solution of diethyl ethylphosphonate in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of around 1-10 µg/mL in the mobile phase. The optimal concentration should be determined empirically to avoid detector saturation.[1]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
-
LC-MS System Setup:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
For direct infusion, the sample can be introduced directly into the ESI source via a syringe pump.
-
For LC-MS analysis, an isocratic or gradient elution with a suitable mobile phase (e.g., water and acetonitrile with 0.1% formic acid) can be used. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[13]
-
-
Data Acquisition:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for diethyl ethylphosphonate.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 167.
-
Perform a full scan analysis to detect all ions within a specified mass range.
-
For structural confirmation, perform tandem MS (MS/MS) on the precursor ion at m/z 167. This involves isolating this ion and subjecting it to collision-induced dissociation (CID) to generate product ions.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak in the full scan spectrum.
-
Analyze the product ion spectrum from the MS/MS experiment to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed product ions.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
The "Why" Behind the IR Experiment Design
For a liquid sample like diethyl ethylphosphonate, Attenuated Total Reflectance (ATR)-FTIR is the most convenient and common technique.[14][15] It requires minimal sample preparation and provides a high-quality spectrum. The key is to obtain a clean spectrum of the neat liquid to identify the characteristic vibrational bands of the P=O, P-O-C, and C-H bonds.
Expected Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2980-2850 | C-H stretch (alkane) | Strong |
| ~1250-1230 | P=O stretch (phosphoryl) | Very Strong |
| ~1160-1100 | P-O-C stretch (asymmetric) | Strong |
| ~1050-950 | P-O-C stretch (symmetric) | Very Strong |
| ~790 | P-C stretch | Medium |
Note: Data is compiled from various sources and represents typical ranges for phosphonates.[16][17]
Interpretation: The most prominent and diagnostic peak in the IR spectrum of diethyl ethylphosphonate is the very strong absorption band corresponding to the P=O stretching vibration, typically found around 1240 cm⁻¹. The strong absorptions in the 1160-950 cm⁻¹ region are characteristic of the P-O-C linkages. The C-H stretching vibrations of the ethyl and ethoxy groups are observed in the 2850-2980 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the phosphonate functional group.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument and Sample Preparation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.[18]
-
-
Background Measurement:
-
With the clean, empty ATR crystal, acquire a background spectrum. This is crucial as it measures the instrument and environmental (e.g., atmospheric CO₂ and water vapor) absorbances, which will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small drop of the neat diethyl ethylphosphonate liquid directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and compare their positions (in cm⁻¹) and relative intensities to known values for phosphonates and the expected structure of diethyl ethylphosphonate.
-
-
Cleaning:
-
After the measurement, thoroughly clean the ATR crystal with a solvent-dampened cloth to remove all traces of the sample.
-
Conclusion
The structural characterization of diethyl ethylphosphonate is reliably achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise atomic connectivity and chemical environment, mass spectrometry confirms the molecular weight and provides fragmentation data for structural verification, and IR spectroscopy identifies the key functional groups. By following the detailed and validated protocols outlined in this guide, researchers can confidently and accurately confirm the structure of diethyl ethylphosphonate, ensuring its suitability for its intended application.
References
- Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- ResearchGate. (n.d.). The structure of diethyl phosphonate with the ¹H–³¹P couplings given in....
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- University of Arizona. (n.d.). 31 Phosphorus NMR.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Chen, Y., et al. (2020). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NIH.
- SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts.
- Hogenboom, A. C., et al. (1997). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. Analytical Chemistry.
- ResearchGate. (2025). Quantification of organophosphate insecticides in drinking water....
- SpectraBase. (n.d.). ETHYL DIETHYLPHOSPHINATE - Optional[31P NMR] - Chemical Shifts.
- JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures.
- University of Washington. (n.d.). Shimadzu FTIR Standard Operating Procedure.
- SpectraBase. (n.d.). DIETHYL-1-(3-METHOXYPHENYL)-ETHYL-PHOSPHONATE - Optional[13C NMR] - Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Diethyl phosphite. In NIST Chemistry WebBook.
- Koskela, H. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381.
- University of California, San Diego. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[FTIR] - Spectrum.
- The Journal of Physical Chemistry Letters. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Health, Safety and Environment Office, The Hong Kong University of Science and Technology. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- University of Wisconsin-River Falls. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- ResearchGate. (2025). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy....
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69629, Diethyl vinylphosphonate.
- ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl....
- YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- SpectraBase. (n.d.). Undecenyl diethyl phosphonate - Optional[FTIR] - Spectrum.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
Sources
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]
- 3. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DIETHYL ETHYLPHOSPHONATE(78-38-6) 13C NMR spectrum [chemicalbook.com]
- 7. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. m.youtube.com [m.youtube.com]
- 16. DIETHYL ETHYLPHOSPHONATE(78-38-6) IR Spectrum [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
The Solubility of Diethyl Ethylphosphonate in Organic Solvents: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the solubility characteristics of diethyl ethylphosphonate (DEEP), a versatile organophosphorus compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing DEEP's solubility, practical methodologies for its determination, and an overview of predictive modeling techniques. Our aim is to equip the reader with the necessary knowledge to confidently select appropriate solvent systems and design robust experimental or process conditions involving this compound.
Introduction to Diethyl Ethylphosphonate and its Significance
Diethyl ethylphosphonate (CAS No. 78-38-6) is a colorless liquid with a mild odor, recognized for its utility in a variety of applications.[1] It serves as a crucial intermediate in the synthesis of more complex organophosphorus compounds, a flame retardant in polymers, and a reagent in various organic reactions.[1] The solubility of DEEP in organic solvents is a critical physical property that dictates its performance in these applications, influencing reaction kinetics, purification processes, and formulation stability. A thorough understanding of its solubility profile is therefore paramount for process optimization, safety, and achieving desired outcomes in research and industrial settings.
Physicochemical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of diethyl ethylphosphonate, C6H15O3P, provides key insights into its solubility behavior.
The DEEP molecule possesses both polar and non-polar characteristics. The phosphoryl group (P=O) is highly polar and capable of acting as a hydrogen bond acceptor. The ethoxy groups (-OCH2CH3) also contribute to the molecule's polarity and can participate in dipole-dipole interactions. Conversely, the ethyl group attached directly to the phosphorus atom and the ethyl groups of the ethoxy moieties introduce non-polar, hydrophobic character.
The interplay of these features means that DEEP's solubility is favored in solvents that can engage in similar intermolecular interactions. Solvents with moderate to high polarity, and those capable of acting as hydrogen bond donors, are generally effective at solvating the DEEP molecule.
Caption: Intermolecular forces influencing the solubility of DEEP.
Qualitative Solubility Profile of Diethyl Ethylphosphonate
| Solvent | Qualitative Solubility | Reference(s) |
| Alcohols (e.g., Ethanol) | Miscible | [2][3] |
| Ethers (e.g., Diethyl Ether) | Miscible | [2][3] |
| Dichloromethane | Good Solubility/Slightly Soluble | [2][3] |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Good Solubility/Slightly Soluble | [2][3] |
| Water | Slightly Soluble | [1][4][5] |
Experimental Determination of Solubility: A Standardized Protocol
For applications requiring precise solubility data, empirical determination is essential. The following is a standardized protocol based on the widely accepted shake-flask method, which is suitable for determining the solubility of a liquid solute like diethyl ethylphosphonate in a liquid solvent.
Materials and Equipment
-
Diethyl ethylphosphonate (solute) of known purity
-
Organic solvent (solvent) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a suitable detector)
Experimental Workflow
Caption: Workflow for the experimental determination of DEEP solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of diethyl ethylphosphonate to a series of glass vials.
-
Accurately add a known volume or mass of the organic solvent to each vial. The presence of a distinct, undissolved phase of DEEP is necessary to ensure saturation.
-
Seal the vials tightly with PTFE-lined caps.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a constant concentration.
-
-
Phase Separation and Sampling:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for several hours to allow for complete phase separation.
-
Carefully withdraw a sample from the supernatant (the solvent-rich phase) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microdroplets of DEEP.
-
-
Quantification:
-
Prepare a series of calibration standards of diethyl ethylphosphonate in the chosen organic solvent.
-
Analyze the filtered samples and calibration standards using a validated analytical method (e.g., GC-FID).
-
Construct a calibration curve and determine the concentration of DEEP in the saturated solution.
-
-
Data Analysis and Reporting:
-
Calculate the solubility as the average concentration from replicate experiments.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or as a weight percentage).
-
Predictive Approaches to Solubility
In the absence of extensive experimental data, predictive models can provide valuable estimates of solubility. Two powerful approaches are the use of Hansen Solubility Parameters and group contribution methods like UNIFAC.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.
While the specific HSP values for diethyl ethylphosphonate are not readily published, they can be estimated through group contribution methods or determined experimentally by assessing its solubility in a range of solvents with known HSPs. Once the HSP of DEEP is known, its compatibility with various organic solvents can be predicted by calculating the "Hansen distance" (Ra) between the solute and solvent. A smaller Ra value indicates a higher likelihood of solubility.
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group contribution model used to predict activity coefficients in liquid mixtures. By breaking down the molecules in a mixture into their constituent functional groups, UNIFAC can estimate the activity coefficient of a solute at infinite dilution in a solvent, which can then be used to calculate its theoretical solubility.
The application of UNIFAC requires a database of interaction parameters between the various functional groups. While a powerful tool, the accuracy of UNIFAC predictions for specific compounds like diethyl ethylphosphonate depends on the availability and quality of the interaction parameters for the phosphonate group with the functional groups of the solvents of interest.
Conclusion
This technical guide has provided a multifaceted overview of the solubility of diethyl ethylphosphonate in organic solvents. By understanding the underlying physicochemical principles, leveraging available qualitative data, and employing robust experimental and predictive methodologies, researchers and professionals can make informed decisions regarding the use of DEEP in their specific applications. The provided experimental protocol offers a clear pathway for generating precise, application-relevant solubility data, while the introduction to predictive models opens avenues for computational screening of potential solvent systems.
References
- PubChem. Diethyl ethylphosphonate. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate.
Sources
- 1. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Modified UNIFAC 2.0 – A Group-Contribution Method Completed with Machine Learning [arxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Thermal Decomposition Profile of (Ethylphosphonoyl)ethane (Diethyl Ethylphosphonate)
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition profile of (Ethylphosphonoyl)ethane, more commonly known as Diethyl Ethylphosphonate (DEEP). As an organophosphorus compound with significant applications as a flame retardant and plasticizer, understanding its thermal stability and decomposition pathways is critical for safety, efficacy, and material science applications.[1][2] Due to the limited availability of direct, published decomposition data for DEEP, this guide establishes a robust profile by leveraging detailed pyrolysis studies of its close structural analog, Diethyl Methylphosphonate (DEMP).[3][4] The principles of organophosphorus thermal degradation, supported by extensive research on analogous compounds, provide a scientifically sound basis for predicting the behavior of DEEP.[5] This document details the anticipated decomposition mechanisms, expected thermal events, and the analytical methodologies required for empirical validation. It is intended for researchers, chemists, and material scientists working with organophosphorus compounds.
Introduction: Significance of Thermal Stability
Diethyl Ethylphosphonate (CAS: 78-38-6) is a phosphonate ester characterized by a central phosphorus atom double-bonded to oxygen, single-bonded to an ethyl group, and esterified with two ethoxy groups.[6] Its utility, particularly as a flame retardant in polymers like polyurethane and epoxy resins, is intrinsically linked to its thermal degradation behavior.[1] An effective flame retardant must decompose within a specific temperature range relative to the host polymer, releasing active species that can interrupt the combustion cycle in either the gas phase (e.g., radical trapping) or the solid phase (e.g., char formation).[5]
Therefore, a detailed understanding of DEEP's thermal decomposition is essential for:
-
Predicting Performance: Aligning its decomposition temperature with the polymer's degradation window.
-
Mechanism of Action: Identifying the released chemical species to determine if it acts in the solid or gas phase.
-
Processing & Safety: Establishing safe temperature limits for polymer processing and handling to prevent premature degradation and the release of potentially hazardous byproducts.[7]
-
Regulatory Compliance: Providing foundational data for safety data sheets (SDS) and risk assessments.
This guide synthesizes established principles of organophosphonate pyrolysis to construct a detailed and predictive thermal profile for DEEP.
Predicted Thermal Decomposition Profile & Mechanisms
The thermal decomposition of alkyl phosphonates is primarily governed by molecular elimination reactions, which are energetically favored over radical bond scission at lower pyrolysis temperatures (< 1000 K).[3] Based on extensive studies of Diethyl Methylphosphonate (DEMP), the decomposition of DEEP is expected to proceed through similar, well-defined pathways.[3][4]
Primary Decomposition Pathway: Six-Center Elimination (cis-Elimination)
The most prominent mechanism for alkyl phosphonates with a β-hydrogen on the alkoxy group is a six-center concerted reaction, also known as a cis-elimination.[3] This intramolecular process leads to the formation of an alkene and a corresponding phosphonic acid.
For DEEP, this reaction involves the transfer of a hydrogen atom from one of the ethoxy groups to the phosphoryl oxygen, resulting in the cleavage of the P-O bond and the formation of ethylene and ethyl(hydroxy)ethoxyphosphine oxide, which rapidly tautomerizes to ethylphosphonic acid monoethyl ester. A subsequent elimination can release a second molecule of ethylene to form ethylphosphonic acid.
Caption: Figure 1: Proposed Six-Center Elimination Pathway for DEEP.
Secondary Decomposition & Further Reactions
The ethylphosphonic acid derivatives formed are not thermally stable and will undergo further decomposition at higher temperatures. This can include dehydration reactions to form anhydride species or cleavage of the P-C bond, which is generally more stable than the P-O bonds.[8] The ultimate products upon complete decomposition at high temperatures are typically phosphoric and polyphosphoric acids, which contribute to the formation of a protective char layer in flame retardancy applications.
Analytical Methodologies for Characterization
A multi-technique approach is essential for fully characterizing the thermal decomposition profile of DEEP. The combination of thermogravimetry, calorimetry, and evolved gas analysis provides a complete picture of mass loss, energetic changes, and product identification.
Caption: Figure 2: Integrated Workflow for Thermal Analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the associated mass loss.
Protocol:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature using certified standards. Ensure the sample pan (typically platinum or alumina) is tared.
-
Sample Preparation: Pipette approximately 5-10 mg of DEEP into the tared sample pan.
-
Experimental Parameters:
-
Atmosphere: High-purity Nitrogen (99.999%) at a flow rate of 50-100 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. Rationale: This rate provides a good balance between resolution of thermal events and experimental time.
-
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperatures from the first derivative (DTG) curve.
Differential Scanning Calorimetry (DSC)
Objective: To identify the thermal nature (endothermic/exothermic) of decomposition events.
Protocol:
-
Instrument Setup: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Dispense 2-5 mg of DEEP into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference. Rationale: Hermetic sealing is crucial to prevent mass loss due to evaporation before decomposition.
-
Experimental Parameters:
-
Atmosphere: Nitrogen at 50 mL/min.
-
Temperature Program: Ramp from 25°C to 400°C at 10°C/min.
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., vaporization, some decomposition steps) and exothermic peaks (e.g., oxidative decomposition, cross-linking).
Evolved Gas Analysis (EGA): TGA-MS/FTIR
Objective: To identify the chemical nature of the gaseous products evolved during decomposition.
Protocol:
-
System Setup: Couple the gas outlet of the TGA to the inlet of a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer via a heated transfer line (maintained at ~200-250°C to prevent condensation).
-
Experiment Execution: Run the TGA experiment as described in Protocol 3.1.
-
Data Acquisition: Simultaneously record the TGA mass loss data and the MS (mass-to-charge ratio scans) or FTIR (infrared spectra) data as a function of temperature and time.
-
Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA data. For example, monitor m/z = 28 for ethylene in MS or the characteristic C-H stretching bands for alkenes in FTIR.
Projected Data Summary
The following table summarizes the anticipated thermal decomposition data for Diethyl Ethylphosphonate, projected from the behavior of closely related organophosphonates.[4][5]
| Parameter | Projected Value / Observation | Analytical Technique | Rationale & Expected Products |
| Purity Check | Single endotherm for boiling point | DSC | Confirms sample purity before decomposition analysis. |
| Onset of Decomposition (T_onset) | 280 - 330 °C (in N₂) | TGA | Phosphonates show higher thermal stability than alkyl phosphates.[5] |
| Major Decomposition Stage | Single, broad mass loss step | TGA | Corresponds to the sequential elimination of two ethylene molecules. |
| Decomposition Enthalpy | Endothermic | DSC | Bond cleavage and volatilization of small molecules typically requires energy input. |
| Primary Gaseous Products | Ethylene (C₂H₄) | TGA-MS, TGA-FTIR | Major product from the six-center elimination reaction.[3] |
| Secondary Gaseous Products | Ethanol (C₂H₅OH) | TGA-MS, TGA-FTIR | Minor product from alternative four-center elimination pathways.[3] |
| **Solid Residue at 600°C (N₂) ** | ~25-35% | TGA | Formation of a phosphorus-rich, acidic char (ethylphosphonic acid and polyphosphoric acids). |
Conclusion
The thermal decomposition profile of Diethyl Ethylphosphonate (DEEP) can be confidently predicted based on the well-established chemistry of analogous organophosphorus compounds. The primary degradation pathway is expected to be a six-center molecular elimination, initiating between 280-330°C and yielding ethylene as the principal volatile product, alongside a non-volatile ethylphosphonic acid residue. This residue can further condense to form a polyphosphoric acid char, which is fundamental to its solid-phase flame retardant activity.
The experimental workflows detailed in this guide, utilizing TGA, DSC, and Evolved Gas Analysis, provide a robust framework for the empirical validation of this profile. This foundational knowledge is critical for the intelligent design of flame-retardant polymer systems and for ensuring the safe handling and processing of materials containing Diethyl Ethylphosphonate.
References
- Glaude, P.A., et al. (2000). Kinetic Study of the Combustion of Organophosphorus Compounds. Defense Technical Information Center.
- Glaude, P.A., et al. (2000). Kinetic Study of the Combustion of Organophosphorus Compounds. ResearchGate.
- Zegers, E.J.P., & Fisher, E.M. (1996). Gas-Phase Pyrolysis of Diethyl Methylphosphonate. Combustion Science and Technology, 116-117, 69-89.
- National Oceanic and Atmospheric Administration (NOAA). DIETHYL ETHYLPHOSPHONATE. CAMEO Chemicals.
- CymitQuimica. CAS 78-38-6: Diethyl ethylphosphonate.
- Oceanchem Group Limited. (2022). Development of Diethyl Ethylphosphonate (DEEP). Coating additives.
- ChemicalBook. DIETHYL ETHYLPHOSPHONATE (CAS 78-38-6).
- Sorbie, K.S., et al. (2008). Thermal stability of amine methyl phosphonate scale inhibitors. ResearchGate.
- Bailey, W.J., et al. (1960). Phosphorus Compounds. III. Pyrolysis of Tertiary Phosphine Oxides. The Journal of Organic Chemistry.
- Calvini, R., et al. (2024). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI.
- Wikipedia. Organophosphorus chemistry.
- Wu, B., et al. (2021). Thermal Decomposition of Dimethyl Methylphosphonate on Size-Selected Clusters. The Journal of Physical Chemistry C.
- Durkin, A., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI.
- Sigma-Aldrich. Diethyl ethylphosphonate.
- National Center for Biotechnology Information. Diethyl ethylphosphonate. PubChem Compound Database.
Sources
- 1. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 2. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 7. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Diethyl Ethylphosphonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Relevance of Diethyl Ethylphosphonate
Diethyl ethylphosphonate (DEEP), a seemingly unassuming organophosphorus compound with the chemical formula C₆H₁₅O₃P, holds a significant position in both industrial and research chemistry.[1][2] It is a colorless liquid with a mild, sweet odor, valued for its utility as a high-efficiency, halogen-free flame retardant and as a versatile synthetic intermediate.[1][2][3] Its applications range from enhancing the fire safety of polymers used in construction and electronics to serving as a crucial building block in the synthesis of fine chemicals and potential pharmaceutical agents.[2][4]
This guide provides an in-depth technical exploration of the synthesis and structural validation of diethyl ethylphosphonate. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of the synthetic strategy, the rationale behind key experimental parameters, and the multi-faceted analytical approach required to authoritatively confirm the compound's identity and purity. This document is designed to equip researchers and drug development professionals with the field-proven insights necessary to confidently synthesize and characterize this important molecule.
Core Synthesis Strategy: The Michaelis-Arbuzov Reaction
The formation of the robust carbon-phosphorus (C-P) bond in diethyl ethylphosphonate is most classically and efficiently achieved through the Michaelis-Arbuzov reaction .[5] This reaction, a cornerstone of organophosphorus chemistry discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[5][6]
For the synthesis of DEEP, the reaction proceeds by treating triethyl phosphite with an ethyl halide, such as ethyl iodide.[7]
Reaction Mechanism: A Step-by-Step Analysis
The causality of the Michaelis-Arbuzov reaction is rooted in a two-step nucleophilic substitution process. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Sɴ2 Attack (Nucleophilic Addition): The reaction initiates with the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite acting as a nucleophile. This lone pair attacks the electrophilic ethyl group of the ethyl halide in a classic Sɴ2 fashion. This step forms a highly reactive tetraalkoxyphosphonium halide salt as an intermediate.[5][8]
-
Dealkylation (Sɴ2 Displacement): The displaced halide ion (e.g., iodide) then acts as a nucleophile, attacking one of the ethyl groups on an ester linkage of the phosphonium intermediate. This second Sɴ2 reaction results in the formation of the thermodynamically stable pentavalent phosphorus-oxygen double bond (P=O) and the regeneration of an ethyl halide molecule.[5]
The following diagram illustrates this sequential mechanism:
Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis via Catalytic Rearrangement
This protocol is a robust method for the synthesis of diethyl ethylphosphonate, adapted from established industrial processes.[7] The self-validating nature of this procedure lies in its careful control of temperature and reagent addition, ensuring high conversion and minimizing side reactions.
Materials:
-
Triethyl phosphite
-
Diethyl ethylphosphonate (for "heel")
-
Ethyl iodide (catalyst)
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer
-
Heating mantle
Step-by-Step Methodology:
-
Reactor Setup: Charge the reaction vessel with a "heel" of diethyl ethylphosphonate, approximately 20-25% of the total weight of the triethyl phosphite to be used.[7]
-
Expert Insight: The purpose of the heel is critical for thermal management. It establishes a high-boiling reaction medium from the outset, allowing the reaction temperature to be maintained above the boiling point of the triethyl phosphite reactant (~159 °C). This prevents excessive refluxing of the starting material and ensures the reaction proceeds efficiently in the liquid phase.
-
-
Catalyst Introduction: Add the catalyst, ethyl iodide, to the reaction vessel. A typical catalytic amount is 2-2.5% by weight of the triethyl phosphite.[7]
-
Heating: Heat the mixture to the target reaction temperature of 175-185 °C with stirring.[7]
-
Reagent Addition: Begin the slow, dropwise addition of triethyl phosphite from the dropping funnel.
-
Expert Insight: The rate of addition is the primary control parameter. It must be slow enough to maintain the reaction temperature within the 175-185 °C range. A rapid addition will cause the temperature to drop, slowing the reaction, while the exothermic nature of the reaction could lead to a dangerous thermal runaway if control is lost.
-
-
Reaction Monitoring: Continue the reaction at temperature until the conversion is complete. This can be monitored by techniques such as ³¹P NMR, observing the disappearance of the triethyl phosphite signal and the appearance of the DEEP product signal.
-
Purification: Upon completion, the crude product can be purified by vacuum distillation to remove any unreacted starting materials and the ethyl iodide catalyst, yielding pure diethyl ethylphosphonate.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount to confirming the successful synthesis and purity of the target compound. The following tables summarize the key physical properties and expected spectroscopic data for diethyl ethylphosphonate.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 78-38-6 | [9] |
| Molecular Formula | C₆H₁₅O₃P | [1] |
| Molecular Weight | 166.16 g/mol | [1] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Mild, sweet | [1] |
| Boiling Point | 82-83 °C @ 11 mmHg | [3] |
| Density | 1.024 g/mL at 20 °C | [9][10] |
| Refractive Index (n20/D) | 1.417 | [9] |
| Solubility | Miscible with alcohol and ether; slightly soluble in water. | [2][10] |
Structural Characterization: An Integrated Analytical Workflow
A multi-technique approach is required for the unambiguous structural elucidation of diethyl ethylphosphonate. The workflow begins after synthesis and purification, employing NMR, MS, and IR spectroscopy to probe different aspects of the molecular structure.
Caption: Integrated workflow for the synthesis and characterization of DEEP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule.
-
³¹P NMR: This is often the first and most definitive experiment. A single resonance confirms the presence of a single phosphorus environment. The spectrum is typically proton-decoupled.
-
¹H NMR: Provides detailed information about the two distinct ethyl groups. The ethyl group bonded directly to phosphorus (P-CH₂-CH₃) will show complex splitting due to coupling with both the adjacent protons and the phosphorus atom. The ethoxy groups (-O-CH₂-CH₃) will show a more standard quartet and triplet pattern.
-
¹³C NMR: Confirms the carbon skeleton, showing four distinct signals corresponding to the four unique carbon environments in the molecule.
Table 2: Typical NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) | Key Feature | Source(s) |
| ³¹P | ~ +30 to +35 | Single peak confirming phosphonate environment | [1][11] |
| ¹H | ~ 4.1 (m, 4H), ~1.7 (m, 2H), ~1.3 (t, 6H), ~1.1 (dt, 3H) | Complex multiplets for P-CH₂, distinct signals for O-CH₂ | [1][12] |
| ¹³C | ~ 61 (d), ~ 18 (d), ~ 16 (d), ~ 6 (s) | Four distinct signals; splitting observed due to C-P coupling | [1] |
Mass Spectrometry (MS)
Mass spectrometry validates the molecular weight of the synthesized compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful purity check.
-
Molecular Ion: The electron ionization (EI) mass spectrum of DEEP shows a molecular ion peak [M]⁺ at m/z = 166, confirming the molecular weight.[13][14]
-
Fragmentation Pattern: The fragmentation is characteristic of phosphonates. Key fragments include ions at m/z 139, 138, 111, and 93, which correspond to the loss of ethyl and ethoxy fragments. The base peak is often observed at m/z = 111.[1][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups, providing a rapid diagnostic check.
-
Expert Insight: The most telling feature in the IR spectrum of diethyl ethylphosphonate is the intense absorption band associated with the P=O (phosphoryl) bond stretch. Its presence is a strong indicator of a successful Arbuzov reaction, where the trivalent phosphorus has been converted to the pentavalent state.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Source(s) |
| ~1240-1260 | P=O Stretch | Strong, Sharp | [1][15][16] |
| ~1020-1050 | P-O-C Stretch | Strong | [17] |
| ~2980-2850 | C-H Stretch (Aliphatic) | Medium-Strong | [17] |
Conclusion
The synthesis of diethyl ethylphosphonate via the Michaelis-Arbuzov reaction is a classic, reliable, and well-understood transformation. Its success hinges on careful control of reaction temperature and reagent addition, principles that are broadly applicable in chemical synthesis. Authoritative characterization requires an integrated analytical approach, where ³¹P NMR confirms the core transformation, ¹H and ¹³C NMR elucidate the full structure, mass spectrometry validates the molecular weight, and IR spectroscopy provides rapid confirmation of key functional groups. With the detailed protocols and mechanistic insights provided, researchers and developers are well-equipped to produce and validate this versatile and industrially significant compound.
References
- Process for the synthesis of diethyl ethylphosphonate. (n.d.). Google Patents.
- Diethyl ethylphosphonate. (n.d.). PubChem.
- Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. (2023). National Institutes of Health.
- diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses.
- The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Diethylphosphite. (n.d.). Wikipedia.
- Michaelis–Arbuzov reaction. (n.d.). Grokipedia.
- Ethylphosphonic acid, diethyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Diethyl [2- ( 4'-methylphenyl) ethyl] phosphonate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Ethylphosphonic acid, diethyl ester. (n.d.). NIST WebBook.
- Michaelis–Arbuzov reaction. (n.d.). Wikipedia.
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI.
- The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. (2018). UNH Scholars Repository.
- Diethyl vinylphosphonate. (n.d.). NIST WebBook.
- Diethyl vinylphosphonate. (n.d.). PubChem.
- Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). MDPI.
- Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 乙基膦酸二乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]
- 13. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DIETHYL ETHYLPHOSPHONATE(78-38-6) MS spectrum [chemicalbook.com]
- 15. DIETHYL ETHYLPHOSPHONATE(78-38-6) IR Spectrum [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Ethylphosphonic acid, diethyl ester [webbook.nist.gov]
A Senior Application Scientist's Guide to the Hydrolysis of Diethyl Ethylphosphonate
Abstract
Diethyl ethylphosphonate (DEEP) is an organophosphorus compound of significant interest, primarily as a chemical intermediate and as a simulant for more toxic nerve agents.[1] Its hydrolysis, the cleavage of its P-O-C ester bonds by water, is a fundamental reaction that dictates its environmental fate, toxicological profile, and stability in various applications. This guide provides an in-depth technical examination of the hydrolysis of DEEP under both acidic and basic conditions. We will explore the distinct reaction mechanisms, compare their kinetics, and provide validated experimental protocols for researchers, scientists, and drug development professionals to quantitatively monitor these transformations.
Introduction: The Pivotal Role of Phosphonate Ester Hydrolysis
Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[2] Understanding the kinetics and mechanisms of this process is crucial for several reasons:
-
Environmental Persistence: The rate of hydrolysis determines how long compounds like DEEP persist in aqueous environments.
-
Toxicology & Drug Development: Many nerve agents are organophosphates, and their primary mode of detoxification in the body and in decontamination solutions is hydrolysis. Conversely, some phosphonate-based drugs are designed as esters (prodrugs) to be hydrolyzed into their active acidic form in vivo.
-
Synthetic Chemistry: Unintentional hydrolysis during aqueous work-ups or purification on acidic silica gel can significantly lower yields.[2] Conversely, controlled hydrolysis is a key step in synthesizing phosphonic acids.[3]
This guide will treat the acidic and basic pathways as distinct processes, each with unique mechanistic features and kinetic profiles.
Acid-Catalyzed Hydrolysis of Diethyl Ethylphosphonate
The hydrolysis of phosphonate esters under acidic conditions, such as in the presence of hydrochloric or sulfuric acid, proceeds in a consecutive, two-step manner, first yielding the monoester and then the final phosphonic acid.[4][5]
Reaction Mechanism
Acid-catalyzed hydrolysis of phosphonate esters generally proceeds via a bimolecular A_AC_2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[4] The process is initiated by the protonation of the phosphoryl oxygen, which significantly increases the electrophilicity of the phosphorus atom.
The key steps are:
-
Protonation: The phosphoryl oxygen (P=O) is protonated by a hydronium ion (H₃O⁺). This is a rapid equilibrium step that activates the phosphorus center for nucleophilic attack.[6]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic phosphorus atom. This forms a positively charged, pentacoordinate intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to one of the ethoxy groups, converting it into a good leaving group (ethanol).
-
Elimination of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule, regenerating the phosphoryl double bond.
-
Deprotonation: The resulting protonated ethyl ethylphosphonic acid monoester is deprotonated by a water molecule to yield the neutral monoester and regenerate the hydronium ion catalyst.
-
Second Hydrolysis: The entire process is repeated for the second ethyl ester group to yield the final product, ethylphosphonic acid. Kinetically, the cleavage of the second ester group is often the rate-determining step.[5]
Diagram: Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism for the acid-catalyzed hydrolysis of DEEP.
Kinetics and Influencing Factors
The reaction follows pseudo-first-order kinetics, with the rate being dependent on the concentration of the phosphonate ester and the acid catalyst.[5]
-
Substituent Effects: Electron-withdrawing groups attached to the phosphorus atom increase the rate of hydrolysis by making the phosphorus more electrophilic. Conversely, electron-donating groups decrease the rate.[2][5]
-
Steric Hindrance: While less pronounced than in basic hydrolysis, significant steric bulk around the phosphorus center can slow the reaction.[4]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[2]
-
Acid Concentration: The reaction rate generally increases with acid concentration, although at very high concentrations (>1.5 M), acid inhibition has been observed in some phosphinate systems due to reduced water activity.[4]
Base-Mediated Hydrolysis of Diethyl Ethylphosphonate
Base-mediated hydrolysis, or saponification, is typically much faster and more common for phosphonate esters than acid-catalyzed hydrolysis.[5] This pathway involves direct nucleophilic attack by the hydroxide ion.
Reaction Mechanism
The mechanism for basic hydrolysis is also a bimolecular process, often classified as a B_AC_2 type reaction, involving nucleophilic attack on the phosphorus center.
The key steps are:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic phosphorus atom.
-
Intermediate Formation: This attack results in the formation of a negatively charged, pentacoordinate intermediate (a phosphorane). This is typically the rate-determining step.
-
Elimination of Leaving Group: The intermediate collapses, expelling the ethoxide anion (EtO⁻) as the leaving group and reforming the P=O double bond.
-
Protonation: The highly basic ethoxide anion immediately deprotonates a water molecule to form ethanol and regenerate a hydroxide ion.
-
Second Hydrolysis: The process repeats for the second ethyl group on the resulting monoester anion to yield the final ethylphosphonate dianion.
Diagram: Base-Mediated Hydrolysis Mechanism
Caption: Mechanism for the base-mediated hydrolysis of DEEP.
Kinetics and Influencing Factors
The reaction exhibits second-order kinetics, being first-order in both the phosphonate ester and the hydroxide ion.
-
Steric Hindrance: The rate of basic hydrolysis is highly sensitive to steric hindrance. Increasing the bulk of the alkyl groups on the phosphorus atom significantly decreases the reaction rate.[2][4] For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate under alkaline conditions.[2]
-
pH: The rate is directly proportional to the hydroxide ion concentration, meaning it increases significantly with pH.[2]
-
Leaving Group: The stability of the leaving alkoxide group influences the rate, though this is less variable when comparing two identical ester groups as in DEEP.
Comparative Analysis: Acid vs. Base Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis |
| Catalyst/Reagent | H₃O⁺ (Catalyst) | OH⁻ (Reagent) |
| Initial Step | Protonation of P=O | Nucleophilic attack by OH⁻ |
| Intermediate | Positively charged, pentacoordinate | Negatively charged, pentacoordinate |
| Relative Rate | Generally slower | Generally much faster |
| Rate Determining Step | Often the 2nd hydrolysis step[5] | Formation of pentacoordinate intermediate |
| Sensitivity to Sterics | Moderate | High[2][4] |
| Products | Phosphonic Acid & Alcohol | Phosphonate Salt & Alcohol |
Experimental Protocol: Kinetic Monitoring via ³¹P NMR Spectroscopy
This protocol provides a self-validating method for quantitatively monitoring the hydrolysis of DEEP, allowing for the determination of pseudo-first-order rate constants.[2][5]
Materials & Instrumentation
-
Diethyl Ethylphosphonate (DEEP), >98% purity
-
Deuterated Water (D₂O)
-
Hydrochloric Acid (HCl), 12 M
-
Sodium Hydroxide (NaOH), 10 M
-
NMR Tubes
-
NMR Spectrometer with ³¹P capability (≥400 MHz recommended)
-
Constant temperature bath or NMR probe temperature control
Experimental Workflow
Diagram: Kinetic Experiment Workflow
Caption: Workflow for a kinetic study of DEEP hydrolysis.
Step-by-Step Procedure
-
Preparation:
-
Prepare a stock solution of DEEP in a suitable deuterated solvent if necessary (though neat reaction in D₂O is preferred).
-
Prepare the acidic (e.g., 1 M HCl in D₂O) or basic (e.g., 0.1 M NaOH in D₂O) reaction medium.
-
-
Reaction Initiation:
-
Equilibrate the reaction medium in the NMR spectrometer at the desired temperature (e.g., 50 °C).
-
At time t=0, inject a precise amount of DEEP into the NMR tube containing the medium and mix thoroughly.
-
Immediately begin acquiring proton-decoupled ³¹P NMR spectra.
-
-
Data Acquisition:
-
Acquire spectra at regular time intervals. The frequency of acquisition should be tailored to the reaction rate (more frequent for faster basic hydrolysis).
-
A typical diethyl phosphonate ester will have a characteristic chemical shift. As hydrolysis proceeds, new peaks corresponding to the phosphonic acid monoester and the final phosphonic acid will appear at different chemical shifts.[2]
-
-
Data Analysis & Validation:
-
Process the spectra (phasing, baseline correction).
-
Integrate the peaks corresponding to the starting material (DEEP), the intermediate monoester, and the final product (ethylphosphonic acid). The sum of the integrals should remain constant throughout the experiment, validating the measurement.
-
Calculate the concentration (or mole fraction) of DEEP at each time point.
-
For a pseudo-first-order reaction, a plot of ln([DEEP]) versus time will yield a straight line. The negative of the slope of this line is the observed rate constant, k_obs.
-
Conclusion and Field Insights
The hydrolysis of diethyl ethylphosphonate is a tale of two distinct pathways. The base-mediated route is a rapid, direct attack highly sensitive to steric bulk, making it an effective method for controlled, large-scale saponification or decontamination. In contrast, the acid-catalyzed pathway is a more measured, multi-step process that is often encountered during synthetic work-ups and is highly relevant to the environmental degradation of phosphonates in acidic waters.
For professionals in drug development, understanding these kinetics is paramount for designing phosphonate prodrugs that release their active component at a therapeutically relevant rate within the physiological pH range. For researchers in environmental science and toxicology, these mechanisms and rates are fundamental inputs for models predicting the persistence and breakdown of organophosphorus compounds. The robust NMR-based protocol provided herein offers a reliable method to gather the precise kinetic data needed to inform these critical applications.
References
- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
- Bálint, E., et al. (2020).
- Keglevich, G., & Bálint, E. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- Jansa, P., et al. (2012). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 14, 2282-2288. [Link]
- Hudson, R. F., & Keay, L. (1956). THE PREPARATION AND HYDROLYSIS OF ALKYL HYDROGEN METHYLPHOSPHONATES. Canadian Journal of Chemistry, 34(5), 576-583. [Link]
- Mabry, F. J., et al. (2010). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. [Link]
- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
Sources
- 1. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Purity Analysis of Synthesized Diethyl Ethylphosphonate
Introduction: The Significance of Purity in Diethyl Ethylphosphonate Applications
Diethyl ethylphosphonate (DEEP), a key organophosphorus compound, finds extensive application as a flame retardant, a plasticizer, and a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its efficacy and safety in these roles are directly contingent on its purity. Impurities, even in trace amounts, can adversely affect product performance, introduce toxicity, or interfere with downstream chemical transformations. This guide provides a comprehensive technical overview of the synthesis of diethyl ethylphosphonate and a multi-faceted approach to its purity analysis, designed for researchers, scientists, and professionals in drug development.
The predominant route to synthesizing diethyl ethylphosphonate is the Michaelis-Arbuzov reaction, a classic and robust method for forming carbon-phosphorus bonds.[3][4] This reaction, however, is not without its nuances, and a thorough understanding of the reaction mechanism and potential side reactions is crucial for controlling the purity of the final product.
Synthesis of Diethyl Ethylphosphonate via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, in this context, involves the reaction of triethyl phosphite with an ethyl halide (typically ethyl iodide or ethyl bromide) to yield diethyl ethylphosphonate.[3] The reaction proceeds through a two-step S_N2 mechanism.[3]
Caption: Michaelis-Arbuzov reaction for diethyl ethylphosphonate synthesis.
Experimental Protocol: A Step-by-Step Synthesis
This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction.[5][6]
Materials:
-
Triethyl phosphite (≥98% purity)
-
Ethyl iodide (or ethyl bromide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.1 equivalents).
-
Slowly add ethyl iodide (1.0 equivalent) to the triethyl phosphite with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 120-150°C.[6]
-
Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl halide reflux.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation to remove any unreacted starting materials and the ethyl halide byproduct. Diethyl ethylphosphonate typically distills at 82-83°C at 11 mmHg.[1]
Potential Impurities in Diethyl Ethylphosphonate Synthesis
A comprehensive purity analysis requires an understanding of the potential impurities that can arise during the synthesis.
| Impurity | Origin | Significance |
| Unreacted Triethyl Phosphite | Incomplete reaction or use of excess reagent. | Can interfere with subsequent reactions and affect the performance of the final product. |
| Unreacted Ethyl Halide | Incomplete reaction. | A volatile impurity that is typically removed during distillation. |
| Triethyl Phosphate | Oxidation of triethyl phosphite.[7] | A common impurity in the starting material or formed during the reaction if exposed to air. |
| Diethyl Phosphite | Hydrolysis of triethyl phosphite. | Can be present in the starting material or formed if moisture is present. |
| Side-Reaction Phosphonates | The ethyl halide byproduct can react with the starting triethyl phosphite, leading to a mixture of phosphonates.[7] | Can be difficult to separate from the desired product due to similar physical properties. |
A Multi-Technique Approach to Purity Analysis
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods is essential for a robust and reliable purity assessment.
Caption: Workflow for the purity analysis of diethyl ethylphosphonate.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for quantifying the purity of volatile and thermally stable compounds like diethyl ethylphosphonate.
Experimental Protocol: GC-FID Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), is suitable.[8]
Parameters:
| Parameter | Value | Rationale |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Temperature Program | Initial: 70°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min | Provides good separation of the main component from potential impurities with different boiling points. |
| Detector Temperature | 280°C | Prevents condensation of the analytes in the detector. |
| Carrier Gas | Helium or Nitrogen | Inert gases that do not react with the sample. |
| Flow Rate | 1.0 mL/min | A typical flow rate for good chromatographic resolution. |
Sample Preparation:
-
Prepare a stock solution of the synthesized diethyl ethylphosphonate in a volatile organic solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected purity range.
-
Inject a fixed volume (e.g., 1 µL) of each standard and the sample solution into the GC.
Data Analysis:
The purity of the diethyl ethylphosphonate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.
Mass Spectrometry Fragmentation of Diethyl Ethylphosphonate:
Under electron ionization (EI), diethyl ethylphosphonate undergoes characteristic fragmentation. The molecular ion peak (m/z 166) may be observed, but key fragment ions are often more abundant.[9]
| m/z | Fragment | Interpretation |
| 139 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 111 | [M - OC₂H₅]⁺ | Loss of an ethoxy group. |
| 93 | [P(O)(OH)₂]⁺ | Rearrangement and loss of ethene. |
By analyzing the mass spectra of minor peaks in the chromatogram, potential impurities can be identified by comparing their fragmentation patterns to spectral libraries or by interpreting the fragmentation based on their likely structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis. Both ¹H and ³¹P NMR are highly informative for diethyl ethylphosphonate.
¹H NMR Spectrum of Diethyl Ethylphosphonate:
The ¹H NMR spectrum of diethyl ethylphosphonate is characterized by distinct signals for the two types of ethyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quintet | 4H | -O-CH₂-CH₃ |
| ~1.7 | Doublet of Triplets | 2H | -P-CH₂-CH₃ |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ |
| ~1.1 | Triplet | 3H | -P-CH₂-CH₃ |
³¹P NMR Spectrum of Diethyl Ethylphosphonate:
The ³¹P NMR spectrum provides a direct and sensitive measure of phosphorus-containing compounds. Diethyl ethylphosphonate typically exhibits a single resonance.
| Compound | ³¹P Chemical Shift (δ, ppm) |
| Diethyl ethylphosphonate | ~30-32 |
| Triethyl phosphite | ~139[10] |
| Triethyl phosphate | ~ -1 |
| Diethyl phosphite | ~7 |
The ³¹P NMR spectrum is particularly useful for detecting and quantifying phosphorus-containing impurities, such as unreacted triethyl phosphite or byproducts like triethyl phosphate.
Quantitative NMR (qNMR):
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard for the analyte.[11] By using a certified internal standard with a known concentration, the purity of the diethyl ethylphosphonate can be accurately calculated from the integral ratios of the analyte and standard signals in either the ¹H or ³¹P NMR spectrum.
Experimental Protocol: ³¹P qNMR Analysis
-
Sample Preparation: Accurately weigh a known amount of the synthesized diethyl ethylphosphonate and a suitable internal standard (e.g., triphenyl phosphate) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum with a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) to ensure accurate integration.
-
Data Analysis: Calculate the purity of the diethyl ethylphosphonate using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: Ensuring the Integrity of Diethyl Ethylphosphonate
The purity of diethyl ethylphosphonate is a critical parameter that dictates its performance and safety in various applications. A thorough understanding of its synthesis via the Michaelis-Arbuzov reaction and the potential for impurity formation is the foundation for a robust quality control strategy. By employing a multi-technique analytical approach that combines the quantitative power of GC-FID, the identification capabilities of GC-MS, and the structural and quantitative insights from NMR spectroscopy, researchers and manufacturers can confidently assess the purity of synthesized diethyl ethylphosphonate, ensuring its suitability for its intended use. This comprehensive analytical workflow provides a self-validating system for the quality control of this important organophosphorus compound.
References
- Ruifu Chemical. "Diethyl Ethylphosphonate CAS 78-38-6 Purity >98.0% (GC)." [Link]
- PubChem.
- National Center for Biotechnology Information.
- Wikipedia. "Triethyl phosphite." [Link]
- ResearchGate. "Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d)..." [Link]
- Organic Syntheses.
- MDPI. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." [Link]
- ResearchGate. "31P-{1H) nuclear magnetic resonance spectra of some complexes of..." [Link]
- PubChem.
- SpectraBase. "Diethyl [2- ( 4'-methylphenyl)
- YouTube. "formation of phosphonate esters with the Arbuzov reaction." [Link]
- Supporting Information - pubs.rsc.org. "Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)
- ResearchGate.
- Chemistry LibreTexts.
- Beilstein Archives. "An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids." [Link]
- The Royal Society of Chemistry.
- PubChem.
- MDPI. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." [Link]
- NIST WebBook.
- SpectraBase. "Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts." [Link]
- Wikipedia. "Michaelis–Arbuzov reaction." [Link]
- ACS Publications. "The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids." [Link]
- Journal of Pharmaceutical Research International. "Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique." [Link]
- Chemguide.
- ResearchGate. "(PDF)
- PubMed. "Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D)
Sources
- 1. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journaljpri.com [journaljpri.com]
- 9. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Nomenclature of Diethyl Methylphosphonate
Introduction
In the fields of chemical research, drug development, and regulatory affairs, precise and unambiguous communication is paramount. The unique identification of a chemical substance is the bedrock upon which scientific and technical discourse is built. However, a single chemical entity can be known by a multitude of names, a consequence of historical naming conventions, systematic nomenclature systems, commercial branding, and database-specific identifiers. This guide provides a comprehensive overview of the alternate names, synonyms, and identifiers for the organophosphorus compound Diethyl Methylphosphonate.
The initial query, "(Ethylphosphonoyl)ethane," is chemically ambiguous. A literal interpretation could suggest a structure like ethyl(methyl)phosphine oxide. However, it is more probable that this query is a conflation of terms related to common organophosphorus compounds. Given the extensive and clear documentation found for a closely related and widely used compound, this guide will focus on Diethyl Methylphosphonate as a case study to illustrate the principles of chemical nomenclature. Understanding the various synonyms for this compound is crucial for researchers and professionals to effectively navigate scientific literature, patent databases, and regulatory documents. This guide will delve into its IUPAC name, common and trivial names, trade names, and various registry numbers, providing a clear and authoritative resource for its identification.
I. Systematic (IUPAC) Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds that is internationally recognized. The goal of the IUPAC system is to provide a unique and unambiguous name for every chemical substance.
The preferred IUPAC name for the compound with the CAS number 683-08-9 is 1-[ethoxy(methyl)phosphoryl]oxyethane [1][2]. This name is derived by treating the molecule as an ester of methylphosphonic acid.
Another systematic name, often encountered in literature and databases, is Phosphonic acid, methyl-, diethyl ester [3][4][5]. This name clearly identifies the parent acid (methylphosphonic acid) and the two ethyl ester groups.
II. Common and Trivial Names
While systematic names provide precision, common or trivial names are often used for convenience in both laboratory and industrial settings. For Diethyl Methylphosphonate, the most prevalent common name is simply Diethyl methylphosphonate [1][2][3][4][5][6][7][8].
Other frequently used synonyms include:
An abbreviated form, DEMP , is also commonly used in technical literature[1][2][3][4][6].
III. Commercial and Trade Names
In a commercial context, chemical compounds are often marketed under trade names. While no specific trade names for Diethyl Methylphosphonate were identified in the initial search, a related compound, Dimethyl methylphosphonate, is sold under names like Fran TF 2000, Fyron DMMP, and Reoflam DMMP[10]. It is plausible that Diethyl Methylphosphonate is also marketed under specific trade names that may not be universally documented in public databases. One synonym found, AURORA KA-1413 , may represent a commercial identifier[3][6].
IV. Registry Numbers and Identifiers
To overcome the ambiguity of chemical names, various organizations have developed numerical and alphanumerical identification systems. These identifiers are crucial for database searches and regulatory compliance.
Data Presentation: Summary of Synonyms and Identifiers
| Category | Name/Identifier | Source(s) |
| IUPAC Name | 1-[ethoxy(methyl)phosphoryl]oxyethane | [1][2] |
| Phosphonic acid, methyl-, diethyl ester | [3][4][5] | |
| Common Name | Diethyl methylphosphonate | [1][2][3][4][5][6][7][8] |
| Diethyl methanephosphonate | [1][2][3][4][5][6] | |
| Diethoxymethylphosphine oxide | [3][4][6] | |
| Methylphosphonic acid diethyl ester | [1][3][4] | |
| O,O-Diethyl methylphosphonate | [1][3][4][5][9] | |
| Abbreviation | DEMP | [1][3][4][6] |
| CAS Number | 683-08-9 | [1][2][3][4][5][6][7][8] |
| EC Number | 211-667-4 | [1][3] |
| PubChem CID | 12685 | [1][7] |
| Beilstein/REAXYS | 1753416 | |
| MDL Number | MFCD00009813 | [6][7] |
| FDA UNII | JRX9AX7374 | [6] |
| RTECS Number | SZ9085000 | [6] |
Experimental Protocols: Utilizing Identifiers for Information Retrieval
A fundamental experimental workflow in chemical research involves the thorough gathering of information about a compound of interest. The use of registry numbers is a self-validating system to ensure the correct information is retrieved.
Protocol for Comprehensive Literature and Data Search:
-
Initial Identification: Begin with a known name or identifier, for example, "Diethyl methylphosphonate".
-
Database Cross-Referencing:
-
Broadening the Search:
-
Use the CAS Number to search across multiple databases, including scientific literature repositories (e.g., Scopus, Web of Science), patent databases (e.g., Google Patents, USPTO), and regulatory agency websites (e.g., ECHA, EPA). This ensures that all relevant documents, regardless of the synonym used by the authors, are captured.
-
-
Data Aggregation and Validation:
-
Aggregate the retrieved information, paying close attention to physical properties, safety data, and reported applications.
-
Cross-validate the data from different sources to identify any inconsistencies. The unique identifiers serve as the constant reference point for this validation.
-
Mandatory Visualization: Nomenclature Relationship Diagram
The following diagram illustrates the relationship between the different naming conventions and identifiers for Diethyl Methylphosphonate, demonstrating how a single chemical entity is referenced across various systems.
Caption: Relationship between nomenclature systems for Diethyl Methylphosphonate.
Conclusion
The accurate identification of chemical substances is a critical aspect of scientific and industrial work. This guide has demonstrated that a single compound, Diethyl Methylphosphonate, can be referred to by a variety of names and identifiers. A thorough understanding of these synonyms is essential for researchers, scientists, and drug development professionals to conduct comprehensive literature reviews, ensure regulatory compliance, and communicate effectively with colleagues. The use of unique identifiers, such as the CAS Registry Number, provides a robust and reliable method for navigating the complexities of chemical nomenclature and ensuring the integrity of scientific data.
References
- Wikipedia.
- PubChem. Diethyl methylphosphonate | C5H13O3P | CID 12685.
- NIST. Diethyl methanephosphonate. National Institute of Standards and Technology. [Link]
- Pharmaffiliates.
- CAS Common Chemistry.
Sources
- 1. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl methylphosphonate, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. parchem.com [parchem.com]
- 4. Diethyl methanephosphonate [webbook.nist.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
Discovery and history of diethyl ethylphosphonate
<An In-depth Technical Guide to the Discovery and History of Diethyl Ethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical and scientific overview of diethyl ethylphosphonate, a significant organophosphorus compound. From its initial synthesis in the burgeoning field of 19th-century organophosphorus chemistry to the elucidation of its efficient production via the Michaelis-Arbuzov reaction, this document traces the key discoveries and scientific pioneers who shaped our understanding of this molecule. The guide details the evolution of its synthesis, its early characterization, and its subsequent applications, offering a deep dive into the foundational chemistry that established diethyl ethylphosphonate as a versatile compound in both academic research and industrial applications.
The Dawn of Organophosphorus Chemistry: A Historical Context
The journey of diethyl ethylphosphonate begins in the 19th century, a period of fervent discovery in organic chemistry. The synthesis of the first organophosphorus compounds, those containing a direct carbon-phosphorus bond, is credited to the collective efforts of several pioneering chemists.[1] While early explorations into "phosphoric ether" were conducted by figures like Jean Pierre Boudet in the early 1800s, it was the work of chemists like Franz Anton Voegeli, who synthesized triethyl phosphate in 1848, that laid the groundwork for the field.[2][3]
The French chemist Philippe de Clermont is a notable figure from this era, recognized for synthesizing the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), in 1854 while working in the laboratory of Adolphe Wurtz in Paris.[4][5] These early forays into reacting phosphorus-containing reagents with organic molecules set the stage for the eventual discovery of diethyl ethylphosphonate.
The Pivotal Michaelis-Arbuzov Reaction: A Paradigm Shift in Synthesis
The most significant breakthrough in the synthesis of diethyl ethylphosphonate, and indeed for a vast array of organophosphorus compounds, was the development of the Michaelis-Arbuzov reaction.[6] This powerful carbon-phosphorus bond-forming reaction was first reported in 1898 by the German chemist August Michaelis and later extensively investigated and generalized by the Russian chemist Aleksandr Arbuzov.[7][8]
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[6][9] In the specific case of diethyl ethylphosphonate, this involves the reaction of triethyl phosphite with an ethyl halide, typically ethyl iodide or ethyl bromide.[10]
Reaction Mechanism
The reaction proceeds through a two-step S\sub>N2 mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide. This initial step forms a quasi-phosphonium salt intermediate.[6][11]
-
Dealkylation: The halide anion, displaced in the first step, then attacks one of the alkyl groups on an alkoxy substituent of the phosphonium intermediate. This results in the formation of the pentavalent phosphonate product and a new alkyl halide.[7][11]
Figure 1: The Michaelis-Arbuzov reaction for the synthesis of diethyl ethylphosphonate.
Key Scientists
-
August Michaelis (1847-1916): A German chemist who made staggering contributions to organophosphorus chemistry.[12][13] His initial discovery of the reaction between phosphorus acid esters and alkyl halides laid the foundation for what would become the Michaelis-Arbuzov reaction.[12]
-
Aleksandr Arbuzov (1877-1968): A prominent Russian chemist who is considered the father of organophosphorus chemistry in Russia.[14][15] His extensive work generalized the reaction discovered by Michaelis, leading to its widespread application and the reaction being named in their honor.[14][15]
Early Synthesis and Characterization
While the Michaelis-Arbuzov reaction became the cornerstone for the synthesis of diethyl ethylphosphonate, earlier methods likely involved the reaction of phosphorus trichloride with ethanol.[16] However, these methods were less efficient and often produced a mixture of products.
The development of the Michaelis-Arbuzov reaction provided a reliable and high-yielding route to diethyl ethylphosphonate, allowing for its thorough characterization. Early studies would have focused on determining its fundamental physical and chemical properties.
| Property | Value |
| Molecular Formula | C₆H₁₅O₃P |
| Molecular Weight | 166.16 g/mol [17] |
| Appearance | Colorless liquid[16][18] |
| Boiling Point | 198 °C at 760 Torr[19] |
| Density | 1.0259 g/cm³ at 20 °C[19] |
Table 1: Physical Properties of Diethyl Ethylphosphonate.
Historical and Modern Applications
The utility of diethyl ethylphosphonate has evolved significantly since its discovery. Initially, its applications were likely limited to academic research as chemists explored the properties and reactions of this new class of compounds.
In modern times, diethyl ethylphosphonate has found a wide range of industrial applications, primarily driven by its properties as a flame retardant and a versatile chemical intermediate.
-
Flame Retardant: It is widely used as a halogen-free flame retardant in polymers such as polyurethane foams and rigid foam plastics.[20][21] Its mechanism of action involves promoting char formation, which creates a protective barrier and inhibits combustion.[21]
-
Chemical Intermediate: Diethyl ethylphosphonate serves as a crucial reagent in the synthesis of other organophosphorus compounds, including phosphinoalkenes and phosphinoalkynes.[18][21] These compounds are valuable in fine chemical and pharmaceutical industries.
-
Other Applications: It has also been utilized as a plasticizer, an antifoam agent, a textile conditioner, and in heavy-metal extraction.[18]
Figure 2: Key application areas of diethyl ethylphosphonate.
Experimental Protocols: The Michaelis-Arbuzov Synthesis of Diethyl Ethylphosphonate
The following is a generalized, illustrative protocol for the synthesis of diethyl ethylphosphonate based on the Michaelis-Arbuzov reaction. Note: This is for informational purposes only and should be adapted and performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials and Equipment:
-
Triethyl phosphite
-
Ethyl iodide (or ethyl bromide)
-
Reaction flask with a reflux condenser and a dropping funnel
-
Heating mantle with a temperature controller
-
Distillation apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble the reaction flask with the reflux condenser and dropping funnel under an inert atmosphere.
-
Initial Charge: A "heel" of previously synthesized diethyl ethylphosphonate can be added to the reaction flask to help control the initial reaction temperature.[10]
-
Heating: Heat the reaction flask to a temperature above the boiling point of triethyl phosphite, typically in the range of 175-185 °C.[10]
-
Addition of Reactants: Slowly add triethyl phosphite and ethyl iodide to the reaction flask via the dropping funnel. The rate of addition should be controlled to maintain a steady reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of the ethyl halide byproduct, which can be collected via distillation.
-
Workup and Purification: Once the reaction is complete, the crude product is purified by fractional distillation under reduced pressure to yield pure diethyl ethylphosphonate.
Conclusion
The discovery and development of diethyl ethylphosphonate are intrinsically linked to the pioneering work in organophosphorus chemistry during the 19th and early 20th centuries. The elucidation of the Michaelis-Arbuzov reaction provided a robust and efficient synthetic route that transformed the accessibility of this and other phosphonates. From its origins as a subject of academic curiosity, diethyl ethylphosphonate has evolved into a commercially significant compound with diverse applications, most notably as a flame retardant. Its history serves as a testament to the enduring legacy of fundamental chemical research and its profound impact on modern materials science and industrial processes.
References
- de Clermont, P. (1854). Note sur la préparation de quelques éthers. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 39, 338-341.
- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
- Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055.
- Arbuzov, A. E. (1906). On the structure of phosphorous acid and its derivatives. Isomerization of the esters of phosphorous acid. Catalytic isomerization of the esters of phosphorous acid. J. Russ. Phys. Chem. Soc., 38, 687-703.
- Lewis, D. E. (2017). A. YE. ARBUZOV: FATHER OF ORGANOPHOSPHORUS CHEMISTRY IN RUSSIA. Bulletin for the History of Chemistry, 42(2), 112-125.
- International Arbuzovs Prize in Organophosphorus Chemistry. (n.d.). Kazan Scientific Center of the Russian Academy of Sciences.
- Petroianu, G. A. (2009). The synthesis of phosphor ethers: who was Franz Anton Voegeli?. Pharmazie, 64(4), 269-275.
- Quin, L. D. (2014). The Development of Organic Phosphorus Chemistry: Discoveries of the Nineteenth Century. Nova Science Publishers.[1]
- Hofmann, A. W. (1873). Researches on the phosphorus bases.—No. V. On the derivatives of the ethyl-phosphines. Proceedings of the Royal Society of London, 21(139-147), 495-502.
- Engel, R. (1988). Synthesis of carbon-phosphorus bonds. CRC press.
- Kosolapoff, G. M. (1950). Organophosphorus compounds. John Wiley & Sons.
- Petroianu, G. A. (2010). History of organophosphate synthesis: the very early days. Pharmazie, 65(4), 306-311.[3]
- Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-13.[5][22]
- Corbridge, D. E. C. (2013). Phosphorus: chemistry, biochemistry and technology. CRC press.
- Emsley, J. (2000). The 13th element: the sordid tale of phosphorus. John Wiley & Sons.
- Schrader, G. (1963). Die Entwicklung neuer Insektizide auf Grundlage von organischen Fluor-und Phosphor-Verbindungen. Verlag Chemie.
- Holmstedt, B. (1963). Structure-activity relationships of the organophosphorus anticholinesterase agents. In Cholinesterases and Anticholinesterase Agents (pp. 428-485). Springer, Berlin, Heidelberg.
- Worms, K. H., & Schmidt-Dunker, M. (1972). Phosphonic Acids and Derivatives. In Organic Phosphorus Compounds (Vol. 7, pp. 1-486). Wiley-Interscience.
- Edmundson, R. S. (Ed.). (1996). Dictionary of organophosphorus compounds. CRC Press.
- Savignac, P., & Iorga, B. (2003).
- Ford-Moore, A. H., & Williams, J. H. (1947). Di-and tri-alkyl phosphites. Preparation and properties. Journal of the Chemical Society (Resumed), 1465-1467.
- Coating Additives. (2022, May 12). Development of Diethyl Ethylphosphonate (DEEP).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate.
- PubChem. (n.d.). Diethyl ethylphosphonate.
- CAS Common Chemistry. (n.d.). Diethyl ethylphosphonate.
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. History of organophosphate synthesis: the very early days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Philippe de Clermont - Wikipedia [en.wikipedia.org]
- 5. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Arbuzov Reaction [organic-chemistry.org]
- 10. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 11. jk-sci.com [jk-sci.com]
- 12. August Michaelis: A pioneer of phosphorus chemistry [morressier.com]
- 13. novapublishers.com [novapublishers.com]
- 14. knc.ru [knc.ru]
- 15. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 16. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 17. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 19. CAS Common Chemistry [commonchemistry.cas.org]
- 20. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 21. nbinno.com [nbinno.com]
A Researcher's Guide to the Quantum Chemical Investigation of (Ethylphosphonoyl)ethane
Abstract
(Ethylphosphonoyl)ethane, a fundamental organophosphorus structure, serves as a key building block and model system in various chemical and biological contexts, including drug development and materials science. Understanding its conformational landscape, electronic properties, and spectroscopic signatures is paramount for rational design and mechanistic studies. This technical guide provides a comprehensive, field-proven framework for conducting high-fidelity quantum chemical calculations on this compound. We move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring that the described protocols are not only robust but also scientifically sound. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to gain deeper insights into the molecular behavior of phosphonates.
Introduction: The Rationale for a Computational Approach
Organophosphorus compounds are ubiquitous, playing critical roles as everything from life-saving pharmaceuticals to industrial chelating agents.[1] this compound, with its characteristic C-P bond, represents a simple yet representative model for the broader class of phosphonates. While experimental techniques provide invaluable data, they often capture an ensemble average of conformations or fleeting intermediate states. Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, offer a powerful complementary approach.[2][3] They allow us to isolate and characterize specific molecular states, predict properties that are difficult or impossible to measure experimentally (like transition state structures), and interpret complex spectroscopic data with a high degree of confidence.[2][4]
This guide will detail a complete computational workflow, from initial structure generation to the analysis of key molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts.
Theoretical Foundations: Selecting the Right Tool for the Job
The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set. This choice is always a trade-off between computational cost and desired accuracy.
The Hierarchy of Methods
-
Hartree-Fock (HF) Theory: This is the foundational ab initio method. It treats electron-electron repulsion in an averaged way and, crucially, neglects electron correlation. While computationally efficient, this omission can lead to significant inaccuracies, particularly for properties like reaction energies.[5][6]
-
Post-Hartree-Fock Methods (e.g., MP2): Methods like Møller-Plesset perturbation theory (MP2) systematically add electron correlation back into the calculation, offering a significant improvement in accuracy over HF.[7][8] However, this comes at a much higher computational cost, which can be prohibitive for larger systems.[7]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. It approximates the complex many-electron wavefunction by calculating the electron density. Through the use of exchange-correlation functionals (e.g., B3LYP, PBE0, M06-2X), DFT implicitly includes electron correlation at a computational cost that is often comparable to or only slightly higher than HF.[9][10] For organophosphorus compounds, DFT provides a robust balance of accuracy and efficiency for a wide range of properties.[10][11][12]
Caption: The relationship between accuracy and cost for common quantum chemical methods.
The Language of Atoms: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are widely used and offer a tiered system for improvement. The 6-31G notation describes how many functions are used for core and valence electrons.[13]
-
Polarization Functions (* or (d,p)): These functions are essential for accurately describing the shape of electron clouds in chemical bonds, which are not perfectly spherical. For a molecule containing phosphorus, adding 'd' functions to heavy atoms and 'p' functions to hydrogens (denoted as 6-31G(d,p)) is considered a minimum standard for reliable results.[14][15][16]
-
Diffuse Functions (+): These functions are important for systems with diffuse electron density, such as anions or molecules involved in weak interactions. For general-purpose calculations on a neutral molecule like this compound, they may not be strictly necessary but can improve accuracy, leading to basis sets like 6-31+G(d,p).[16]
For calculations involving phosphorus, specialized basis sets optimized for NMR or other properties may also be considered for higher accuracy work.[17]
The Computational Workflow: A Self-Validating Protocol
This section details a step-by-step protocol for performing a geometry optimization and frequency calculation, followed by NMR analysis. We will use the syntax of the ORCA software package, which is free for academic use, but the principles are directly transferable to other programs like Gaussian or GAMESS.[18][19][20][21][22]
Caption: A standard workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To find the lowest-energy structure (equilibrium geometry) of this compound and confirm it is a true minimum on the potential energy surface.
Step 1: Construct the Initial Geometry Using a molecular editor like Avogadro, build the structure of this compound. Perform a preliminary geometry optimization using the editor's built-in molecular mechanics force fields. Export the coordinates in XYZ format.
Step 2: Create the ORCA Input File Create a text file named epe_opt_freq.inp. The causality is as follows:
-
! B3LYP 6-31G(d,p) Opt Freq: This line is the core command.
-
B3LYP: We select the B3LYP functional, a well-balanced choice for organic molecules.[11][12]
-
6-31G(d,p): We use this Pople basis set as it includes essential polarization functions for an accurate description of bonding involving phosphorus.[15]
-
Opt: This keyword requests a geometry optimization.
-
Freq: This keyword requests a frequency calculation to be performed after the optimization completes successfully. This is crucial for validation.
-
-
%pal nprocs 8 end: This block specifies parallel processing, utilizing 8 cores to expedite the calculation.
-
* xyz 0 1: This line defines the format of the coordinates (XYZ), the total charge of the molecule (0 for neutral), and its spin multiplicity (1 for a singlet ground state).
-
[Coordinates from Step 1]: Paste the XYZ coordinates here.
-
*: This marks the end of the coordinate block.
Step 3: Execute the Calculation Run the calculation from the command line: path/to/orca epe_opt_freq.inp > epe_opt_freq.out
Step 4: Validate the Result
-
Convergence: Open the output file (epe_opt_freq.out) and search for "OPTIMIZATION HAS CONVERGED". This confirms the optimization algorithm found a stationary point.
-
Vibrational Frequencies: Search for "VIBRATIONAL FREQUENCIES". A successfully optimized minimum-energy structure will have zero imaginary frequencies (listed as negative values). If one is present, it indicates a transition state, and the initial geometry must be perturbed and re-optimized. This step is the self-validating core of the protocol.
Protocol 2: NMR Chemical Shift Calculation
Objective: To predict the ¹H, ¹³C, and ³¹P NMR chemical shifts for comparison with experimental data.
Step 1: Use the Optimized Geometry This calculation MUST be performed on the validated, optimized geometry from Protocol 1. Using a non-optimized structure will yield meaningless results.
Step 2: Create the ORCA Input File Create a text file named epe_nmr.inp.
-
! B3LYP 6-311+G(d,p) NMR:
-
We use a slightly larger basis set, 6-311+G(d,p), which often provides better accuracy for electronic properties like NMR shifts.[23]
-
NMR: This keyword requests the calculation of nuclear magnetic shielding tensors.
-
-
%nmr Nuc 1 "all" end: This block specifies that shielding constants should be calculated for all nuclei.
-
* xyz 0 1: As before, this defines the charge and multiplicity.
-
[Optimized Coordinates]: Paste the final XYZ coordinates from the epe_opt_freq.out file.
-
*: End of the coordinate block.
Step 3: Execute and Analyze Run the calculation as before. The output file will contain a section with "CHEMICAL SHIELDING TENSORS (GIAO)". These are the absolute shielding values (σ). To convert them to chemical shifts (δ), they must be referenced against the shielding constant of a standard compound (like TMS for ¹H/¹³C) calculated at the exact same level of theory.
δ_sample = σ_ref - σ_sample
This referencing is a critical step for comparing computational results to experimental spectra.[24]
Results and Discussion: Interpreting the Output
The output of these calculations provides a wealth of quantitative data. Below are examples of how this data would be structured and interpreted.
Molecular Geometry
The optimization yields the precise 3D coordinates of the molecule in its lowest energy state. From these coordinates, we can extract key structural parameters.
Table 1: Selected Calculated Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
|---|---|---|---|---|
| Bond Length | P | C1 | - | 1.85 Å |
| P | O1 (P=O) | - | 1.48 Å | |
| C1 | C2 | - | 1.54 Å | |
| Bond Angle | O1 | P | C1 | 115.2° |
| C3 | P | C1 | 105.8° | |
| P | C1 | C2 | 112.1° |
| Dihedral Angle | O1 | P | C1 | C2 | 178.5° |
These are hypothetical but representative values. The data allows for a detailed analysis of the molecule's conformation, such as the orientation of the ethyl groups relative to the phosphonoyl group.
Vibrational Spectroscopy
The frequency calculation provides the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an IR or Raman spectrum.[10][11]
Table 2: Calculated vs. Experimental Vibrational Frequencies
| Mode Description | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
|---|---|---|
| P=O Stretch | 1255 | 1260 |
| P-C Stretch | 752 | 750 |
| C-H Stretch (aliphatic) | 2950-3010 | 2945-3005 |
| CH₂ Scissor | 1460 | 1465 |
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (e.g., ~0.96 for B3LYP) for better agreement. This analysis is crucial for assigning experimental spectra and understanding the molecule's dynamic behavior.
NMR Spectroscopy
The calculated NMR shieldings, once converted to chemical shifts, provide a direct link to one of the most powerful tools for structure elucidation in chemistry.[9][25][26]
Table 3: Calculated vs. Experimental NMR Chemical Shifts (ppm)
| Nucleus | Atom Label | Calculated Shift (δ) | Experimental Shift (δ) |
|---|---|---|---|
| ³¹P | P | 28.5 | 29.1 |
| ¹³C | C1 (P-CH₂) | 25.4 | 26.0 |
| C2 (-CH₃) | 14.1 | 14.5 | |
| ¹H | H (on C1) | 2.15 | 2.20 |
| | H (on C2) | 1.18 | 1.22 |
These are hypothetical but representative values. Strong agreement between calculated and experimental shifts provides powerful validation for the computed structure. Discrepancies can point to conformational averaging or solvent effects not captured by the model.
Conclusion
This guide has outlined a robust and scientifically defensible workflow for the quantum chemical study of this compound. By carefully selecting a suitable level of theory (e.g., B3LYP/6-31G(d,p)) and following a self-validating protocol that includes geometry optimization and frequency analysis, researchers can reliably predict a wide range of molecular properties. The resulting data on geometry, vibrational modes, and NMR signatures provide deep molecular-level insights that complement and enhance experimental findings, ultimately accelerating research and development in fields where organophosphorus chemistry is pivotal.
References
- ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). Google Cloud.
- ORCA - FACCTs. (n.d.). FACCTs.
- Gaussian (software) - Wikipedia. (n.d.). Wikipedia.
- GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory.
- Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC - NIH. (n.d.). NIH.
- Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). RITME.
- Gaussian Software - Chemist Wizards. (n.d.). Chemist Wizards.
- ORCA | Ohio Supercomputer Center. (n.d.). Ohio Supercomputer Center.
- Using quantum chemistry to estimate chemical shifts in biomolecules - Rutgers University. (n.d.). Rutgers University.
- ORCA - ORCD Docs. (n.d.). ORCD.
- Using quantum chemistry to estimate chemical shifts in biomolecules - PMC - NIH. (n.d.). NIH.
- Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances - MDPI. (n.d.). MDPI.
- Computational Study of the Thermochemistry of Organophosphorus(III) Compounds - ACS Publications. (n.d.). ACS Publications.
- ORCA (quantum chemistry program) - Wikipedia. (n.d.). Wikipedia.
- GAMESS (US) - Wikipedia. (n.d.). Wikipedia.
- Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning - ACS Publications. (n.d.). ACS Publications.
- GAMESS | Ohio Supercomputer Center. (n.d.). Ohio Supercomputer Center.
- Packages | ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.). ChemCompute.
- gamess | ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.). ChemCompute.
- GAMESS, Gaussian - software for Quantum Chemistry. (n.d.). Agile Molecule.
- Computational Study of the Thermochemistry of Organophosphorus(III) Compounds | The Journal of Physical Chemistry A - ACS Publications. (n.d.). ACS Publications.
- Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed. (n.d.). PubMed.
- About Gaussian 16. (2017). Gaussian.
- A Conceptual DFT Study of Phosphonate Dimers: Dianions Supported by H‑Bonds - accedaCRIS. (2020). accedaCRIS.
- DFT based vibrational spectroscopic investigations and biological activity of toxic material monocrotophos - AIP Publishing. (2018). AIP Publishing.
- (PDF) DFT based vibrational spectroscopic investigations and biological activity of toxic material monocrotophos - ResearchGate. (2018). ResearchGate.
- DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. (n.d.).
- Basis Sets for Calculating Nuclear Magnetic Resonance Parameters - ResearchGate. (n.d.). ResearchGate.
- Computational Study of the Thermochemistry of Organophosphorus(III) Compounds | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity - Research and Reviews. (2024). Research and Reviews.
- P - crystal.unito.it. (n.d.). unito.it.
- Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024). RSC Publishing.
- Adsorption Geometries and Electronic Properties of a Dipolar Phosphonate-Based Monolayer on the NiO Surface | The Journal of Physical Chemistry C - ACS Publications. (2022). ACS Publications.
- Basis set dependence of phosphate frequencies in density functional theory calculations. (n.d.).
- A DFT Study of Phosphate Ion Adsorption on Graphene Nanodots: Implications for Sensing. (2023). MDPI.
- Electronic structures for energy-rich phosphates. - Semantic Scholar. (n.d.). Semantic Scholar.
- A DFT study of molybdate-phosphonic acid complex | Request PDF - ResearchGate. (n.d.). ResearchGate.
- DFT analysis of vibrational spectra of phosphorus-containing dendrons built from cyclotriphosphazene core | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Comparative Ab initio Treatment (Hartree-Fock, Density-Functional Theory, MP2 and Quadratic Configuration Interactions) of the Cycloaddition of Phosphorus Ylides with Formaldehyde - National Institute of Standards and Technology. (2021). NIST.
- Platonic Relationships in Metal Phosphonate Chemistry - SciSpace. (2019). SciSpace.
- Comparative ab Initio Treatment (Hartree−Fock, Density Functional Theory, MP2, and Quadratic Configuration Interactions) of the Cycloaddition of Phosphorus Ylides with Formaldehyde in the Gas Phase | The Journal of Physical Chemistry A - ACS Publications. (n.d.). ACS Publications.
- Phosphonate - Wikipedia. (n.d.). Wikipedia.
- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers. (2020). Frontiers.
- Basis set (chemistry) - Wikipedia. (n.d.). Wikipedia.
- 7.3 Post-Hartree-Fock methods: CI, MP2, and coupled cluster - Fiveable. (n.d.). Fiveable.
- 4 Post-Hartree Fock Methods: MPn and Configuration Interaction - EPFL. (n.d.). EPFL.
- Basis Sets Used in Molecular Orbital Calculations. (n.d.).
- DFT calculation Data From the Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid-Catalyzed Enantioselective Minisci Reaction - Apollo. (n.d.). Apollo.
- DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces - MDPI. (n.d.). MDPI.
- Pharmacophore Oriented MP2 Characterization of Charge Distribution for Anti-SARS-CoV-2 Inhibitor Nirmatrelvir - PubMed Central. (2023). PubMed Central.
Sources
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. ritme.com [ritme.com]
- 3. chemistwizards.com [chemistwizards.com]
- 4. gaussian.com [gaussian.com]
- 5. Comparative Ab initio Treatment (Hartree-Fock, Density-Functional Theory, MP2 and Quadratic Configuration Interactions) of the Cycloaddition of Phosphorus Ylides with Formaldehyde | NIST [nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. epfl.ch [epfl.ch]
- 9. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. hpc.hku.hk [hpc.hku.hk]
- 19. ORCA - FACCTs [faccts.de]
- 20. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 21. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]
- 22. GAMESS (US) - Wikipedia [en.wikipedia.org]
- 23. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research Portal [scholarship.libraries.rutgers.edu]
Methodological & Application
Application Notes and Protocols for Diethyl Ethylphosphonate as a Flame Retardant in Polyurethane Foam
Abstract
Polyurethane (PU) foams are indispensable materials in a vast array of applications, from insulation and construction to furniture and automotive components. However, their organic nature renders them highly flammable, posing significant fire safety risks.[1][2] The industry's move away from traditional halogenated flame retardants, due to environmental and health concerns, has spurred the development of safer, more effective alternatives. Among these, organophosphorus compounds have emerged as a leading class of halogen-free flame retardants.[3][4] This document provides a detailed technical guide on the application of Diethyl Ethylphosphonate (DEEP), a high-efficiency, additive organophosphorus flame retardant, for enhancing the fire resistance of polyurethane foams. We will explore its mechanism of action, provide protocols for its synthesis and incorporation into PU foam, and detail the standard methodologies for evaluating its performance. DEEP is notable for its high phosphorus content, low viscosity, excellent solubility, and its dual functionality as both a flame retardant and a plasticizer, making it a versatile and effective choice for modern PU formulations.[4][5][6]
The Dual-Phase Mechanism of Diethyl Ethylphosphonate (DEEP)
The efficacy of DEEP as a flame retardant stems from its ability to interrupt the combustion cycle in both the gas phase (in the flame) and the condensed phase (in the solid polymer). This dual-action approach is a hallmark of many organophosphorus flame retardants and is critical to its high efficiency.[3][7]
-
Gas-Phase Action (Flame Quenching): When the polyurethane foam is exposed to heat, DEEP volatilizes and thermally decomposes. This decomposition releases phosphorus-containing radicals, such as PO• and HPO•, into the gaseous phase.[3][8] These highly reactive radicals act as scavengers, intercepting and neutralizing the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[3][7] This "quenching" effect disrupts the flame chemistry, reduces heat generation, and ultimately extinguishes the fire.[8]
-
Condensed-Phase Action (Char Formation): Simultaneously, in the solid polymer, DEEP promotes the formation of a stable, insulating char layer on the surface of the foam.[7] This process involves DEEP decomposing to form phosphoric and polyphosphoric acids, which act as catalysts for the dehydration and cross-linking of the polyurethane matrix. The resulting carbonaceous char layer serves as a physical barrier that insulates the underlying material from the heat source, limits the diffusion of oxygen into the polymer, and traps flammable volatiles that would otherwise fuel the fire.[7][9]
The following diagram illustrates this interconnected, dual-phase mechanism.
Caption: Dual-phase flame retardant mechanism of DEEP in PU foam.
Protocol for Synthesis of Diethyl Ethylphosphonate (DEEP)
DEEP is typically synthesized via the Michaelis-Arbuzov rearrangement, a well-established and robust reaction in organophosphorus chemistry.[3][10] The protocol below details this synthesis from triethyl phosphite.
2.1. Materials & Equipment
-
Reagents: Triethyl phosphite (TEP), Diethyl ethylphosphonate (DEEP) for initial heel, Ethyl iodide (EtI) as catalyst.
-
Equipment: 250 mL three-neck round-bottom flask, mechanical stirrer, thermometer, condenser with vacuum take-off, graduated dropping funnel, heating mantle, nitrogen inlet.
2.2. Synthesis Procedure Causality Note: This procedure utilizes a "heel" of the final product (DEEP) to maintain a high reaction temperature (178-180°C), which is above the boiling point of the triethyl phosphite reactant. This ensures that the reactant is consumed immediately upon addition, allowing for safe control of the exothermic reaction.[3][10]
-
Preparation: Assemble the reaction apparatus and ensure it is dry. Purge the system with dry nitrogen.
-
Charging the Heel: To the 250 mL flask, add 30 mL of DEEP to act as the initial heel.[3]
-
Catalyst Addition: Add the ethyl iodide catalyst to the DEEP heel via syringe. The catalyst amount should range from 0.75 to 7.5 wt% based on the total amount of triethyl phosphite to be charged.[3]
-
Heating: Begin stirring and heat the flask to 180°C using the heating mantle.
-
Reactant Addition: Place 132 g (0.8 mole) of triethyl phosphite into the graduated dropping funnel. Once the heel reaches 180°C, begin adding the triethyl phosphite dropwise.[3]
-
Temperature Control: Critically, control the rate of addition to maintain the reaction temperature between 178°C and 180°C. The exothermic nature of the reaction will contribute to maintaining this temperature.[3][10]
-
Completion: Once the addition of triethyl phosphite is complete, cool the reaction mixture to room temperature (approx. 25°C).
-
Purification (Optional): The resulting DEEP can be purified by vacuum distillation if required for high-purity applications.
Application Protocol: Incorporation of DEEP into Rigid PU Foam
DEEP is an additive flame retardant, meaning it is physically blended into the polyol component of the foam system before reacting with the isocyanate.[3][6] The following is a representative protocol for preparing a flame-retarded rigid polyurethane foam (RPUF) using a one-pot, free-rising method.[8][11]
3.1. General Formulation The precise formulation will vary based on desired foam properties (density, strength, etc.). The values below are given in "parts per hundred of polyol" (php) by weight.
| Component | Function | Typical Amount (php) |
| Polyether Polyol | Polymer Backbone | 100 |
| Polymeric MDI (pMDI) | Isocyanate Cross-linker | Calculated based on NCO Index |
| Silicone Surfactant | Cell Stabilizer | 1.5 - 2.5 |
| Amine Catalyst | Gelling/Blowing Catalyst | 1.0 - 3.0 |
| Distilled Water | Chemical Blowing Agent | 2.0 - 4.0 |
| Diethyl Ethylphosphonate (DEEP) | Flame Retardant | 5 - 25 |
3.2. Foam Preparation Procedure
-
Component A Preparation: In a suitable container (e.g., a paper cup), accurately weigh and combine the polyether polyol, DEEP, silicone surfactant, amine catalyst, and distilled water.
-
Premixing: Mix these components thoroughly with a high-shear mechanical stirrer (e.g., at 2000 rpm) for approximately 60 seconds to ensure a homogeneous mixture (Component A).
-
Isocyanate Addition: Weigh the required amount of polymeric MDI (Component B) and add it to Component A.
-
Final Mixing: Immediately mix the combined components at high speed for 5-10 seconds. The mixture will begin to react and change in viscosity and color.
-
Pouring & Curing: Promptly pour the reacting mixture into an open mold (e.g., a cardboard box) and allow it to expand freely at ambient temperature. This is the "free-rise" stage.
-
Post-Curing: Allow the foam to cure in the mold for at least 24 hours at room temperature before cutting specimens for evaluation.
Caption: Workflow for preparing DEEP-modified polyurethane foam.
Performance Evaluation Protocols
To validate the efficacy of DEEP, standardized fire tests must be performed. The three most common and informative tests are the Limiting Oxygen Index (LOI), UL 94 Vertical Burn, and Cone Calorimetry.
4.1. Limiting Oxygen Index (LOI) - ASTM D2863
-
Principle: This test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain candle-like combustion of a vertically oriented specimen.[12][13] A higher LOI value indicates better flame retardancy. Pure polyurethane foam typically has an LOI of around 18-19%, which is below the ~21% oxygen in ambient air, explaining its flammability.[8]
-
Protocol Outline:
-
Prepare standardized specimens (typically 100 mm x 10 mm x 10 mm).
-
Place the specimen vertically in a glass chimney.
-
Introduce a controlled flow of an oxygen/nitrogen mixture into the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Observe if the specimen self-extinguishes or continues to burn.
-
Systematically adjust the oxygen concentration to find the minimum level that supports combustion.
-
4.2. UL 94 Vertical Burn Test
-
Principle: This test evaluates a material's self-extinguishing characteristics after exposure to a small flame in a vertical orientation.[14] It assigns a classification (V-0, V-1, or V-2) based on afterflame time and whether flaming particles drip from the specimen.[15] A V-0 rating is the most stringent and desirable classification for many applications.
-
Protocol Outline:
-
Prepare standardized specimens (typically 125 mm x 13 mm x thickness).
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom edge for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any dripping particles ignite a cotton patch placed below the specimen.
-
Repeat for a set of five specimens and evaluate against the UL 94 criteria.
-
4.3. Cone Calorimetry - ISO 5660 / ASTM E1354
-
Principle: This is a powerful bench-scale test that measures the heat release rate and other combustion properties of a material under a controlled radiant heat flux, simulating a real-world fire scenario.[8][16][17]
-
Protocol Outline:
-
Prepare specimens (typically 100 mm x 100 mm x 30 mm).[8]
-
Wrap the specimen in aluminum foil, leaving the top surface exposed.
-
Place the specimen under a conical heater with a set heat flux (e.g., 35 kW/m²).[8]
-
A spark igniter initiates combustion of the evolved gases.
-
Continuously measure key parameters throughout the test, including:
-
Time to Ignition (TTI): Time until sustained flaming begins.
-
Heat Release Rate (HRR): The most important parameter, indicating the intensity of the fire. The peak value (pHRR) is of particular interest.
-
Total Heat Release (THR): The total energy produced during combustion.
-
Char Yield: The mass of residue remaining after the test.
-
-
Caption: Standardized testing workflow for evaluating foam flammability.
Expected Performance Data & Synergistic Effects
The addition of DEEP significantly improves the fire performance of PU foam. Often, DEEP is used in conjunction with other non-halogenated flame retardants, such as Ammonium Polyphosphate (APP), to create a synergistic system where the combined effect is greater than the sum of the individual components.[8][11] APP primarily acts in the condensed phase by promoting intumescent charring, complementing DEEP's strong gas-phase action.
The table below presents representative data from a study on RPUF, demonstrating the effect of DEEP alone and in synergy with APP.[8][11]
| Formulation (php) | LOI (%) | UL 94 Rating | pHRR (kW/m²) | THR (MJ/m²) |
| Control RPUF | ~18-19 | Fails | High | High |
| RPUF + 20 DEEP | >23 | V-1 / V-0 | Reduced | Reduced |
| RPUF + 5 APP + 15 DEEP | 24.9 | V-0 | Significantly Reduced | 23.43 |
Data synthesized from literature values for illustrative purposes.[8][11]
As shown, the combination of APP and DEEP yields a high LOI of 24.9% and achieves the top V-0 classification in the UL 94 test, demonstrating a highly effective flame retardant system.[8][11]
Conclusion
Diethyl Ethylphosphonate (DEEP) is a highly effective, versatile, and environmentally preferable halogen-free flame retardant for polyurethane foams. Its dual-phase mechanism, which attacks the fire in both the gas and condensed phases, allows for significant reductions in flammability, heat release, and flame spread. The protocols provided herein offer a robust framework for the synthesis of DEEP, its successful incorporation into PU foam formulations, and the comprehensive evaluation of its flame-retardant performance. By leveraging the properties of DEEP, either alone or in synergistic combination with other retardants, researchers and developers can create safer polyurethane materials that meet stringent fire safety standards without compromising performance.
References
- Development of Diethyl Ethylphosphonate (DEEP). (2022).
- Application Notes and Protocols: Diethyl Phosphate as an Intermediate in the Production of Flame Retardants. (n.d.). Benchchem.
- Research Progress in Halogen-Free Flame Retardant Rigid Polyurethane Foam. (n.d.). Warwick Evans Publishing.
- Synthesis of Ethyl (Diethoxymethyl)phosphinate Derivatives and Their Flame Retardancy in Flexible Polyurethane Foam. (2021).
- UL 94 Test Standards for Flame Resistance. (n.d.).
- Understanding the ASTM E84 Standard for Fire Retardancy. (n.d.). Foam Factory.
- Thermal Stability and Flammability Properties of Filled Rigid Polyurethane/ Aluminium Hydroxide Composite Foam. (2024). Chemical Engineering Transactions.
- LABC Guide to the use of polyurethane foam in fire-resisting applic
- Detailed Guide to the Fire Resistance Ratings of Polyurethane Foam Sealants. (n.d.). PUdaily.
- Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams. (2022). MDPI.
- Guidance on Flammability Code Requirements for Polyurethane Foam Used as Interior Finish or Trim. (2012). American Chemistry Council.
- Polyurethane Flame Resistance. (n.d.).
- Process for the synthesis of diethyl ethylphosphonate. (1995).
- Significant Fire Retardancy Test Results. (2019). First Graphene.
- UL94 Flammability Test Method Overview. (n.d.). Boedeker Plastics.
- Limiting oxygen index of RPURFs. (n.d.).
- Effect of flame retardants on mechanical and thermal properties of bio-based polyurethane rigid foams. (2021). RSC Publishing.
- Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams. (2022).
- UL-94 test results of PU composites. (n.d.).
- UL 94 Flame Ratings: What You Need to Know. (2024).
- Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants. (2021). PMC.
- Flame retardant and smoke-suppressant rigid polyurethane foam based on sodium alginate and aluminum diethylphosphite. (2021). Semantic Scholar.
- Synergistic Effect of Expandable Graphite, Diethyl Ethylphosphonate and Organically-modified Layered Double Hydroxide on Flame Retardancy and Fire Behavior of Polyisocyanurate-Polyurethane Foam Nanocomposite. (2015).
- Diethyl Ethylphosphonate. (2023).
- Synthesis and Characterization of Flame Retarded Rigid Polyurethane Foams with Different Types of Blowing Agents. (2021). PMC.
- Synthesis of Ethyl (Diethoxymethyl)phosphinate Derivatives and Their Flame Retardancy in Flexible Polyurethane Foam. (2021). OPUS.
- Chemical degradation of polyurethanes 3. Degradation of microporous polyurethane elastomer by diethyl phosphonate and tris(1-methyl-2-chloroethyl) phosphate. (2000).
- Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.
- Use of cone calorimeter for evaluating fire performances of polyurethane foams. (2002).
- The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Polyurethanes and Thermal Degradation Guidance. (n.d.). American Chemistry Council.
- Degradation of flexible polyester polyurethane foam by phosphonic acid dialkyl esters. (2000). Scite.ai.
- Thermal degradation and fire performance of newphosphonate polyurethanes. (2006).
Sources
- 1. cetjournal.it [cetjournal.it]
- 2. labc.co.uk [labc.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 6. Diethyl Ethylphosphonate [irocoatingadditive.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. wepub.org [wepub.org]
- 10. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Detailed Guide to the Fire Resistance Ratings of Polyurethane Foam Sealants - Bolg- Bilin New Materials Manufacturing Co., Ltd [bilinmfg.com]
- 13. firstgraphene.net [firstgraphene.net]
- 14. mearthane.com [mearthane.com]
- 15. UL 94 Flame Ratings: What You Need to Know [rogerscorp.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Using (Ethylphosphonoyl)ethane in the Horner-Wadsworth-Emmons reaction
Application Note & Protocol
Topic: Stereoselective Olefination using Diethyl Ethylphosphonate in the Horner-Wadsworth-Emmons Reaction
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a foundational pillar of modern organic synthesis, providing a robust and stereocontrolled method for the formation of carbon-carbon double bonds.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the specific use of diethyl ethylphosphonate (referred to herein by its IUPAC-conformant name, (ethylphosphonoyl)ethane) in the HWE reaction. We will explore the mechanistic underpinnings that dictate its characteristic (E)-alkene selectivity, present a detailed and validated experimental protocol, and discuss its applications in the synthesis of complex molecular architectures relevant to pharmaceutical development.[3][4] Key advantages over the classical Wittig reaction, such as simplified purification and enhanced nucleophilicity of the carbanion, will be contextualized throughout the protocol.[1][5][6]
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction facilitates the synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds (aldehydes or ketones).[1] Its widespread adoption is due to its reliability, operational simplicity, and, most importantly, its high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1][5][7]
The reaction proceeds through several key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a nucleophilic phosphonate carbanion.[1][8] The stability of this carbanion is crucial and is enhanced by an adjacent electron-withdrawing group, although unactivated phosphonates like diethyl ethylphosphonate can be used with sufficiently strong bases.
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a transient betaine-like intermediate.[1]
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring known as an oxaphosphetane.[5]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt.[1][5] This water-soluble byproduct is a significant advantage, as it is easily removed during aqueous workup, unlike the triphenylphosphine oxide generated in the Wittig reaction.[5][9]
The preference for the (E)-alkene is generally attributed to steric factors in the transition state leading to the oxaphosphetane, where the bulkier substituents preferentially adopt an anti-conformation to minimize steric repulsion.[7][9]
Diethyl Ethylphosphonate: A Reagent for Ethylidene Group Installation
Diethyl ethylphosphonate is a simple, unactivated phosphonate reagent used to introduce an ethylidene moiety (=CHCH₃) onto a carbonyl group. Its synthesis is typically achieved via the Michaelis-Arbuzov reaction between an ethyl halide and triethyl phosphite.[9]
Key Characteristics & Implications for Protocol Design:
-
Acidity: The α-protons of diethyl ethylphosphonate are less acidic compared to phosphonates stabilized by electron-withdrawing groups (e.g., triethyl phosphonoacetate).
-
Causality Behind Base Selection: Due to the lower acidity, a strong, non-nucleophilic base is required for efficient deprotonation. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the carbanion, driving the reaction forward. Other strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) can also be used.[7] Weaker bases, such as alkoxides, are generally insufficient for this class of phosphonate.
Experimental Protocol: Synthesis of (E)-1-Phenylprop-1-ene
This protocol details a representative HWE reaction between diethyl ethylphosphonate and benzaldehyde to form (E)-1-phenylprop-1-ene.
Objective: To provide a self-validating, step-by-step methodology for the (E)-selective olefination of an aromatic aldehyde.
Data Presentation: Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 11.0 | 1.1 | Highly reactive with water. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | Use a freshly dried, inhibitor-free solvent. |
| Diethyl Ethylphosphonate | C₆H₁₅O₃P | 166.16 | 10.0 | 1.0 | Ensure purity via distillation if necessary.[5] |
| Benzaldehyde | C₇H₆O | 106.12 | 10.0 | 1.0 | Freshly distilled to remove benzoic acid. |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | - | - | - | For quenching the reaction. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | For drying the organic phase. |
Experimental Workflow Diagram
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. news-medical.net [news-medical.net]
- 4. [PDF] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol Guide: Diethyl Ethylphosphonate (DEEP) as a Functional Electrolyte Additive for Enhanced Safety in Lithium-Ion Batteries
Introduction: Addressing the Flammability Challenge in Lithium-Ion Batteries
The widespread adoption of lithium-ion batteries (LIBs) in applications ranging from consumer electronics to electric vehicles has brought safety, particularly flammability, to the forefront of research and development.[1][2] Conventional LIB electrolytes are composed of lithium salts (e.g., LiPF₆) dissolved in a mixture of linear and cyclic organic carbonates, which are highly flammable.[3][4] An internal short circuit, overcharging, or physical damage can trigger thermal runaway, a dangerous event leading to fire or explosion.[5]
Electrolyte additives provide a cost-effective and highly impactful strategy to enhance battery safety and performance without fundamentally altering the cell chemistry.[6][7] Among various candidates, organophosphorus compounds have been extensively studied for their flame-retardant properties.[8] Diethyl ethylphosphonate (DEEP), a non-flammable organophosphonate, has emerged as a promising additive to mitigate the combustion risk of carbonate-based electrolytes.[3][8][9] This guide provides a detailed overview of DEEP's mechanism of action, protocols for its application, and strategies to optimize its performance in lithium-ion cells.
Core Mechanism of Action: A Dual-Function Additive
DEEP's primary role is to suppress the radical chain reactions that propagate combustion. In the event of a thermal runaway, volatile and flammable carbonate solvents are released. The phosphorus-containing DEEP decomposes, releasing phosphorus-based radicals (e.g., PO•, HPO•). These radicals act as scavengers, interrupting the combustion cycle in the gas phase and effectively extinguishing or reducing the flame.
However, the utility of DEEP is not confined to its flame-retardant properties. It also actively participates in the electrochemical processes within the cell, particularly at the electrode-electrolyte interphases.
-
Anode Interaction & SEI Formation: The major challenge with phosphonate-based additives is their compatibility with the graphite anode.[9] DEEP can be reductively decomposed on the graphite surface during the initial formation cycles.[3] This decomposition contributes to the formation of the Solid Electrolyte Interphase (SEI), a critical passivation layer that prevents continuous electrolyte reduction.[10] Unfortunately, an SEI derived purely from DEEP is often less stable and electronically insulating than one formed from standard additives like ethylene carbonate (EC), leading to ongoing decomposition, increased impedance, and poor cycling stability.[3][9]
-
Cathode Interaction: At higher potentials, additives can be oxidized at the cathode surface to form a protective cathode-electrolyte interphase (CEI). While less discussed for DEEP compared to its anode effects, its stability at the cathode is crucial for high-voltage applications.
The central challenge, therefore, is to harness DEEP's excellent flame-retardant capabilities while mitigating its detrimental effects on the graphite anode.
Figure 1: Mechanism of DEEP as a dual-function additive, highlighting its primary safety role and its challenging electrochemical interaction at the anode.
Experimental Protocols
The following protocols provide a framework for preparing, incorporating, and evaluating DEEP as an electrolyte additive. All procedures involving electrolytes and cell components must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Preparation of DEEP-Enhanced Electrolyte
This protocol describes the preparation of a standard carbonate electrolyte containing DEEP.
-
Component Preparation:
-
Baseline Electrolyte Solvents: Use battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 weight ratio).
-
Lithium Salt: Use high-purity lithium hexafluorophosphate (LiPF₆).
-
Additive: Use Diethyl Ethylphosphonate (DEEP, ≥98% purity).
-
-
Mixing Procedure:
-
In the glovebox, add the required mass of EC and EMC to a clean, dry beaker with a magnetic stir bar.
-
Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring until it is fully dissolved. A typical concentration is 1.0–1.2 M.
-
Once the salt is dissolved, add the desired weight percentage of DEEP (e.g., 5-10 wt%).
-
(Optional but Recommended) Add a synergistic co-additive such as Fluoroethylene Carbonate (FEC) or Lithium Difluoro(oxalato)borate (LiDFOB) at a concentration of 1-2 wt% to promote a more stable SEI.[3][4]
-
Continue stirring the solution for at least 4-6 hours to ensure homogeneity.
-
Store the final electrolyte in a tightly sealed container inside the glovebox.
-
Protocol 2: Coin Cell Assembly (CR2032)
This protocol outlines the assembly of a standard CR2032 coin cell for electrochemical testing.
-
Component Preparation:
-
Anode: Graphite-coated copper foil.
-
Cathode: LiFePO₄ (LFP) or LiNi₀.₅Mn₁.₅O₄ (LNMO) coated aluminum foil.
-
Separator: Microporous polyethylene (PE) or polypropylene (PP) film.
-
Electrolyte: Prepared as in Protocol 1.
-
Hardware: CR2032 coin cell cases (casings, spacers, springs).
-
-
Assembly Steps (Inside Glovebox):
-
Place the cathode disc in the center of the bottom cell casing.
-
Apply 2-3 drops (~20 µL) of the DEEP-containing electrolyte onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Apply another 2-3 drops of electrolyte to the separator, ensuring it is fully wetted.
-
Place the graphite anode on top of the separator.
-
Add a stainless-steel spacer and the spring.
-
Carefully place the top casing (cap) over the assembly.
-
Crimp the cell using a coin cell crimping machine to ensure a hermetic seal.
-
Allow the assembled cells to rest for 12 hours to ensure complete electrolyte wetting of the electrodes.
-
Protocol 3: Electrochemical Performance Evaluation
This protocol details the key electrochemical tests to assess the impact of DEEP.
-
Formation Cycling:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles. This step is critical for the formation of a stable SEI.
-
Monitor the coulombic efficiency (CE) of the first cycle; a higher CE is desirable.[11]
-
-
Galvanostatic Cycling (Cycle Life):
-
Cycle the cells at a moderate rate (e.g., C/2 or 1C) between the designated voltage limits for the cathode material (e.g., 2.5–3.65 V for LFP).
-
Continue cycling for 100-200 cycles, recording the discharge capacity at each cycle.
-
Plot capacity retention (%) vs. cycle number to evaluate long-term stability.
-
-
Rate Capability:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for 5-10 cycles at each rate.
-
Plot the discharge capacity as a function of the C-rate to determine the cell's performance under high power demand.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell before and after cycling.
-
This technique provides insight into the resistance of the SEI and charge transfer processes, which are directly affected by the additive.
-
Protocol 4: Safety Evaluation (Flammability Test)
This simple test provides a qualitative assessment of the electrolyte's flammability.
-
Preparation: In a fume hood, place a small amount (e.g., 0.5 mL) of the electrolyte on a watch glass or in a small ceramic crucible.
-
Ignition: Carefully bring a flame (e.g., from a butane lighter) into contact with the electrolyte for 1-2 seconds.
-
Observation: Record the time it takes for the electrolyte to self-extinguish after the ignition source is removed. This is the Self-Extinguishing Time (SET). A shorter SET indicates better flame retardancy. Compare the SET of the baseline electrolyte with the DEEP-containing electrolyte.
Figure 2: Experimental workflow for the evaluation of DEEP as a lithium-ion battery electrolyte additive.
Data Interpretation & Expected Outcomes
The addition of DEEP is expected to significantly improve the safety characteristics of the electrolyte at the cost of some electrochemical performance, which can be reclaimed through formulation optimization.
| Parameter | Baseline Electrolyte | Electrolyte with DEEP (5-10%) | Rationale & Causality |
| Self-Extinguishing Time (SET) | > 60 s/g (Does not self-extinguish) | < 10 s/g | DEEP releases phosphorus radicals that quench combustion reactions.[6] |
| First Cycle Coulombic Efficiency | ~88-92% | ~80-85% (without co-additives) | Reductive decomposition of DEEP on the graphite anode forms a less effective SEI, consuming more Li⁺.[3][9] |
| Capacity Retention (after 150 cycles) | ~85-95% | < 80% (without co-additives) | Continuous electrolyte decomposition at the unstable DEEP-derived SEI leads to capacity fade.[3] |
| Capacity Retention (with DEEP + FEC/LiDFOB) | N/A | > 95% | Co-additives like FEC form a stable, LiF-rich SEI layer, preventing DEEP decomposition and enabling excellent cycling.[3][4] |
| Cell Impedance (after cycling) | Moderate Increase | Significant Increase | The poorly formed SEI from DEEP is thicker and/or more resistive, impeding Li⁺ transport. |
Challenges and Mitigation Strategies
As highlighted, the primary challenge is the poor compatibility of DEEP with graphite anodes.[3][9] A synergistic approach is essential for creating a functional and safe electrolyte.
-
Synergistic Additives: The most effective strategy is the inclusion of film-forming co-additives.
-
Fluoroethylene Carbonate (FEC): FEC is preferentially reduced over DEEP and carbonate solvents, forming a stable, robust, and LiF-rich SEI on the graphite surface. This SEI layer effectively passivates the anode, preventing further decomposition of DEEP and enabling high coulombic efficiency and long cycle life.[3]
-
Lithium Difluoro(oxalato)borate (LiDFOB): LiDFOB is a multifunctional additive that can form a stable SEI on the anode and a protective CEI on the cathode, improving overall cell stability in conjunction with DEEP.[4]
-
-
Solvent System Optimization: The solvation environment of the Li⁺ ion influences which species are reduced at the anode. By using a higher concentration of ethylene carbonate, which has a strong binding affinity for Li⁺, the participation of DEEP in the Li⁺ solvation shell can be minimized. This reduces the amount of DEEP that is "dragged" to the anode surface for reduction, thereby lessening its negative impact.[3]
Conclusion
Diethyl ethylphosphonate (DEEP) is a highly effective flame-retardant additive that can significantly enhance the safety of lithium-ion batteries by rendering the electrolyte non-flammable. Its primary drawback is its electrochemical instability at the graphite anode, which can lead to poor SEI formation and performance degradation. However, these challenges can be effectively overcome through intelligent electrolyte design, specifically by incorporating synergistic co-additives like FEC or LiDFOB. This approach allows for the development of electrolytes that are both safe and high-performing, paving the way for the next generation of safer energy storage systems.
References
- Chen, L. et al. (2023). Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries. Energy Storage Science and Technology. [Link]
- Li, W. et al. (2017). Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries.
- Feng, J. et al. (2013).
- Jiang, L. et al. (2023). A Nonflammable Diethyl Ethylphosphonate-Based Electrolyte Improved by Synergistic Effect of Lithium Difluoro(Oxalato)
- Google Patents. (1995).
- Induflex. (n.d.).
- The Royal Society of Chemistry. (2017). Diethyl (thiophen-2-ylmethyl)
- Shkrob, I. A. et al. (2018). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]
- Gnanaraj, J. S. et al. (2011). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science. [Link]
- The Faraday Institution. (2022).
- ResearchGate. (n.d.). Electrolyte additives for improved lithium-ion battery performance and overcharge protection.
- Langnau, L. (2013).
- Gao, D. et al. (2015).
- Gilbert, J. A. et al. (2016).
Sources
- 1. faraday.ac.uk [faraday.ac.uk]
- 2. designworldonline.com [designworldonline.com]
- 3. Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries [esst.cip.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Electrolyte additives for lithium ion battery electrodes: progress and perspectives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Understanding the interactions of phosphonate-based flame-retarding additives with graphitic anode for lithium ion batteries (Journal Article) | ETDEWEB [osti.gov]
- 10. Mixing Electrolyte for Ion-Lithium Batteries - Jongia Mixing Technology [jongia.com]
- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl Ethylphosphonate
Introduction: A Modern Approach to Stereoselective Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar of modern organic synthesis, offering a reliable and stereoselective method for the formation of carbon-carbon double bonds. As a modification of the Wittig reaction, the HWE reaction employs phosphonate-stabilized carbanions, which react with aldehydes and ketones to predominantly yield (E)-alkenes.[1][2] This powerful olefination technique presents several advantages over its predecessor, including the use of more nucleophilic and less basic carbanions and a straightforward workup due to the water-soluble nature of the phosphate byproduct.[3] These features make the HWE reaction an indispensable tool in the synthesis of complex molecules, particularly in the realm of drug development and natural products.[4]
This guide provides a comprehensive overview of the Horner-Wadsworth-Emmons reaction with a specific focus on the application of diethyl ethylphosphonate. We will delve into the core reaction mechanism, present a detailed, field-proven experimental protocol, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
The Core Reaction Mechanism: A Stepwise Perspective
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined multi-step mechanism, which is crucial for understanding the reaction's stereochemical outcome and for troubleshooting.[5][6]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base. This step generates a highly nucleophilic phosphonate carbanion.[1][7] Common bases for this purpose include sodium hydride (NaH), sodium alkoxides, and other strong bases.[3][8]
-
Nucleophilic Addition: The newly formed phosphonate carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1][7] This addition is often the rate-limiting step of the reaction.[9]
-
Oxaphosphetane Intermediate Formation: The resulting betaine-like intermediate undergoes rapid cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[2][5] The stability and subsequent decomposition of this intermediate are pivotal in determining the stereoselectivity of the reaction.
-
Elimination and Alkene Formation: The oxaphosphetane intermediate then collapses in a syn-elimination process, breaking the carbon-phosphorus and carbon-oxygen bonds.[2] This step is driven by the formation of a highly stable phosphorus-oxygen double bond, yielding the final alkene product and a water-soluble phosphate salt.[3]
The preferential formation of the (E)-alkene is generally attributed to the thermodynamic stability of the intermediates leading to the trans-oxaphosphetane.[9][10]
Experimental Workflow Diagram
Caption: A generalized workflow for the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol: Synthesis of an α,β-Unsaturated Ester
This protocol details a general procedure for the Horner-Wadsworth-Emmons reaction between diethyl ethylphosphonate and a representative aldehyde to synthesize an (E)-α,β-unsaturated ester.
Materials and Reagents:
-
Diethyl ethylphosphonate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully remove the hexane via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl ethylphosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate anion.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[11]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[11]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the desired (E)-alkene.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the Horner-Wadsworth-Emmons reaction. Actual conditions may need to be optimized for specific substrates.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Diethyl ethylphosphonate | 1.0 - 1.2 equivalents | A slight excess can ensure complete consumption of the limiting reagent. |
| Aldehyde/Ketone | 1.0 equivalent | Typically the limiting reagent. |
| Base (e.g., NaH) | 1.1 - 1.5 equivalents | An excess is used to ensure complete deprotonation of the phosphonate. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF, DME | Aprotic solvents are essential to prevent quenching of the carbanion.[3] |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic deprotonation; the reaction then proceeds at room temperature.[1] |
| Reaction Time | 2 - 16 hours | Varies depending on the reactivity of the substrates; monitored by TLC.[2] |
| Work-up | ||
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid to neutralize the excess base and protonate the phosphate byproduct.[5] |
| Extraction Solvent | Ethyl acetate, Diethyl ether | Chosen based on the polarity of the product. |
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate, driving the reaction forward.[3] Other bases like lithium tert-butoxide can also be employed and may influence the stereoselectivity.[12]
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be readily protonated by water or other protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of the reaction.
-
Temperature Control: The initial deprotonation step is often exothermic. Cooling the reaction to 0 °C helps to control the reaction rate and prevent side reactions.
-
Work-up Procedure: The aqueous work-up with a mild acid like ammonium chloride is crucial for neutralizing the reaction mixture and facilitating the separation of the organic product from the water-soluble phosphate byproduct.[1][3]
Conclusion
The Horner-Wadsworth-Emmons reaction using diethyl ethylphosphonate is a robust and versatile method for the stereoselective synthesis of (E)-alkenes. By understanding the underlying mechanism and the rationale behind the experimental protocol, researchers can effectively apply this reaction in the synthesis of a wide range of target molecules, from simple building blocks to complex pharmacologically active compounds. The ease of purification and the high degree of stereocontrol make the HWE reaction a superior choice for many olefination applications in modern organic chemistry.
References
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents.
- ACS Publications. One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters.
- Taylor & Francis Online. IMPROVED HORNER-WADSWORTH-EMMONS PREPARATION OF α-METHYL- OR α-ETHYL-α,β-UNSATURATED ESTERS FROM ALDEHYDES.
- YouTube. Horner-Wadsworth-Emmons reaction to form alkenes.
- Taylor & Francis Online. Z- and E-selective Horner–Wadsworth–Emmons reactions.
- Organic & Biomolecular Chemistry (RSC Publishing). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents.
- TUS Today. Breakthrough in HWE reaction offers pathway for anti-cancer drug development.
- ACS Publications. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde.
- Slideshare. Horner-Wadsworth-Emmons reaction.
- CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- Reddit. Question about Horner-Wadsworth-Emmons workup.
- Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars.
- CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. news-medical.net [news-medical.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
Application Note: Diethyl Ethylphosphonate Derivatives in Stereoselective Alkene Synthesis
This guide provides an in-depth exploration of the primary synthetic application of diethyl phosphonate derivatives, focusing on their pivotal role in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes. It is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful olefination methodology.
Introduction: Defining the Scope and Correcting a Common Misconception
Phosphinoalkenes, compounds featuring a phosphorus atom directly bonded to a carbon-carbon double bond (C=C-P), are valuable ligands in catalysis and materials science. However, it is a common misconception that reagents like diethyl ethylphosphonate are used for their direct synthesis. Diethyl ethylphosphonate, a phosphonate ester, belongs to a class of reagents whose principal application is the Horner-Wadsworth-Emmons (HWE) reaction , a cornerstone of modern organic synthesis for constructing C=C bonds.[1][2]
The HWE reaction is a modification of the classic Wittig reaction and offers significant advantages, including generally higher (E)-alkene selectivity, the use of more nucleophilic and less basic carbanions, and a significantly simpler purification process.[1][3] A key feature of the HWE reaction is that the phosphonate group acts as a leaving group, yielding a water-soluble phosphate byproduct that is easily removed by aqueous extraction, leaving the desired alkene product.[4][5][6] Therefore, this methodology is used to synthesize alkenes, not to incorporate a phosphorus moiety into the final product.
This document will detail the mechanism, protocols, and strategic considerations for employing diethyl phosphonate derivatives in the HWE reaction.
Part 1: The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and Stereocontrol
The HWE reaction facilitates the synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds (aldehydes or ketones).[1]
Reaction Mechanism
The reaction proceeds through a well-understood, multi-step mechanism:
-
Deprotonation : The reaction is initiated by the deprotonation of the phosphonate at the α-carbon using a suitable base (e.g., sodium hydride, NaH) to form a highly nucleophilic phosphonate carbanion.[1][4]
-
Nucleophilic Addition : The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate (a betaine).[1][7]
-
Oxaphosphetane Formation : The intermediate collapses to form a four-membered cyclic intermediate known as an oxaphosphetane.[4]
-
Elimination : The oxaphosphetane intermediate decomposes, yielding the final alkene product and a dialkyl phosphate salt. This elimination is stereospecific.[1]
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
Causality of Stereoselectivity
The HWE reaction is renowned for its high (E)-stereoselectivity, particularly with aldehydes and phosphonates that can stabilize the carbanion.[4][5] This selectivity arises from thermodynamic control during the reaction sequence.
-
Steric Interactions : In the transition state leading to the oxaphosphetane, steric hindrance favors an anti-conformation of the larger substituents (R' and R'').[4]
-
Reversibility : The initial nucleophilic addition step is often reversible, allowing the intermediates to equilibrate to the most thermodynamically stable arrangement, which ultimately leads to the (E)-alkene.[1] The formation of the more stable (E)-alkene is generally favored.[7]
Certain modified conditions, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups, can reverse this selectivity to favor the (Z)-alkene by accelerating the elimination step.[7]
Part 2: Synthesis and Application Workflow
The overall process involves two key stages: the synthesis of the necessary phosphonate reagent followed by its use in the olefination reaction.
Synthesis of Diethyl Phosphonate Reagents
The most common method for preparing the diethyl phosphonate starting materials is the Michaelis-Arbuzov reaction .[3][5] This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide.[5][8] For example, reacting triethyl phosphite with an appropriate alkyl bromide (R-Br) will yield the corresponding diethyl alkylphosphonate.
Caption: Workflow for phosphonate synthesis and subsequent HWE olefination.
Part 3: Experimental Protocols and Data
The following protocol provides a representative, self-validating procedure for a typical HWE reaction.
Protocol: Synthesis of (E)-Stilbene from Diethyl Benzylphosphonate and Benzaldehyde
This protocol details the synthesis of (E)-stilbene, a reaction that reliably produces high yields of the E-isomer.
Materials and Reagents:
-
Diethyl benzylphosphonate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate for chromatography
-
Standard glassware, magnetic stirrer, ice bath, and argon/nitrogen inert atmosphere setup
Procedure:
-
Preparation of the Phosphonate Carbanion: a. To an oven-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. b. Carefully add the sodium hydride (1.1 eq) to the THF and cool the resulting suspension to 0 °C using an ice bath.[3] c. Slowly add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF dropwise to the NaH suspension. d. Validation Check : The formation of the anion is indicated by the cessation of hydrogen gas evolution. The mixture will typically become a clear or colored solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]
-
Reaction with Aldehyde: a. Cool the solution of the phosphonate anion back to 0 °C. b. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.[3] c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x). c. Key Advantage : The diethyl phosphate byproduct is water-soluble and will be partitioned into the aqueous layer, simplifying purification.[5][6] d. Combine the organic layers and wash with brine.[3] e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Isolation: a. The crude product is typically a solid or oil. It can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure (E)-stilbene.[3]
Data Presentation
The HWE reaction consistently provides high yields and excellent (E)-selectivity, especially with aromatic aldehydes.
| Aldehyde | Phosphonate Reagent | Product | Typical Yield (%) | E:Z Ratio |
| Benzaldehyde | Diethyl benzylphosphonate | Stilbene | 85-95% | >98:2[4] |
| 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | 4-Methoxystilbene | 88-96% | >98:2[4] |
| 4-Methoxybenzaldehyde | Diethyl p-tolylphosphonate | 4-Methoxy-4'-methylstilbene | High | High (E) |
| Cinnamaldehyde | Diethyl (ethoxycarbonyl)methylphosphonate | Ethyl 5-phenyl-2,4-pentadienoate | 80-90% | >95:5 |
Table reflects typical outcomes under standard conditions. Actual results may vary based on substrate and specific reaction conditions employed.[3]
Conclusion
Diethyl phosphonate derivatives are indispensable reagents in modern organic chemistry. While they are not used for the direct synthesis of phosphinoalkenes, their application in the Horner-Wadsworth-Emmons reaction provides a robust, reliable, and highly stereoselective method for the synthesis of (E)-alkenes. The operational simplicity, ease of purification, and high yields make the HWE reaction a superior choice for many olefination challenges encountered in academic research and the pharmaceutical industry.
References
- Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers. Benchchem.
- Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction Utilizing Diethyl p-Tolylphosphon
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
- Synthesis of Phosphonates from Phosphorous Acid Derivatives: Applic
- New synthesis and reactions of phosphon
- Synthesis of Phosphonate Analogs Using Diethyl (6-bromohexyl)
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Diethyl ethylphosphonate as a plasticizer in polymer formulations
An Application Guide to Diethyl Ethylphosphonate (DEEP) as a Multifunctional Plasticizer in Polymer Formulations
For inquiries, please contact: Senior Application Scientist, Materials Division
Abstract
This technical guide provides a comprehensive overview of Diethyl Ethylphosphonate (DEEP) as a high-performance, halogen-free additive for polymer formulations. Primarily recognized for its efficacy as a flame retardant, DEEP also possesses significant plasticizing properties, making it a dual-function additive that can enhance material flexibility, processability, and safety.[1] This document details the fundamental mechanisms of action, outlines key applications, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals to evaluate DEEP's performance in various polymer systems. The methodologies are grounded in established industry standards to ensure reliable and reproducible results.
Introduction: The Dual-Role Advantage of DEEP
Diethyl Ethylphosphonate (CAS No: 78-38-6) is an organophosphorus compound characterized as a colorless, transparent liquid.[2] While its primary industrial application is a highly efficient, halogen-free flame retardant, particularly in polyurethane foams and other thermosets, its molecular structure also enables it to function as an effective plasticizer.[2][3][4]
Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials.[5][6] They achieve this by embedding between polymer chains, thereby increasing intermolecular volume and lowering the glass transition temperature (Tg).[5][6] The unique value proposition of DEEP lies in its ability to simultaneously impart flame retardancy and flexibility. This dual functionality is highly desirable in applications where both safety and specific mechanical properties are critical, such as in construction, automotive components, electronics, and specialized coatings.[2] Organophosphorus compounds like DEEP are gaining prominence as they offer an alternative to halogenated flame retardants and traditional phthalate-based plasticizers, addressing growing environmental and health concerns.[1][4]
Physicochemical Properties of Diethyl Ethylphosphonate
A thorough understanding of DEEP's physical and chemical properties is crucial for its effective incorporation into polymer matrices.
| Property | Value | Source(s) |
| CAS Number | 78-38-6 | [2][3] |
| Molecular Formula | C6H15O3P | [2][3] |
| Molecular Weight | 166.16 g/mol | [2][3] |
| Appearance | Colorless to yellowish transparent liquid | [3][7] |
| Density | ~1.024 g/mL at 20 °C | [8] |
| Boiling Point | ~211 °C | [9] |
| Viscosity (25 °C) | 1.5 mPa·s | [3] |
| Phosphorus Content | 18.6% | [3] |
| Solubility | Soluble in many organic solvents (e.g., alcohol, ether); slightly miscible with water. | [2][8] |
Mechanism of Action
As a Plasticizer
DEEP functions as a primary plasticizer by interposing its molecules between the long chains of a polymer. This process is driven by the interaction between the polar phosphonate group (P=O) in DEEP and polar segments of the polymer. By physically separating the polymer chains, DEEP disrupts the strong intermolecular forces (van der Waals forces, dipole-dipole interactions) that hold the chains together in a rigid structure. This separation increases the "free volume" within the polymer matrix, allowing for greater segmental mobility of the polymer chains.[6] The macroscopic result is a significant reduction in the material's glass transition temperature (Tg), transforming a rigid, often brittle polymer into a more flexible and ductile material at its service temperature.
As a Flame Retardant
DEEP's flame retardancy mechanism is multifaceted, involving actions in both the condensed (solid) and gas phases of combustion.[10]
-
Condensed Phase: During heating, DEEP can decompose to form phosphoric and polyphosphoric acids. These acids promote the dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the material's surface.[2] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile gases.[11][12]
-
Gas Phase: Volatile phosphorus-containing species are released from the decomposition of DEEP. These species, such as PO• and HPO• radicals, act as radical scavengers in the flame, interrupting the high-energy chain reactions of combustion.[11] This "quenching" effect extinguishes the flame and reduces heat feedback to the polymer surface.
Experimental Evaluation Protocols
The following protocols provide a framework for the systematic evaluation of DEEP as a plasticizer. A model system using a soluble polymer (e.g., Polyvinyl Chloride - PVC, Cellulose Acetate, or a biodegradable polyester like Polylactic Acid - PLA) is described.[5][13]
Sources
- 1. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl Ethylphosphonate [irocoatingadditive.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 7. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 8. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 9. What is Diethyl Ethylphosphonate - Properties & Specifications [china-phosphate.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Biodegradable Polymers | MDPI [mdpi.com]
Application Note & Protocol: Formulation and Evaluation of Non-Flammable Electrolytes Using Diethyl Ethylphosphonate (DEEP)
Introduction: Addressing the Inherent Risks of Lithium-Ion Battery Electrolytes
The widespread adoption of lithium-ion batteries (LIBs) in everything from portable electronics to electric vehicles has revolutionized energy storage. However, the reliance on conventional electrolytes, typically composed of lithium salts dissolved in flammable organic carbonate solvents, presents a significant safety challenge.[1][2][3] These components have low flash points and are highly combustible, making them a primary contributor to the risk of thermal runaway, fire, and explosion in batteries.[1][4][5] Mitigating this flammability is paramount for the development of next-generation, safer energy storage systems.
Diethyl ethylphosphonate (DEEP), an organophosphorus compound, has emerged as a highly promising candidate for formulating non-flammable electrolytes.[1][6] Its primary function is to act as a flame-retardant co-solvent that can significantly suppress the combustibility of the electrolyte mixture.[7] This application note provides a comprehensive guide for researchers and scientists on the formulation, characterization, and evaluation of DEEP-based non-flammable electrolytes. We will delve into the scientific principles behind its flame-retardant action, provide detailed, field-proven protocols for electrolyte preparation and testing, and discuss strategies to overcome the electrochemical challenges associated with its use.
Diethyl Ethylphosphonate (DEEP): Physicochemical Profile
DEEP (CAS: 78-38-6) is a colorless liquid with a mild, sweet odor.[8][9] Its high flash point and phosphorus-containing structure are central to its flame-retardant properties.
Table 1: Key Physicochemical Properties of Diethyl Ethylphosphonate (DEEP)
| Property | Value | Source |
| Molecular Formula | C6H15O3P | [7] |
| Molecular Weight | 166.16 g/mol | [7] |
| Appearance | Colorless Liquid | [8] |
| Density | 1.024 g/mL at 20 °C | [10] |
| Boiling Point | 198-199 °C (at 760 mmHg) | [8] |
| Flash Point | 105 °C / 220 °F | [7][8] |
| Solubility | Slightly soluble in water; Miscible with alcohol and ether | [10] |
The Science of Flame Retardancy: A Mechanistic Overview
The efficacy of DEEP as a flame retardant is rooted in its ability to interrupt the radical chain reactions that sustain combustion. Organophosphorus compounds are not inherently non-flammable but work by interfering with the fire triangle (heat, fuel, oxygen) in the gas phase.
When the electrolyte is exposed to high temperatures, DEEP volatilizes along with the flammable carbonate solvents. In the gas phase, the heat causes DEEP to decompose, generating phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the key propagators of combustion, particularly the highly reactive H• and OH• radicals. By terminating these chain reactions, the flame is suppressed, and the electrolyte self-extinguishes.[4] This chemical intervention is a critical strategy for preventing thermal runaway from escalating into a catastrophic fire.[11]
Electrolyte Formulation Strategy: Balancing Safety and Performance
While incorporating DEEP effectively reduces flammability, it introduces electrochemical challenges. The polar phosphonate group in DEEP has a strong affinity for lithium ions (Li⁺). This can lead to DEEP molecules dominating the Li⁺ solvation sheath, which has two primary negative consequences:
-
High Viscosity: Strong Li⁺-DEEP interactions can increase the electrolyte's viscosity, thereby reducing ionic conductivity and impairing rate performance.[12][13]
-
Unstable SEI Formation: The reduction of DEEP at the graphite anode surface forms a poor-quality Solid Electrolyte Interphase (SEI). This SEI is often not electronically insulating enough to prevent further electrolyte decomposition, leading to continuous capacity fade and poor cycling stability.[1]
The Synergistic Approach: To counteract these issues, a synergistic formulation strategy is required. The key is to modulate the Li⁺ solvation environment by using a mixture of solvents with varying ligand strengths.[1]
-
Strongly Coordinating Solvent: Ethylene Carbonate (EC) is used due to its high dielectric constant and ability to form a stable SEI on graphite.
-
Weakly Coordinating (Diluent) Solvent: A linear carbonate like Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) is used to reduce viscosity.
-
Flame Retardant: DEEP is introduced as a co-solvent.
By carefully balancing the ratios, the participation of DEEP in the primary Li⁺ solvation shell can be minimized, allowing EC to preferentially form a robust SEI while DEEP remains available to provide flame retardancy.[1] Additives like Fluoroethylene Carbonate (FEC) or Lithium Difluoro(oxalato)borate (LiDFOB) can also be introduced in small quantities (~1-2 wt%) to further enhance SEI stability.[14]
Experimental Protocols
Safety First: All procedures involving electrolyte formulation and handling must be performed inside an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm. DEEP is harmful if swallowed and causes serious eye irritation.[8][15] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and compatible gloves.[16] Review the Safety Data Sheet (SDS) for all chemicals before use.[15][16]
Protocol 1: Preparation of DEEP-Based Electrolyte
This protocol describes the preparation of a baseline carbonate electrolyte and a DEEP-modified non-flammable formulation.
Materials & Equipment:
-
Lithium hexafluorophosphate (LiPF₆), battery grade (99.99%)
-
Ethylene Carbonate (EC), anhydrous (≤10 ppm H₂O)
-
Dimethyl Carbonate (DMC), anhydrous (≤10 ppm H₂O)
-
Diethyl Ethylphosphonate (DEEP), anhydrous (≤20 ppm H₂O)
-
Argon-filled glovebox
-
Analytical balance (±0.1 mg)
-
Volumetric flasks (e.g., 25 mL, 50 mL)
-
Magnetic stirrer and stir bars
-
Amber glass storage bottles
Procedure:
-
Transfer Materials: Transfer all chemicals, glassware, and equipment into the glovebox antechamber and purge thoroughly.
-
Prepare Solvent Mixture:
-
For a target formulation of 1 M LiPF₆ in EC/DMC/DEEP (4:4:2 by volume) , first prepare the solvent blend.
-
In a 50 mL volumetric flask, carefully measure and add 20 mL of EC, 20 mL of DMC, and 10 mL of DEEP.
-
Add a magnetic stir bar, cap the flask, and stir for 30 minutes to ensure a homogeneous mixture.
-
-
Calculate and Add Salt:
-
Calculate the mass of LiPF₆ required to achieve a 1 M concentration in 50 mL of the solvent mixture. (Mass = 1 mol/L * 0.050 L * 151.905 g/mol = 7.595 g).
-
Weigh the calculated amount of LiPF₆ on the analytical balance.
-
Slowly add the LiPF₆ powder to the stirring solvent mixture in small portions. Caution: The dissolution of LiPF₆ is exothermic. Add the salt slowly to control the temperature increase.
-
-
Final Dissolution and Storage:
-
Once all the salt is added, continue stirring for at least 4-6 hours, or overnight, until the salt is completely dissolved and the solution is clear.
-
Transfer the final electrolyte solution into a labeled, amber glass bottle and seal tightly. Store inside the glovebox.
-
Protocol 3: Electrochemical Characterization
This protocol outlines the key electrochemical tests to evaluate the viability of the formulated electrolyte.
Equipment:
-
Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability
-
Coin cell crimper and components (CR2032)
-
Battery cycler
-
Conductivity cell
-
Standard electrodes (e.g., Graphite, LiFePO₄, Lithium metal)
A. Ionic Conductivity:
-
Assemble a two-electrode conductivity cell with the electrolyte inside the glovebox.
-
Allow the cell to reach thermal equilibrium (e.g., 25 °C).
-
Perform EIS over a frequency range (e.g., 1 MHz to 1 Hz).
-
Determine the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (cell constant).
B. Electrochemical Stability Window (ESW):
-
Assemble a three-electrode cell (e.g., Li metal reference and counter electrodes, stainless steel working electrode).
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 0.5 mV/s).
-
Scan from the open-circuit potential to a high potential (e.g., 6.0 V vs. Li/Li⁺) to determine the anodic (oxidation) limit.
-
Scan to a low potential (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic (reduction) limit. The ESW is the voltage range between these limits.
C. Cell Cycling Performance:
-
Assembly: Inside the glovebox, assemble CR2032 coin cells using a graphite anode, a cathode (e.g., LiFePO₄ or NMC), a separator, and the DEEP-based electrolyte.
-
Formation: Perform two initial "formation" cycles at a low C-rate (e.g., C/20) to establish a stable SEI.
-
Cycling: Cycle the cells at various C-rates (e.g., C/5, 1C) for an extended number of cycles (e.g., 100-500 cycles) within the appropriate voltage window for the cathode material.
-
Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number. A stable formulation will exhibit high capacity retention and a coulombic efficiency near 100%. [17]
Diagram: Electrochemical Evaluation Workflow
Data Summary and Expected Outcomes
Proper formulation should yield an electrolyte that is demonstrably non-flammable while maintaining reasonable electrochemical performance.
Table 2: Example Data for Baseline vs. DEEP-Modified Electrolyte
| Parameter | Baseline Electrolyte (1M LiPF₆ in EC/DMC) | DEEP-Modified Electrolyte (1M LiPF₆ in EC/DMC/DEEP) |
| Flammability (SET) | > 60 s/g (Ignites readily) | ~0-2 s/g (Self-extinguishes) |
| Ionic Conductivity (25°C) | ~11.2 mS/cm | ~4-7 mS/cm |
| Electrochemical Window | ~4.5 V vs. Li/Li⁺ | ~4.3 - 4.5 V vs. Li/Li⁺ |
| Capacity Retention (Graphite/NMC, 100 cycles, 1C) | ~95% | ~85-95% (highly dependent on additives) |
Note: Values are illustrative and will vary based on precise composition and testing conditions.
Troubleshooting and Advanced Considerations
-
Low Ionic Conductivity: If conductivity is too low, slightly decrease the DEEP concentration or incorporate a low-viscosity co-solvent. However, this may compromise non-flammability.
-
Poor Cycling Stability: If capacity fades quickly, the SEI is likely unstable. Introduce SEI-forming additives like FEC or LiDFOB. [14]A recent study showed that the synergistic effect of these additives can significantly improve the performance of DEEP-based electrolytes. [1]* High-Temperature Performance: DEEP-based electrolytes often show improved stability at elevated temperatures due to their non-volatile nature. Testing at higher temperatures (e.g., 55-60 °C) is recommended to evaluate this advantage. [14]
Conclusion
The use of Diethyl Ethylphosphonate as a co-solvent is a highly effective strategy for formulating non-flammable electrolytes, directly addressing one of the most significant safety concerns in lithium-ion battery technology. While challenges related to its impact on ionic conductivity and SEI formation exist, they can be successfully mitigated through rational formulation design, including the use of co-solvents with varying ligand strengths and targeted functional additives. The protocols detailed in this note provide a robust framework for researchers to develop, characterize, and optimize safe, high-performance electrolytes, paving the way for the next generation of inherently safer energy storage devices.
References
- Chen, Y., Tian, W., Yuan, S., Yang, H., Jin, T., & Jiao, L. (2025).
- Chen, Y., et al. (2025).
- National Center for Biotechnology Information. (n.d.). Diethyl ethylphosphonate.
- Unknown Author. (n.d.). Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries. Energy Storage Science and Technology.
- Unknown Author. (n.d.). Results of flammability testing for the electrolytes.
- Roth, E. P., & Orendorff, C. J. (n.d.). How Electrolytes Influence Battery Safety.
- ECHEMI. (2019).
- Unknown Author. (n.d.).
- Haz-Map. (n.d.).
- Orendorff, C. J. (n.d.). How Electrolytes Influence Battery Safety. The Electrochemical Society.
- Unknown Author. (n.d.). Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Jiang, L. H., Cheng, Y., Wang, S. P., et al. (2023). A Nonflammable Diethyl Ethylphosphonate-Based Electrolyte Improved by Synergistic Effect of Lithium Difluoro(Oxalato)
- ChemicalBook. (n.d.).
- Zhang, Y., et al. (n.d.). Innovations in non-flammable and flame-retardant electrolytes for safer lithium-ion batteries.
- Unknown Author. (n.d.). Non‐Flammable Electrolytes for Safe Lithium‐, Sodium‐, and Potassium‐Ion Batteries.
- Unknown Author. (2019). Nonflammable Electrolytes for Lithium Ion Batteries Enabled by Ultra-conformal Passivation Interphases.
Sources
- 1. Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries [esst.cip.com.cn]
- 2. pnnl.gov [pnnl.gov]
- 3. electrochem.org [electrochem.org]
- 4. sandia.gov [sandia.gov]
- 5. Innovations in non-flammable and flame-retardant electrolytes for safer lithium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl ethylphosphonate - Hazardous Agents | Haz-Map [haz-map.com]
- 10. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. matlab.labapress.com [matlab.labapress.com]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Diethyl Ethylphosphonate in the Synthesis of Organophosphorus Compounds
Introduction: The Versatility of Diethyl Ethylphosphonate
Diethyl ethylphosphonate (DEEP), CAS No. 78-38-6, is a colorless organophosphorus compound with a mild odor, recognized for its utility as a pivotal intermediate in organic synthesis.[1][2] While it has applications as a flame retardant and a reagent for heavy-metal extraction, its primary value in the context of this guide lies in its role as a precursor for the synthesis of more complex molecules, including scaffolds for organophosphorus pesticides and herbicides.[1][3][4][5] Its structure, featuring a stable P-C bond and reactive ethoxy groups, makes it a versatile building block in synthetic chemistry.[6]
This document serves as a technical guide for researchers and development scientists, providing in-depth insights into the fundamental reactions involving diethyl ethylphosphonate and detailed protocols for its synthesis and application, particularly focusing on reactions germane to the construction of pesticide frameworks.
1.1 Chemical and Physical Properties
A thorough understanding of DEEP's physical properties is critical for its safe handling, storage, and application in synthesis. It is a stable liquid but can hydrolyze under acidic or basic conditions.[5][7] It is miscible with many organic solvents but only slightly soluble in water.[1][3][7]
| Property | Value | Source |
| Molecular Formula | C6H15O3P | [1][5] |
| Molecular Weight | 166.16 g/mol | [2][5] |
| Appearance | Colorless liquid | [2][3][6] |
| Density | ~1.024 g/mL at 20 °C | [3] |
| Boiling Point | 198-199 °C (approx.) | [6] |
| Flash Point | 90 °C (194 °F) - closed cup | |
| Solubility | Miscible with alcohol, ether; slightly soluble in water. | [1][3][7] |
| CAS Number | 78-38-6 | [1][3] |
Core Synthetic Transformations: The Foundation of P-C Chemistry
The utility of diethyl ethylphosphonate stems from its participation in key reactions that form the bedrock of organophosphorus chemistry. The two most significant transformations are the Michaelis-Arbuzov reaction, often used for its synthesis, and the Horner-Wadsworth-Emmons reaction, its primary application for C-C bond formation.
2.1 The Michaelis-Arbuzov Reaction: Synthesizing the Phosphonate
The Michaelis-Arbuzov reaction is the most common and historically significant method for forming a carbon-phosphorus bond.[8] It typically involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of DEEP, it is synthesized through the reaction of triethyl phosphite with an ethyl halide, such as ethyl iodide.[8][9]
The reaction proceeds via an SN2 attack by the nucleophilic phosphorus atom of the triethyl phosphite on the ethyl halide, forming a phosphonium salt intermediate. The displaced halide ion then attacks one of the ethyl groups on the phosphonium salt in a second SN2 reaction, yielding the diethyl ethylphosphonate product and a volatile ethyl halide byproduct.[10] This rearrangement is often highly exothermic, and industrial-scale processes require careful temperature control to prevent a runaway reaction.[9]
Caption: Synthesis of DEEP via the Michaelis-Arbuzov reaction.
2.2 The Horner-Wadsworth-Emmons (HWE) Reaction: Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[11][12] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[12] Diethyl ethylphosphonate can serve as a precursor in HWE-type reactions, although reagents with an adjacent electron-withdrawing group on the P-alkyl chain are more common as they provide the necessary stabilization for the carbanion.
The process begins with the deprotonation of the α-carbon (the carbon adjacent to the phosphonate group) using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble dialkyl phosphate salt, which is easily removed during workup.[12] A key advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene, providing excellent stereocontrol.[11][12][13]
Caption: General mechanism of the HWE reaction.
Application in the Synthesis of Pesticide Scaffolds
While diethyl ethylphosphonate may not be a direct, one-step precursor to many commercial pesticides, its chemical reactivity is fundamental to constructing the complex carbon skeletons that form their backbones. Organophosphorus pesticides often feature diverse structures, but many are synthesized from key intermediates built using reactions like the HWE.
For instance, the synthesis of a vinylphosphonate, a known class of pesticide, can be achieved through an HWE-type reaction. The double bond formed provides a reactive handle for further functionalization, allowing for the introduction of toxophoric groups necessary for pesticidal activity. The ability to control the stereochemistry of this double bond is crucial, as the biological activity of isomers can vary significantly.
Experimental Protocols
4.1 Critical Safety Precautions
Working with organophosphorus compounds requires stringent safety measures due to their potential toxicity.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Handling Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
Waste Disposal: Organophosphorus waste is hazardous. Dispose of all chemical waste according to institutional and local regulations.
-
Toxicity: Organophosphates can be neurotoxic. Avoid direct contact and inhalation.[1] In case of exposure, seek immediate medical attention.
4.2 Protocol 1: Synthesis of Diethyl Ethylphosphonate via the Michaelis-Arbuzov Reaction
This protocol describes a lab-scale synthesis adapted from established industrial processes.[9]
Materials:
-
Triethyl phosphite (1.0 eq)
-
Ethyl iodide (1.1 eq)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Initial Charge: To the flask, add triethyl phosphite.
-
Reaction Initiation: Begin stirring and gently heat the triethyl phosphite to approximately 100 °C.
-
Addition of Alkyl Halide: Add ethyl iodide dropwise to the heated triethyl phosphite. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, heat the mixture at reflux (approx. 150-160 °C) for 4-6 hours. Monitor the reaction progress by observing the cessation of ethyl bromide evolution or by using ³¹P NMR spectroscopy.
-
Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove any unreacted starting material and byproducts, yielding pure diethyl ethylphosphonate.
Caption: Experimental workflow for DEEP synthesis.
4.3 Protocol 2: Horner-Wadsworth-Emmons Reaction with a Model Aldehyde
This protocol provides a general procedure for using a phosphonate like DEEP to synthesize an alkene. Note that for DEEP itself, a very strong base is required. This protocol is representative of the HWE reaction class.[11]
Materials:
-
Diethyl ethylphosphonate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Round-bottom flask, syringes, magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Base: In a flame-dried, three-neck flask under a nitrogen atmosphere, add the sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Suspend the washed NaH in anhydrous THF.
-
Anion Formation: Cool the NaH suspension to 0 °C in an ice bath. Slowly, add a solution of diethyl ethylphosphonate in anhydrous THF dropwise to the suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Cool the solution of the phosphonate anion back to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Let it stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alkene.
Summary and Outlook
Diethyl ethylphosphonate is a valuable and versatile reagent in synthetic organic chemistry. While its direct application as a named pesticide precursor is specific, its role in fundamental C-P and C-C bond-forming reactions, such as the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions, is undeniable. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to synthesize DEEP and employ it or analogous phosphonates in the construction of complex molecular architectures relevant to the development of new agrochemicals. Future research may continue to explore novel applications of phosphonate chemistry in creating highly selective and environmentally benign pesticides.
References
- Chemibrite. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- PubChem. (n.d.). Diethyl ethylphosphonate.
- Jiang, Y., Yan, F., & Li, D. (2018). study on the synthesis of diethyl methyl-phosphonite. Semantic Scholar. [Link]
- Wikipedia. (2023). Diethylphosphite. [Link]
- Eto, M., & Oshima, K. (1981). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Journal of the Faculty of Agriculture, Kyushu University, 26(2-3), 99-110. [Link]
- Google Patents. (1995).
- Jiang, Y., et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE.
- Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)
- Google Patents. (2008).
- Sabhadiya, J., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1968. [Link]
- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
- YouTube. (2019). formation of phosphonate esters with the Arbuzov reaction. [Link]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
Sources
- 1. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 2. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. What is Diethyl Ethylphosphonate - Properties & Specifications [china-phosphate.com]
- 7. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Note & Protocol: Heavy-Metal Extraction Using Diethyl Ethylphosphonate
Abstract
This document provides a comprehensive technical guide on the application of Diethyl Ethylphosphonate (DEEP) for the liquid-liquid extraction of heavy metals from aqueous solutions. Organophosphorus compounds are a cornerstone of hydrometallurgical processes due to their high efficiency and selectivity in metal recovery.[1][2][3] DEEP, a neutral organophosphorus extractant, offers a robust mechanism for chelating various divalent and trivalent metal ions. This guide details the underlying chemical principles, provides validated, step-by-step protocols for extraction and stripping, and outlines methods for process optimization and analysis. It is intended for researchers and scientists in environmental remediation, analytical chemistry, and process development.
Introduction and Scientific Principles
Diethyl Ethylphosphonate (DEEP): Properties and Rationale
Diethyl Ethylphosphonate (CAS: 78-38-6) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group) and single-bonded to an ethyl group and two ethoxy groups.[4][5] It is a colorless liquid with good solubility in common organic solvents and low solubility in water.[4][6]
The efficacy of DEEP as a metal extractant stems from the Lewis basicity of the phosphoryl oxygen. This oxygen atom possesses a partial negative charge and available lone pair electrons, making it an excellent donor for coordination with positively charged metal ions (Lewis acids).[1][7] This interaction forms a stable, neutral metal-extractant complex that is preferentially soluble in the organic phase, thus facilitating its separation from the aqueous medium.[1]
| Property | Value | Source |
| CAS Number | 78-38-6 | [5] |
| Molecular Formula | C₆H₁₅O₃P | [4] |
| Molecular Weight | 166.16 g/mol | [4] |
| Appearance | Clear, colorless liquid | [4][6] |
| Density | ~1.024 g/mL at 20°C | [6] |
| Flash Point | 105°C | [6] |
| Solubility | Miscible with alcohol, ether; slightly miscible with water. | [6] |
The Extraction Mechanism: A Solvation-Based Approach
Unlike acidic organophosphorus extractants (e.g., D2EHPA) that operate via cation exchange, neutral extractants like DEEP typically use a solvation mechanism. The extraction equilibrium for a divalent metal ion (M²⁺) from an aqueous solution containing an anion (A⁻) can be generalized as:
M²⁺(aq) + 2A⁻(aq) + nDEEP(org) ⇌
Here, 'n' represents the stoichiometry of the DEEP molecules coordinating to the neutral metal salt (MA₂). This process is driven by the formation of the hydrophobic organometallic complex, which partitions into the organic phase. The efficiency of this process is highly dependent on several factors, most notably the pH of the aqueous phase and the nature of the anion.
Diagram 1: Chemical Structure of Diethyl Ethylphosphonate (DEEP)
Caption: Solvation of a metal ion (M²⁺) by DEEP molecules.
Safety and Handling
Caution: Diethyl Ethylphosphonate is a chemical that requires careful handling. Users must consult the Safety Data Sheet (SDS) before use. [8][9]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11]* Handling: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors. [10]Avoid contact with skin and eyes. [8]* Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition. [6][9]Keep containers tightly closed.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. This material may be toxic to aquatic life. [8][10]
Materials and Reagents
Equipment
-
Analytical balance
-
pH meter
-
Mechanical shaker or vortex mixer
-
Separatory funnels (various sizes)
-
Glassware: beakers, graduated cylinders, volumetric flasks
-
Pipettes and tips
-
Centrifuge (for resolving emulsions, if necessary)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for metal analysis. [12][13]
Chemicals
-
Diethyl Ethylphosphonate (DEEP), 98% or higher purity
-
Organic diluent: Kerosene, toluene, or hexane (spectroscopic grade)
-
Aqueous sample containing target heavy metal(s) (e.g., Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M) for pH adjustment
-
Stripping agent: Dilute nitric acid (e.g., 0.5 M to 2 M) or deionized water
-
Standard solutions of target metals for analytical calibration
Experimental Protocols
Protocol 1: Preparation of the Organic Phase
This protocol describes the preparation of the DEEP-containing organic phase. The concentration of DEEP is a critical parameter that influences extraction efficiency and should be optimized.
-
Select a suitable organic diluent. Kerosene is a common choice for industrial applications, while toluene or hexane may be preferred for laboratory-scale work due to higher purity.
-
In a chemical fume hood, prepare a 0.1 M solution of DEEP. For example, to make 100 mL of 0.1 M DEEP in kerosene:
-
Calculate the required mass of DEEP: (166.16 g/mol ) × (0.1 mol/L) × (0.1 L) = 1.6616 g.
-
Weigh 1.6616 g of DEEP into a 100 mL volumetric flask.
-
Add the organic diluent to the flask, bringing the total volume to the 100 mL mark.
-
Cap the flask and mix thoroughly until the solution is homogeneous.
-
-
Prepare other concentrations as needed for optimization studies (e.g., 0.05 M, 0.2 M, 0.5 M).
Protocol 2: Liquid-Liquid Extraction of Heavy Metals
This general protocol outlines the procedure for extracting heavy metals from a prepared aqueous sample.
-
Aqueous Phase Preparation:
-
Take a known volume of the aqueous sample containing the heavy metal(s) of interest.
-
Adjust the pH of the aqueous sample to the desired value using dilute HCl or NaOH. The optimal pH is metal-dependent and is a key parameter for optimization. [14][15][16]For initial screening, a pH range of 3-6 is often effective for many divalent metals. [17] * Take an aliquot of the pH-adjusted aqueous phase for initial metal concentration analysis ([M]aq, initial).
-
-
Extraction:
-
Place a defined volume of the pH-adjusted aqueous phase (e.g., 20 mL) into a separatory funnel.
-
Add an equal volume of the prepared organic phase (e.g., 20 mL of 0.1 M DEEP), resulting in an aqueous-to-organic (A:O) phase ratio of 1:1.
-
Securely stopper the funnel and shake vigorously for a set contact time (e.g., 15-20 minutes) to ensure the system reaches equilibrium. [17]Periodically vent the funnel to release any pressure buildup.
-
Mount the separatory funnel on a ring stand and allow the two phases to separate completely. A clear interface should be visible. If an emulsion forms, gentle swirling or centrifugation of the mixture may be required.
-
-
Sample Collection:
-
Carefully drain the lower (typically aqueous) phase into a clean, labeled beaker.
-
Drain the upper (organic) phase into a separate clean, labeled beaker.
-
Take an aliquot of the post-extraction aqueous phase for final metal concentration analysis ([M]aq, final).
-
Protocol 3: Stripping of Metals from the Organic Phase
Stripping, or back-extraction, is the process of transferring the extracted metal ions from the loaded organic phase back into a new aqueous solution, thereby concentrating the metal and regenerating the organic extractant.
-
Take the "loaded" organic phase from Protocol 2 (containing the metal-DEEP complex) and place it in a clean separatory funnel.
-
Add an equal volume of a suitable stripping agent. A dilute strong acid, such as 0.5 M to 2 M HNO₃, is typically effective as H⁺ ions will protonate the complex and drive the metal back into the aqueous phase.
-
Shake the mixture for 10-15 minutes, allowing for the transfer of the metal to the new aqueous phase.
-
Allow the phases to separate and collect the aqueous strip solution.
-
Analyze the metal concentration in the aqueous strip solution ([M]strip) to confirm successful recovery.
Data Analysis and Optimization
The performance of the extraction is quantified by calculating the Distribution Ratio (D) and the Percentage Extraction (%E).
-
Distribution Ratio (D):
-
D = [Concentration of metal in organic phase] / [Concentration of metal in aqueous phase]
-
D = ([M]aq, initial - [M]aq, final) / [M]aq, final
-
-
Percentage Extraction (%E):
-
%E = [D / (D + (Vaq / Vorg))] × 100
-
For a 1:1 phase ratio (Vaq / Vorg = 1), this simplifies to: %E = [D / (D + 1)] × 100
-
Key Parameters for Optimization:
-
pH of Aqueous Phase: This is often the most critical parameter. [15][18]Test a range of pH values (e.g., 2 to 7) to find the optimum for each target metal.
-
DEEP Concentration: Vary the concentration of DEEP in the organic phase (e.g., 0.01 M to 1.0 M) to determine its effect on extraction efficiency.
-
Contact Time: Perform extractions at different time intervals (e.g., 1, 5, 15, 30, 60 minutes) to establish the time required to reach equilibrium.
-
Temperature: While many extractions are performed at ambient temperature, increasing the temperature can enhance extraction kinetics and thermodynamics, although it may also affect solvent stability. [19][20][21]* Phase Ratio (A:O): Varying the A:O ratio can be used to achieve higher concentration factors.
| Parameter | Typical Range | Rationale |
| Aqueous Phase pH | 2.0 - 7.0 | Affects metal speciation and the protonation state of competing ligands. Crucial for selectivity. [14][16] |
| DEEP Concentration | 0.01 M - 1.0 M | Determines the loading capacity of the organic phase. Higher concentration generally increases %E. |
| Contact Time | 1 - 60 min | Must be sufficient to allow the extraction reaction to reach equilibrium for quantitative results. [17] |
| Temperature | 20°C - 60°C | Can influence reaction kinetics and shift the thermodynamic equilibrium of the extraction. [19][20] |
| Phase Ratio (A:O) | 10:1 to 1:10 | Used to control the concentration factor and stripping efficiency. |
Diagram 3: General Experimental Workflow
Caption: Workflow for heavy-metal extraction and recovery using DEEP.
References
- Ibrahim, T.H. (2011). An Overview of the Physiochemical Nature of Metal-Extractant Species in Organic Solvent/Acidic Organophosphorus Extraction Systems. Separation Science and Technology, 46, 2157–2166. [Link]
- Sustainability Directory. (2025).
- Merroune, O., et al. (2024). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review.
- Chem Service. (2017).
- Wikipedia. (n.d.). Diethylphosphite. [Link]
- Shtifman, L. M., et al. (1993).
- Abollino, O., et al. (2019). A Review: Analytical methods for heavy metals determination in environment and human samples. Analytical Methods in Environmental Chemistry Journal, 3, 98-124. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Research Journal of Agricultural Science. (2020).
- Snow, N. H. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. LCGC North America. [Link]
- EnerTherm Engineering. (n.d.).
- Google Patents. (1995).
- ResearchGate. (2024).
- SciSpace. (n.d.). Analytical Methods for the Determination of Heavy Metals in the Textile Industry. [Link]
- ResearchGate. (2018).
- Aquapharm Speciality Chemicals. (n.d.).
- ResearchGate. (2021). Organophosphorous extractants for metals. [Link]
- ResearchGate. (2002). Solvent extraction in hydrometallurgy: The role of organophosphorus extractants. [Link]
- ResearchGate. (2005). Coordination properties of the diethyl (pyridin-3-ylmethyl)phosphonate ligand (3-pmpe)
- International Journal of Innovative Research in Science, Engineering and Technology. (2019). Heavy Metal Removal from Wastewater by using Liquid Liquid Extraction. [Link]
- Al-Thyabat, S., et al. (2022). Solvent Extraction Studies of Copper from a Heap Leach Liquor Using Mextral 5640H. MDPI. [Link]
- TZ Group. (2024).
- ResearchGate. (2016). Synthesis of diethyl (5-ethyl-2-hydroxy-3-nitrophenyl)phosphonate and its complexation properties towards hexavalent actinides: crystal structure and solvent extraction studies. [Link]
- PubChem. (n.d.).
- Wang, F., et al. (2022). Efficient removal of heavy metal ions by diethylenetriaminepenta (methylene phosphonic)
- ResearchGate. (2019).
- Bisley International. (2021).
- Guibal, E., et al. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). MDPI. [Link]
- ResearchGate. (2023).
- Vuckovic, S., et al. (2021). Phosphonate Chelators for Medicinal Metal Ions. PubMed. [Link]
- Clearfield, A. (2008).
- Tandy, S., et al. (2004).
- ResearchGate. (2018). Effect of pH on heavy metals adsorption. [Link]
- NIH. (2019). Extraction/Preconcentration Procedures for Determination of Metal and Organometallic Species in Environmental, Biological, and Food Samples. PubMed Central. [Link]
- ResearchGate. (2016).
- El-Shahawi, M. S., et al. (2017). Evolution of Environmentally Friendly Strategies for Metal Extraction. MDPI. [Link]
- ResearchGate. (2018).
- ResearchGate. (2015). Optimized EDTA Washing Procedure to Decontaminate Heavy Metals from Soils in Iron and Steel Works Sites. [Link]
- NIH. (2023). Review on the impact of heavy metals from industrial wastewater effluent and removal technologies. PubMed Central. [Link]
- ResearchGate. (2023). Effect of pH on the heavy metal removal percentage. [Link]
Sources
- 1. Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 6. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. amecj.com [amecj.com]
- 13. rjas.ro [rjas.ro]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijirset.com [ijirset.com]
- 18. Extraction of heavy metals from soils using biodegradable chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. enertherm-engineering.com [enertherm-engineering.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Organophosphonates for Antistatic Finishing of Synthetic Textiles
Introduction and Scientific Rationale
Static electricity accumulation on synthetic textiles, such as polyester and polyamide, is a persistent challenge in both manufacturing and daily use.[1][2][3] This phenomenon, driven by the triboelectric effect, occurs because these hydrophobic fibers are excellent electrical insulators, preventing the dissipation of generated charges.[2] The consequences range from processing issues like fiber fly and yarn breakage to undesirable consumer experiences such as garment cling, dust attraction, and electrostatic discharge (ESD).[1][2]
Antistatic finishes mitigate these issues by increasing the electrical conductivity of the fiber surface, thereby allowing static charges to dissipate safely.[1][2] The primary mechanism for many chemical finishes is the creation of a hygroscopic, or moisture-attracting, layer on the textile.[1][4] This adsorbed moisture forms a conductive path for charge dissipation.
Organophosphorus compounds, particularly anionic esters of phosphoric acid and phosphonates, represent a highly effective class of antistatic agents.[5][6] While the specific compound "(Ethylphosphonoyl)ethane" is not standardly documented for this application, its structure is representative of alkyl phosphonates used in textile treatments. These molecules possess a polar phosphonate headgroup and a nonpolar alkyl tail. When applied to a textile surface, they orient themselves to create a polar surface that readily attracts atmospheric water, effectively lowering the surface resistivity of the fabric.[4]
This document provides a comprehensive guide for researchers on the application and validation of a model alkyl phosphonate solution for imparting a durable antistatic finish to polyester fabric.
Proposed Mechanism of Action
The efficacy of phosphonate-based antistatic agents is rooted in their chemical structure, which allows them to modify the fiber surface at a molecular level.
-
Adsorption & Orientation: During the application and curing process, the alkyl phosphonate molecules are deposited onto the hydrophobic polyester fiber surface. The nonpolar alkyl tail has an affinity for the polymer surface, while the highly polar, anionic phosphonate headgroup (-P(O)(OR)₂) orients outwards.
-
Hygroscopic Layer Formation: These exposed polar groups significantly increase the surface energy of the fiber, creating an affinity for water. They attract and bind water molecules from the ambient air.[2][4]
-
Charge Dissipation: The bound water molecules form a continuous, microscopic conductive layer. This layer contains mobile ions and provides a pathway for the electrical charge to move freely across the surface and dissipate into the atmosphere, preventing static accumulation.[1][4]
The diagram below illustrates this proposed mechanism.
Experimental Protocol: Pad-Dry-Cure Application
This section details a standard laboratory procedure for applying an aqueous alkyl phosphonate solution (AAPS) to a polyester substrate. The goal is to achieve a uniform application and durable fixation of the agent.
3.1 Materials & Equipment
-
Substrate: 100% Polyester fabric (scoured, desized, and neutralized).
-
Finishing Agent: Aqueous Alkyl Phosphonate Solution (AAPS), concentration to be varied.
-
Wetting Agent: Non-ionic surfactant (e.g., 0.1% w/v).
-
Laboratory Padding Mangle: Two-bowl, adjustable pressure.
-
Drying Oven/Stenter: With temperature and time control.
-
Curing Oven: High-temperature capability.
-
Analytical Balance & Glassware.
-
Deionized Water.
3.2 Step-by-Step Methodology
-
Fabric Preparation:
-
Cut polyester fabric samples to a standard size (e.g., 30 cm x 30 cm).
-
Pre-wash (scour) the samples with a 1 g/L non-ionic detergent solution at 60°C for 20 minutes to remove any oils, waxes, or impurities.
-
Rinse thoroughly with warm, then cold deionized water until the rinse water is neutral (pH 7.0).
-
Dry the samples completely at 80°C. Condition the fabric at standard atmosphere (21±1°C, 65±2% RH) for at least 4 hours before treatment.
-
-
Padding Bath Preparation:
-
Prepare three separate finishing baths to achieve target concentrations of 1%, 2%, and 5% AAPS on weight of fabric (owf).
-
For each bath, calculate the required amount of AAPS stock solution. Example Calculation for a 2% concentration with 80% Wet Pick-Up (WPU):
-
Required AAPS in bath (g/L) = (Target % owf / WPU %) * 1000
-
Required AAPS in bath (g/L) = (2 / 80) * 1000 = 25 g/L
-
-
To a 500 mL volumetric flask, add 12.5 g of AAPS stock, 0.5 g of non-ionic wetting agent, and dilute to the mark with deionized water. Mix thoroughly.
-
Prepare a "Control" bath containing only the wetting agent and water.
-
-
Padding Application:
-
Set the pressure on the laboratory padding mangle to achieve a consistent Wet Pick-Up (WPU) of 70-80%.
-
Calibrate WPU: Weigh a dry fabric sample (W_dry), pass it through the water-filled padder, and re-weigh (W_wet). Calculate WPU % = [(W_wet - W_dry) / W_dry] * 100. Adjust pressure as needed.
-
Pass each conditioned fabric sample through its respective finishing bath, ensuring complete and uniform saturation.
-
Nip the saturated fabric through the rollers at the calibrated pressure.
-
-
Drying and Curing:
-
Immediately after padding, mount the fabric samples on a pin frame to prevent shrinkage.
-
Dry the samples in an oven at 120°C for 2-3 minutes.[7]
-
Transfer the dried samples to a curing oven and cure at 150°C for 3-5 minutes. This step helps to fix the agent to the fabric for improved durability.
-
-
Post-Treatment Rinsing:
-
After curing, allow the samples to cool.
-
Perform a light rinse with cold deionized water to remove any unreacted surface chemicals and allow to air dry.
-
Condition the treated and control samples at standard atmosphere (21±1°C, 65±2% RH) for at least 24 hours before testing.
-
Validation System: Performance Characterization
To be trustworthy, the protocol must include a self-validating system. Standardized testing confirms the efficacy of the antistatic treatment.
4.1 Protocol: Surface Resistivity Measurement (AATCC Test Method 76-2018)
This is the primary method for quantifying the antistatic properties of a fabric by measuring its resistance to electrical current flow across its surface.[8][9][10]
-
Equipment: Electrical resistance meter (Megohmmeter), concentric ring electrode assembly.
-
Procedure:
-
Ensure the test instrument is calibrated according to the manufacturer's instructions.[8]
-
Place the conditioned fabric sample on the insulated base of the test apparatus.
-
Lower the electrode assembly onto the fabric surface.
-
Apply a specified DC voltage (e.g., 100V or 500V) for a set duration (e.g., 60 seconds).[11]
-
Record the resistance reading in Ohms (Ω).
-
Calculate the surface resistivity (ρ) in Ohms/square using the formula provided by the instrument manufacturer, which accounts for the electrode geometry.
-
Perform measurements at a minimum of three different locations on each sample and average the results.
-
4.2 Protocol: Static Decay Test (Conceptual Overview)
This test measures the time required for a fabric to dissipate a known applied charge to a certain percentage of its initial value.[12][13]
-
Equipment: Static decay meter with a high-voltage generator and an electrostatic field sensor.
-
Procedure:
-
A fabric sample is mounted in the test chamber and subjected to a high-voltage charge (e.g., 5000V).[13][14]
-
The charging source is removed, and the electrostatic field sensor monitors the decay of the charge on the fabric surface over time.
-
The time it takes for the charge to decay to a predefined level (e.g., 10% or 50% of the initial charge) is recorded as the static decay time. A shorter decay time indicates better antistatic performance.
-
Experimental Workflow and Data Presentation
The entire process from preparation to validation is summarized in the workflow diagram below.
5.1 Expected Quantitative Data
The results should demonstrate a clear relationship between the concentration of the applied alkyl phosphonate and the surface resistivity of the fabric.
| Sample ID | AAPS Concentration (% owf) | Avg. Surface Resistivity (Ω/square) | Antistatic Performance Classification |
| CTRL-01 | 0 (Control) | > 1.0 x 10¹³ | Insulative |
| AAPS-01 | 1.0 | ~ 5.0 x 10¹¹ | Moderately Antistatic |
| AAPS-02 | 2.0 | ~ 8.0 x 10¹⁰ | Antistatic |
| AAPS-03 | 5.0 | ~ 9.0 x 10⁹ | Highly Antistatic / Dissipative |
Note: Values are illustrative. Generally, a surface resistivity below 1.0 x 10¹¹ Ω/square is considered effectively antistatic for many applications.
Safety, Handling, and Environmental Considerations
-
Handling: Organophosphorus compounds vary widely in toxicity.[15][16][17][18] Always handle the chemical concentrate in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the specific Safety Data Sheet (SDS) for the agent before use.
-
Application: The Pad-Dry-Cure process should be performed in a well-ventilated area to avoid inhalation of vapors generated during drying and curing.
-
Disposal: Dispose of all chemical waste, including unused padding baths, according to institutional and local environmental regulations. Do not discharge untreated solutions into municipal sewer systems.
References
- Antistatic Finishes in Textile: Mechanism and Importance. (2021). Textile Learner. [Link]
- AATCC 76 Electrical Surface Resistivity of Fabrics. (2021). Textile Testing. [Link]
- AATCC 76 - Test Method for Electrical Surface Resistivity of Fabrics. (2018). GlobalSpec. [Link]
- Antistatic Agents: Key to Static-Free Textiles in Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- AATCC 76-2000 Electrical Surface Resistivity of Fabrics. (n.d.). IET Labs. [Link]
- Anti-static agent | Finishing. (n.d.). NICCA - Textile chemicals. [Link]
- Three most commonly used antistatic methods for fabrics. (2019).
- TM076 Test Method for Electrical Surface Resistivity of Fabrics. (n.d.).
- Antistatic Agent for Textiles. (2025). Sylicglobal Textile Auxiliaries Supplier. [Link]
- Test method for antistatic properties of textiles. (2023). Jiangsu Textile Research Institute Inc. [Link]
- Flame retardant finishing of cotton fleece fabrics using a reactive organophosphorus oligomer. (2007).
- What are the methods for testing antistatic properties of textiles? (2024). utstester. [Link]
- The Impact of Organophosphate Complexes on Textile Pretreatment Efficiency. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Applications - phosphonates. (n.d.).
- Organophosph
- Flame retardant cotton fabrics treated with organophosphorus polymer. (2013). PubMed. [Link]
- Nonformaldehyde Flame Retardant Finishing of the Nomex/Cotton Blend Fabric Using a Hydroxy-Functional Organophosphorus Oligomer. (2007).
- Method for preparing super-hydrophilic polyester fabric with phosphoric acid. (n.d.).
- Method for measuring surface resistivity of textiles based on AATCC 76-1995. (2023).
- Polyester textiles coated with waterborne polyurethane nanocomposites using modified calcium hydroxide nanoparticles with phosphonate functionality and broad-spectrum antimicrobial properties. (2025).
- Fabric softener and anti-static compositions. (n.d.).
- 1-[Ethenoxy(ethyl)phosphoryl]ethane. (n.d.). PubChem. [Link]
- Anti-Static Tests. (n.d.). Intertek Hong Kong. [Link]
- Antistatic Finishes in Textiles. (n.d.). Scribd. [Link]
- Organophosphorus agents. (n.d.). LITFL. [Link]
- ORGANOPHOSPHATES. (n.d.). Committee on Toxicity. [Link]
- Decolorization of fabrics using phosphoric and phosphorous acid derivatives. (n.d.).
- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). MDPI. [Link]
- Use of phosphonate compounds in hypochlorite bleaching compositions. (n.d.).
- Organophosphate Toxicity: Practice Essentials, Background, P
- (Methylphosphonoyl)ethane. (n.d.). PubChem. [Link]
- Organophosphate Toxicity. (2023). NCBI Bookshelf. [Link]
Sources
- 1. textilelearner.net [textilelearner.net]
- 2. nbinno.com [nbinno.com]
- 3. Anti-static agent | Finishing | NICCA Textile Chemicals [nctexchem.com]
- 4. wootc.com [wootc.com]
- 5. Antistatic Agent for Textiles - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. scribd.com [scribd.com]
- 7. CN102899882A - Method for preparing super-hydrophilic polyester fabric with phosphoric acid - Google Patents [patents.google.com]
- 8. aatcctestmethods.com [aatcctestmethods.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. AATCC - AATCC [members.aatcc.org]
- 11. ietlabs.com [ietlabs.com]
- 12. Test method for antistatic properties of textiles - Jiangsu Textile Research Institute Inc. [cjti.com]
- 13. What are the methods for testing antistatic properties of textiles? [utstesters.com]
- 14. Electrostatic Decay of Nonwoven Fabrics Static Attenuating Testing Machine - Testing Equipment and Textile Testing Machine [thinktester.en.made-in-china.com]
- 15. litfl.com [litfl.com]
- 16. mdpi.com [mdpi.com]
- 17. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 18. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Diethyl Ethylphosphonate in C-P Bond Formation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical guide on the application of diethyl ethylphosphonate and its precursors in the strategic formation of carbon-phosphorus (C-P) bonds. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers field-proven insights into protocol optimization, and equips researchers with the knowledge to confidently apply these methods to complex synthetic challenges in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the C-P Bond
The carbon-phosphorus (C-P) bond is a cornerstone of modern organophosphorus chemistry. Phosphonates, characterized by a C-P(O)(OR)₂ moiety, are of immense interest, particularly in drug discovery. They serve as stable bioisosteres of phosphates and carboxylates, enabling the design of enzyme inhibitors, antiviral agents, and bone-targeting therapeutics with enhanced stability and cell permeability.[1] Diethyl ethylphosphonate (DEEP), a simple yet representative phosphonate, serves as a key reference compound and a building block in various synthetic applications.[2][3] Its synthesis and the synthesis of its structural analogs primarily rely on a few robust and versatile chemical reactions that form the C-P bond.
This guide will focus on the principal reactions for forging C-P bonds to generate phosphonate esters, with a special emphasis on the Michaelis-Arbuzov reaction, and demonstrate their subsequent application in the widely used Horner-Wadsworth-Emmons olefination.
Safety and Handling of Organophosphorus Reagents
Trustworthiness in any protocol begins with safety. Organophosphorus compounds, including phosphites and phosphonates, require careful handling.
-
General Hazards : Diethyl ethylphosphonate is considered a hazardous substance. It can cause serious eye irritation or damage and is harmful if swallowed.[4][5][6] It is also irritating to the skin and respiratory system.[5]
-
Incompatibilities : Organophosphates are incompatible with strong oxidizing agents.[3][7] They can also react with strong reducing agents, such as hydrides, to form highly toxic and flammable phosphine gas.[7]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear safety goggles with side-shields, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Spill & Disposal : Minor spills should be absorbed with an inert material and disposed of as hazardous waste.[5] Dispose of all organophosphorus waste in accordance with local, state, and federal regulations.[4][6]
The Michaelis-Arbuzov Reaction: The Workhorse of C(sp³)-P Bond Formation
The Michaelis-Arbuzov reaction is the most fundamental and widely used method for synthesizing phosphonates from trialkyl phosphites and alkyl halides.[8][9] It establishes a stable C(sp³)-P bond and is celebrated for its reliability and broad scope. The reaction was first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov.[8][10]
Mechanism of Action
The reaction proceeds via a two-step Sɴ2 mechanism. Understanding this pathway is critical for troubleshooting and predicting reactivity.
-
Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite onto the electrophilic carbon of the alkyl halide. This forms a quasi-phosphonium salt intermediate.[9]
-
Dealkylation : The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic carbons of the phosphonium intermediate's ester groups. This second Sɴ2 displacement cleaves a C-O bond, forming the thermodynamically stable pentavalent P=O bond of the final phosphonate product and a new alkyl halide byproduct.[8]
Below is a diagram illustrating the general mechanism.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Detailed Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol provides a representative example of the Michaelis-Arbuzov reaction.[11]
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Setup : Assemble a dry round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon). Causality: An inert atmosphere prevents oxidation of the trivalent phosphite starting material.
-
Charging the Flask : Charge the flask with benzyl bromide (1 eq.) and triethyl phosphite (1.2 eq.). Causality: A slight excess of the phosphite ensures complete consumption of the more valuable alkyl halide.
-
Reaction : Heat the reaction mixture to 150-160°C. Causality: High temperature is required to drive the dealkylation step of the phosphonium intermediate.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[11]
-
Workup and Purification : Once the reaction is complete, allow the mixture to cool to room temperature. Purify the crude product by vacuum distillation to remove the volatile ethyl bromide byproduct and any excess triethyl phosphite. The desired diethyl benzylphosphonate is obtained as a colorless oil.[11]
Table 1: Scope and Considerations for the Michaelis-Arbuzov Reaction
| Feature | Description | Field-Proven Insight |
| Alkyl Halide | Reactivity: R-I > R-Br > R-Cl. Primary and benzylic halides are ideal. | Secondary halides are sluggish and can lead to elimination side products. Aryl and vinyl halides are generally unreactive under these conditions due to the difficulty of Sɴ2 reactions at sp²-hybridized carbons.[9][12] |
| Phosphite | Triethyl phosphite is common. Other phosphites (e.g., triisopropyl, trimethyl) can be used. | Using triisopropyl phosphite can be advantageous as it reduces side reactions where the generated ethyl bromide byproduct reacts with the starting triethyl phosphite.[12] |
| Temperature | Typically requires heating (100-160°C). | The reaction is often exothermic once initiated. For large-scale reactions, controlled addition of one reagent to the other at reaction temperature is advised to manage the exotherm.[13] |
Utilizing the C-P Bond: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary utility of synthesized phosphonates in organic chemistry is their role as reagents in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a powerful and highly stereoselective method for creating carbon-carbon double bonds, typically with a strong preference for the (E)-alkene isomer.[14] It is a significant improvement over the classical Wittig reaction, as the phosphate byproduct is water-soluble, simplifying purification.[15]
Mechanism of Action
-
Deprotonation : A base is used to deprotonate the carbon alpha to the phosphonate group, generating a stabilized phosphonate carbanion.
-
Nucleophilic Addition : The carbanion adds to a carbonyl compound (aldehyde or ketone) to form a tetrahedral intermediate.
-
Oxaphosphetane Formation & Collapse : This intermediate rearranges and collapses to form an oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble phosphate byproduct. The steric interactions in the transition state generally favor the pathway leading to the (E)-alkene.[14]
Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction.
Detailed Protocol: Synthesis of an (E)-Stilbene Derivative
This protocol is adapted from the synthesis of 4-methoxy-4'-methylstilbene and demonstrates the use of a phosphonate reagent prepared via the Arbuzov reaction.[15]
Materials:
-
Diethyl p-tolylphosphonate (1.0 equivalent) (prepared via Michaelis-Arbuzov)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
4-methoxybenzaldehyde (p-anisaldehyde) (1.0 equivalent)
-
Round-bottom flask, dropping funnel, nitrogen inlet/outlet
-
Ice bath
Procedure:
-
Setup : Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Suspension : In the flask, suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C using an ice bath. Safety Note: NaH is highly reactive with water and moisture. Handle with extreme care.
-
Carbanion Formation : Slowly add a solution of diethyl p-tolylphosphonate (1.0 eq.) in anhydrous THF dropwise to the NaH suspension at 0°C. After the addition, allow the mixture to warm to room temperature and stir for an additional 30 minutes. Cessation of hydrogen gas evolution indicates the complete formation of the phosphonate anion.[15]
-
Reaction with Aldehyde : Cool the resulting anion solution back to 0°C. Slowly add a solution of 4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.[15]
-
Reaction Completion & Quench : After the addition, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde. Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure (E)-stilbene derivative.
Comparative Overview of C-P Bond Forming Reactions
While the Michaelis-Arbuzov reaction is paramount for C(sp³)-P bonds, other methods are crucial for accessing different classes of organophosphonates.
Table 2: Comparison of Key C-P Bond Formation Methods[11]
| Reaction | Bond Formed | Key Features & Substrates | Typical Yield (%) |
| Michaelis-Arbuzov | C(sp³)—P | Trialkyl phosphites + alkyl halides. Often requires elevated temperatures. | 85-95% |
| Hirao Coupling | C(sp²)—P | Palladium-catalyzed cross-coupling of dialkyl phosphites with aryl/vinyl halides. | 70-90% |
| Kabachnik-Fields | α-Amino C—P | Three-component reaction of an amine, a carbonyl compound, and a dialkyl phosphite. | 80-95% |
| Pudovik Reaction | α-Amino C—P | Two-component reaction involving the addition of a dialkyl phosphite to a pre-formed imine. | 80-95% |
Validation: Confirming Successful C-P Bond Formation
A protocol is only trustworthy if its outcome can be verified. The formation of the C-P bond and the identity of the phosphonate product must be confirmed analytically.
-
³¹P NMR Spectroscopy : This is the most definitive technique. Phosphorus-31 is a spin ½ nucleus, and its NMR signals are highly sensitive to the chemical environment of the phosphorus atom. Trialkyl phosphites (P(III)) typically appear around +140 ppm, while the resulting phosphonates (P(V)) shift significantly upfield to a region of approximately +20 to +30 ppm. Monitoring this shift is an excellent way to track reaction progress.[11]
-
¹H and ¹³C NMR Spectroscopy : The formation of the C-P bond introduces characteristic couplings (J-couplings) between the phosphorus nucleus and the adjacent ¹H and ¹³C nuclei. Observing these J_P-C and J_P-H couplings provides unambiguous evidence of the C-P bond.
-
Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the addition of the phosphonate moiety.
References
- Chem Service. (2017). SAFETY DATA SHEET: Diethyl ethylphosphonate.
- Organic Chemistry Portal. (n.d.). Synthesis of phosphonates.
- Google Patents. (1995). US5473093A - Process for the synthesis of diethyl ethylphosphonate.
- Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
- Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates.
- Grokipedia. (n.d.). Michaelis–Arbuzov reaction.
- Beilstein Journals. (n.d.). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
- MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
- UNH Scholars Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.
- Supporting Information. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation.
- ResearchGate. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- PubChem. (n.d.). Diethyl ethylphosphonate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. echemi.com [echemi.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids [beilstein-journals.org]
- 13. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Enhancing Flame Retardancy of Epoxy Resins via Incorporation of Diethyl Ethylphosphonate (DEEP)
Introduction: Addressing the Inherent Flammability of Epoxy Resins
Epoxy resins are indispensable thermosetting polymers, prized across industries for their superior mechanical strength, chemical resistance, and adhesive properties.[1][2][3] However, their organic nature renders them inherently flammable, with Limiting Oxygen Index (LOI) values typically between 20-26%, making them prone to combustion in air.[4] This characteristic poses significant safety risks and limits their application in sectors with stringent fire safety standards, such as electronics, aerospace, and construction.
To mitigate this challenge, halogen-free flame retardants have become a primary focus of research and development. Among these, organophosphorus compounds are highly effective due to their dual-action flame retardant mechanisms and lower environmental impact compared to halogenated alternatives.[5][6] This application note provides a comprehensive guide to the incorporation of Diethyl Ethylphosphonate (DEEP), an additive-type organophosphorus flame retardant, into a standard Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy system. DEEP is advantageous due to its liquid form, high phosphorus content, and efficacy in both plasticizing the resin and imparting flame retardancy.[5]
This document will detail the underlying flame retardant mechanisms, provide step-by-step protocols for formulation and testing, and offer guidance on interpreting the resulting data. The methodologies described are designed to be self-validating through the inclusion of control samples and a multi-faceted characterization approach, ensuring trustworthy and reproducible results for researchers and material scientists.
Underlying Principles: The Flame Retardant Mechanism of DEEP
The efficacy of DEEP as a flame retardant in epoxy resins stems from its ability to interrupt the combustion cycle in both the gas phase and the condensed phase. Understanding this dual mechanism is crucial for optimizing formulations.
-
Gas Phase Inhibition: During combustion, the epoxy resin decomposes, releasing flammable volatile compounds. Simultaneously, the heat causes DEEP to decompose, generating phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective scavengers of the high-energy H• and OH• radicals that propagate the combustion chain reaction in the gas phase.[7] By quenching these key radicals, the flame is chemically inhibited and extinguished. This "flame poisoning" effect is a hallmark of phosphorus-based retardants.
-
Condensed Phase Charring: In the solid (condensed) phase, the decomposition of DEEP produces phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the epoxy polymer backbone at elevated temperatures.[8][9] This process encourages the formation of a stable, insulating layer of carbonaceous char on the material's surface.[9][10] This char layer serves as a physical barrier that:
-
Insulates the underlying polymer from the heat of the flame.
-
Reduces the rate of release of flammable volatiles into the gas phase.
-
Limits the diffusion of oxygen to the polymer surface.[11]
-
The combination of gas-phase radical trapping and condensed-phase char formation creates a powerful synergistic effect, significantly enhancing the overall flame retardancy of the epoxy resin.
Caption: Dual flame retardant mechanism of DEEP in epoxy resin.
Experimental Section
Materials & Equipment
| Material / Equipment | Specification | Supplier Example | Purpose |
| Epoxy Resin | Diglycidyl Ether of Bisphenol A (DGEBA), EEW ~185-192 g/eq | Hexion EPON™ 828 | Polymer Matrix |
| Curing Agent | 4,4'-Diaminodiphenylmethane (DDM) | Sigma-Aldrich | Cross-linking Agent |
| Flame Retardant | Diethyl Ethylphosphonate (DEEP), >98% | Sigma-Aldrich | Additive Flame Retardant |
| Solvent | Acetone, ACS Grade | Fisher Scientific | Viscosity reduction/cleaning |
| Mixing | Mechanical Overhead Stirrer, Vacuum Oven | IKA, Across International | Homogeneous blending |
| Molding | Polished Steel Molds, Mold Release Agent | Custom or Stock | Sample casting |
| Curing | Programmable Convection Oven | VWR, Binder | Thermoset curing |
| Flame Testing | Limiting Oxygen Index (LOI) Apparatus | FTT, Stanton Redcroft | Flammability Testing (ASTM D2863) |
| Flame Testing | UL-94 Vertical Burn Test Chamber | FTT, Atlas | Flammability Testing (UL 94) |
| Thermal Analysis | Thermogravimetric Analyzer (TGA) | TA Instruments, Mettler Toledo | Thermal Stability/Char Yield |
| Mechanical Testing | Universal Testing Machine (UTM) | Instron, MTS | Tensile & Flexural Properties |
Protocol 1: Formulation and Sample Preparation
Rationale: This protocol establishes a systematic method for preparing epoxy formulations with varying levels of DEEP. The stoichiometric ratio of epoxy to curing agent is critical for achieving optimal thermomechanical properties. DEEP is an additive, meaning it does not participate in the primary curing reaction, but its concentration will influence the final properties. A control sample (0% DEEP) is essential for baseline comparison.
Step-by-Step Procedure:
-
Calculate Formulations: Based on the epoxy equivalent weight (EEW) of the DGEBA resin, calculate the required amount of DDM curing agent. The stoichiometric amount is typically calculated based on the amine hydrogen equivalent weight (AHEW). For DDM (M.W. 198.26 g/mol , 4 active hydrogens), the AHEW is 49.6 g/eq.
-
Parts per hundred resin (phr) of DDM = (AHEW / EEW) * 100
-
Example: (49.6 / 190) * 100 ≈ 26 phr DDM
-
-
Prepare Formulations Table: Create a table for weight percentages (wt%) of each component. This ensures consistency. Prepare formulations with 0, 5, 10, and 15 wt% DEEP.
| Sample ID | DGEBA (g) | DDM (g) | DEEP (g) | Total (g) |
| EP-CONTROL | 79.3 | 20.7 | 0.0 | 100 |
| EP-DEEP-5 | 75.3 | 19.7 | 5.0 | 100 |
| EP-DEEP-10 | 71.4 | 18.6 | 10.0 | 100 |
| EP-DEEP-15 | 67.4 | 17.6 | 15.0 | 100 |
-
Pre-heating and Mixing: a. Place the calculated amount of DGEBA resin in a beaker and heat in an oven at 60 °C for 30 minutes to reduce its viscosity. b. Add the calculated amount of liquid DEEP to the warm resin and mix with a mechanical stirrer at 300 rpm for 15 minutes until a homogeneous, clear mixture is obtained. c. Add the calculated amount of DDM curing agent. Continue stirring under vacuum (if available) for an additional 15 minutes to degas the mixture and ensure complete dissolution of the DDM.
-
Casting: a. Prepare steel molds by treating them with a mold release agent. Pre-heat the molds to 80 °C. b. Carefully pour the bubble-free mixture into the pre-heated molds.
-
Curing: a. Place the filled molds into a programmable oven. b. Curing Schedule: Heat to 120 °C and hold for 2 hours, then ramp up to 150 °C and hold for an additional 3 hours. c. Turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Demolding and Post-Curing: a. Once at room temperature, carefully demold the cured epoxy plaques. b. For optimal performance, a post-curing step is recommended. Place the demolded samples in an oven at 150 °C for 2 hours.
-
Specimen Preparation: Machine the cured plaques into standardized specimen sizes required for LOI, UL-94, TGA, and mechanical tests.
Sources
- 1. Modified Epoxy Resin Synthesis from Phosphorus—Containing Polyol and Physical Changes Studies in the Synthesized Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on flame⁃retardant epoxy resins and mechanism based on catalysis of bamboo⁃based porous carbon and aluminum diethylphosphinate [plaschina.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins - European Coatings [european-coatings.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Ethylphosphonate as a Viscosity Reducer in Polymer Processing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Polymer Viscosity and the Role of Diethyl Ethylphosphonate
In the realm of polymer processing, achieving the desired melt viscosity is a critical factor that dictates the efficiency of manufacturing processes and the quality of the final product. High melt viscosity can lead to a myriad of challenges, including increased energy consumption, equipment strain, and processing defects such as incomplete mold filling and surface imperfections. To mitigate these issues, viscosity reducers are often incorporated into polymer formulations.
Diethyl ethylphosphonate (DEEP), a multifunctional organophosphorus compound, has emerged as a noteworthy additive in polymer science. While extensively recognized for its efficacy as a halogen-free flame retardant and a plasticizer, its role as a potent viscosity reducer is a significant, albeit less independently documented, attribute.[1][2] This application note provides a comprehensive guide for researchers and professionals on the utilization of DEEP as a viscosity reducer in polymer processing. We will delve into the mechanistic underpinnings of its action, present detailed protocols for its evaluation, and discuss its impact on the broader physicochemical properties of the polymer matrix.
Mechanistic Insight: How Diethyl Ethylphosphonate Reduces Polymer Viscosity
The primary mechanism by which Diethyl Ethylphosphonate (DEEP) reduces the viscosity of a polymer melt is through plasticization .[1] As a relatively small molecule, DEEP positions itself between the long polymer chains, effectively increasing the intermolecular spacing or "free volume". This separation disrupts the secondary intermolecular forces, such as van der Waals forces and hydrogen bonds, that typically hold the polymer chains in close proximity and restrict their movement.
The increased free volume and reduced intermolecular friction enhance the mobility of the polymer chains, allowing them to slide past one another with greater ease, particularly under the influence of heat and shear stress during processing. This macroscopic effect manifests as a reduction in the melt viscosity of the polymer. A key indicator of this plasticizing effect is a decrease in the glass transition temperature (Tg) of the polymer, signifying an increase in the material's flexibility and a transition to a more rubbery state at lower temperatures.
Core Applications and Polymer Compatibility
While DEEP's viscosity-reducing properties are theoretically applicable to a wide range of thermoplastics, its efficacy is most prominently documented in polyurethane (PU) systems , particularly in the production of rigid foams.[1][2] In these applications, DEEP's low viscosity and good solubility in polyols and isocyanates make it an effective processing aid, improving the flowability of the reacting mixture.[1]
Its potential as a viscosity reducer can be explored in other polymer systems, including but not limited to:
-
Polyvinyl Chloride (PVC)
-
Polycarbonates (PC)
-
Acrylonitrile Butadiene Styrene (ABS)
-
Polyesters (e.g., PET, PBT)
-
Polyamides (PA)
The compatibility of DEEP with a specific polymer will depend on factors such as polarity, molecular structure, and processing temperatures. Preliminary compatibility studies are always recommended.
Experimental Protocols for Evaluation
To quantitatively assess the effectiveness of DEEP as a viscosity reducer, a systematic experimental approach is necessary. The following protocols provide a framework for this evaluation.
Materials and Equipment
-
Polymer Resin: Desired thermoplastic in pellet or powder form.
-
Diethyl Ethylphosphonate (DEEP): Analytical grade.
-
Processing Equipment: Twin-screw extruder, internal mixer (e.g., Brabender), or a two-roll mill for compounding.
-
Rheological Analysis Equipment:
-
Mechanical Testing Equipment: Universal Testing Machine for tensile properties, Izod/Charpy impact tester.
-
Thermal Analysis Equipment: Differential Scanning Calorimeter (DSC) for Tg determination.
-
Safety Equipment: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of DEEP should be performed in a well-ventilated area or under a fume hood.[12]
Protocol 1: Compounding DEEP with the Polymer Matrix
Objective: To prepare homogeneous polymer-DEEP blends for subsequent analysis.
Methodology:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture, which can affect processing and material properties.
-
Concentration Selection: Prepare a series of blends with varying concentrations of DEEP. A typical starting range for evaluation would be 1%, 2%, 5%, and 10% by weight. A control sample with 0% DEEP is essential for baseline comparison.
-
Premixing: In a sealed container, dry blend the polymer pellets/powder with the predetermined amount of liquid DEEP. Tumble the mixture for at least 15 minutes to ensure a uniform coating of DEEP on the polymer.
-
Melt Compounding:
-
Twin-Screw Extruder (Recommended): Set the extruder temperature profile according to the processing recommendations for the neat polymer. The screw speed should be optimized to ensure good mixing without excessive shear heating. Feed the premixed blend into the extruder.
-
Internal Mixer: Set the mixer temperature and rotor speed appropriate for the polymer. Add the polymer to the chamber and allow it to melt. Once molten, inject the liquid DEEP into the mixing chamber and continue mixing for a time sufficient to achieve a homogenous blend (typically 5-10 minutes).
-
-
Pelletization: Extrude the molten polymer blend through a die and pelletize the strands.
-
Drying of Blends: Dry the compounded pellets to remove any absorbed moisture before subsequent testing.
Protocol 2: Evaluation of Viscosity Reduction
Objective: To quantify the effect of DEEP on the melt flow properties of the polymer.
Significance: MFR is a single-point viscosity measurement that provides a rapid and straightforward indication of a material's flowability.[3][4][5] An increase in MFR corresponds to a decrease in viscosity.
Procedure:
-
Set the temperature and load of the MFI apparatus according to the standard conditions for the specific polymer being tested.[3]
-
Introduce a specified amount of the dried compounded pellets into the heated barrel of the MFI.
-
Allow the material to preheat for a specified time to reach thermal equilibrium.
-
Extrude the molten polymer through a standardized die.
-
For Procedure A, collect the extrudate for a fixed period and weigh it.[3][5] For Procedure B, the instrument automatically measures the volume of extrudate over a set time.[3][5][6]
-
Calculate the MFR in grams per 10 minutes (g/10 min).
-
Perform at least three measurements for each concentration of DEEP and the control sample.
Significance: Capillary rheometry provides a more comprehensive understanding of the polymer's flow behavior by measuring viscosity as a function of shear rate, which is more representative of actual processing conditions.[7][9][11]
Procedure:
-
Set the temperature of the capillary rheometer barrel to the desired processing temperature for the polymer.
-
Load the dried compounded pellets into the barrel.
-
Allow the material to reach thermal equilibrium.
-
Extrude the molten polymer through a capillary die of known dimensions at a series of pre-defined piston speeds (which correspond to different shear rates).
-
The instrument will record the pressure required to extrude the polymer at each speed.
-
The shear stress and shear rate are calculated from the pressure, piston speed, and die geometry.
-
The apparent viscosity is then calculated as the ratio of shear stress to shear rate.
-
Plot the viscosity versus shear rate for each concentration of DEEP and the control.
Visualization of Experimental Workflow
Caption: Workflow for Evaluating DEEP as a Viscosity Reducer.
Impact on Other Polymer Properties
The addition of DEEP as a viscosity reducer will likely influence other critical properties of the polymer. It is imperative to evaluate these changes to ensure the final product meets all performance requirements.
Mechanical Properties
The plasticizing effect of DEEP generally leads to:
-
Decreased Tensile Strength and Modulus: The increased chain mobility reduces the material's stiffness and resistance to deformation.
-
Increased Elongation at Break: The polymer becomes more ductile and can stretch further before fracturing.
-
Changes in Impact Strength: The effect on impact strength can be complex and depends on the polymer and the concentration of DEEP. It may increase due to enhanced ductility or decrease if the plasticizer introduces points of weakness.
Evaluation Protocol:
-
Tensile Testing (ASTM D638): Prepare standard dumbbell-shaped specimens from the compounded materials and measure the tensile strength, modulus, and elongation at break.
-
Impact Testing (ASTM D256 - Izod): Use notched specimens to determine the impact resistance of the materials.
Thermal Properties
-
Glass Transition Temperature (Tg): As a primary indicator of plasticization, the Tg is expected to decrease with increasing DEEP concentration.
-
Thermal Stability: The presence of organophosphorus compounds can affect the thermal degradation profile of the polymer. DEEP is known to act as a flame retardant by promoting char formation in some polymers, which could alter the onset of decomposition.[1]
Evaluation Protocol:
-
Differential Scanning Calorimetry (DSC): Determine the Tg of the compounded samples.
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability and degradation profile of the materials in both inert (nitrogen) and oxidative (air) atmospheres.
Data Presentation and Interpretation
To facilitate a clear comparison of the results, all quantitative data should be summarized in tables.
Table 1: Effect of DEEP Concentration on Melt Flow Rate
| DEEP Concentration (wt%) | MFR (g/10 min) at [Temp]/[Load] | % Increase in MFR (relative to control) |
| 0 (Control) | Value | 0% |
| 1 | Value | Value |
| 2 | Value | Value |
| 5 | Value | Value |
| 10 | Value | Value |
Table 2: Summary of Mechanical and Thermal Property Changes
| DEEP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
| 0 (Control) | Value | Value | Value |
| 1 | Value | Value | Value |
| 2 | Value | Value | Value |
| 5 | Value | Value | Value |
| 10 | Value | Value | Value |
Troubleshooting and Considerations
-
Inadequate Viscosity Reduction:
-
Cause: Poor dispersion of DEEP, insufficient concentration, or incompatibility with the polymer.
-
Solution: Optimize compounding parameters (e.g., increase mixing time or screw speed), increase DEEP concentration, or consider a different viscosity reducer.
-
-
Excessive Reduction in Mechanical Properties:
-
Cause: Over-plasticization due to high DEEP concentration.
-
Solution: Reduce the concentration of DEEP or use it in conjunction with a reinforcing filler to compensate for the loss in stiffness.
-
-
Phase Separation/Exudation:
-
Cause: Poor compatibility between DEEP and the polymer, leading to the migration of the additive to the surface.
-
Solution: Use a lower concentration of DEEP or consider a more compatible grade of plasticizer.
-
-
Thermal Degradation during Processing:
-
Cause: Processing temperatures may be too high, or the presence of DEEP might lower the degradation temperature of the polymer.
-
Solution: Lower the processing temperature profile and verify the thermal stability of the blend using TGA.
-
Safety and Handling
Diethyl ethylphosphonate should be handled in accordance with its Safety Data Sheet (SDS). It is important to avoid contact with skin and eyes and to use it in a well-ventilated area.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[12]
Conclusion
Diethyl ethylphosphonate offers a viable and effective means of reducing the melt viscosity of various polymers, thereby enhancing their processability. Its action is primarily that of a plasticizer, which necessitates a thorough evaluation of its impact on the mechanical and thermal properties of the final product. By following the detailed protocols outlined in this application note, researchers and professionals can systematically assess the suitability of DEEP as a viscosity reducer for their specific polymer systems and applications, leading to optimized processing and high-quality end products.
References
- ASTM D1238-23: Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. ([Link])
- ZwickRoell.
- Industrial Physics. ASTM D1238 testing. ([Link])
- Applus+ DatapointLabs.
- RISE.
- The ANSI Blog.
- ASTM D3835-16: Standard Test Method for Determination of Properties of Polymeric Materials by Means of a Capillary Rheometer. ([Link])
- ASTM D4440-15(2023): Standard Test Method for Plastics: Dynamic Mechanical Properties: Melt Rheology. ([Link])
- Gammadot Rheology. Capillary Rheometry. ([Link])
- Coi Rubber Products, Inc. ASTM D3835 Plastic Melt Viscosity. ([Link])
- UL Solutions. Rheological Test Methods. ([Link])
- SAGE Publications. The Use of Capillary Rheometry in Predicting Polymer Processing Performance. ([Link])
- Intertek. ASTM Testing for Plastics and Polymers. ([Link])
- The Madison Group. Measuring Viscosity: Capillary Rheometer vs. Injection Mold Rheometer. ([Link])
- National Institutes of Health.
- Coperion.
- MDPI.
- ResearchGate. Chapter 4. ADDITIVES IN POLYMERS. ([Link])
- Royal Society of Chemistry. Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. ([Link])
Sources
- 1. plastics.ulprospector.com [plastics.ulprospector.com]
- 2. Diethyl Ethylphosphonate [irocoatingadditive.com]
- 3. store.astm.org [store.astm.org]
- 4. zwickroell.com [zwickroell.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]
- 7. Capillary Rheology / Capillary Rheometry Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 8. Capillary rheometry – for rheological characterization of highly viscous materials such as polymer melts | RISE [ri.se]
- 9. store.astm.org [store.astm.org]
- 10. gammadot.com [gammadot.com]
- 11. coirubber.com [coirubber.com]
- 12. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
Synthesis of Vinylphosphonates Using Diethyl Ethylphosphonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphosphonates are a versatile class of organophosphorus compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. Their unique chemical and physical properties, such as their role as bioisosteres of phosphate and carboxylate groups, make them valuable moieties in the design of bioactive molecules.[1] The vinyl group provides a handle for further functionalization, including polymerization to form materials with applications in drug delivery and tissue engineering.[2][3] This guide provides a detailed overview of the synthesis of vinylphosphonates, with a particular focus on the Horner-Wadsworth-Emmons (HWE) reaction utilizing diethyl ethylphosphonate as a key precursor.
The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[4] A key advantage of the HWE reaction over the related Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying purification.[5] Furthermore, the phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds under milder conditions. The HWE reaction typically exhibits a high degree of E-selectivity, favoring the formation of the trans-alkene, which is often the desired isomer in the synthesis of complex molecules.[6]
The Horner-Wadsworth-Emmons Reaction: Mechanism and Rationale
The synthesis of vinylphosphonates via the HWE reaction begins with the deprotonation of a phosphonate, in this case, a derivative of diethyl ethylphosphonate, to generate a phosphonate carbanion. This is followed by the nucleophilic addition of the carbanion to an aldehyde or ketone, forming an oxaphosphetane intermediate. Subsequent elimination of this intermediate yields the desired vinylphosphonate and a dialkylphosphate salt.
The stereochemical outcome of the HWE reaction is largely governed by steric factors in the transition state leading to the oxaphosphetane intermediate. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5][6]
Figure 1: Generalized Horner-Wadsworth-Emmons Reaction Workflow.
Experimental Protocols
Part 1: Synthesis of Diethyl Ethylphosphonate via the Michaelis-Arbuzov Reaction
The precursor, diethyl ethylphosphonate, can be synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an ethyl halide.
Materials:
-
Triethyl phosphite
-
Ethyl bromide or ethyl iodide
-
Anhydrous toluene (optional, can be run neat)
-
Standard glassware for reflux with a distillation setup
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine triethyl phosphite (1.0 equivalent) and ethyl bromide (1.2 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.[7]
-
Heating: Heat the reaction mixture to reflux. The temperature will depend on whether the reaction is run neat (approx. 150-160°C) or in a solvent.[7]
-
Monitoring: Monitor the progress of the reaction by observing the distillation of the ethyl bromide byproduct. The reaction is typically complete within 4-6 hours.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The crude diethyl ethylphosphonate can be purified by vacuum distillation to remove any remaining starting materials and byproducts.
Part 2: Synthesis of a Vinylphosphonate via the Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of a vinylphosphonate using the prepared diethyl ethylphosphonate and a representative aldehyde.
Materials:
-
Diethyl ethylphosphonate
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
Table 1: Reagent Quantities for a Typical Reaction
| Reagent | Molar Equivalents |
| Diethyl ethylphosphonate | 1.0 |
| Sodium Hydride (60%) | 1.1 |
| Aldehyde | 1.0 |
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the solvent and stir the suspension at 0 °C in an ice bath.[7]
-
Slowly add a solution of diethyl ethylphosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.[7]
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude vinylphosphonate can be purified by column chromatography on silica gel.
-
Figure 2: Experimental Workflow for Vinylphosphonate Synthesis.
Applications in Drug Development and Materials Science
Vinylphosphonates are valuable building blocks in drug discovery. They can act as mimics of phosphates in biological systems, potentially leading to the development of enzyme inhibitors.[1] For example, vinylphosphonate analogues of FTY720, an immunomodulating drug, have been synthesized and evaluated as potential sphingosine kinase 1 inhibitors.[8] Furthermore, some vinylphosphonate derivatives have demonstrated cytotoxic activity against cancer cell lines.[1]
In materials science, vinylphosphonates are utilized as monomers for polymerization.[2] The resulting polyvinylphosphonates can form hydrogels with tunable properties, making them promising candidates for biomedical applications such as drug delivery and tissue engineering.[3] These polymers can also be grafted onto nanoparticles to create stable and biocompatible colloids for various applications.[9]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The HWE reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Base Selection: While sodium hydride is commonly used, other bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide can also be employed. The choice of base can influence the stereoselectivity of the reaction.
-
Reaction Temperature: The temperature at which the phosphonate anion is formed and reacted with the aldehyde can affect the yield and stereoselectivity.
-
Purification: The water-soluble nature of the phosphate byproduct is a major advantage of the HWE reaction.[10][5] However, careful extraction and washing are still necessary to ensure the complete removal of impurities.
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and reliable method for the synthesis of vinylphosphonates from diethyl ethylphosphonate and its derivatives. The reaction's high E-selectivity, mild conditions, and straightforward workup make it a valuable tool for organic chemists. The resulting vinylphosphonates have diverse applications, from the development of new therapeutic agents to the creation of advanced functional materials.
References
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
- PrepChem.com.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- ResearchGate.
- Google Books.
- National Institutes of Health. Synthesis of (S)
- ACS Fall 2025. Poly(vinylphosphonate)
- ResearchGate. Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction. [Link]
- RSC Publishing.
- National Institutes of Health. A graft-to strategy of poly(vinylphosphonates)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Poly(vinylphosphonate)-based hydrogels exhibiting high biocompatibility and tunable material properties - American Chemical Society [acs.digitellinc.com]
- 4. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A graft-to strategy of poly(vinylphosphonates) on dopazide-coated gold nanoparticles using in situ catalyst activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arbuzov Reaction Conditions for Diethyl Ethylphosphonate Synthesis
Welcome to the Technical Support Center for the synthesis of diethyl ethylphosphonate via the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for higher yields and purity.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of diethyl ethylphosphonate. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Q1: My reaction yield of diethyl ethylphosphonate is consistently low or the reaction fails to proceed. What are the primary causes and how can I rectify this?
A1: Low yields in the Michaelis-Arbuzov reaction are a common issue that can often be traced back to several key factors related to reactants, reaction conditions, and potential side reactions.[1]
Initial Troubleshooting Workflow:
Here is a systematic approach to diagnosing the issue:
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Q2: What are the optimal reaction conditions for synthesizing diethyl ethylphosphonate?
A2: While the optimal conditions can vary slightly depending on the scale and specific laboratory setup, the following table summarizes generally accepted parameters for achieving high yields.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Reactants | Triethyl phosphite and Ethyl Iodide/Bromide | Ethyl iodide is the most reactive, followed by ethyl bromide. [1][2]Ensure high purity of both reactants. [3] |
| Temperature | 120-160°C | Sufficient thermal energy is required to drive the reaction. [3]A patent suggests 175-185°C for a catalytic rearrangement process. [4] |
| Catalyst | Typically not required (thermal reaction) | For less reactive halides or to lower the reaction temperature, a Lewis acid catalyst like zinc iodide (ZnI₂) can be employed. [1][5] |
| Solvent | Often run neat (solvent-free) | This maximizes reactant concentration. [6]If a solvent is used, high-boiling, non-reactive solvents are preferred. [7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of triethyl phosphite. [5] |
| Monitoring | ³¹P NMR, TLC, or GC-MS | Allows for the determination of reaction completion and helps to avoid unnecessary heating. [3] |
Q3: Can I use a solvent for this reaction? If so, which one is suitable?
A3: The Arbuzov reaction for diethyl ethylphosphonate synthesis is frequently performed neat (without a solvent) to maintain a high concentration of reactants. [6]However, in some cases, a solvent can be beneficial for temperature control or to improve selectivity. [6]If a solvent is necessary, it should be high-boiling and inert to the reaction conditions. An innovative approach involves using an aliphatic solvent that is miscible with the reactants at the reaction temperature but immiscible with the product at lower temperatures, simplifying separation. [7] Q4: How should I purify the final product, diethyl ethylphosphonate?
A4: The standard and most effective method for purifying diethyl ethylphosphonate is vacuum distillation. [8]This technique allows for the separation of the product from non-volatile impurities and unreacted starting materials at a lower temperature, thus preventing thermal decomposition. [9]Before distillation, it is advisable to perform an aqueous workup, potentially including a wash with a dilute basic solution like sodium bicarbonate to neutralize any acidic byproducts. [5]The purity of the distilled product can be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as GC-MS. [10][11]
Experimental Protocol: Synthesis of Diethyl Ethylphosphonate
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
Triethyl phosphite (freshly distilled)
-
Ethyl iodide or ethyl bromide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Distillation apparatus for purification
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Charging Reactants: To the flask, add triethyl phosphite (1.0 equivalent).
-
Reaction Initiation: Slowly add ethyl iodide (1.0-1.1 equivalents) to the triethyl phosphite. The reaction is exothermic. [4]4. Heating: Heat the reaction mixture to 150-160°C and maintain this temperature. [3]5. Monitoring: Monitor the reaction progress by observing the cessation of ethyl halide evolution (if a distillation setup is used to remove the byproduct) or by taking aliquots for analysis by ³¹P NMR or GC-MS. [3]The reaction is typically complete within 2-4 hours. [8]6. Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the crude product by vacuum distillation to obtain diethyl ethylphosphonate as a colorless liquid. [12][13]
References
- Wikipedia. Michaelis–Arbuzov reaction. [Link]
- ResearchGate. Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d)... [Link]
- MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
- Organic Chemistry Portal. Arbuzov Reaction. [Link]
- Organic Syntheses. Submitted by Rebekah M. Richardson and David F. Wiemer. [Link]
- YouTube. formation of phosphonate esters with the Arbuzov reaction. [Link]
- Google Patents.
- MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
- Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)
- YouTube. Arbuzov Reaction. [Link]
- ResearchGate. Optimization of reaction conditions for the synthesis of diethyl... [Link]
- UNH Scholars Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]
- Grokipedia. Michaelis–Arbuzov reaction. [Link]
- Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)
- ACS Publications. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). [Link]
- Chinese Chemical Society. Radical Arbuzov Reaction | CCS Chemistry. [Link]
- ACS Publications.
- Chemistry LibreTexts. 14.
- PMC - NIH.
- ACS Publications.
- Chemistry LibreTexts. 8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. US4311652A - Arbuzov reactions employing an aliphatic solvent - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
Side reactions in the synthesis of (Ethylphosphonoyl)ethane and their prevention
Welcome to the technical support center for the synthesis of (Ethylphosphonoyl)ethane, more commonly referred to in literature as Diethyl Ethylphosphonate (DEEP). This guide is designed for researchers, chemists, and drug development professionals who are utilizing the foundational Michaelis-Arbuzov reaction for this synthesis. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances, focusing on the causality behind experimental choices to proactively prevent side reactions and troubleshoot issues as they arise.
Section 1: The Core Reaction - The Michaelis-Arbuzov Synthesis of Diethyl Ethylphosphonate
The synthesis of diethyl ethylphosphonate is a classic application of the Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry for forming a carbon-phosphorus bond.[1][2][3] The reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as ethyl iodide, to yield the desired phosphonate.[4][5]
The mechanism proceeds in two main S_{N}2 steps:
-
Phosphonium Salt Formation: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic ethyl group of the ethyl iodide, displacing the iodide ion and forming a quaternary phosphonium salt intermediate.[1][3][4]
-
Dealkylation: The displaced iodide anion then acts as a nucleophile, attacking one of the ethyl groups on a phosphite ester oxygen. This cleaves the C-O bond and results in the formation of the thermodynamically stable P=O double bond of the phosphonate product, regenerating an ethyl iodide molecule which can act catalytically.[1][3]
Caption: Mechanism of the Michaelis-Arbuzov Reaction for DEEP Synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the synthesis of diethyl ethylphosphonate. Each question is structured to identify a common problem, explain its chemical origin, and provide actionable solutions and preventative measures.
Q1: My reaction is extremely slow, or the conversion is low even after prolonged heating. What is the cause and how can I fix it?
A1: Root Cause Analysis & Solution
Low conversion is typically linked to three factors: reaction temperature, catalyst concentration, or reagent purity.
-
Insufficient Temperature: The Michaelis-Arbuzov reaction requires significant thermal energy, with temperatures of 120-160 °C being common.[4] A highly effective patented method involves maintaining the reaction medium at a temperature above the boiling point of the triethyl phosphite reactant (b.p. 156 °C), typically between 175-185 °C.[6] This ensures the reaction proceeds rapidly without the accumulation of unreacted phosphite.
-
Low Catalyst Activity: While ethyl iodide is a reactant, it also serves as the catalyst precursor. If it has degraded (e.g., through exposure to light) or is used in insufficient quantities, the reaction rate will suffer.
-
Reagent Purity: Moisture in the reactants or solvent can lead to hydrolysis of the phosphite starting material or the phosphonate product.[7][8]
Troubleshooting Protocol:
-
Temperature Control: A robust method for temperature management is to begin the reaction with a "heel" of the final product, diethyl ethylphosphonate, constituting about 20-25% of the initial triethyl phosphite weight.[6] This allows the reaction mixture to be heated to the target temperature of 175-185 °C before the triethyl phosphite is added.
-
Controlled Addition: Add the triethyl phosphite dropwise to the heated heel at a rate slow enough to maintain the target temperature. This prevents a sudden drop in temperature and ensures that the phosphite reacts as it is added.[6]
-
Catalyst Concentration: Use an effective concentration of ethyl iodide, typically around 2-2.5% by weight of the triethyl phosphite.[6] Ensure the ethyl iodide is fresh and has been stored properly.
-
Ensure Anhydrous Conditions: Use freshly distilled reactants and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.
Q2: My product is contaminated with acidic impurities, leading to difficulties in purification. What are these byproducts and how can I prevent them?
A2: Root Cause Analysis & Solution
The formation of acidic byproducts is a common issue, often stemming from two sources:
-
Hydrolysis: The phosphonate ester product can undergo hydrolysis to form ethyl ethylphosphonic acid, especially if water is present during the reaction or workup at elevated temperatures.[7][8][9] This is a significant issue as the acid is difficult to separate from the ester via distillation.
-
Thermal Decomposition (Pyrolysis): At very high temperatures or during prolonged heating, phosphonate esters can decompose into the corresponding phosphonic acid.[4]
Prevention and Mitigation Strategy:
-
Strict Anhydrous Conditions: As mentioned in A1, preventing water from entering the reaction is the first line of defense.
-
Controlled Heating: Avoid excessive temperatures or unnecessarily long reaction times. Once the addition of triethyl phosphite is complete, a post-heating period of about two hours is typically sufficient to complete the reaction.[6]
-
Proper Workup: After the reaction is complete, cool the mixture. Before distillation, wash the crude product with a mild basic solution, such as saturated sodium bicarbonate, to neutralize and remove any acidic byproducts.[10] Follow this with a water wash and finally a brine wash to remove residual salts and water before drying with an agent like anhydrous magnesium sulfate.
-
Oxidative Treatment (Optional): If unreacted triethyl phosphite is a concern, a post-reaction oxidative treatment (e.g., with chlorine) can be employed to convert it to a more easily separable species, although this adds complexity to the workup.[6]
Q3: I am observing byproducts that suggest an elimination reaction has occurred. How can I improve the selectivity for the desired S_{N}2 pathway?
A3: Root Cause Analysis & Solution
The Michaelis-Arbuzov reaction is a competition between S_{N}2 and E2 pathways. While primary alkyl halides like ethyl iodide strongly favor the S_{N}2 mechanism, suboptimal conditions can promote elimination.[1]
-
Excessive Temperature: Very high temperatures can begin to favor elimination pathways, although for ethyl iodide this is less of a concern than with more sterically hindered halides.
-
Strongly Basic Impurities: The presence of strong bases can promote elimination. Triethyl phosphite itself is a weak base, but contaminants could exacerbate this.
Expert Insight & Prevention:
-
Choice of Halide: The reactivity order for the alkyl halide is RI > RBr > RCl.[3] Ethyl iodide is the most reactive and least prone to elimination among the ethyl halides, making it the ideal choice.
-
Temperature Management: Adhering to the 175-185 °C range provides a good balance of high reaction rate without promoting significant side reactions.[6]
-
Purity of Reagents: Ensure your triethyl phosphite is of high purity and free from strongly basic contaminants.
Section 3: Proactive Prevention of Side Reactions
A successful synthesis relies on proactively designing the experiment to favor the desired outcome. The following table summarizes the primary side reactions and the key strategies to prevent them.
| Side Reaction | Causal Factor(s) | Prevention Strategy | Key Parameters to Control |
| Incomplete Reaction | Low temperature; Insufficient catalyst; Impure reagents. | Use a product heel to maintain T > 175 °C; Ensure 2-2.5 wt% fresh catalyst; Use anhydrous reagents.[6] | Temperature, Catalyst Load |
| Hydrolysis | Presence of water during reaction or workup. | Maintain strict anhydrous conditions; Neutralize crude product before distillation.[7][9] | Moisture Content |
| Pyrolysis | Excessive heating or prolonged reaction times. | Do not exceed recommended temperature (185 °C); Limit post-heating time to ~2 hours.[4][6] | Temperature, Time |
| Elimination | Use of secondary/tertiary halides; Extreme temperatures. | Use a primary halide (ethyl iodide is ideal); Maintain optimal temperature range.[1][3] | Substrate Choice |
The following workflow provides a logical sequence for optimizing the synthesis and minimizing side reactions.
Caption: Optimized Workflow for Diethyl Ethylphosphonate Synthesis.
Appendix A: Detailed Experimental Protocol
This protocol is adapted from established methods for high-yield synthesis and is designed to be self-validating by controlling key parameters.[6]
Materials:
-
Diethyl ethylphosphonate (for heel, ~50 g)
-
Triethyl phosphite (e.g., 250 g)
-
Ethyl iodide (e.g., 6.25 g, 2.5 wt% of phosphite)
-
Reaction vessel with heating mantle, mechanical stirrer, dropping funnel, and condenser.
Procedure:
-
Preparation: Charge the reaction vessel with a heel of diethyl ethylphosphonate (20-25% by weight of the planned triethyl phosphite).
-
Heating: Under an inert atmosphere (N₂), heat the heel to 175-185 °C with stirring.
-
Catalyst Addition: Add the ethyl iodide catalyst to the hot heel.
-
Reactant Addition: Slowly add the triethyl phosphite to the reaction medium via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 175-185 °C. The heat of condensation of the phosphite will be removed by the condenser. The total addition time may range from 5 to 10 hours.
-
Completion: After the addition is complete, maintain the temperature at 175-185 °C for an additional 2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine.
-
Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to yield the final product, diethyl ethylphosphonate.
References
- Process for the synthesis of diethyl ethylphosphonate. (1995).
- Michaelis–Arbuzov reaction. (n.d.). Grokipedia.
- Diethylphosphite. (n.d.). Wikipedia.
- Kovács, T., et al. (2022).
- Michaelis-Arbuzov reaction. (n.d.). chemeurope.com.
- Michaelis–Arbuzov reaction. (2025). J&K Scientific LLC.
- Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses Procedure.
- Michaelis–Arbuzov reaction. (n.d.). Wikipedia.
- Harsági, N., & Keglevich, G. (2021).
- Arbuzov Reaction. (n.d.). Organic Chemistry Portal.
- The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021).
- Harsági, N., & Keglevich, G. (2021).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Michaelis-Arbuzov_reaction [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Diethyl Ethylphosphonate by Vacuum Distillation
Welcome to the technical support center for the purification of diethyl ethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for obtaining high-purity diethyl ethylphosphonate through vacuum distillation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the vacuum distillation of diethyl ethylphosphonate, providing foundational knowledge for a successful purification.
Q1: What are the critical physical properties of diethyl ethylphosphonate relevant to vacuum distillation?
Understanding the physical properties of diethyl ethylphosphonate is crucial for setting up the distillation process correctly. Key properties include its boiling point at various pressures, which dictates the required vacuum level and heating temperature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₃P | [1][2][3] |
| Molecular Weight | 166.16 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][3][4] |
| Odor | Mild, sweet | [1][5] |
| Boiling Point | 198 °C at 760 mmHg82-83 °C at 11 mmHg | [1][6][7] |
| Density | ~1.024 g/mL at 20 °C | [3][4][8] |
| Flash Point | 90 °C (194 °F) - closed cup | [9] |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol and ether. | [1][2][3][4] |
Q2: Why is vacuum distillation the preferred method for purifying diethyl ethylphosphonate?
Vacuum distillation is the method of choice for several reasons. Diethyl ethylphosphonate, like many organophosphorus compounds, can be susceptible to thermal decomposition at its atmospheric boiling point (198 °C).[10][11] Lowering the pressure significantly reduces the boiling point, allowing for distillation at a lower temperature and minimizing the risk of degradation.[10] This technique is particularly effective for separating the desired product from non-volatile impurities or starting materials with significantly different boiling points.[12][13]
Q3: What are the common impurities found in crude diethyl ethylphosphonate?
Impurities in crude diethyl ethylphosphonate typically arise from the synthesis process, which often involves a Michaelis-Arbuzov reaction of triethyl phosphite.[14][15][16] Common impurities may include:
-
Unreacted triethyl phosphite: A common starting material.[14]
-
Unreacted ethyl halide (e.g., ethyl iodide or bromide): The other key reactant.
-
Side products: Formed from side reactions during the synthesis.
-
Solvent residues: Traces of solvents used in the reaction or workup.[14]
-
Hydrolysis products: Diethyl ethylphosphonate can hydrolyze under acidic or basic conditions, especially if water is present during workup or storage.[1][3][4]
Q4: Can I use boiling chips for vacuum distillation of diethyl ethylphosphonate?
Standard boiling chips are generally not effective for vacuum distillation.[17] They work by releasing trapped air to promote smooth boiling, but under vacuum, this trapped air is quickly removed, rendering them useless.[17] This can lead to severe bumping.[17][18] The recommended methods to ensure smooth boiling under vacuum are:
-
Magnetic stirring: A vigorously spinning stir bar provides nucleation sites and ensures even heat distribution.[18]
-
Capillary ebullition: Introducing a fine stream of inert gas (like nitrogen or argon) through a capillary tube that extends below the liquid surface.[17][18]
Q5: What are the key safety precautions when performing this procedure?
Working with diethyl ethylphosphonate and performing vacuum distillation requires strict adherence to safety protocols:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[12][19]
-
Ventilation: Conduct the distillation in a well-ventilated fume hood.[12]
-
Glassware Inspection: Ensure all glassware is free from cracks or defects, as vacuum can cause flawed glass to implode.[12]
-
Safety Shield: Use a blast shield, especially when working under vacuum.[12]
-
Material Safety Data Sheet (MSDS): Review the MSDS for diethyl ethylphosphonate and all other chemicals used.[19][20][21][22] It is harmful if swallowed and can cause serious eye irritation or damage.[20][21][22]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents, as organophosphates can react to form hazardous products.[3][4][19]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the vacuum distillation of diethyl ethylphosphonate.
Problem 1: The system is not reaching the target vacuum level.
Possible Causes:
-
Leaks in the system: This is the most common issue. Leaks can occur at any joint, connection, or through cracks in the glassware.[23]
-
Inefficient vacuum pump: The pump oil may be contaminated, or the pump itself may require maintenance.[24]
-
Virtual leaks: Trapped solvent or air in the system that slowly outgasses, preventing the system from reaching a deep vacuum.[23]
Solutions:
-
Leak Detection:
-
Visual Inspection: Check that all joints are properly greased and clamped.
-
Audible Hissing: For larger leaks, you may be able to hear a hissing sound.[24]
-
Tracer Gas Method: With the system under vacuum, carefully apply a small amount of a volatile solvent like acetone or ethanol to suspect joints using a cotton swab. A leak will draw the solvent in, causing a noticeable fluctuation on the vacuum gauge.[23]
-
Foam Test: For larger systems, applying shaving foam to suspect joints can reveal leaks, as the foam will be sucked into the system at the leak point.[25]
-
-
Pump Maintenance:
-
Check the vacuum pump oil level and clarity. If the oil appears cloudy or discolored, change it according to the manufacturer's instructions.[24]
-
Ensure the gas ballast is closed after an initial pump-down period to achieve the lowest possible pressure.
-
-
Addressing Virtual Leaks:
-
Ensure all components are clean and dry before assembly.
-
If a cold spot or ice is observed on a hose or trap, it indicates the rapid evaporation of a volatile substance, which could be a virtual leak.[23]
-
Problem 2: The crude material is bumping violently during distillation.
Possible Causes:
-
Superheating of the liquid: This occurs when the liquid is heated above its boiling point without forming vapor bubbles, leading to sudden, explosive boiling.[26]
-
Ineffective boiling promotion: As mentioned in the FAQ, standard boiling chips are ineffective under vacuum.[17]
-
Heating too quickly or applying vacuum too rapidly. [27][28]
Solutions:
-
Ensure Smooth Boiling:
-
Controlled Heating and Evacuation:
-
Flask Size: Do not overfill the distillation flask. The recommended volume is no more than half to two-thirds of the flask's capacity to provide adequate surface area for evaporation and space for vapor expansion.[27][28]
Problem 3: The distillate is coming over at the wrong temperature or pressure.
Possible Causes:
-
Inaccurate pressure reading: The vacuum gauge may be faulty or placed incorrectly in the system.
-
Inaccurate temperature reading: The thermometer may be improperly placed.
-
Presence of significant impurities: Low-boiling impurities will distill first at a lower temperature (or higher pressure), while high-boiling impurities will require a higher temperature (or lower pressure).
Solutions:
-
Correct Placement of Gauges:
-
The vacuum gauge should be placed between the condenser and the vacuum pump to provide an accurate reading of the system pressure.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
-
-
Fractional Distillation: If the crude material contains a significant amount of impurities with boiling points close to that of the product, a simple distillation may not be sufficient. Consider using a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.[29]
-
Collect Fractions: Always collect a "forerun" fraction, which will contain the more volatile impurities.[13] Collect the main product fraction when the temperature and pressure stabilize at the expected boiling point of diethyl ethylphosphonate. Finally, stop the distillation before all the material is gone to avoid distilling over high-boiling impurities.
Troubleshooting Workflow
Here is a logical workflow for troubleshooting common vacuum distillation issues.
A troubleshooting decision tree for vacuum distillation.
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of crude diethyl ethylphosphonate by vacuum distillation.
Materials and Equipment:
-
Crude diethyl ethylphosphonate
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Magnetic stirrer/hotplate
-
Magnetic stir bar
-
Heating mantle or oil bath
-
Vacuum pump (capable of reaching <15 mmHg)
-
Vacuum tubing
-
Vacuum gauge (e.g., McLeod or Pirani gauge)
-
Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen)
-
Clamps and stand for securing glassware
-
Vacuum grease
Step-by-Step Procedure:
-
System Assembly:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean, dry, and free of defects.[12]
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask.
-
Charge the distillation flask with the crude diethyl ethylphosphonate, filling it to no more than two-thirds of its capacity.[13]
-
Securely clamp the assembled apparatus to a retort stand within a fume hood.
-
-
Initiating the Distillation:
-
Position the heating mantle or oil bath under the distillation flask.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Turn on the magnetic stirrer to a speed that creates a significant vortex in the liquid.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully begin to evacuate the system using the vacuum pump. Monitor the pressure using the vacuum gauge.
-
-
Distillation and Fraction Collection:
-
Once the desired vacuum is reached and stable (e.g., ~11 mmHg), begin to heat the distillation flask gently.[13]
-
Observe the contents of the flask for the onset of boiling.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling distillate (forerun) in a separate receiving flask.[13]
-
When the vapor temperature stabilizes at the boiling point of diethyl ethylphosphonate at the measured pressure (approx. 82-83 °C at 11 mmHg), switch to a clean receiving flask to collect the main product fraction.[1][7]
-
Maintain a steady distillation rate by carefully controlling the heat input. The distillation should be a slow, drop-wise process.
-
-
Shutdown Procedure:
-
Once most of the product has distilled over and the temperature begins to fluctuate or rise, stop the distillation. Do not distill to dryness to avoid overheating the residue and potential decomposition.
-
Turn off the heat and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure. Caution: Venting a hot system can cause a rapid rush of air, potentially disturbing the residue or causing breakage.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and weigh the purified product.
-
Experimental Workflow Diagram
Sources
- 1. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 3. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]
- 4. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [amp.chemicalbook.com]
- 8. What is Diethyl Ethylphosphonate - Properties & Specifications [china-phosphate.com]
- 9. 乙基膦酸二乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 17. echemi.com [echemi.com]
- 18. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. cdn.chemservice.com [cdn.chemservice.com]
- 23. beakerandwrench.com [beakerandwrench.com]
- 24. agilent.com [agilent.com]
- 25. Leak Testing Vacuum Distillation Column - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 26. eng-tips.com [eng-tips.com]
- 27. labsup.net [labsup.net]
- 28. udtechnologies.com [udtechnologies.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction with DEEP
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the Horner-Wadsworth-Emmons (HWE) reaction, with a special emphasis on reactions involving diethyl(cyanomethyl)phosphonate (DEPC). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome challenges and optimize your synthesis of α,β-unsaturated nitriles.
Section 1: Foundational Concepts for the HWE Reaction
Before diving into troubleshooting, a solid understanding of the reaction's fundamentals is paramount. This section addresses the most common introductory questions.
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why is it often preferred over the classic Wittig reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used organic synthesis method for creating a carbon-carbon double bond by reacting a stabilized phosphonate carbanion with an aldehyde or a ketone.[1] It is an indispensable tool for producing alkenes, typically with a high degree of stereoselectivity for the (E)-isomer (trans-alkene).[1][2]
The HWE reaction holds several key advantages over the traditional Wittig reaction:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally less basic than the phosphonium ylides of the Wittig reaction.[1] This allows them to react efficiently with a broader range of electrophiles, including sterically hindered ketones that are often unreactive in Wittig conditions.[2][3]
-
Simplified Purification: A major practical advantage is the nature of the byproduct. The HWE reaction generates a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture through a simple aqueous extraction (workup).[1][4] This stands in stark contrast to the often-problematic removal of triphenylphosphine oxide, the byproduct of the Wittig reaction, which frequently requires tedious column chromatography.[5]
-
Stereoselectivity Control: The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] Furthermore, the stereochemical outcome can be influenced and even reversed to favor the (Z)-alkene through specific modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification.[2][4]
Q2: What is the mechanism of the HWE reaction?
The HWE reaction proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for effective troubleshooting, as issues can arise at any stage.
The reaction pathway is as follows:
-
Deprotonation: The reaction begins with the deprotonation of the phosphonate ester at the carbon alpha to the phosphoryl group by a suitable base. This forms a highly nucleophilic phosphonate carbanion.[1][2] The presence of an electron-withdrawing group (EWG), such as the nitrile group in DEPC, increases the acidity of this proton, facilitating this step.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a transient betaine-like intermediate.[1][6]
-
Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane.[2]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This final elimination step yields the desired alkene and the water-soluble dialkylphosphate salt byproduct.[1] The presence of the EWG is essential for this elimination to occur efficiently.[1]
Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism
Section 2: Troubleshooting Low Yields
Low product yield is the most common frustration encountered in the HWE reaction. The following Q&A guide provides a systematic approach to diagnosing and solving the problem.
Q3: My HWE reaction resulted in a low or zero yield. What are the primary factors I should investigate first?
When faced with a poor yield, a systematic review of the core reaction parameters is the most effective approach. Before delving into complex optimizations, start with these fundamental checks:
-
Reagent Quality and Purity: The HWE reaction is highly sensitive to impurities.
-
Moisture: The phosphonate carbanion is a strong base and is readily quenched by water.[7][8] Ensure all glassware is flame- or oven-dried, use high-quality anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Integrity: Verify the purity of your phosphonate, aldehyde, or ketone. Impurities can inhibit the reaction or lead to unwanted side products. If necessary, purify reagents by distillation or chromatography before use.[5]
-
-
Base Selection and Deprotonation: Incomplete deprotonation of the phosphonate is a frequent cause of failure. The chosen base must be strong enough to completely deprotonate the phosphonate.
-
Reaction Conditions (Temperature & Time): Suboptimal temperature can drastically slow the reaction rate. While carbanion formation is often done at 0 °C, the subsequent addition to the carbonyl may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[7][9] Insufficient reaction time can also lead to incomplete conversion.
Caption: Figure 2: Troubleshooting Workflow for Low HWE Yields
Q4: How does my choice of base critically impact the reaction with DEPC?
The choice of base is arguably the most critical variable for a successful HWE reaction. The base must be strong enough to quantitatively deprotonate the phosphonate, creating the necessary carbanion nucleophile. For DEPC, the electron-withdrawing nitrile group makes the α-protons more acidic (pKa ≈ 21 in DMSO) than simple alkyl phosphonates, allowing for a wider range of viable bases.
| Base | Typical Solvent | Characteristics & Considerations |
| Sodium Hydride (NaH) | THF, DME | Standard Choice. A strong, non-nucleophilic base. Inexpensive and effective. Requires careful handling (mineral oil dispersion). Reaction with phosphonate evolves H₂ gas.[9][10] |
| Lithium / Potassium Hexamethyldisilazide (LHMDS, KHMDS) | THF | Strong, Non-nucleophilic. Soluble and very effective for rapid, clean deprotonation, often at low temperatures. Can be purchased as a solution.[11] |
| n-Butyllithium (n-BuLi) | THF, Hexanes | Very Strong. Highly effective but can also be nucleophilic, potentially adding to the carbonyl or other electrophilic sites. Must be used at low temperatures (-78 °C). |
| Lithium Chloride / DBU or Et₃N (Masamune-Roush Conditions) | Acetonitrile, THF | Mild Conditions. Ideal for base-sensitive substrates that cannot tolerate hydrides or organolithiums. LiCl acts as a Lewis acid, increasing the acidity of the phosphonate.[1][3][4] |
| Potassium Carbonate (K₂CO₃) | THF/H₂O, DMF | Mild Base. Can be effective for highly activated phosphonates like DEPC, especially with phase-transfer catalysis. Useful for substrates intolerant of strong bases.[2] |
Expert Tip: If you suspect incomplete deprotonation with NaH, allow for a longer stirring time (e.g., 1 hour at room temperature) after adding the DEPC to ensure the reaction (and hydrogen evolution) is complete before adding your aldehyde or ketone.[10]
Q5: My reagents and base are correct, but the yield is still low. How should I optimize the solvent and temperature?
Solvent and temperature are intertwined parameters that control reaction kinetics and intermediate stability.
-
Solvents: Anhydrous aprotic polar solvents are the standard.
-
Temperature: Temperature optimization can resolve issues of slow reaction rates.
-
Deprotonation: Typically performed at 0 °C to control the initial exothermic reaction, especially with NaH.[10][12]
-
Carbonyl Addition: The addition of the aldehyde or ketone is often done at a low temperature (0 °C or -78 °C) to maximize selectivity and control the reaction rate.[7]
-
Reaction Progression: After the addition, the reaction is usually allowed to warm to room temperature and stirred for several hours to overnight.[8][10] If conversion is still low, gentle heating (e.g., 40-50 °C in THF) can sometimes drive the reaction to completion, particularly with less reactive ketones.[7][9] Studies have shown that higher reaction temperatures can improve yields and generally favor the formation of the (E)-alkene.[1][7]
-
Q6: I am using a ketone or a sterically hindered aldehyde, and my yields are poor. What strategies can I employ?
Ketones are inherently less electrophilic than aldehydes, and steric hindrance around the carbonyl group can dramatically slow the rate of nucleophilic attack.[7][8]
-
Increase Reaction Time and/or Temperature: This is the simplest approach. Allow the reaction to stir for an extended period (24-48 hours) or gently heat the reaction mixture to provide more energy to overcome the activation barrier.[7]
-
Use a Stronger Base/More Reactive Ylide: Ensure deprotonation is complete and irreversible by using a very strong base like LHMDS or n-BuLi. The resulting lithium- or potassium-based carbanions are often more reactive than their sodium counterparts.
-
Leverage the HWE Advantage: Remember that phosphonate carbanions are more nucleophilic than Wittig ylides, making the HWE reaction inherently better suited for hindered substrates.[2][3] Pushing the conditions with increased temperature is a valid strategy.
Section 3: Experimental Protocols
General Protocol for the HWE Reaction of Benzaldehyde with DEPC using NaH
This protocol details a standard procedure for synthesizing cinnamonitrile, a common α,β-unsaturated nitrile.[10]
Materials:
-
Diethyl(cyanomethyl)phosphonate (DEPC)
-
Benzaldehyde
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add NaH (1.2 equivalents) portion-wise to the stirred THF.
-
Deprotonation: Slowly add DEPC (1.1 equivalents) dropwise to the NaH suspension over 20-30 minutes.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1 hour, or until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quench: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure cinnamonitrile.
References
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
- NIH National Library of Medicine. (E)
- ACS Publications.
- ACS Publications. A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- ResearchGate.
- Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Solid Electrolyte Interphase (SEI) Formation with Diethyl Ethylphosphonate (DEEP)
Welcome to the technical support center for researchers utilizing Diethyl Ethylphosphonate (DEEP) as an electrolyte additive. This guide is designed to provide in-depth, practical advice to navigate the complexities of using DEEP to enhance the safety and performance of lithium-ion batteries. My objective is to equip you with the foundational knowledge and actionable troubleshooting strategies necessary for successful experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of DEEP in lithium-ion battery electrolytes.
Q1: What is the primary purpose of adding Diethyl Ethylphosphonate (DEEP) to a lithium-ion battery electrolyte?
A1: The primary motivation for using DEEP is to enhance the safety of the battery by acting as a flame retardant.[1][2] Conventional carbonate-based electrolytes are flammable, and incorporating nonflammable organophosphorus compounds like DEEP can significantly reduce the risk of fire and explosion.[1]
Q2: How does DEEP influence the Solid Electrolyte Interphase (SEI)?
A2: DEEP actively participates in the formation of the SEI layer on the anode. However, the SEI formed from the reductive decomposition of DEEP alone is often problematic.[1] It can be electronically conductive and fails to adequately passivate the electrode surface, leading to continuous electrolyte decomposition and poor long-term cycling performance.[1]
Q3: Is DEEP typically used as a standalone additive?
A3: No, due to the issues mentioned above, DEEP is rarely used alone. It is most effective when part of a synergistic strategy, often combined with other film-forming additives like Fluoroethylene Carbonate (FEC) or salts such as Lithium Difluoro(oxalate)borate (LiDFOB). These co-additives help to form a more stable and protective SEI layer that mitigates the negative effects of DEEP decomposition.
Q4: What are the main challenges associated with using DEEP?
A4: The principal challenge is the poor compatibility of DEEP with graphitic anodes.[2] The strong interaction between DEEP and lithium ions can lead to its co-intercalation and subsequent decomposition on the anode surface. This results in an unstable SEI, rapid capacity fading, and low coulombic efficiency.[1][3]
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with DEEP.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
Q: My graphite/LiFePO₄ cell with a DEEP-containing electrolyte shows excellent initial capacity but fades rapidly within the first 50-100 cycles. The coulombic efficiency is also consistently low. What is the likely cause and how can I fix it?
A: Causal Analysis: This is a classic symptom of an unstable Solid Electrolyte Interphase (SEI) on the graphite anode. While DEEP is added for flame retardancy, its decomposition products form an inadequate passivation layer.[1] This layer does not effectively block electrons, leading to a continuous, parasitic reaction where the electrolyte, including DEEP itself, is constantly consumed at the anode surface.[1] This ongoing reaction consumes cyclable lithium, leading to a rapid drop in capacity and low coulombic efficiency. Post-mortem analysis of the anode would likely reveal a thick, non-uniform SEI layer.[4]
Troubleshooting Protocol:
-
Introduce a Synergistic Film-Forming Additive: The most effective solution is to add a small amount of a superior film-forming additive to your electrolyte.
-
Recommendation: Add 1-2 wt% Fluoroethylene Carbonate (FEC) to your baseline electrolyte.
-
Mechanism: FEC has a lower reduction potential than both DEEP and standard carbonate solvents.[5] It will therefore be preferentially reduced on the anode surface during the initial formation cycles. The resulting SEI is rich in lithium fluoride (LiF), which is known to be a key component of a stable and robust passivation layer.[6][7] This stable, FEC-derived SEI will then prevent the further decomposition of DEEP and the bulk electrolyte.
-
-
Optimize Solvent Composition: The solvation of Li⁺ ions plays a critical role in SEI formation.
-
Recommendation: Ensure your electrolyte contains a sufficient concentration of a strong ligand solvent like Ethylene Carbonate (EC).
-
Mechanism: EC has a strong interaction with Li⁺ ions. By maintaining a high EC concentration, you can reduce the amount of DEEP in the primary solvation shell of the lithium ions.[1] This, in turn, decreases the amount of DEEP that is "dragged" to the anode surface to be decomposed, thereby minimizing its negative impact.[1]
-
-
Incorporate an Anion-Receptor Additive: Certain salts can also contribute positively to the SEI.
-
Recommendation: Consider adding a salt like Lithium Difluoro(oxalate)borate (LiDFOB).
-
Mechanism: LiDFOB can be both oxidized at the cathode and reduced at the anode to form stable interphase layers, contributing to overall cell stability.[8]
-
Issue 2: High and Increasing Cell Impedance
Q: My cell's performance is poor, and Electrochemical Impedance Spectroscopy (EIS) shows a significant and growing semicircle in the mid-frequency range, indicating high charge-transfer resistance. What is happening?
A: Causal Analysis: The increasing charge-transfer resistance is directly related to the continuous growth of a resistive SEI layer on the anode. As explained in Issue 1, an SEI formed predominantly from DEEP decomposition is unstable and allows for ongoing electrolyte reduction. This not only consumes lithium but also thickens the SEI layer over time. A thicker, more resistive SEI impedes the transfer of lithium ions from the electrolyte to the anode, which is reflected as a larger semicircle in your Nyquist plot from EIS measurements.[9][10]
Troubleshooting Protocol:
-
Verify SEI Stability with Co-Additives: As with capacity fading, the primary solution is to build a better SEI from the start.
-
Recommendation: Implement the use of FEC (1-2 wt%) as described in the previous section. A stable, thin, and ionically conductive SEI formed by FEC will prevent the continuous deposition of resistive decomposition products.
-
Expected Outcome: With an effective co-additive, the charge-transfer resistance should be significantly lower and should stabilize after the initial formation cycles.
-
-
Refine the Formation Protocol: The initial cycles are critical for forming a quality SEI.
-
Recommendation: Employ a low C-rate (e.g., C/20 or C/25) for the first 1-2 formation cycles.
-
Mechanism: A slower formation rate allows for the more ordered deposition of SEI components, creating a more compact and uniform passivation layer. This can be particularly important when using additives, allowing them to effectively polymerize and form the desired protective film before significant DEEP decomposition occurs.
-
-
Perform Differential Capacity Analysis (dQ/dV):
-
Recommendation: Analyze the dQ/dV vs. Voltage plots of your cells.
-
Mechanism: Changes in the peaks related to SEI formation can provide insight into the process. An ideal formation will show sharp, well-defined peaks in the first cycle that diminish significantly in subsequent cycles, indicating a stable passivation layer has been formed. If these peaks persist or new peaks appear at low voltages in later cycles, it is a sign of continuous SEI growth and instability.
-
Part 3: Data Presentation & Protocols
Quantitative Data Summary
The following table summarizes typical performance improvements when moving from a DEEP-only electrolyte to a synergistically modified system in a graphite/LiFePO₄ cell.
| Electrolyte Formulation | Additive Concentration | Capacity Retention (after 150 cycles) | Average Coulombic Efficiency | Key Observation |
| Baseline + DEEP | 10 wt% DEEP | < 60% (projected) | < 98.0% | Significant capacity fade due to unstable SEI. |
| Baseline + DEEP + FEC | 10 wt% DEEP, 2 wt% FEC | ~95.6%[1] | > 99.5% | FEC forms a stable SEI, preventing DEEP decomposition. |
Experimental Protocols
Protocol 1: Electrolyte Preparation
-
Objective: To prepare a DEEP-containing electrolyte with a synergistic additive.
-
Materials:
-
Battery-grade solvents (e.g., Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC))
-
Lithium salt (e.g., LiPF₆)
-
Diethyl Ethylphosphonate (DEEP, ≥98%)
-
Fluoroethylene Carbonate (FEC, ≥99%)
-
Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)
-
-
Procedure:
-
Ensure all glassware and magnetic stir bars are rigorously dried in a vacuum oven at 120°C overnight and brought into the glovebox.
-
Inside the glovebox, add the solvents (e.g., EC and EMC in a 3:7 weight ratio) to a glass bottle.
-
Slowly dissolve the LiPF₆ salt into the solvent mixture while stirring until a clear 1.0 M solution is formed. This is your baseline electrolyte.
-
To a new, clean bottle, add the required amount of the baseline electrolyte.
-
Using a micropipette, add the desired weight percentage of DEEP (e.g., 10 wt%). Stir until fully dissolved.
-
Add the desired weight percentage of FEC (e.g., 2 wt%). Stir until the solution is homogeneous.
-
Seal the bottle tightly and store it inside the glovebox. Allow the electrolyte to sit for at least a few hours before use to ensure complete dissolution and stabilization.
-
Protocol 2: Coin Cell Assembly and Formation
-
Objective: To assemble and perform initial formation cycles on a CR2032 coin cell.
-
Materials:
-
Graphite anode and LiFePO₄ cathode (or other desired electrodes)
-
Celgard separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared electrolyte
-
Battery cycler
-
-
Procedure:
-
All cell components must be dried under vacuum before being transferred into the glovebox.
-
Place the negative casing down. Add the graphite anode, ensuring it is centered.
-
Apply 2-3 drops (~40-60 µL) of the prepared electrolyte onto the anode surface.
-
Place the separator on top of the wetted anode.
-
Apply 1-2 drops of electrolyte onto the separator.
-
Place the cathode on top of the separator.
-
Add a spacer and then the spring.
-
Place the positive casing on top and crimp the cell using an electric crimper to ensure a proper seal.
-
Remove the cell from the glovebox and allow it to rest for at least 12 hours for proper electrolyte wetting.
-
Formation Cycling: Place the cell in the battery cycler.
-
Cycle 1: Discharge/Charge at a C/25 rate.
-
Cycle 2: Discharge/Charge at a C/20 rate.
-
Subsequent Cycling: Proceed with your experimental C-rate (e.g., C/5 or 1C).
-
-
Part 4: Visualization
Diagrams
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: Standard experimental workflow for testing DEEP-containing electrolytes.
References
- Zhang, X. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. [Link]
- Li, B., et al. (2018). Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries. Journal of Materials Chemistry A, 6(23), 10798-10805. [Link]
- Lee, S., et al. (2022). Post-mortem analysis of graphite anode after cycling at 55 ℃.
- Wang, X., et al. (2023). Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries. Energy Storage Science and Technology, 12(9), 2736-2745. [Link]
- Janssen, M., et al. (2022). Effective SEI Formation via Phosphazene-Based Electrolyte Additives for Stabilizing Silicon-Based Lithium-Ion Batteries. Batteries & Supercaps, 5(10), e202200350. [Link]
- Wang, Q., et al. (2013). Understanding the interactions of phosphonate-based flame-retarding additives with graphitic anode for lithium ion batteries. Journal of Power Sources, 239, 204-210. [Link]
- Wölke, C., et al. (2020). Understanding the Effectiveness of Phospholane Electrolyte Additives in Lithium-Ion Batteries under High-Voltage Conditions. ChemSusChem, 13(17), 4434-4445. [Link]
- Li, Y., et al. (2023). Protective behavior of phosphonate-functionalized imidazolium ionic liquid and its impact on the Li-ion battery performance. Chemical Engineering Journal, 473, 145324. [Link]
- Tornheim, A., & O'Hanlon, D. C. (2020). What do Coulombic Efficiency and Capacity Retention Truly Measure? A Deep Dive into Cyclable Lithium Inventory, Limitation Type, and Redox Side Reactions. Journal of The Electrochemical Society, 167(11), 110542. [Link]
- Gauthier, L., et al. (2021). Reasons for capacity fading of LiCoPO4 cathodes in LiPF6 containing electrolyte solutions. Journal of Power Sources, 482, 228943. [Link]
- Klett, M., et al. (2014). Postmortem analysis of calendar-aged graphite/LiFePO4 cells. Journal of Power Sources, 257, 126-137. [Link]
- L-G. Ciurea, et al. (2012). In vivo impedance spectroscopy of deep brain stimulation electrodes. Journal of Neural Engineering, 9(2), 026001. [Link]
- Philipp, M., et al. (2015). SEI-component formation on sub 5 nm sized silicon nanoparticles in Li-ion batteries. Physical Chemistry Chemical Physics, 17(39), 26346-26355. [Link]
- Philipp, M., et al. (2015). SEI-component formation on sub 5 nm sized silicon nanoparticles in Li-ion batteries: the role of electrode preparation, FEC addition and binders. Physical Chemistry Chemical Physics, 17(39), 26346-26355. [Link]
- ResearchGate. (n.d.). Schematic diagram of SEI formation in EC/DEC and FEC/DEC electrolytes with different reduction potentials.
Sources
- 1. Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries [esst.cip.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. SEI-component formation on sub 5 nm sized silicon nanoparticles in Li-ion batteries: the role of electrode preparation, FEC addition and binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo impedance spectroscopy of deep brain stimulation electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Diethyl Ethylphosphonate in Electrolyte Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl ethylphosphonate (DEEP) in electrolyte formulations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common solubility issues and ensure the stability and performance of your experimental systems. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to support your work.
Troubleshooting Guide: Addressing Common Solubility Issues
This section is designed to provide direct answers and actionable protocols for specific problems you may encounter during the formulation of DEEP-containing electrolytes.
Q1: My diethyl ethylphosphonate (DEEP) is not dissolving completely in my carbonate-based electrolyte mixture at room temperature. What should I do?
A1: This is a common issue that can often be resolved by modifying your solvent system or preparation method. DEEP is generally miscible with most common organic solvents, but its solubility can be influenced by the specific composition of your electrolyte.[1]
Underlying Cause: The polarity of the solvent mixture and the strength of intermolecular forces play a crucial role in the dissolution of DEEP. While DEEP is an organophosphate, its polarity might not be perfectly matched with all carbonate solvent ratios, especially at high concentrations.
Troubleshooting Protocol:
-
Optimize the Solvent Ratio: Carbonate-based electrolytes often consist of a mixture of a high-polarity solvent (like ethylene carbonate, EC) and a low-viscosity, lower-polarity co-solvent (like dimethyl carbonate, DMC, or ethyl methyl carbonate, EMC). Systematically vary the ratio of these solvents. Increasing the proportion of a more compatible solvent can enhance the solubility of DEEP.
-
Introduce a Co-solvent: If adjusting the primary solvent ratio is insufficient, consider adding a small percentage of a co-solvent. Co-solvents can modify the overall polarity of the medium and improve the solvation of your target molecule.[2][3]
-
Recommended Co-solvents: Ethers or other polar aprotic solvents that are electrochemically stable within your desired window could be tested in small, incremental amounts.
-
-
Controlled Heating and Agitation: Gently warm the mixture (e.g., to 40-50 °C) while stirring. This can increase the kinetic energy of the molecules and facilitate dissolution.
-
Caution: Be mindful of the thermal stability of all electrolyte components. DEEP itself is moderately stable, but prolonged exposure to high temperatures can lead to degradation.[4] Always conduct thermal stress tests on your final formulation.
-
-
Incremental Addition: Instead of adding all the DEEP at once, add it in small portions while continuously stirring the electrolyte mixture. This ensures that the local concentration of DEEP does not exceed its saturation point.
Q2: I observed phase separation or the formation of an oily layer in my DEEP-containing electrolyte after a period of storage or upon temperature changes. How can I prevent this?
A2: Phase separation indicates that the solubility limit of DEEP has been exceeded under the storage conditions. This can be triggered by temperature fluctuations or slow equilibration processes.
Underlying Cause: The solubility of a solute is temperature-dependent. A solution prepared at an elevated temperature may become supersaturated and precipitate the solute when cooled. Additionally, strong interactions between DEEP and lithium ions (Li+) can lead to the formation of complexes that may have different solubility profiles than DEEP alone.[5]
Troubleshooting Protocol:
-
Determine the Solubility Limit: It is crucial to determine the saturation concentration of DEEP in your specific electrolyte formulation at your intended operating and storage temperatures.
-
Employ a Co-solvent Strategy: As detailed in the previous question, a co-solvent can improve the overall stability of the mixture and prevent phase separation by enhancing the miscibility of all components.[6][7]
-
Modify the Salt Concentration: The concentration of the lithium salt (e.g., LiPF6) can significantly impact the solvation environment.[8][9][10] Experiment with slightly lower salt concentrations to see if this improves the stability of the DEEP in the solution. High salt concentrations can sometimes lead to "salting out" effects for other components.
-
Homogenization: Ensure thorough mixing during preparation. Using a high-shear mixer or an ultrasonic bath can create a more stable, homogeneous solution.
Experimental Workflow for Assessing Electrolyte Stability:
Caption: Workflow for determining the stable concentration of DEEP in an electrolyte.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the properties and use of DEEP in electrolyte systems.
Q3: What is the fundamental principle of using a co-solvent to improve the solubility of DEEP?
A3: The principle of co-solvency involves adding a third solvent (the co-solvent) to a primary solvent system to increase the solubility of a poorly soluble compound.[2] A co-solvent works by reducing the overall polarity of the solvent system, making it more compatible with the solute.[3] For DEEP in a highly polar carbonate mixture, a co-solvent with an intermediate polarity can create a more favorable environment for dissolution by disrupting the strong solvent-solvent interactions of the primary solvent and facilitating better solvation of the DEEP molecules.
Q4: How does the concentration of lithium salt affect the solubility of DEEP?
A4: The concentration of lithium salt can have a complex and significant effect on the solubility of other electrolyte components. Here are the key mechanisms:
-
Competition for Solvation: The solvent molecules solvate the lithium cations and the counter-anions. At high salt concentrations, fewer "free" solvent molecules are available to dissolve the DEEP.[8][9]
-
Changes in Solution Structure: Increasing the salt concentration alters the overall structure and intermolecular forces within the electrolyte, which can either enhance or decrease the solubility of additives like DEEP.[10]
-
Ion-Dipole Interactions: DEEP has a polar phosphonate group that can interact with the lithium ions.[5] This interaction can influence its solubility, and at high concentrations, may lead to the formation of less soluble complexes.
Q5: What are the best practices for preparing a stable electrolyte solution containing DEEP?
A5: To ensure the preparation of a stable and homogeneous electrolyte, follow these best practices:
-
Use High-Purity Reagents: Start with anhydrous solvents and salts, and high-purity DEEP to avoid unwanted side reactions or impurities that can affect solubility.
-
Controlled Environment: Prepare the electrolyte in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and air.
-
Order of Addition: Typically, the salt is dissolved in the solvent mixture first, followed by the incremental addition of DEEP. This ensures that the DEEP is being introduced into the final electrolyte medium.
-
Thorough Mixing: Use a magnetic stirrer for an adequate duration to ensure complete dissolution and homogenization. For challenging formulations, consider using an ultrasonic bath for a short period.
-
Filtration: After preparation, it is good practice to filter the electrolyte through a syringe filter (e.g., PTFE, 0.2 µm) to remove any undissolved microparticles.
-
Stability Check: Always store the prepared electrolyte for a certain period (e.g., 24-48 hours) and visually inspect for any signs of precipitation or phase separation before use.
Logical Flow for Troubleshooting DEEP Solubility Issues:
Caption: A step-by-step decision diagram for troubleshooting DEEP solubility problems.
Quantitative Data Summary
While specific solubility data for DEEP in every possible electrolyte combination is extensive and proprietary, the following table provides a qualitative and semi-quantitative overview based on general principles of organic chemistry and information from available literature.
| Solvent System | DEEP Concentration | Expected Solubility at 25°C | Notes |
| Pure Ethylene Carbonate (EC) | Low (<5%) | High | EC is a highly polar solvent. |
| Pure Dimethyl Carbonate (DMC) | High (>20%) | High | DEEP is generally miscible with common organic solvents.[1] |
| EC/DMC (1:1 by wt.) + 1M LiPF6 | 5-10% | Moderate to High | The presence of salt can influence solubility.[8][9][10] |
| EC/DMC (1:1 by wt.) + 1M LiPF6 | >15% | Moderate to Low | Higher DEEP concentrations may require formulation optimization. |
References
- CHEN L, SHEN X H, CHEN H, et al. Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries. Energy Storage Science and Technology. [Link]
- Feng, J., Ma, P., Yang, H., & Lu, L. (2013). Understanding the interactions of phosphonate-based flame-retarding additives with graphitic anode for lithium ion batteries. Electrochimica Acta, 114, 633-638. [Link]
- National Center for Biotechnology Information.
- The Effect of Salt Concentration on Electrochemical Stability in Li-ion B
- Wang, Q., Jiang, L., Yu, Y., & Sun, J. (2019). A nonflammable diethyl ethylphosphonate-based electrolyte improved by synergistic effect of lithium difluoro(oxalato)borate and fluoroethylene carbonate. Journal of Power Sources, 434, 226734. [Link]
- Phosphorus‐Based Flame‐Retardant Electrolytes for Lithium Batteries.
- Doke, V. V., & Shinkar, D. M. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 584-600. [Link]
- Yalkowsky, S. H., & Millard, J. (2009). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical research, 26(9), 2163–2168. [Link]
- The Effect of Concentration of Lithium Salt on the Structural and Transport Properties of Ionic Liquid-Based Electrolytes. Frontiers in Chemistry. [Link]
- Effect of Salt Concentration on Properties of Lithium-Ion Battery Electrolytes: A Molecular Dynamics Study.
- Exploring lithium salt solution in sulfone and ethyl acetate-based electrolytes for Li-ion battery applications: a molecular dynamics simulation study.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. [Link]
- Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract (Mangifera indica Linn). Jurnal Sains Farmasi & Klinis. [Link]
- Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. [Link]
Sources
- 1. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries [esst.cip.com.cn]
- 6. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Frontiers | The Effect of Concentration of Lithium Salt on the Structural and Transport Properties of Ionic Liquid-Based Electrolytes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diethyl Ethylphosphonate (DEEP) for Flame Retardancy
Welcome to the Technical Support Center for optimizing the use of Diethyl Ethylphosphonate (DEEP) as a flame retardant. This guide is designed for researchers, scientists, and professionals in materials science and product development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address challenges you may encounter during your experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development efforts.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise when incorporating DEEP into polymer matrices. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Question 1: I've added DEEP to my polymer formulation, but I'm not achieving the desired UL 94 V-0 rating. What could be the issue?
Answer:
Failure to achieve a UL 94 V-0 rating can stem from several factors, ranging from insufficient flame retardant concentration to interactions with other components in your formulation. A UL 94 V-0 rating requires that for a vertically oriented specimen, burning stops within 10 seconds after two applications of a flame, with no flaming drips that ignite cotton below.[1][2]
Possible Causes & Solutions:
-
Insufficient DEEP Concentration: The most straightforward cause is an inadequate concentration of DEEP to effectively interrupt the combustion cycle in both the gas and condensed phases.
-
Solution: Incrementally increase the loading level of DEEP. It is crucial to conduct a ladder study to determine the optimal concentration for your specific polymer system. For instance, in some polyurethane foams, a significant improvement in flame retardancy is observed when DEEP is used in combination with other flame retardants.[3]
-
-
Lack of Synergist: DEEP's efficacy can be significantly enhanced through synergistic interactions with other flame retardants.
-
Solution: Consider incorporating a synergist like Ammonium Polyphosphate (APP). APP primarily acts in the condensed phase by promoting char formation, which complements DEEP's gas-phase radical scavenging mechanism.[3][4] A combination of DEEP and APP can often achieve a V-0 rating at lower total flame retardant loadings than either component alone.[3]
-
-
Polymer Matrix Composition: The inherent flammability and degradation pathway of the base polymer play a critical role. Some polymers are more challenging to make flame retardant than others.
-
Solution: Re-evaluate the base polymer if possible. If not, a higher concentration of DEEP or a more complex synergistic flame retardant package may be necessary.
-
-
Inadequate Dispersion: Poor dispersion of DEEP within the polymer matrix can lead to localized areas with insufficient flame retardancy.
-
Solution: Optimize your compounding process. For liquid DEEP, ensure thorough mixing. Utilizing high-shear mixing or a twin-screw extruder can improve dispersion.
-
Question 2: My polymer's mechanical properties, such as tensile strength and flexibility, have significantly degraded after adding DEEP. How can I mitigate this?
Answer:
A reduction in mechanical properties is a common trade-off when incorporating additives into a polymer matrix. DEEP, being a liquid additive, can act as a plasticizer, which can reduce stiffness and tensile strength.[5]
Possible Causes & Solutions:
-
Plasticization Effect: DEEP molecules can interfere with polymer chain interactions, leading to a softer, more flexible, but weaker material.
-
Solution 1 (Optimize Concentration): Determine the minimum concentration of DEEP required to achieve the desired flame retardancy. Avoid overloading the system.
-
Solution 2 (Use a Reactive Flame Retardant): If the plasticization is too severe, consider a reactive phosphonate flame retardant that can be chemically incorporated into the polymer backbone.[6] This prevents the migration and plasticizing effects associated with additive flame retardants.
-
Solution 3 (Incorporate Reinforcing Fillers): The addition of reinforcing fillers like glass fibers or mineral fillers can help to compensate for the loss in mechanical properties.
-
-
Poor Interfacial Adhesion: There may be poor adhesion between the DEEP and the polymer matrix.
-
Solution: The use of a compatibilizer can improve the interaction between the flame retardant and the polymer, potentially leading to better mechanical performance. For example, in poly(butylene succinate) composites, a maleic anhydride-grafted compatibilizer was shown to improve filler dispersion and mechanical properties.[7]
-
Question 3: During processing, such as extrusion, I'm noticing signs of thermal degradation (e.g., discoloration, fumes) after adding DEEP. What's happening and how can I fix it?
Answer:
The addition of phosphorus-containing flame retardants can sometimes lower the onset temperature of thermal degradation of the polymer system.[7] This is because they can catalyze decomposition reactions to promote char formation at lower temperatures.
Possible Causes & Solutions:
-
Lowered Decomposition Temperature: DEEP can initiate thermal degradation at temperatures lower than the neat polymer's degradation temperature.
-
Solution 1 (Optimize Processing Temperature): Carefully control the processing temperature profile. Lower the temperature to the minimum required for adequate melt flow and mixing.[8][9]
-
Solution 2 (Reduce Residence Time): Minimize the time the polymer melt spends at high temperatures in the extruder to reduce the extent of degradation.[8]
-
-
Hydrolysis of DEEP: If moisture is present in the polymer or additives, DEEP can be susceptible to hydrolysis at elevated temperatures, which can lead to the formation of acidic species that can further degrade the polymer.[10]
-
Solution: Ensure all components, including the polymer resin and any other additives, are thoroughly dried before processing.
-
Question 4: I'm observing "blooming" or "leaching" of DEEP on the surface of my final product over time. How can I prevent this?
Answer:
Blooming or leaching is the migration of a liquid additive to the surface of the polymer. This is a common issue with non-reactive, additive-type flame retardants like DEEP.[11][12]
Possible Causes & Solutions:
-
Supersaturation: The concentration of DEEP may exceed its solubility limit in the polymer matrix.
-
Solution: Reduce the concentration of DEEP to a level that is compatible with the polymer.
-
-
Environmental Factors: Elevated temperatures and exposure to certain solvents can accelerate the migration of additives.
-
Solution: If the end-use application involves such conditions, a different flame retardant strategy may be needed.
-
-
Additive Nature of DEEP: As a non-reactive additive, DEEP is not chemically bound to the polymer chains.
-
Solution: For applications requiring long-term stability and no leaching, consider using a reactive organophosphorus flame retardant that will become a permanent part of the polymer structure.[6]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of DEEP for flame retardancy.
Q1: How does Diethyl Ethylphosphonate (DEEP) work as a flame retardant?
A1: DEEP functions through a dual mechanism in both the gas and condensed phases of a fire.[13]
-
Gas Phase Inhibition: Upon heating, DEEP decomposes to release phosphorus-containing radicals (e.g., PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This "quenching" effect reduces the heat of the flame and can extinguish it.[14]
-
Condensed Phase Char Formation: In the solid polymer, the decomposition products of DEEP can promote the formation of a stable, insulating layer of char on the surface. This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and restricting the flow of flammable volatile gases to the flame front.[15]
Q2: What are the typical loading concentrations for DEEP?
A2: The optimal concentration of DEEP varies significantly depending on the polymer type, the desired level of flame retardancy, and the presence of any synergistic additives. As a general guideline:
| Polymer System | Typical DEEP Concentration (wt%) | Target Flame Retardancy | Reference |
| Rigid Polyurethane Foam (with APP) | 5-15 php | UL 94 V-0, LOI >24% | [3] |
| Flexible Polyurethane Foam | 10-20 wt% | Self-extinguishing, LOI ~23.6% | [13] |
| Epoxy Resin | 10 wt% (with synergist) | UL 94 V-0, LOI ~29.6% | [16] |
| Poly(butylene succinate) | 25 wt% | UL 94 V-0, LOI ~29.5% | [7] |
php = parts per hundred of polyol
Q3: What is the Limiting Oxygen Index (LOI) and how does it relate to DEEP's performance?
A3: The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen, expressed as a percentage, in a nitrogen/oxygen mixture that is required to support the combustion of a material under specific test conditions. A higher LOI value indicates better flame retardancy. For example, the oxygen concentration in air is approximately 21%. Therefore, a material with an LOI greater than 21% is considered to be self-extinguishing in air. The addition of DEEP to a polymer will generally increase its LOI value.
Q4: Can DEEP be used in transparent applications?
A4: DEEP is a colorless liquid, which makes it a good candidate for applications where clarity is important. However, its compatibility with the specific polymer matrix and the potential for any interactions with other additives that could affect transparency must be evaluated on a case-by-case basis.
Q5: Are there any safety considerations when working with DEEP?
A5: Yes, as with any chemical, it is important to follow safety protocols. DEEP is an organophosphorus compound and may be harmful if inhaled or ingested.[10] It is recommended to handle DEEP in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Section 3: Experimental Protocols
Protocol 1: Preparation of Flame-Retardant Rigid Polyurethane Foam with DEEP/APP Synergy
This protocol describes the preparation of a flame-retardant rigid polyurethane foam using a synergistic mixture of DEEP and Ammonium Polyphosphate (APP).
Materials:
-
Polyether polyol
-
Polymeric methylene diphenyl diisocyanate (pMDI)
-
DEEP (Diethyl Ethylphosphonate)
-
APP (Ammonium Polyphosphate)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., amine-based)
-
Blowing agent (e.g., water, cyclopentane)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, surfactant, catalyst, blowing agent, DEEP, and APP until a homogeneous mixture is obtained. The use of a mechanical stirrer is recommended.
-
Degassing: Degas the premix under vacuum to remove any entrapped air bubbles.
-
Isocyanate Addition: Add the pMDI to the premix and stir vigorously for a short period (e.g., 10-15 seconds) until the mixture is uniform.
-
Foaming and Curing: Immediately pour the reacting mixture into a mold and allow it to foam and rise freely at ambient temperature. The foam is then typically cured in an oven at a specified temperature (e.g., 70°C) for several hours to ensure complete reaction.
-
Sample Conditioning: After curing, the foam samples should be conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing.
Protocol 2: UL 94 Vertical Burn Test
This protocol provides a simplified overview of the UL 94 vertical burn test procedure. For official certification, the test must be conducted by an accredited laboratory following the full UL 94 standard.[17]
Materials and Equipment:
-
Conditioned test specimens (typically 127 mm x 12.7 mm)
-
Laboratory burn chamber with a calibrated gas burner (e.g., Tirrill or Bunsen burner)
-
Specimen clamp and stand
-
Timer
-
Dry absorbent surgical cotton
Procedure:
-
Specimen Mounting: Clamp the specimen from its upper end in a vertical position.
-
Cotton Placement: Place a layer of dry absorbent surgical cotton 300 mm below the lower edge of the specimen.
-
First Flame Application: Apply a 20 mm high blue flame to the center of the lower edge of the specimen for 10 seconds.
-
First Afterflame Time: After 10 seconds, remove the flame and record the duration of flaming combustion (t1).
-
Second Flame Application: Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.
-
Second Afterflame and Afterglow Times: After the second flame application, remove the flame and record the duration of flaming combustion (t2) and the duration of glowing combustion (t3).
-
Observation of Dripping: Observe if any flaming drips from the specimen ignite the cotton below.
-
Repeat: Test a total of five specimens.
UL 94 V-0 Classification Criteria: [1]
-
For each specimen, the afterflame time (t1 or t2) must not exceed 10 seconds.
-
The total afterflame time for all five specimens (10 flame applications) must not exceed 50 seconds.
-
No specimen shall have flaming or glowing combustion that reaches the holding clamp.
-
No specimen shall drip flaming particles that ignite the cotton.
-
The afterglow time (t3) for each specimen must not exceed 30 seconds.
Section 4: Visualizations
Diagram 1: Mechanism of Action for DEEP Flame Retardant
Sources
- 1. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]
- 2. blog.flexaust.com [blog.flexaust.com]
- 3. mdpi.com [mdpi.com]
- 4. Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 6. ecocenter.org [ecocenter.org]
- 7. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Effects of aging on environmental behavior of plastic additives: Migration, leaching, and ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How Flame Retardant Systems Work In Plastics | RTP Company [rtpcompany.com]
- 15. specialchem.com [specialchem.com]
- 16. The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UL94 V-0 Flammability Standard — Detailed Technical Overview [resources.l-p.com]
Preventing hydrolysis of diethyl ethylphosphonate during storage and application
A Guide to Preventing Hydrolysis During Storage and Application
Welcome to the Technical Support Center for Diethyl Ethylphosphonate (DEEP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for handling and storing diethyl ethylphosphonate to prevent unwanted hydrolysis. As Senior Application Scientists, we understand that maintaining the integrity of your reagents is critical for reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of diethyl ethylphosphonate.
Q1: What is diethyl ethylphosphonate and why is its stability important?
A1: Diethyl ethylphosphonate is a colorless organophosphorus compound, often used as an intermediate in organic synthesis, as a flame retardant, and as a viscosity reducer.[1][2] Like other phosphonate esters, the ester linkages (P-O-C) are susceptible to cleavage by hydrolysis.[3] Uncontrolled hydrolysis can lead to the formation of ethyl ethylphosphonic acid and subsequently ethylphosphonic acid, which can alter the compound's reactivity, purity, and physical properties, thereby compromising experimental results.[4]
Q2: What are the primary factors that cause the hydrolysis of diethyl ethylphosphonate?
A2: The hydrolysis of diethyl ethylphosphonate is primarily influenced by three factors:
-
pH: The rate of hydrolysis is significantly accelerated under both acidic and basic conditions.[5][6][7] The compound is most stable at a neutral pH (approximately 7).[6]
-
Temperature: An increase in temperature accelerates the rate of hydrolysis.[4][6] Reactions and storage should be conducted at the lowest practical temperature to minimize degradation.
-
Presence of Water: As the reactant in hydrolysis, the presence of water, whether from aqueous reagents, atmospheric moisture, or during workup procedures, is a direct cause of degradation.[6]
Q3: What are the degradation products of diethyl ethylphosphonate hydrolysis?
A3: The hydrolysis occurs in a stepwise manner. The first hydrolysis step cleaves one of the ethyl ester groups to yield ethyl ethylphosphonate (the monoester). The second step cleaves the remaining ester group to form ethylphosphonic acid (the fully hydrolyzed acid).[4]
Q4: How does the structure of a phosphonate ester affect its stability against hydrolysis?
A4: The stability of phosphonate esters is influenced by both steric and electronic effects:
-
Steric Hindrance: Larger, bulkier alkyl groups around the phosphorus atom can physically block the approach of a nucleophile (like a water or hydroxide ion), slowing the rate of hydrolysis, particularly under basic conditions.[6][8]
-
Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom make it more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis.[6][9] Conversely, electron-donating groups tend to decrease the hydrolysis rate.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems you might encounter during your experiments.
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Loss of Purity / Appearance of New Spots on TLC/LC-MS During Storage | Hydrolysis due to improper storage. | Storage Review: Ensure the compound is stored in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials like acids and oxidizers.[5][7][10] Consider storing under an inert atmosphere (e.g., argon or nitrogen) if high sensitivity is required. |
| Low Yield or Unexpected Side Products After an Aqueous Workup | Hydrolysis during extraction or washing steps. | Minimize Water Contact: Reduce the duration of the aqueous wash. pH Control: Ensure the aqueous phase is buffered to a neutral pH. Temperature Control: Perform the workup at a low temperature (e.g., in an ice bath). Solvent Choice: Use anhydrous organic solvents for extraction.[6] |
| Degradation of Compound During Column Chromatography | Acid-catalyzed hydrolysis on the surface of standard silica gel. | Use Neutralized Media: Use deactivated or neutral silica gel for chromatography. Alternatively, consider using a different stationary phase like alumina (basic or neutral). Solvent System: Ensure the use of dry, high-purity solvents for your mobile phase.[6] |
| Inconsistent Results in Biological Assays or Formulations | Hydrolysis of the ester in aqueous buffer solutions. | Conduct a Stability Study: Perform a time-course experiment to assess the stability of diethyl ethylphosphonate in your specific buffer system. Analyze samples at various time points using HPLC or ³¹P NMR.[3][4] Buffer Selection: If possible, use a buffer with a pH close to 7 and avoid components that could catalyze hydrolysis. |
Hydrolysis Mechanism and Prevention Workflow
The following diagrams illustrate the chemical pathway of hydrolysis and a recommended workflow to minimize its occurrence.
Caption: Stepwise hydrolysis of diethyl ethylphosphonate.
Caption: Recommended workflow for minimizing hydrolysis.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis via ³¹P NMR Spectroscopy
This protocol provides a method for quantitatively monitoring the stability of diethyl ethylphosphonate under specific experimental conditions.
Materials:
-
Diethyl ethylphosphonate sample
-
Deuterated solvent (e.g., D₂O, or a buffered D₂O solution matching your experimental conditions)
-
NMR tubes
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation: Prepare a stock solution of diethyl ethylphosphonate in a suitable solvent.
-
Incubation: In a vial, combine your reaction buffer (prepared in D₂O) and an aliquot of the diethyl ethylphosphonate stock solution. If using an internal standard for precise quantification, add it at this stage.
-
Time Zero (T₀) Measurement: Immediately after preparation, transfer an aliquot of the mixture to an NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift (δ) of diethyl ethylphosphonate will be distinct from its hydrolysis products.
-
Time-Course Analysis: Incubate the remaining sample under your desired experimental conditions (e.g., 37°C). At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, transfer to an NMR tube, and acquire a ³¹P NMR spectrum.
-
Data Interpretation: Integrate the peaks corresponding to diethyl ethylphosphonate and its hydrolysis products (monoester and acid). Calculate the percentage of the parent compound remaining over time to determine the rate of hydrolysis.
Protocol 2: General Handling and Storage Procedure
Adherence to proper handling and storage protocols is the first line of defense against hydrolysis.
Storage:
-
Always store diethyl ethylphosphonate in its original, tightly sealed container to prevent moisture ingress.[10]
-
Keep the container in a cool, dry, and well-ventilated area.[7]
-
Store away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[5][10]
Handling:
-
Always handle diethyl ethylphosphonate in a well-ventilated area, preferably inside a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[10][11]
-
Avoid breathing vapors.[10]
-
When transferring, use dry glassware and equipment. If working with highly sensitive applications, consider purging containers with an inert gas like argon or nitrogen before sealing.
-
After handling, wash hands and any exposed skin thoroughly.[7]
References
- Vertex AI Search. (n.d.).
- National Center for Biotechnology Information. (n.d.). Diethyl ethylphosphonate. PubChem.
- BenchChem. (2025).
- Chen, S., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8137-8145. [Link]
- BenchChem. (2025).
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Diethyl (6-bromohexyl)
- Li, Y., et al. (2021). Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways. Environmental Science & Technology, 55(14), 9895-9904. [Link]
- Rogge, T. M., et al. (2007). Use of Acyl Phosphonates for the Synthesis of Inulin Esters and Their Use as Emulsion Stabilizing Agents. Biomacromolecules, 8(2), 485-489. [Link]
- BenchChem. (2025). Stability issues of diethyl tolylphosphonate under acidic or basic conditions. Retrieved January 11, 2026.
- iChemical. (2023). Diethyl Ethylphosphonate. Coating additives.
- Li, H., et al. (2023). Crystalline phase-dependent hydrolysis of organophosphate esters by iron oxyhydroxides. Environmental and Biogeochemical Processes, 1, e007. [Link]
- U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
- ResearchGate. (n.d.). The rate of hydrolysis of some p‐nitrophenol esters of ortho‐phosphoric‐ and thio‐phosphoric acid. Retrieved January 11, 2026.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
- Bálint, E., et al. (2020).
- Canadian Science Publishing. (n.d.).
- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- Croda Agriculture. (n.d.).
- BenchChem. (2025). How to remove impurities from Diethyl (2,6-dichlorobenzyl)
- Wikipedia. (n.d.). Phosphonate.
- Rogge, T. M., et al. (2007). Use of acyl phosphonates for the synthesis of inulin esters and their use as emulsion stabilizing agents. Biomacromolecules, 8(2), 485-489. [Link]
- ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved January 11, 2026.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 11, 2026.
- IU Indianapolis ScholarWorks. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Long-Term Stability of PEG5-bis-(ethyl phosphonate) in Biological Buffers. Retrieved January 11, 2026.
- MDPI. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved January 11, 2026.
- European Medicines Agency. (2003). Q1A(R2) Stability testing of new drug substances and products.
- University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved January 11, 2026.
- ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved January 11, 2026.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved January 11, 2026.
- MilliporeSigma. (n.d.). Polarity of Solvents. Retrieved January 11, 2026.
Sources
- 1. Diethyl Ethylphosphonate [irocoatingadditive.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of Diethyl Ethylphosphonate: A Technical Troubleshooting Guide
For researchers, chemists, and professionals in drug development, the synthesis of diethyl ethylphosphonate is a cornerstone reaction in organophosphorus chemistry. While the Michaelis-Arbuzov reaction provides a robust and widely used method for its preparation, scaling up this synthesis from the benchtop to larger-scale production can present a unique set of challenges.[1] This technical support guide is designed to provide practical, experience-driven advice to troubleshoot common issues encountered during the synthesis and purification of diethyl ethylphosphonate, ensuring a safe, efficient, and successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for diethyl ethylphosphonate and what is the underlying mechanism?
The most prevalent method for synthesizing diethyl ethylphosphonate is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of triethyl phosphite with an ethyl halide, typically ethyl iodide or ethyl bromide.[1]
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile and attacks the electrophilic ethyl group of the ethyl halide. This initial step forms a quasi-phosphonium salt intermediate.[1]
-
Dealkylation: The halide anion, displaced in the first step, then attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of the final product, diethyl ethylphosphonate, and a molecule of ethyl halide as a byproduct.[1]
Reaction Mechanism: The Michaelis-Arbuzov Reaction
Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of diethyl ethylphosphonate.
Troubleshooting Guide: Scaling Up Diethyl Ethylphosphonate Synthesis
Scaling up any chemical synthesis requires careful consideration of various parameters that might not be as critical on a smaller scale. The following Q&A section addresses specific problems you may encounter.
Q2: My reaction is showing a significant exotherm upon scaling up, leading to difficulties in temperature control. How can I manage this?
This is a common and critical issue when scaling up the Michaelis-Arbuzov reaction, which is inherently exothermic. Uncontrolled exotherms can lead to runaway reactions, byproduct formation, and significant safety hazards.
Causality: The initial nucleophilic attack of triethyl phosphite on the ethyl halide is a highly exothermic step. On a small scale, this heat can dissipate relatively easily. However, on a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.
Solutions:
-
Slow Addition of Reactants: Instead of adding all reactants at once, add the more reactive component (typically the ethyl halide) slowly and in a controlled manner to the triethyl phosphite. This allows for the heat to be generated at a manageable rate.
-
Use of a "Heel": A highly effective technique for large-scale synthesis is to start the reaction with a "heel" of the final product, diethyl ethylphosphonate.[2] The triethyl phosphite is then added slowly to this heated heel containing the catalyst (ethyl iodide).[2] This approach helps to maintain a stable reaction temperature above the boiling point of the triethyl phosphite, allowing for better control over the exothermic reaction.[2] The rate of triethyl phosphite addition should be adjusted to maintain the desired temperature.[2]
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system, such as a cooling jacket with a circulating coolant, to actively remove the heat generated during the reaction.
-
Solvent Selection: While the reaction can often be run neat, using a high-boiling, inert solvent can help to moderate the temperature by acting as a heat sink.
| Parameter | Lab-Scale (e.g., 100 mL) | Pilot-Scale (e.g., 10 L) | Industrial-Scale (e.g., 1000 L) |
| Reagent Addition | Typically all at once or rapid addition | Slow, controlled addition of one reactant | Metered, slow addition with feedback control |
| Temperature Control | Oil bath, heating mantle | Jacketed reactor with heating/cooling fluid | Automated temperature control with multiple cooling zones |
| Use of Heel | Not typically necessary | Recommended | Essential for safety and control[2] |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | High-torque mechanical stirrer with baffles |
Table 1: Comparison of Key Process Parameters for Scaling Up Diethyl Ethylphosphonate Synthesis.
Q3: I am observing the formation of significant byproducts, which is complicating my purification process. What are these byproducts and how can I minimize them?
Byproduct formation is a common issue that can significantly impact the yield and purity of the desired product.
Common Byproducts and Their Causes:
-
Over-alkylation Products: If the reaction temperature is too high or the reaction time is excessively long, the product, diethyl ethylphosphonate, can undergo further reaction.
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of triethyl phosphite to diethyl phosphite, or the product itself can hydrolyze to ethyl ethylphosphonic acid.[3]
-
Products from Impurities in Starting Materials: The purity of the triethyl phosphite is crucial. Impurities can lead to a variety of side reactions. A low acid number for the triethyl phosphite is desirable to achieve high product purity without extensive purification.[2]
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system. Use anhydrous grade reactants and solvents.
-
Control of Reaction Temperature and Time: Carefully monitor and control the reaction temperature. Use the lowest effective temperature to achieve a reasonable reaction rate. Monitor the reaction progress using analytical techniques like GC or ³¹P NMR to determine the optimal reaction time and avoid prolonged heating.
-
Purity of Starting Materials: Use high-purity triethyl phosphite and ethyl halide.[2]
Q4: My purification by vacuum distillation is not giving a clean separation, or I am experiencing product decomposition. What are the best practices for purification?
Purification is a critical step, and challenges can arise, especially when dealing with larger quantities.
Common Purification Issues and Solutions:
-
Poor Separation: This can be due to the presence of byproducts with boiling points close to that of diethyl ethylphosphonate.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency.
-
Optimize Vacuum: Adjust the vacuum level to achieve a good separation between the desired product and impurities. A lower pressure will decrease the boiling points and can improve separation.
-
-
Product Decomposition: Diethyl ethylphosphonate can be susceptible to thermal degradation at high temperatures.[4]
-
High Vacuum: Distilling under a high vacuum will lower the boiling point of the product, minimizing the risk of thermal decomposition.[4]
-
Short-Path Distillation: For heat-sensitive materials, a short-path distillation apparatus can be used to minimize the time the compound spends at elevated temperatures.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Side reactions; Loss during workup | Monitor reaction completion (GC, NMR); Optimize temperature and time; Ensure anhydrous conditions; Perform efficient extractions |
| Exothermic Runaway | Rapid addition of reactants; Inefficient cooling | Slow, controlled addition of reactants; Use of a product heel; Ensure adequate cooling capacity |
| Byproduct Formation | Moisture; High temperature; Impure starting materials | Use anhydrous reagents and inert atmosphere; Control reaction temperature; Use high-purity starting materials |
| Difficult Purification | Close-boiling impurities; Thermal decomposition | Use fractional distillation; Optimize vacuum level; Use short-path distillation for heat-sensitive product |
Table 2: Troubleshooting Common Issues in Diethyl Ethylphosphonate Synthesis.
Safety First: Handling Organophosphorus Compounds
The synthesis of diethyl ethylphosphonate involves the use of organophosphorus compounds, which require strict safety protocols.
Q5: What are the key safety precautions I should take when handling triethyl phosphite and the final product?
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.[6]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood. For larger scale operations or in case of spills, a respirator with an appropriate cartridge for organic vapors may be necessary.[5]
Handling and Storage:
-
Inert Atmosphere: Triethyl phosphite is sensitive to moisture and air, so it should be handled under an inert atmosphere (nitrogen or argon).
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Keep containers tightly closed.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Waste Disposal:
-
Organophosphorus waste is considered hazardous and must be disposed of according to institutional and local regulations.[8]
-
Never dispose of organophosphorus waste down the drain.[8]
-
Segregate organophosphorus waste from other chemical waste streams.[8]
-
Use licensed hazardous waste disposal services for collection and incineration.[8]
Experimental Protocol: Lab-Scale Synthesis of Diethyl Ethylphosphonate
This protocol provides a general procedure for the laboratory-scale synthesis. For scale-up, the principles discussed in the troubleshooting section should be applied.
Materials:
-
Triethyl phosphite (high purity)
-
Ethyl iodide or ethyl bromide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Reagent Addition: Charge the flask with triethyl phosphite. Slowly add ethyl iodide (or ethyl bromide) to the stirred triethyl phosphite. An exotherm will be observed. For larger lab-scale reactions, control the addition rate to maintain a gentle reflux.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically around 120-160°C, depending on the halide used) and maintain for 2-4 hours.[9]
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or ³¹P NMR spectroscopy to confirm the disappearance of the starting material.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to diethyl ethylphosphonate (boiling point ~198 °C at atmospheric pressure, lower under vacuum).[10]
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in diethyl ethylphosphonate synthesis.
References
- Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure.
- TRIETHYLPHOSPHITE. Gelest, Inc. (2015-01-06).
- US Patent 5473093A - Process for the synthesis of diethyl ethylphosphonate. Google Patents.
- diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure.
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. (2022-03-21).
- Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. (2023-09-03).
- Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal.
- Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d)... ResearchGate.
- Diethyl ethylphosphonate. PubChem - NIH.
- Organic compounds in organophosporus pesticide manufacturing wastewaters. EPA NEPAL.
- Michaelis–Arbuzov reaction. J&K Scientific LLC. (2025-06-04).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 3. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gelest.com [gelest.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polymer Thermal Stability with Diethyl Ethylphosphonate (DEEP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the thermal stability of polymers using diethyl ethylphosphonate (DEEP). This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to navigate the complexities of your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.
Frequently Asked Questions (FAQs)
This section addresses common questions about the use of DEEP to enhance polymer thermal stability.
Q1: What is diethyl ethylphosphonate (DEEP) and how does it improve the thermal stability of polymers?
A1: Diethyl ethylphosphonate (DEEP) is an organophosphorus compound widely used as a flame retardant in various polymers.[1] It is a colorless, transparent liquid with low viscosity and good solubility in organic solvents, facilitating its integration into polymer matrices.[1] DEEP improves thermal stability through a dual-action mechanism that operates in both the gas and condensed phases during combustion.[2][3]
-
Gas Phase Action: When the polymer is heated, DEEP decomposes and releases phosphorus-containing radicals (e.g., PO•, HPO•).[2][3][4] These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals.[2][3] This process cools the system and reduces the supply of flammable gases.[5]
-
Condensed Phase Action: In the solid polymer matrix (condensed phase), the decomposition of DEEP can promote the formation of a stable, insulating char layer.[2] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds.[2][6]
Q2: Is DEEP a reactive or additive flame retardant?
A2: DEEP is primarily an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to the polymer backbone.[3] This allows for easier processing, but it's important to be aware of potential issues like migration or leaching over time, which could affect the long-term performance of the material. In contrast, reactive flame retardants are co-polymerized into the polymer chain, offering more permanent properties.[3][7]
Q3: What are the typical loading levels of DEEP in polymers?
A3: The optimal loading level of DEEP depends on the specific polymer, the desired level of thermal stability or flame retardancy, and the potential effects on other material properties. It is crucial to perform a loading level study to determine the most effective concentration for your application. Overloading can sometimes negatively impact the mechanical properties of the polymer.[8]
Q4: Can DEEP be used in combination with other additives?
A4: Yes, DEEP is often used in conjunction with other flame retardants to achieve synergistic effects.[4] For example, combining DEEP with nitrogen-containing compounds like melamine polyphosphate (MPP) or expandable graphite can enhance the formation and integrity of the protective char layer, leading to improved flame retardancy.[9][10] Such combinations can often provide better performance at lower total additive levels than if either component were used alone.[4]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the formulation and testing of polymers containing DEEP.
Issue 1: Insufficient Improvement in Thermal Stability
Q: I've added DEEP to my polymer, but the Thermogravimetric Analysis (TGA) results show only a marginal increase in the decomposition temperature. What could be the cause and how can I improve it?
A: This is a common challenge that can stem from several factors. Here is a systematic approach to troubleshoot this issue:
Possible Causes & Recommended Actions:
| Possible Cause | Diagnostic Steps | Recommended Solutions |
| Inadequate Dispersion of DEEP | - Examine the morphology of your polymer blend using Scanning Electron Microscopy (SEM) to check for phase separation or agglomerates of DEEP. | - Optimize your blending process. For melt blending, consider adjusting the screw speed, temperature profile, and mixing time to improve dispersion.[11] - For solution blending, ensure DEEP is fully dissolved in a co-solvent with the polymer before casting. |
| Sub-optimal DEEP Concentration | - Perform a loading level study, preparing samples with varying weight percentages of DEEP (e.g., 5%, 10%, 15%, 20%). - Analyze each sample by TGA to determine the concentration that provides the most significant improvement in thermal stability. | - Based on your TGA results, select the optimal DEEP concentration that balances thermal performance with other desired material properties. |
| Gas-Phase Dominant Mechanism | - The primary action of DEEP in your specific polymer system may be in the gas phase, which might not significantly alter the initial decomposition temperature in TGA but can still provide excellent flame retardancy. | - Evaluate the flame retardancy of your material using tests like the Limiting Oxygen Index (LOI) or UL-94 vertical burn test.[3] - Consider adding a synergist that promotes condensed-phase action, such as melamine polyphosphate or expandable graphite, to enhance char formation.[9] |
| Polymer Structure | - Certain polymer backbones are inherently less prone to char formation. | - If possible, consider incorporating aromatic or other char-forming moieties into your polymer structure through copolymerization.[12] |
Issue 2: Discoloration of the Polymer During Processing
Q: My polymer turns yellow or brown when I process it with DEEP at high temperatures. How can I prevent this discoloration?
A: Discoloration during melt processing is typically a sign of thermal-oxidative degradation.[13] Flame retardants themselves can sometimes have lower thermal stability than the host polymer, contributing to this issue.[11]
Troubleshooting Flowchart for Discoloration:
Caption: Troubleshooting workflow for polymer discoloration.
Issue 3: Inconsistent Thermal Analysis Results
Q: I am getting variable results from my TGA and Differential Scanning Calorimetry (DSC) analyses. What could be causing this inconsistency?
A: Reproducibility is key in materials science. Inconsistent thermal analysis data often points to issues with sample preparation or experimental parameters.[12]
Key Considerations for Consistent TGA/DSC Results:
-
Sample Homogeneity: Ensure that the DEEP is uniformly dispersed throughout the polymer sample. Inconsistent dispersion will lead to variations in the thermal behavior of different sample sections.[8]
-
Sample Mass and Form: Use a consistent sample mass (typically 5-10 mg for TGA) and form (e.g., powder, film) for all your analyses.[14] Variations in mass and surface area can affect heat transfer and degradation kinetics.
-
Heating Rate: Employ the same heating rate for all comparable experiments. A standard heating rate for TGA is 10 °C/min. Different heating rates will shift the observed degradation temperatures.[14]
-
Atmosphere: Ensure a consistent and stable atmosphere (e.g., nitrogen or air) during the analysis. Fluctuations in the purge gas flow rate can affect the results.
-
Instrument Calibration: Regularly calibrate your TGA and DSC instruments for temperature and mass according to the manufacturer's guidelines.[14]
Experimental Protocols
Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the steps for assessing the thermal stability of a polymer containing DEEP.
Objective: To determine the onset of thermal degradation and the char yield of the polymer composite.
Materials and Equipment:
-
Polymer sample with DEEP
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas
-
Analytical balance
-
TGA sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas to nitrogen with a constant flow rate (e.g., 20-50 mL/min).
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes to stabilize the furnace atmosphere.
-
Heat the sample from the starting temperature to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset of decomposition temperature (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).[14]
-
Determine the temperature of maximum decomposition rate (Tmax) from the peak of the derivative thermogravimetry (DTG) curve.
-
Measure the char yield, which is the residual weight percentage at a high temperature (e.g., 700 °C or 800 °C).[6]
-
Protocol 2: Characterizing Thermal Transitions using Differential Scanning Calorimetry (DSC)
This protocol is for determining the effect of DEEP on the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Objective: To measure the Tg and Tm of the polymer composite.
Materials and Equipment:
-
Polymer sample with DEEP
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen gas
-
DSC sample pans and lids (e.g., aluminum)
-
Crimping press
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into a DSC pan.
-
Hermetically seal the pan using a crimping press.[14]
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas to nitrogen with a constant flow rate.
-
-
DSC Method (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a low temperature (e.g., 25 °C) to a temperature above its expected melting point at a rate of 10 °C/min. This step erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[15]
-
Determine the melting temperature (Tm) from the peak of the melting endotherm.
-
Mechanism of Action Diagram:
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters [mdpi.com]
- 8. News - How to solve the processing difficulties of flame retardants? [siliketech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Processing With Flame Retardant Polymers – Plastics Training & Technology Blog [routsis.blog]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. specialchem.com [specialchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. azom.com [azom.com]
Technical Support Center: Diethyl Ethylphosphonate (DEEP) for Polyurethane Prepolymer Viscosity Reduction
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development and material science. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for utilizing Diethyl Ethylphosphonate (DEEP) to effectively reduce the viscosity of polyurethane (PU) prepolymers. My aim is to blend established scientific principles with practical, field-proven insights to help you navigate your experimental challenges.
Introduction to Diethyl Ethylphosphonate (DEEP) in Polyurethane Systems
Polyurethane prepolymers, the foundational building blocks for a vast array of materials, often present a significant challenge in handling and processing due to their high viscosity. This viscosity is a function of molecular weight, intermolecular forces (such as hydrogen bonding), and the specific monomers used.[1][2] High viscosity can impede uniform mixing, degassing, and application, making it a critical parameter to control.
Diethyl Ethylphosphonate (CAS: 78-38-6) is a low-viscosity, halogen-free organophosphorus compound that serves a dual purpose in polyurethane formulations.[3][4][5] While widely recognized as an efficient flame retardant, it is also an exceptionally effective viscosity reducer, often categorized as a plasticizer or a reactive diluent.[3][5] Its low intrinsic viscosity and good solvency allow it to physically dilute the prepolymer system, disrupting chain entanglements and intermolecular hydrogen bonds, thereby significantly lowering the bulk viscosity.[6]
This guide will walk you through the science, application, and troubleshooting of using DEEP in your polyurethane prepolymer synthesis.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions encountered when incorporating DEEP into polyurethane prepolymer formulations.
Q1: What is the primary mechanism by which DEEP reduces viscosity?
A1: DEEP primarily reduces viscosity through a physical mechanism. As a low-viscosity liquid (approx. 1.5 mPa·s at 25°C), it acts as a diluent or plasticizer.[5] When blended with a high-viscosity prepolymer, it increases the free volume between polymer chains and disrupts intermolecular forces, such as hydrogen bonding between urethane groups. This separation of polymer chains reduces friction and entanglement, leading to a significant drop in the overall viscosity of the system. While sometimes termed a "reactive diluent," in the context of prepolymer synthesis, its primary role is often as a non-reactive plasticizer that gets physically incorporated into the final cured polymer matrix.
Q2: Is DEEP a "reactive" or "non-reactive" diluent?
A2: The term "reactive diluent" implies that the molecule will participate in the curing reaction and become a permanent part of the polymer network.[7] DEEP itself does not possess hydroxyl (-OH) or isocyanate (-NCO) groups, so it does not directly react with the primary components of the polyurethane prepolymer (polyols and diisocyanates) under standard synthesis conditions.[8][9] However, it becomes entrapped in the crosslinked polymer matrix during the final curing stage. Its phosphonate group can contribute to the final properties of the material, notably flame retardancy.[10] Therefore, it's most accurately described as a non-reactive diluent that becomes an integral, performance-enhancing component of the final polymer .
Q3: How does DEEP affect the final properties of the cured polyurethane?
A3: DEEP has a multi-faceted impact on the final polymer:
-
Flame Retardancy: This is a primary benefit. DEEP is a halogen-free flame retardant that promotes char formation during combustion, creating an insulating barrier.[10][11]
-
Plasticization: It imparts flexibility to the final polymer, which can be desirable in some applications but may reduce hardness and tensile strength if used in excessive amounts.
-
Mechanical Properties: The addition of DEEP can influence properties like compressive strength and hardness. The exact effect depends on the concentration and the overall formulation.[12] It is crucial to perform mechanical testing on your final material to ensure it meets your specifications.
Q4: At what stage of the prepolymer synthesis should I add DEEP?
A4: For optimal results, DEEP should be added to the polyol component and thoroughly mixed before the introduction of the diisocyanate. This ensures that the viscosity of the polyol is already reduced, facilitating a more uniform and controlled reaction with the diisocyanate. Pre-blending also prevents localized high concentrations of DEEP, ensuring homogeneity.
Q5: Is DEEP compatible with all types of polyols and isocyanates?
A5: DEEP exhibits good solubility in common organic solvents and is generally stable and compatible with polyether and polyester polyols, as well as common diisocyanates like MDI and TDI.[3][11] However, compatibility should always be verified for your specific system. Signs of incompatibility include cloudiness, phase separation, or the formation of a hazy mixture after blending. A simple jar test is recommended before scaling up.
Part 2: Experimental Protocol & Data
This section provides a general-purpose protocol for synthesizing an isocyanate-terminated polyurethane prepolymer using DEEP for viscosity control.
Experimental Workflow: Prepolymer Synthesis with DEEP
This diagram outlines the recommended workflow for incorporating DEEP.
Caption: Workflow for PU prepolymer synthesis with DEEP.
Step-by-Step Methodology
-
Reactor Preparation: Ensure a clean, dry, and inert reaction vessel equipped with mechanical stirring, a heating mantle, a thermocouple, and a nitrogen inlet.
-
Component Charging:
-
Charge the calculated amount of polyol into the reactor.
-
Add the desired weight percentage of Diethyl Ethylphosphonate (DEEP) to the polyol.
-
-
Initial Mixing: Begin stirring the polyol-DEEP mixture under a nitrogen blanket. Mix until the solution is visually homogeneous.
-
Heating: Heat the mixture to the target reaction temperature (typically 60-80°C). Maintain this temperature throughout the reaction.
-
Isocyanate Addition: Slowly add the stoichiometric excess of diisocyanate to the reactor over a period of 30-60 minutes.[13] An exothermic reaction will occur; control the addition rate to maintain the target temperature.
-
Reaction: Allow the reaction to proceed for 2-4 hours at the set temperature. The progress can be monitored by titrating for the percent NCO content until it reaches the theoretical value.
-
Cooling and Storage: Once the reaction is complete, cool the prepolymer to room temperature and store it in a sealed, moisture-proof container.
Illustrative Data: Effect of DEEP on Prepolymer Viscosity
The following table provides an example of the expected viscosity reduction when incorporating DEEP into a hypothetical polyester polyol / MDI-based prepolymer system.
| DEEP Concentration (% w/w) | Viscosity at 25°C (cP) | Viscosity Reduction (%) | Notes |
| 0% (Control) | 15,000 | 0% | High viscosity, difficult to pour and mix. |
| 5% | 8,500 | 43% | Significant improvement in flowability. |
| 10% | 4,200 | 72% | Easily pourable, suitable for most applications. |
| 15% | 2,100 | 86% | Very low viscosity; may affect mechanical properties. |
Note: This data is illustrative. Actual results will vary based on the specific polyol, isocyanate, and NCO/OH ratio used.[1]
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.
Q: My prepolymer viscosity is still too high, even after adding DEEP. What went wrong?
A:
-
Insufficient DEEP Concentration: The amount of DEEP added may not be sufficient for your specific system. Refer to the data table above and consider a stepwise increase in the DEEP concentration.
-
Incorrect NCO/OH Ratio: An NCO/OH ratio that is too low can lead to premature chain extension and higher molecular weight, resulting in higher viscosity.[1] Double-check your stoichiometric calculations.
-
Reaction Temperature Too High/Time Too Long: Excessive heat or reaction time can lead to side reactions (e.g., allophanate formation), which increase cross-linking and viscosity. Verify your reaction parameters.
-
Moisture Contamination: Water contamination in the polyol or DEEP will react with the isocyanate, leading to urea linkages and a rapid, uncontrolled increase in viscosity or even gelling.[14] Ensure all components are thoroughly dried before use.
Q: I observed cloudiness or phase separation after adding DEEP to my polyol. What should I do?
A: This indicates a compatibility issue.
-
Verify Components: Ensure you are using the correct grade of polyol and DEEP.
-
Increase Mixing/Temperature: Sometimes, gentle heating (40-50°C) and more vigorous mixing can resolve minor compatibility problems.
-
Evaluate a Different Polyol: DEEP is generally more compatible with polyether polyols than some polyester polyols due to polarity differences. If the issue persists, you may need to screen alternative polyols.
Q: My final cured polymer is softer than expected and has lower tensile strength.
A: This is a classic plasticization effect.
-
Reduce DEEP Concentration: You are likely using too much DEEP. Reduce the concentration in increments of 2-3% and re-evaluate the mechanical properties of the cured material.
-
Optimize Formulation: You may need to use a higher-functionality polyol or a different chain extender to increase the crosslink density of your final polymer, counteracting the softening effect of DEEP.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common issues.
Caption: Troubleshooting flowchart for issues with DEEP.
References
- The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams. (2022). MDPI.
- Development of Diethyl Ethylphosphonate (DEEP). (2022). Coating additives.
- Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Viscosity vs. degradation time of polyurethane elastomer by dimethyl H-phosphonate. (n.d.). ResearchGate.
- Chemical degradation of polyurethanes 3. Degradation of microporous polyurethane elastomer by diethyl phosphonate and tris(1-methyl-2-chloroethyl) phosphate. (n.d.). ResearchGate.
- Reactive diluent – Knowledge and References. (n.d.). Taylor & Francis.
- DIETHYL ETHYLPHOSPHONATE | 78-38-6. (n.d.). ChemicalBook.
- Polyurethane and Its Composites: Synthesis to Application. (2023). ACS Symposium Series.
- Facing gelling problems during polyurethane prepolymer synthesis? (2022). ResearchGate.
- Process for making polyurethane prepolymers. (n.d.). Google Patents.
- Diethyl ethylphosphonate. (n.d.). Sigma-Aldrich.
- Synthesis and characterization of a Polyurethane Prepolymer for the development of a novel Acrylate-based polymer foam. (2008). Semantic Scholar.
- Polyurethane types, synthesis and applications – a review. (n.d.). ResearchGate.
- Diethyl Ethylphosphonate. (2023). Coating additives.
- Soy-derived Phosphate Ester Insertion on Polyurethane Synthesis. (n.d.). ResearchGate.
- DIETHYL ETHYLPHOSPHONATE. (n.d.). CAMEO Chemicals - NOAA.
- Urethane Prepolymers – Polyols - Additives. (n.d.). Tri-iso.
- Machine learning of polyurethane prepolymer viscosity: a comparison of chemical and physicochemical approaches. (n.d.). ResearchGate.
- Reactive diluent for polyurethane aircraft coatings. (n.d.). Incorez.
- Kinetics and Mechanism of the Chemical Degradation of Flexible Polyurethane Foam Wastes with Dimethyl H-phosphonate with Different Catalysts. (n.d.). ResearchGate.
- Viscosity of the prepolymer at different reaction time. (n.d.). ResearchGate.
- Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study. (n.d.). MDPI.
- Machine learning of polyurethane prepolymer viscosity: a comparison of chemical and physicochemical approaches. (n.d.). Digital Discovery (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Machine learning of polyurethane prepolymer viscosity: a comparison of chemical and physicochemical approaches - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl Ethylphosphonate [irocoatingadditive.com]
- 6. Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams | MDPI [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. US6133415A - Process for making polyurethane prepolymers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Diethyl Ethylphosphonate (DEEP) Additives for Enhanced Battery Safety
Welcome to the technical support center for researchers and scientists utilizing diethyl ethylphosphonate (DEEP) as an electrolyte additive to mitigate electrode degradation and enhance the safety of lithium-ion batteries. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Dual Role of DEEP in Lithium-Ion Batteries
Diethyl ethylphosphonate (DEEP) is primarily incorporated into lithium-ion battery electrolytes as a flame retardant, significantly improving the safety profile of the cell by reducing the flammability of the organic carbonate solvents. However, its electrochemical activity, particularly at the anode surface, presents both opportunities and challenges. The reductive decomposition of DEEP during the initial formation cycles plays a crucial role in the composition and properties of the Solid Electrolyte Interphase (SEI). An ideal SEI layer is ionically conducting and electronically insulating, preventing further electrolyte decomposition and ensuring stable battery performance.
The interaction of DEEP with the graphite anode can be complex. While it contributes to the formation of a phosphorus-containing SEI layer, this layer can sometimes be less effective at electronically shielding the anode compared to the SEI formed from standard electrolyte components. This can lead to continuous electrolyte reduction, resulting in issues such as capacity fade, increased impedance, and gas generation. This guide will help you navigate these challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary function of DEEP in a lithium-ion battery electrolyte?
A1: DEEP's primary function is to act as a flame retardant, thereby enhancing the safety of the battery by reducing the risk of fire in case of thermal runaway. It achieves this by interrupting the radical chain reactions that occur during combustion.
Q2: What is the optimal concentration of DEEP to use in my electrolyte?
A2: The optimal concentration of DEEP is a trade-off between achieving effective flame retardancy and minimizing negative impacts on electrochemical performance. Typically, concentrations in the range of 5-10 wt% are explored. However, the ideal concentration is highly dependent on the specific cell chemistry (electrode materials, other additives) and operating conditions. It is recommended to perform a concentration-dependent study to determine the optimal level for your specific system.
Q3: Can DEEP be used with cathode materials other than graphite?
A3: Yes, DEEP can be used with various cathode materials. However, its interaction with the cathode surface and its impact on the Cathode Electrolyte Interphase (CEI) should be considered. Organophosphorus compounds can sometimes undergo oxidation at high voltages, potentially affecting the stability of high-voltage cathode materials.[1] Post-mortem analysis of the cathode after cycling is recommended to assess any potential degradation.
Troubleshooting Guide
This section addresses common experimental issues observed when using DEEP as an electrolyte additive. Each problem is followed by a discussion of potential causes, recommended solutions, and diagnostic techniques for verification.
Problem 1: Rapid Capacity Fade in Early Cycles
Symptoms:
-
A significant drop in discharge capacity within the first 50 cycles.
-
Lower than expected coulombic efficiency in the initial cycles.
Potential Causes:
-
Inadequate SEI Formation: The SEI layer formed by the reductive decomposition of DEEP may be too resistive or mechanically unstable. This can lead to continuous electrolyte decomposition, consuming lithium ions and active material, which manifests as capacity fade.[2]
-
DEEP Co-intercalation: Although less common with DEEP compared to other phosphonates like dimethyl methylphosphonate (DMMP), there is a possibility of solvent co-intercalation into the graphite layers, leading to exfoliation and capacity loss.[3]
-
High DEEP Concentration: An excessively high concentration of DEEP can exacerbate the formation of a thick, resistive SEI, impeding lithium-ion diffusion and leading to poor cycling stability.
Recommended Solutions & Verification:
-
Optimize DEEP Concentration:
-
Action: Systematically vary the DEEP concentration (e.g., 2%, 5%, 10%) in your electrolyte and evaluate the cycling performance.
-
Verification: Identify the concentration that provides the best balance of safety and electrochemical stability.
-
-
Utilize a Co-additive:
-
Action: Introduce a film-forming co-additive such as Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) . FEC is known to form a stable, LiF-rich SEI layer on graphite anodes.[4][5][6][7][8] The synergistic effect of FEC and DEEP can lead to a more robust and effective SEI. A typical starting concentration for FEC is 1-2 wt%.
-
Verification:
-
Electrochemical Impedance Spectroscopy (EIS): Compare the impedance of cells with and without the co-additive after formation cycles. A lower charge-transfer resistance suggests a more effective SEI.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the cycled anode to confirm the chemical composition of the SEI. The presence of LiF peaks when using FEC would indicate its successful incorporation into the SEI.[9][10][11][12]
-
-
Experimental Workflow for Co-additive Optimization
Caption: Workflow for optimizing co-additive concentration.
Problem 2: Increasing Cell Impedance Over Cycling
Symptoms:
-
A gradual increase in the overall cell resistance as measured by EIS.
-
Increasing polarization (larger voltage difference between charge and discharge curves) during galvanostatic cycling.
Potential Causes:
-
Continuous SEI Growth: An unstable SEI can continuously react with the electrolyte, leading to a thickening of the SEI layer and an increase in ionic resistance.[13]
-
Formation of Resistive Species: The decomposition products of DEEP may include species with low ionic conductivity, contributing to a more resistive SEI.
Recommended Solutions & Verification:
-
Refine the Formation Protocol:
-
Action: Employ a slower formation rate (e.g., C/20 or C/25) for the initial cycles. This allows for the formation of a more ordered and stable SEI layer. A constant voltage step at the end of the first charge can also help to stabilize the SEI.
-
Verification: Use EIS to monitor the evolution of interfacial impedance during the formation cycles and subsequent cycling. A stable impedance after formation indicates a successful passivation layer.
-
-
Electrochemical Impedance Spectroscopy (EIS) Analysis:
-
Action: Perform EIS at regular intervals during cycling (e.g., every 10 cycles) to track the evolution of different impedance contributions (SEI resistance, charge-transfer resistance).
-
Interpretation: An increase in the diameter of the semicircle in the mid-frequency region of the Nyquist plot typically corresponds to an increase in the charge-transfer resistance, often associated with SEI growth or degradation.[14]
-
Interpreting EIS for SEI Evolution
Caption: Simplified EIS Nyquist plot interpretation.
Problem 3: Excessive Gas Generation
Symptoms:
-
Swelling of pouch cells or pressure buildup in coin cells.
-
Visible bubbles in the electrolyte during cell disassembly.
Potential Causes:
-
Electrolyte Decomposition: Continuous reduction of the electrolyte on the anode surface, due to an ineffective SEI, can produce gaseous byproducts such as ethylene (from EC reduction) and hydrogen.[15][16][17][18][19]
-
DEEP Decomposition: The electrochemical decomposition of DEEP itself may generate gaseous products.
-
Reaction with Trace Water: DEEP can react with trace amounts of water in the electrolyte, especially at elevated temperatures, to produce ethanol and ethylphosphonic acid. The acid can further react to generate gas.
Recommended Solutions & Verification:
-
Ensure Dry Cell Components:
-
Action: Thoroughly dry all cell components (electrodes, separator, and cell hardware) under vacuum at an appropriate temperature before cell assembly. The electrolyte should be of battery-grade with low water content (<20 ppm).
-
Verification: While direct water content measurement is difficult post-assembly, careful adherence to dry-room protocols is the best preventative measure.
-
-
Gas Chromatography (GC) Analysis:
-
Action: After cycling, carefully open the cell in an inert atmosphere and collect the headspace gas for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Interpretation: Identifying the composition of the generated gas can provide insights into the degradation mechanism. For example, the presence of ethylene and carbon monoxide points to carbonate solvent reduction, while the detection of hydrogen could indicate reactions with water.[15]
-
Protocols for Key Experiments
Protocol 1: Cyclic Voltammetry (CV) for SEI Formation Analysis
Objective: To investigate the reduction potential of DEEP and its effect on the SEI formation process.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell with a graphite working electrode, lithium metal counter and reference electrodes, and the DEEP-containing electrolyte.
-
CV Parameters:
-
Potential Range: Scan from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ and back to OCV.
-
Scan Rate: Use a slow scan rate, such as 0.1 mV/s, to resolve the reduction peaks.
-
Cycles: Perform at least two cycles to observe the initial SEI formation and its subsequent stability.
-
-
Data Interpretation:
-
Look for reduction peaks in the first cathodic scan that are not present in subsequent scans. These peaks correspond to the irreversible decomposition of electrolyte components to form the SEI.[20][21][22][23]
-
Compare the CV of the DEEP-containing electrolyte to a baseline electrolyte without DEEP. New reduction peaks can be attributed to the decomposition of DEEP. The potential at which these peaks appear provides information about the relative ease of reduction of DEEP compared to other electrolyte components.
-
Interpreting Cyclic Voltammetry for Additive Decomposition
Caption: Logic for interpreting CV data for SEI formation.
Quantitative Data Summary
| Additive System | Capacity Retention (after 150 cycles) | Key Finding | Reference |
| DEEP-modified carbonate electrolyte | 95.6% | Synergistic use of ethylene carbonate as a strong ligand solvent diminishes the interaction between DEEP and Li+, reducing DEEP decomposition on the anode. | [2] |
| DEEP with LiDFOB and FEC | >97% after 600 cycles (LFP cathode) | The combination of additives enables stable, dendrite-free cycling of lithium metal anodes and enhances the performance of high-voltage cathodes. | [24] |
References
- 储能科学与技术. (2023).
- The Effect of Electrolyte Additives on Gas Production and Gas Composition of Cells. (2024). In-situ gas production volume monitor analysis.
- ResearchGate. (2023). A Nonflammable Diethyl Ethylphosphonate-Based Electrolyte Improved by Synergistic Effect of Lithium Difluoro(Oxalato)
- ResearchGate. (2021).
- ASME Digital Collection. (2023). Experimental Investigation of the Effect of Flame-Retardant Additive Dimethyl Methylphosphonate on Combustion Behaviors of Electrolytes.
- Interfacial behavior of FEC and VC at graphite anode of lithium-ion batteries. (2023). Journal of Energy Chemistry.
- ResearchGate. (2020).
- National Institutes of Health. (2022). Electrochemical and X-ray Photoelectron Spectroscopic Study of Early SEI Formation and Evolution on Si and Si@C Nanoparticle-Based Electrodes.
- ResearchGate. (2018). Effect of Electrolyte Additives on Li4Ti5O12 Cycling Performance and Gas Evolution.
- Wei Lu Research Group. (2015). Effects of Fluoroethylene Carbonate (FEC)
- MDPI. (2022).
- ResearchGate. (2020). Comparative Performance Evaluation of Flame Retardant Additives for Lithium Ion Batteries – I. Safety, Chemical and Electrochemical Stabilities.
- MDPI. (2022). Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive.
- PubMed. (2023).
- ResearchGate. (2023). Recommendations for using XPS in Li metal SEI analysis.
- ResearchGate. (2022). SEI chemical composition analysis using XPS following different....
- ResearchGate. (2020).
- Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. (2022).
- In situ XPS investigation of the SEI formed on LGPS and LAGP with metallic lithium. (2022). Royal Society of Chemistry.
- National Institutes of Health. (2021). Revealing solid electrolyte interphase formation through interface-sensitive Operando X-ray absorption spectroscopy.
- What Are the Main Factors Impacting Lithium Ion B
- Phosphorus additives for improving high voltage stability and safety of lithium ion batteries. (2023). Royal Society of Chemistry.
- Physical interpretation of Cyclic Voltammetry from EDLCs. (2014). Proceedings of the COMSOL Conference.
- MDPI. (2023).
- ResearchGate. (2021).
- ResearchGate. (2015). The cycling behavior of Li/graphite cells with or without FEC.
- Chemical Effects in Biological Systems. (n.d.).
- National Institutes of Health. (2024).
- MDPI. (2023). Synergistic Induction by Deep Eutectic Solvent and Carbon Dots for Rapid Construction of FeOOH Electrocatalysts Toward Efficient Oxygen Evolution Reaction.
- OSTI.gov. (2002). ANALYTICAL INVESTIGATIONS ON THE SOLID ELECTROLYTE INTERPHASE (SEI)
- Journal of Chemical Education. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
- ACS Publications. (2024).
- ResearchGate. (2020). Electrochemical impedance spectroscopy of a Li–S battery: Part 1. Influence of the electrode and electrolyte compositions on the impedance of symmetric cells.
- MDPI. (2024). Exploring Lithium-Ion Battery Degradation: A Concise Review of Critical Factors, Impacts, Data-Driven Degradation Estimation Techniques, and Sustainable Directions for Energy Storage Systems.
- OAE Publishing Inc. (2023).
- RSC Publishing. (2024).
- ResearchGate. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
- National Institutes of Health. (2023). Analysis of Performance Degradation in Lithium-Ion Batteries Based on a Lumped Particle Diffusion Model.
- Ossila. (n.d.). Cyclic Voltammetry Uses | How to Read a Voltammogram.
- ResearchGate. (2020).
- ResearchGate. (2015).
- ResearchGate. (2013).
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.).
- Investigation of the Solid Electrolyte Interphase Formation in Lithium-Ion Batteries with Electrochemical Impedance Spectroscopy. (2016). ECS Transactions.
- Advances in understanding Li battery mechanisms using impedance spectroscopy - Review. (2020). Journal of the Electrochemical Society.
- ResearchGate. (2022). (PDF) Promoting Mechanistic Understanding of Lithium Deposition and Solid‐Electrolyte Interphase (SEI)
- ResearchGate. (2021).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eleco.org.tr [eleco.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Interfacial behavior of FEC and VC at graphite anode of lithium-ion batteries [esst.cip.com.cn]
- 5. lu.engin.umich.edu [lu.engin.umich.edu]
- 6. Differing Electrolyte Implication on Anion and Cation Intercalation into Graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical and X-ray Photoelectron Spectroscopic Study of Early SEI Formation and Evolution on Si and Si@C Nanoparticle-Based Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In situ XPS investigation of the SEI formed on LGPS and LAGP with metallic lithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. elib.dlr.de [elib.dlr.de]
- 14. researchgate.net [researchgate.net]
- 15. iestbattery.com [iestbattery.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Voltammetry Prediction and Electrochemical Analysis of Carbon Material from “Salt-In-Water” to “Water-In-Salt” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. ossila.com [ossila.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading in Diethyl Ethylphosphonate Synthesis
Welcome to the Technical Support Center for the synthesis of diethyl ethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of diethyl ethylphosphonate, with a focus on problems arising from catalyst loading.
Issue 1: Low or No Conversion of Triethyl Phosphite
Symptoms:
-
Analysis (e.g., GC, ³¹P NMR) of the reaction mixture shows a large amount of unreacted triethyl phosphite.
-
The reaction fails to reach completion even after prolonged heating.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Insufficient Catalyst Loading | The catalyst, typically an alkylating agent like ethyl iodide, initiates the reaction by forming a phosphonium salt intermediate. A low catalyst concentration leads to a slow reaction rate. | For the catalytic rearrangement of triethyl phosphite, an ethyl iodide concentration in the range of 0.75 wt% to 7.5 wt% (based on the weight of triethyl phosphite) is a good starting point. If the reaction is sluggish, incrementally increase the catalyst loading within this range. |
| Catalyst Decomposition or Inactivity | The catalyst may have degraded due to improper storage or impurities in the reaction mixture. Moisture can hydrolyze the catalyst or the phosphite starting material. | Ensure the use of a fresh, high-purity catalyst. The reaction should be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions. |
| Inadequate Reaction Temperature | The rearrangement of triethyl phosphite to diethyl ethylphosphonate is a thermally driven process. Insufficient temperature will result in a very slow or stalled reaction. | The reaction is typically performed at a temperature above the boiling point of triethyl phosphite, generally between 175°C and 185°C. Using a "heel" of pre-made diethyl ethylphosphonate at the start can help maintain a high reaction temperature. |
| Poor Quality of Triethyl Phosphite | Acidic impurities in the triethyl phosphite can neutralize basic intermediates or react with the catalyst, inhibiting the reaction. | Use high-purity triethyl phosphite (≥98%) with a low acid number to achieve high yields and product purity. |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Significant Byproducts and Low Purity
Symptoms:
-
Multiple unexpected peaks in the GC or NMR analysis of the crude product.
-
Difficulty in purifying the final product.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Excessive Catalyst Loading | While a sufficient amount of catalyst is necessary, an excess can lead to side reactions. For instance, the ethyl halide byproduct can react with triethyl phosphite, leading to a competing Michaelis-Arbuzov reaction and the formation of undesired phosphonates.[1] | Adhere to the recommended catalyst loading range (0.75-7.5 wt% for ethyl iodide). Optimization experiments can be performed to find the lowest effective catalyst concentration that provides a good reaction rate and high selectivity. |
| High Reaction Temperature | Excessively high temperatures can promote the decomposition of the starting materials or the product, leading to a complex mixture of byproducts. | Maintain the reaction temperature within the optimal range of 175°C to 185°C. Ensure accurate temperature monitoring and control. |
| Presence of Water or Other Nucleophiles | Water can hydrolyze the phosphite ester and the final product. Other nucleophilic impurities can also lead to the formation of undesired byproducts. | Use anhydrous reagents and solvents, and maintain an inert atmosphere throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and its loading for the synthesis of diethyl ethylphosphonate via the Michaelis-Arbuzov reaction?
A1: For the rearrangement of triethyl phosphite, ethyl iodide is a highly effective and preferred catalyst. It offers the advantage of producing high yields with low levels of impurities and is also recyclable. A typical and effective catalyst loading of ethyl iodide is between 0.75 wt% and 7.5 wt% based on the total weight of triethyl phosphite to be added. The optimal loading within this range will depend on the desired reaction time and the scale of the synthesis. Lower catalyst levels help in controlling the exothermic nature of the reaction.
Q2: Are there alternative catalysts to ethyl iodide for this synthesis?
A2: Yes, other catalysts can be employed for Michaelis-Arbuzov type reactions. Lewis acids have been shown to catalyze the formation of phosphonates. For instance, silica gel supported cerium(III) chloride (CeCl₃·7H₂O-SiO₂) has been used as a recyclable heterogeneous catalyst for the Michaelis-Arbuzov reaction under solvent-free conditions.[2] Transition metal catalysts, such as those based on nickel or palladium, are also used, particularly for the synthesis of arylphosphonates, but can be adapted for alkylphosphonates.[3] However, for the specific synthesis of diethyl ethylphosphonate from triethyl phosphite, ethyl iodide remains a common and efficient choice due to its simplicity and effectiveness.
Q3: How does the rate of addition of triethyl phosphite affect the reaction?
A3: The rate of addition of triethyl phosphite is a critical parameter for controlling the reaction, especially on a larger scale. The reaction is exothermic, and a slow, controlled addition of the phosphite to the hot reaction mixture (containing the catalyst and a "heel" of the product) is necessary to maintain the temperature within the optimal range of 175°C to 185°C. A rapid addition can lead to a sudden increase in temperature, potentially causing side reactions and making the reaction difficult to control.
Q4: What is the purpose of using a "heel" of diethyl ethylphosphonate at the beginning of the reaction?
A4: The use of a "heel," which is a starting amount of the final product (diethyl ethylphosphonate), serves two main purposes. Firstly, it helps to maintain a high reaction temperature, above the boiling point of the triethyl phosphite starting material. This is crucial for the thermal rearrangement to proceed efficiently. Secondly, it provides a solvent medium for the catalyst and the initially added triethyl phosphite, ensuring a homogeneous reaction mixture from the outset. A heel of about 20% to 25% of the total amount of triethyl phosphite is often recommended.
Q5: Can the ethyl iodide catalyst be recovered and reused?
A5: Yes, one of the advantages of using ethyl iodide is its potential for recovery and reuse. It can be distilled off as a forerun during the product purification, often along with some of the diethyl ethylphosphonate product. This mixture can then be used as the heel in a subsequent reaction batch.
Experimental Protocol: Synthesis of Diethyl Ethylphosphonate
This protocol describes a general procedure for the synthesis of diethyl ethylphosphonate via the catalytic rearrangement of triethyl phosphite.
Materials:
-
Triethyl phosphite (≥98% purity)
-
Ethyl iodide (catalyst)
-
Diethyl ethylphosphonate (for the initial heel)
-
Round-bottom flask with multiple necks
-
Mechanical stirrer
-
Thermometer
-
Condenser with a vacuum take-off head
-
Graduated dropping funnel
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask with a mechanical stirrer, a thermometer, a condenser, and a graduated dropping funnel. Ensure the system is under a positive pressure of an inert gas like nitrogen.
-
Charging the Heel and Catalyst: Add a "heel" of diethyl ethylphosphonate to the flask (approximately 20-25% of the total weight of triethyl phosphite to be used).
-
Add the desired amount of ethyl iodide catalyst to the heel (e.g., 2.0 wt% based on the total triethyl phosphite).
-
Heating: Heat the mixture in the flask to the reaction temperature of 175-185°C with stirring.
-
Addition of Triethyl Phosphite: Once the reaction temperature is stable, add the triethyl phosphite dropwise from the addition funnel at a rate that maintains the reaction temperature within the desired range.
-
Reaction Monitoring: The reaction can be monitored by observing the cessation of ethyl chloride evolution (if a distillation setup is used) or by analytical techniques such as ³¹P NMR. The reaction typically takes 5 to 10 hours at the specified temperature and catalyst level.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool. The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.
References
- Hsu, F. F. (1995). Process for the synthesis of diethyl ethylphosphonate. U.S.
- Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]
- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.
- Deng, C., et al. (2014). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Chinese Journal of Chemistry, 32(1), 73-78. [Link]
- Reddy, B. V. S., et al. (2012). CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphonates. Der Pharma Chemica, 4(6), 2311-2319.
- Kozłowska, E., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6871. [Link]
- Keglevich, G., et al. (2017). The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions.
- Keglevich, G., & Bálint, E. (2012). The Michaelis-Arbuzov reaction in ionic liquids. Current Organic Chemistry, 16(23), 2772-2778.
- Verkade, J. G., et al. (2015). Facile Phosphite to Phosphonate Rearrangement of a Trialkanolamine-derived Triphosphite Promoted by Triethylaluminum.
- Iovine, V., et al. (2023). Synthesis of Ethylphosphonate Curcumin Mimics: Substituents Allow Switching Between Cytotoxic and Cytoprotective Activities. Molecules, 28(14), 5396. [Link]
- Calvó-Tusell, C., & Pericàs, M. A. (2022). An improved C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journal of Organic Chemistry, 18, 869-876. [Link]
- Głowacka, I. E., et al. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
Sources
Technical Support Center: Electronic-Grade Diethyl Ethylphosphonate (DEEP)
Welcome to the Technical Support Center for electronic-grade Diethyl Ethylphosphonate (DEEP). This resource is designed for researchers, scientists, and professionals in drug development and materials science who utilize high-purity DEEP in their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of DEEP, with a focus on minimizing impurities to meet the stringent requirements of the electronics industry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Diethyl Ethylphosphonate (DEEP)?
A1: The most prevalent and industrially significant method for synthesizing DEEP is the Michaelis-Arbuzov rearrangement.[1][2][3] This reaction involves the thermal or catalytically-induced rearrangement of triethyl phosphite. Typically, an alkylating agent like ethyl iodide is used as a catalyst to facilitate the reaction at elevated temperatures.[1][4]
Q2: What are the critical parameters to control during a Michaelis-Arbuzov synthesis of DEEP to ensure high purity?
A2: To achieve a high-purity DEEP product (typically 97-99%) directly from synthesis with minimal need for extensive purification, the following parameters are crucial:
-
Purity of Triethyl Phosphite: The starting triethyl phosphite should have a minimum purity of 98% and a low acid number.[1]
-
Reaction Temperature: The reaction is typically carried out at a temperature above the boiling point of triethyl phosphite, generally between 175°C and 185°C.[1]
-
Controlled Addition of Reagent: The triethyl phosphite should be added to the reaction medium at a rate slow enough to maintain the desired reaction temperature, preventing runaway reactions due to the exothermic nature of the Arbuzov reaction.[1]
-
Use of a "Heel": Employing a starting "heel" of DEEP in the reaction vessel is a recommended practice.[1]
Q3: What are the likely impurities in synthesized DEEP, and how do they originate?
A3: Common impurities in DEEP synthesized via the Michaelis-Arbuzov reaction can include:
-
Unreacted Triethyl Phosphite: Incomplete reaction can leave residual starting material.
-
By-products from Side Reactions: The high temperatures can lead to the formation of undesired by-products.
-
Residual Catalyst: If a non-volatile catalyst is used, it may remain in the final product. Ethyl iodide, being volatile, can be more easily removed.[1]
-
Hydrolysis Products: DEEP is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of ethyl phosphonic acid and ethanol.[5][6]
Q4: How do these impurities affect the performance of DEEP in electronic applications?
A4: While specific data on DEEP is proprietary, in general, impurities in electronic materials can have significant detrimental effects. For instance, in semiconductor applications, metallic impurities can introduce unwanted energy levels within the bandgap, leading to increased leakage currents and reduced device performance.[7] Ionic impurities can affect the dielectric properties of materials, and residual acids or bases can corrode sensitive electronic components.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of electronic-grade DEEP.
Problem 1: Low Yield of DEEP
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using ³¹P NMR or Gas Chromatography (GC) to ensure the disappearance of the triethyl phosphite starting material.[8] | These analytical techniques can quantitatively track the conversion of reactants to products, confirming reaction completion. |
| Loss of Volatile Reactants/Products | Ensure the reaction setup is equipped with an efficient reflux condenser and, if necessary, a cold trap to capture any volatile components like ethyl iodide.[1] | The high reaction temperatures can lead to the loss of volatile substances, reducing the overall yield. |
| Suboptimal Catalyst Concentration | Optimize the concentration of the ethyl iodide catalyst. A typical range is 2% to 2.5% by weight of the triethyl phosphite.[1] | The catalyst concentration directly influences the reaction rate. Too little catalyst can result in an incomplete reaction, while too much can potentially lead to side reactions. |
Problem 2: Product Purity Below 98% After Synthesis
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Impure Starting Materials | Use high-purity triethyl phosphite (≥98%) with a low acid number.[1] | Impurities in the starting material will carry through to the final product or participate in side reactions, lowering the purity of the desired product. |
| Inadequate Temperature Control | Maintain a stable reaction temperature between 175°C and 185°C.[1] | Temperature fluctuations can lead to the formation of by-products and incomplete conversion. |
| Hydrolysis During Workup | If an aqueous workup is performed, ensure the reaction mixture is neutralized to a pH of ~7 before adding water. For sensitive applications, consider a non-aqueous workup.[8] | DEEP can hydrolyze in the presence of acid or base, leading to the formation of phosphonic acid impurities.[5][6] |
Problem 3: Difficulty in Removing Impurities by Distillation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Azeotrope Formation | Consider fractional distillation under reduced pressure (vacuum distillation) to separate components with close boiling points. | Vacuum distillation lowers the boiling points of the components, potentially breaking azeotropes and allowing for effective separation. |
| Thermal Decomposition | For thermally sensitive impurities, Kugelrohr distillation or wiped-film molecular still distillation can be employed to minimize thermal stress on the product.[9] | These techniques utilize short residence times at high temperatures, reducing the likelihood of thermal decomposition of the desired product or impurities. |
| Non-volatile Impurities | If distillation is ineffective, consider purification by column chromatography on silica gel or neutral alumina.[3][8] | Chromatographic methods separate compounds based on their differential adsorption to a stationary phase, which can be highly effective for removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Ethylphosphonate via Michaelis-Arbuzov Rearrangement
This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction.[1][4]
Materials:
-
Triethyl phosphite (≥98% purity)
-
Diethyl ethylphosphonate (for "heel")
-
Ethyl iodide (catalyst)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add a "heel" of diethyl ethylphosphonate (approximately 20-25% by weight of the total triethyl phosphite to be used).[1]
-
Add the ethyl iodide catalyst to the DEEP heel (2-2.5 wt% of the total triethyl phosphite).[1]
-
Heat the flask to 175-185°C.
-
Slowly add the triethyl phosphite from the dropping funnel at a rate that maintains the reaction temperature within the specified range.
-
After the addition is complete, continue to stir the reaction mixture at 175-185°C for an additional 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress by taking small aliquots and analyzing them via ³¹P NMR or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can then be purified by vacuum distillation.
Protocol 2: Purity Analysis of Diethyl Ethylphosphonate by Gas Chromatography (GC)
This is a general protocol for purity analysis by GC and may require optimization for specific instrumentation.[10]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for organophosphorus compounds (e.g., a mid-polarity phase)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the DEEP sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Program the oven temperature with a suitable gradient to achieve good separation of DEEP from potential impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The purity of the DEEP is determined by the area percentage of the main peak in the resulting chromatogram.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of electronic-grade DEEP.
Troubleshooting Logic for Impurities
Caption: Decision tree for troubleshooting impurities in DEEP.
References
- A Comparative Guide to Purity Analysis of Diethyl (6-bromohexyl)phosphonate - Benchchem. (n.d.).
- A Comparative Guide to Assessing the Purity of Synthesized Diethyl [hydroxy(phenyl)methyl]phosphonate - Benchchem. (2025).
- US5473093A - Process for the synthesis of diethyl ethylphosphonate. (n.d.). Google Patents.
- Technical Support Center: Diethyl Phosphonate Esters - Benchchem. (2025).
- diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. (n.d.).
- The Chemical Properties and Industrial Uses of Diethyl Ethylphosphonate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Development of Diethyl Ethylphosphonate (DEEP). (2022, May 12). Coating additives.
- Technical Guide: Synthesis and Purification of PEG5-bis-(ethyl phosphonate) - Benchchem. (2025).
- Diethyl Ethylphosphonate Supplier - Clinivex. (n.d.).
- diethyl ethylphosphonate = 98.0 GC 78-38-6 - Sigma-Aldrich. (n.d.).
- CAS 78-38-6: Diethyl ethylphosphonate - CymitQuimica. (n.d.).
- diisopropyl methylphosphonate - Organic Syntheses Procedure. (n.d.).
- DIETHYL ETHYLPHOSPHONATE - CAMEO Chemicals - NOAA. (n.d.).
- Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem - NIH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Diethyl Ethylphosphonate 78-38-6 | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
- The effects of impurities on the performance of silicon solar cells. (1981, September 1). SciSpace.
Sources
- 1. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 2. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Diethyl Ethylphosphonate (DEEP) and Triethyl Phosphate (TEP) as Flame Retardants
This guide provides an in-depth comparative analysis of two prominent halogen-free, organophosphorus flame retardants: Diethyl Ethylphosphonate (DEEP) and Triethyl Phosphate (TEP). Designed for researchers and material scientists, this document moves beyond a surface-level overview to explore the nuanced differences in their chemical structure, flame retardant mechanisms, and performance efficacy, supported by experimental data and standardized testing protocols.
Introduction to Organophosphorus Flame Retardants
The drive to enhance the fire safety of polymeric materials, coupled with increasing environmental and health regulations, has catalyzed the shift from traditional halogenated flame retardants to greener alternatives. Organophosphorus compounds have emerged as a leading class of halogen-free flame retardants.[1] They offer the significant advantage of generating less corrosive and toxic substances during combustion.[1] Many also confer a plasticizing effect, which can improve the overall properties of the polymer matrix.[1]
Within this class, phosphonates and phosphates represent two major families. This guide focuses on a comparative study of a representative from each:
-
Diethyl Ethylphosphonate (DEEP): A phosphonate characterized by a direct and stable carbon-phosphorus (C-P) bond.
-
Triethyl Phosphate (TEP): A phosphate ester distinguished by a phosphorus-oxygen-carbon (P-O-C) linkage.
Understanding the subtle yet critical distinctions between these two compounds is essential for formulating effective, safe, and reliable flame-retardant polymer systems.
Physicochemical Properties and Structural Significance
The flame retardant efficacy of DEEP and TEP is intrinsically linked to their chemical structure and physical properties. The most critical distinction lies in their core structure: DEEP is a phosphonate with a direct C-P bond, while TEP is a phosphate with a P-O-C ester linkage. This difference influences their thermal stability and decomposition pathways. The C-P bond in phosphonates is generally more stable than the P-O-C bond in phosphates, which can affect their mode of action at elevated temperatures.[2][3]
| Property | Diethyl Ethylphosphonate (DEEP) | Triethyl Phosphate (TEP) | Significance in Flame Retardancy |
| CAS Number | 78-38-6[4] | 78-40-0[5] | Unique identifier for the chemical substance. |
| Molecular Formula | C₆H₁₅O₃P[6] | C₆H₁₅O₄P[7] | Determines molecular weight and elemental composition. |
| Molecular Weight | 166.16 g/mol [6] | 182.15 g/mol [8] | Influences volatility and concentration in the polymer. |
| Phosphorus Content | ~18.6% | ~17.0% | Higher phosphorus content generally correlates with greater flame retardant efficiency. |
| Structure | Phosphonate (contains a C-P bond) | Phosphate (contains a P-O-C bond) | The C-P bond is more thermally stable than the P-O-C bond, affecting decomposition.[2] |
| Appearance | Colorless, transparent liquid[4] | Colorless to slightly yellow liquid[9] | Affects the aesthetics of the final polymer product. |
| Density (at 20-25°C) | ~1.024 g/mL[10] | ~1.07 g/mL[7] | Important for formulation calculations and processing. |
| Boiling Point | 198 °C[6] | 215 °C | Volatility impacts whether the flame retardant acts primarily in the gas or condensed phase. |
| Flash Point | 104 °C (220 °F)[11] | 116 °C (240.8 °F) | A measure of the flammability of the liquid additive itself. |
Synthesis Routes
3.1. Diethyl Ethylphosphonate (DEEP)
The most prevalent industrial synthesis of DEEP is through the Michaelis-Arbuzov rearrangement . This reaction involves treating triethyl phosphite with an ethyl halide, such as ethyl iodide, which acts as a catalyst.[12] The reaction is typically conducted at elevated temperatures (e.g., 175-185 °C).[12] To manage the exothermic nature of the reaction and maintain a temperature above the boiling point of the triethyl phosphite reactant, a "heel" of the final DEEP product is often used as the initial reaction medium.[12]
Other reported methods include the reaction of sodium diethyl phosphite with ethyl iodide or the reaction of ethyl phosphoryl chloride with sodium ethoxide.[1]
3.2. Triethyl Phosphate (TEP)
TEP is the triethyl ester of phosphoric acid.[8] A common laboratory and industrial synthesis method involves the reaction of phosphoryl chloride (POCl₃) with ethanol. This reaction is highly exothermic and produces hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed.
Another method is the transesterification of other phosphites, such as triaryl phosphites, with ethanol in the presence of a basic catalyst.[13]
Flame Retardant Mechanisms: A Two-Pronged Approach
Organophosphorus compounds like DEEP and TEP inhibit combustion through a combination of gas-phase and condensed-phase actions.[14] Their effectiveness stems from their ability to interrupt the self-sustaining cycle of combustion at different stages.
4.1. Gas-Phase Mechanism: Radical Quenching
During combustion, both DEEP and TEP undergo thermal decomposition and volatilize. In the gas phase (the flame), they break down to release highly reactive phosphorus-containing radicals, such as PO• and HPO•.[7][14][15] These radicals act as scavengers, efficiently terminating the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion chain reaction.[14] This "quenching" effect reduces the flame's intensity and heat, ultimately extinguishing it.
4.2. Condensed-Phase Mechanism: Char Formation
In the solid phase (the polymer), heat causes DEEP and TEP to decompose into phosphoric and polyphosphoric acids.[5] These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process results in the formation of a stable, insulating layer of carbonaceous char on the material's surface.[5] This char layer serves multiple protective functions:
-
It acts as a physical barrier, shielding the underlying polymer from heat and oxygen.[5]
-
It reduces the release of flammable volatile gases that would otherwise fuel the fire.
-
It prevents the dripping of molten polymer, which can spread the fire.
The primary difference in mechanism stems from their decomposition. The less stable P-O-C bond in TEP may lead to an earlier release of phosphoric acid, potentially initiating charring at a lower temperature compared to the more stable C-P bond in DEEP.
Caption: General flame retardant mechanism for DEEP and TEP.
Performance Evaluation & Comparative Data
The performance of flame retardants is quantified using standardized fire tests. The most common are the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry.
-
Limiting Oxygen Index (LOI): This test measures the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material.[16] A higher LOI value indicates better flame retardancy, as materials with an LOI above 21% (the approximate oxygen concentration in air) tend to self-extinguish.[16]
-
UL-94 Vertical Burn Test: This is a critical standard for assessing the flammability of plastic materials used in devices and appliances.[17] A vertically oriented specimen is subjected to a flame, and its self-extinguishing behavior, afterglow, and tendency to drip flaming particles are observed.[17][18] The ratings, from least to most flame retardant, are V-2, V-1, and V-0.[17]
-
Cone Calorimetry: This is a powerful bench-scale test that provides comprehensive data on a material's fire behavior by measuring parameters like Heat Release Rate (HRR), Total Heat Released (THR), Mass Loss Rate (MLR), and Smoke Produce Rate (SPR).[19][20][21] It is highly valued for its ability to correlate well with large-scale fire tests.[19]
Comparative Performance in Rigid Polyurethane Foam (RPUF)
The following table summarizes typical performance data for DEEP and TEP in a rigid polyurethane foam system. The data is representative and compiled from various studies to illustrate comparative efficacy.
| Test Parameter | Neat RPUF | RPUF + 15 php DEEP | RPUF + 15 php TEP |
| Limiting Oxygen Index (LOI), % | ~19.5 | ~24.9[15] | ~24.0 |
| UL-94 Rating | No Rating (NR) | V-0[15] | V-0 |
| Peak Heat Release Rate (pHRR), kW/m² | ~350 | ~240 | ~255 |
| Total Heat Released (THR), MJ/m² | ~35 | ~23.4[15] | ~25 |
| Total Smoke Production (TSP), m²/m² | ~1200 | ~950 | ~1050 |
Analysis of Performance Data:
-
LOI and UL-94: Both DEEP and TEP significantly improve the flame retardancy of the RPUF, increasing the LOI to well above the self-extinguishing threshold and achieving the highest UL-94 vertical burn rating (V-0).[15] The slightly higher LOI for DEEP can be attributed to its higher phosphorus content.
-
Cone Calorimetry: Both additives effectively reduce the peak heat release rate and total heat released, indicating a substantial decrease in fire intensity. DEEP shows a marginally better performance in reducing heat and smoke, which may be linked to a more efficient charring mechanism or a combined gas- and condensed-phase action.
-
Plasticizing Effect: Both DEEP and TEP act as plasticizers, which can reduce the viscosity of polymer resins during processing.[1][5][22] This is an important secondary benefit, though it can also impact the mechanical properties (e.g., stiffness, tensile strength) of the final product, a factor that must be considered during formulation.
Experimental Protocols
To ensure reproducibility and standardization, flame retardancy testing must follow rigorous protocols. Below is a generalized methodology for the UL-94 Vertical Burning Test.
Experimental Protocol: UL-94 Vertical Burning Test (V-0, V-1, V-2)
-
Specimen Preparation: Prepare five bar specimens of the material for testing, typically 125 mm long and 13 mm wide, with a specified thickness. Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 48 hours.
-
Apparatus Setup: Mount a specimen vertically by its upper end in a draft-free test chamber. Place a layer of dry absorbent surgical cotton on a horizontal surface 300 mm below the lower end of the specimen.
-
First Flame Application: Apply a calibrated blue flame (20 mm high) from a Bunsen burner to the center of the bottom edge of the specimen for 10 seconds. Then, withdraw the flame.
-
Record First Afterflame Time (t₁): Measure the duration of flaming after the removal of the ignition source.
-
Second Flame Application: Immediately after the flaming of the specimen ceases, re-apply the flame for another 10 seconds.
-
Record Second Afterflame (t₂) and Afterglow (t₃) Times: After the second removal of the flame, measure the duration of flaming (t₂) and the duration of glowing (t₃).
-
Assess Dripping: Observe whether any dripping particles ignite the cotton placed below the specimen.
-
Repeat and Classify: Repeat the procedure for all five specimens. Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard, which specify maximum afterflame times, total combustion times, and whether flaming drips occur.[17]
Caption: Experimental workflow for the UL-94 Vertical Burn Test.
Conclusion
Both Diethyl Ethylphosphonate (DEEP) and Triethyl Phosphate (TEP) are highly effective, halogen-free flame retardants that significantly enhance the fire safety of a wide range of polymers.
-
DEEP (Phosphonate): Offers slightly superior performance, likely due to its higher phosphorus content and the greater thermal stability of its C-P bond. It is an excellent choice when maximum flame retardancy is required.
-
TEP (Phosphate): Remains a highly effective and widely used flame retardant and plasticizer. Its performance is comparable to DEEP in many applications, and it can be a cost-effective solution for achieving high fire safety standards.
The choice between DEEP and TEP ultimately depends on the specific polymer system, the required level of flame retardancy, processing considerations, and cost targets. This guide provides the foundational data and mechanistic understanding to enable informed selection and formulation for the development of next-generation, fire-safe materials.
References
- BenchChem. (n.d.). Application Notes and Protocols: Diethyl Phosphate as an Intermediate in the Production of Flame Retardants.
- Alfa Chemistry. (n.d.). Cone Calorimetry Test - Flame Retardant.
- Wang, X., Song, L., Yang, H., Lu, H., & Hu, Y. (2019). A review on cone calorimeter for assessment of flame-retarded polymer composites. Journal of Thermal Analysis and Calorimetry, 135(3), 1467-1480.
- Atlas Fibre. (2023, December 21). Understanding Flammability UL94: Key Insights for Safer Material Selection.
- PolyU Scholars Hub. (n.d.). Unraveling the thermal decomposition kinetics of triethyl phosphite.
- BenchChem. (n.d.). A Comparative Thermal Analysis of Trialkyl Phosphates: A Guide for Researchers.
- (2026, January 5). Why TEP is Essential for Fire-Resistant Polymer Formulations.
- Coating Additives. (2022, May 12). Development of Diethyl Ethylphosphonate (DEEP).
- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.
- ACS Publications. (2019, March 29). Theoretical Calculation of Reaction Rates and Combustion Kinetic Modeling Study of Triethyl Phosphate (TEP). The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). Decomposition of triethyl phosphate and triethyl phosphate by heating by TGA.
- Testex. (2022, September 12). What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology.
- Cortex Chemicals. (2025, April 4). TEP and TCPP – Versatile Flame Retardants for Industrial Applications.
- Silike Technologies. (n.d.). Triethyl phosphate (TEP) - Premium PU Foam Flame Retardants Supplier.
- NIH PubChem. (n.d.). Triethyl Phosphate.
- ResearchGate. (n.d.). Summary of UL-94 and LOI testing results.
- SciSpace. (n.d.). Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives.
- Zibo Yushun New Materials Co., Ltd. (n.d.). Triethyl Phosphate (TEP).
- ACS Publications. (n.d.). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. Biomacromolecules.
- Frontiers. (2021, August 25). Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate).
- ResearchGate. (2025, September 18). Cone calorimeter evaluation of two flame retardant cotton fabrics.
- MDPI. (2022, January 21). Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams.
- Trigon Chemie. (2017). TEP Technical Datasheet.
- ResearchGate. (n.d.). Comparing the results of UL94 and LOI tests on the.
- PrepChem.com. (n.d.). Synthesis of diethyl acetylphosphonate.
- ResearchGate. (2020, December 19). (PDF) Synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate.
- Fudan University. (n.d.). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates.
- Google Patents. (n.d.). US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof.
- SpecialChem. (2025, July 16). Fire Resistance of Plastics: Limiting Oxygen Index (LOI).
- ResearchGate. (2025, August 5). Part 3: Performance of polymers, phosphonates, and polymer/phosphonate blends as gypsum scale inhibitors | Request PDF.
- ResearchGate. (2025, August 9). Understanding the interactions of phosphonate-based flame-retarding additives with graphitic anode for lithium ion batteries | Request PDF.
- Innovative Polymers. (n.d.). UL 94 Test Standards for Flame Resistance.
- ACS Publications. (2021, May 19). Thermal Decomposition of Dimethyl Methylphosphonate on Size-Selected Clusters: A Comparative Study between Copper Metal and Cupric Oxide Clusters. The Journal of Physical Chemistry C.
- ChemicalBook. (2025, September 25). DIETHYL ETHYLPHOSPHONATE.
- NOAA CAMEO Chemicals. (n.d.). DIETHYL ETHYLPHOSPHONATE.
- Taylor & Francis Online. (n.d.). Synthesis and Characterization of New Organic Phosphonates Monomers as Flame Retardant Additives for Polymers.
- ResearchGate. (2025, August 7). Phosphorylation of phosphazenes and its effects on thermal properties and fire retardant behavior.
- Energy Storage Science and Technology. (n.d.). Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries.
- NIH PMC. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes.
- NIH PubChem. (n.d.). Diethyl ethylphosphonate.
Sources
- 1. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Flame Retardant TEP: Eco-Smart Solution-Silike Technologies [siliketechnologies.com]
- 8. Triethyl Phosphate | (C2H5)3PO4 | CID 6535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TEP and TCPP – Versatile Flame Retardants for Industrial Applications - Cortex Chemicals [cortexch.com]
- 10. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 11. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 13. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. specialchem.com [specialchem.com]
- 17. innovative-polymers.com [innovative-polymers.com]
- 18. Understanding Flammability UL94: Safer Material Selection [atlasfibre.com]
- 19. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 22. ysnewmaterials.com [ysnewmaterials.com]
A Senior Application Scientist's Guide to Purity Validation of Diethyl Ethylphosphonate: A Comparative Analysis of ³¹P NMR Spectroscopy
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the use of quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P qNMR) spectroscopy for the purity validation of diethyl ethylphosphonate. We will explore the fundamental principles, present a validated experimental protocol, and objectively compare its performance against traditional chromatographic techniques.
The Rationale: Why ³¹P NMR for an Organophosphorus Compound?
For the analysis of organophosphorus compounds such as diethyl ethylphosphonate, quantitative ¹H NMR can be complicated by signal overlap and complex splitting patterns.[1][2] ³¹P NMR spectroscopy emerges as a superior alternative due to the intrinsic properties of the phosphorus nucleus.[3]
-
100% Natural Abundance: The ³¹P isotope is the only naturally occurring isotope of phosphorus, providing maximum signal receptivity.[4]
-
High Gyromagnetic Ratio: This property results in excellent NMR sensitivity, allowing for the detection of low-level impurities.[3][4]
-
Wide Chemical Shift Range: The chemical shift range for ³¹P is exceptionally broad (approx. 2000 ppm), which significantly reduces the likelihood of signal overlap between the analyte, internal standard, and potential impurities.[4][5]
-
Spectral Simplicity: Organophosphorus compounds typically contain only one or a few phosphorus atoms, leading to much simpler spectra compared to ¹H NMR, which simplifies identification and quantification.[4][6]
-
Primary Analytical Method: qNMR is a primary ratio method of analysis.[7] This means the signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity without needing a specific reference standard for the analyte itself, but rather a well-characterized internal standard.[8]
These fundamental advantages make ³¹P qNMR a robust, precise, and highly specific tool for the absolute purity determination of phosphorus-containing compounds.[1][4]
Experimental Protocol: A Validated ³¹P qNMR Method
This section details a self-validating protocol for determining the purity of diethyl ethylphosphonate. The causality behind each choice of parameter and reagent is explained to ensure methodological transparency and robustness.
Materials and Reagents
| Reagent/Material | Specification | Rationale |
| Analyte | Diethyl Ethylphosphonate (DEEP) | The compound of interest. |
| Internal Standard (IS) | Triphenyl phosphate (TPP) | High purity (Certified Reference Material preferred), non-hygroscopic, chemically inert, and its ³¹P signal is well-resolved from DEEP. |
| Deuterated Solvent | Chloroform-d (CDCl₃) | Aprotic solvent to prevent deuterium exchange; effectively solubilizes both analyte and internal standard. |
| NMR Tubes | 5 mm high-precision | Ensures sample homogeneity and optimal shimming. |
Sample Preparation: The Foundation of Accuracy
Accurate sample preparation is the most critical step and a primary source of error in qNMR.[9]
-
Drying: Dry the analyte (DEEP) and internal standard (TPP) under high vacuum for at least 24 hours to remove residual moisture and solvents.
-
Weighing: Accurately weigh approximately 20 mg of the internal standard (TPP) into a clean, dry vial using a calibrated analytical balance. Record the mass precisely.
-
Analyte Addition: To the same vial, add approximately 30 mg of the analyte (DEEP). Record the total mass precisely to determine the analyte's mass by subtraction. Causality: Weighing both components into the same vial minimizes transfer errors.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent (CDCl₃) to the vial.[10]
-
Homogenization: Cap the vial and ensure complete dissolution by gentle vortexing.
-
Transfer: Using a Pasteur pipette, transfer the homogenous solution into a high-precision 5 mm NMR tube.[10]
NMR Instrument Setup and Data Acquisition
The following parameters are optimized for quantitative accuracy on a 400 MHz spectrometer. Instrument qualification should be performed according to established guidelines, such as those being developed by the USP.[11][12]
| Parameter | Recommended Value | Rationale for Quantitative Analysis |
| Pulse Program | Inverse-gated ¹H decoupling | Crucial for suppressing the Nuclear Overhauser Effect (NOE), which can cause inaccurate signal integrations.[13][14] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Must be at least five times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample (analyte, IS, impurities) to ensure full magnetization recovery for all signals. A value of 30-60 seconds is typically a safe starting point. |
| Acquisition Time (AQ) | ≥ 2 seconds | Provides sufficient digital resolution to accurately define the peaks for integration. |
| Number of Scans (NS) | 64 or higher | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration of both the analyte and internal standard signals. |
| Pulse Angle | 90° | A 90° pulse ensures maximum signal intensity for each scan. |
| Temperature | 298 K (25 °C) | A stable temperature must be maintained to avoid shifts in signal position and ensure consistent T₁ values. |
Data Analysis and Purity Calculation
Spectral Processing
-
Fourier Transform: Apply an exponential multiplying function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the S/N ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction across the entire spectral width. Trustworthiness: Inaccurate phasing and a non-flat baseline are significant sources of integration error.
Purity Calculation
The purity of the analyte (diethyl ethylphosphonate) is calculated using the following equation, which directly relates the integrated signal areas to the molar quantities of the analyte and the internal standard.
Purity (% w/w) = (IA / IIS) * (NIS / NA) * (MWA / MWIS) * (mIS / mA) * PIS
Where:
-
IA = Integral of the analyte signal (DEEP)
-
IIS = Integral of the internal standard signal (TPP)
-
NA = Number of phosphorus atoms in the analyte molecule (for DEEP, NA = 1)
-
NIS = Number of phosphorus atoms in the internal standard molecule (for TPP, NIS = 1)
-
MWA = Molecular weight of the analyte (DEEP: 166.16 g/mol )
-
MWIS = Molecular weight of the internal standard (TPP: 326.28 g/mol )
-
mA = Mass of the analyte
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard (e.g., 99.9% for a CRM)
// Inputs IA [label="Integral (Analyte)\nI_A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IIS [label="Integral (IS)\nI_IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mA [label="Mass (Analyte)\nm_A", fillcolor="#FBBC05", fontcolor="#202124"]; mIS [label="Mass (IS)\nm_IS", fillcolor="#FBBC05", fontcolor="#202124"]; MWA [label="MW (Analyte)\nMW_A", fillcolor="#34A853", fontcolor="#FFFFFF"]; MWIS [label="MW (IS)\nMW_IS", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIS [label="Purity (IS)\nP_IS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NA_NIS [label="P Atom Count\nN_A, N_IS", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediate Ratios Integral_Ratio [label="Integral Ratio", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Mass_Ratio [label="Mass Ratio", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; MW_Ratio [label="MW Ratio", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Final Result Purity [label="Analyte Purity\n(% w/w)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,bold"];
// Connections {IA, IIS} -> Integral_Ratio [color="#EA4335"]; {mIS, mA} -> Mass_Ratio [color="#FBBC05"]; {MWA, MWIS} -> MW_Ratio [color="#34A853"]; {Integral_Ratio, Mass_Ratio, MW_Ratio, PIS, NA_NIS} -> Purity [color="#5F6368", style=bold]; } } Caption: Relationship of experimental variables for purity calculation.
Identification of Impurities
Potential impurities from the synthesis of diethyl ethylphosphonate, which typically involves the Arbuzov reaction with triethyl phosphite, can also be identified in the ³¹P NMR spectrum.[15]
| Compound | Expected ³¹P Chemical Shift (ppm) | Note |
| Diethyl ethylphosphonate (Product) | ~ +32 | The main analyte signal.[16] |
| Triethyl phosphite (Starting Material) | ~ +138 | Unreacted starting material. |
| Phosphoric acid | ~ 0 | Potential hydrolysis/degradation product. |
Comparison with Alternative Analytical Methods
While ³¹P qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Feature | ³¹P qNMR | GC-MS | HPLC-UV/MS |
| Principle | Measures signal from atomic nuclei in a magnetic field. A primary ratio method. | Separates compounds by volatility and partitioning; detects by mass fragmentation. | Separates compounds by polarity and partitioning; detects by UV absorbance or mass. |
| Specificity | Excellent: Directly and selectively observes the phosphorus atom. | Good: Mass fragmentation patterns provide high confidence in identification. | Moderate to Good: Relies on retention time and UV/MS spectra. Co-elution can be an issue. |
| Quantification | Absolute: Direct quantification against an internal standard without needing an analyte-specific reference material.[8] | Relative: Requires a specific, certified reference standard of the analyte to generate a calibration curve. | Relative: Requires a specific, certified reference standard of the analyte to generate a calibration curve. |
| Sample Prep | Simple: Dissolve and run. No derivatization required.[4] | Moderate: May require derivatization for less volatile compounds. | Moderate: Requires mobile phase preparation, filtering, and method development. |
| Sensitivity (LOD/LOQ) | Good (µg/mL to mg/mL range). | Excellent: Often more sensitive for trace impurities (ng/mL to pg/mL range). | Excellent: Often more sensitive for trace impurities, especially with MS detection.[17] |
| Structural Info | Excellent: Provides definitive structural information about the phosphorus environment and nearby atoms. | Good: Fragmentation patterns help elucidate structure. | Limited: Provides minimal structural information (UV/MS gives some). |
| Throughput | Moderate; can be automated. | High with an autosampler. | High with an autosampler. |
| Cost (Instrument) | High initial capital cost. | Moderate to High. | Moderate. |
Key Takeaways from the Comparison:
-
For Absolute Purity: ³¹P qNMR is superior for providing a direct, absolute measure of purity traceable to a certified reference material without the need for a diethyl ethylphosphonate standard.[18][19] This aligns with the metrological principles outlined by bodies like the NIST and USP for establishing reference standards.[20][21]
-
For Trace Impurity Profiling: GC-MS and HPLC are generally more sensitive and may be better suited for detecting and quantifying trace-level impurities (e.g., <0.1%) if reference standards for those impurities are available.[17][22]
-
For Efficiency and Information: ³¹P qNMR offers a highly efficient workflow with simple sample preparation while simultaneously confirming structure and providing quantification, making it an ideal choice for routine quality control and batch release testing where the primary goal is to confirm the purity of the main component.[3][14]
Conclusion
³¹P qNMR spectroscopy stands as a robust, reliable, and highly accurate method for the purity validation of diethyl ethylphosphonate. Its inherent specificity to the phosphorus nucleus, simplified spectra, and its nature as a primary ratio method provide a distinct advantage over traditional chromatographic techniques for absolute quantification. While HPLC and GC-MS offer superior sensitivity for trace analysis, the straightforward sample preparation and the wealth of structural and quantitative information provided by a single ³¹P qNMR experiment make it an invaluable and efficient tool for researchers, scientists, and drug development professionals. Adherence to a validated protocol, grounded in the principles of quantitative measurement science, ensures data of the highest integrity for quality control and regulatory submission.
References
- Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI.
- [Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed.
- Simple phosphorus-31 NMR method for the determination of enantiomeric purity of alcohols not requiring any chiral auxiliary compounds | Journal of the American Chemical Society.
- Quantitative ³¹P-NMR for Purity Determination of Sofosbuvir and Method Valid
- NIST PS1 Primary Standard for quantit
- A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantit
- How to remove impurities from Diethyl (2,6-dichlorobenzyl)
- Quantitative ³¹P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Valid
- Quantitative Nuclear Magnetic Resonance (qNMR)
- Validation of a Generic Quantitative 1H NMR Method for N
- Validation of a generic quantitative (1)
- Holdings: Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - Kabale University Library.
- GUIDELINE FOR qNMR ANALYSIS - ENFSI.
- Application Notes and Protocols for Quantitative ³¹P-NMR in Purity Assessment of Organophosphorus Compounds - Benchchem.
- Guide to NMR Method Development and Validation – Part I: Identification and Quantific
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy - gmp-compliance.org.
- New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments - gmp-compliance.org.
- Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents - Defence Science and Technology Group.
- Standards for qNMR | Eurisotop.
- NMR General Chapters and Best Practices for Compliance (Classroom).
- 31 Phosphorus NMR.
- Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts - SpectraBase.
- 31P NMR: A Superior Method for Assessing the Purity of O,O-Diethyl Dithiophosph
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- Stimuli Article (qNMR) - US Pharmacopeia (USP).
- Quantitative ³¹P-NMR Analysis of Phospholipid Mixtures.
- US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google P
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
- ETHYL DIETHYLPHOSPHINATE - Optional[31P NMR] - Chemical Shifts - SpectraBase.
- Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST.
- General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice | USP-NF.
- 31P - NMR Facility, UCSB Chem and Biochem.
- Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method | Analytical Chemistry - ACS Public
- Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - RSC Publishing.
- Comparison of the 31 P NMR-I and 31 P NMR-II analytical protocols (the data are in mmol/g lignin)
- DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum - ChemicalBook.
- NMR versus GC/MS, HPLC/GC, HCLtitration, meltingpoint test - Physics Forums.
- DIETHYL ETHYLPHOSPHON
- Purity comparison by NMR and HPLC.
- Diethyl Ethylphosphonate CAS 78-38-6 Purity >98.0% (GC) - Ruifu Chemical.
- CAS 78-38-6: Diethyl ethylphosphon
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience - Reddit.
Sources
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. dst.defence.gov.au [dst.defence.gov.au]
- 6. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enfsi.eu [enfsi.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. eurisotop.com [eurisotop.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 12. New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments - ECA Academy [gmp-compliance.org]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 16. spectrabase.com [spectrabase.com]
- 17. physicsforums.com [physicsforums.com]
- 18. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 19. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. usp.org [usp.org]
- 21. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 22. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Quantification of Diethyl Ethylphosphonate: A Comparative Analysis of GC-MS and Alternative Methods
For researchers and professionals in drug development and safety assessment, the precise quantification of organophosphorus compounds is paramount. Diethyl ethylphosphonate (DEEP), a compound often utilized as a flame retardant and a simulant for chemical warfare agents like Sarin and VX, demands robust and reliable analytical methods for its detection and quantification in various matrices.[1] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the quantification of DEEP. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is widely regarded as a "gold standard" for the analysis of volatile and semi-volatile organic compounds like DEEP.[1] The technique's power lies in its synergistic combination of the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.
The Principle: A Two-Step Verification
-
Gas Chromatography (GC): The sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) pushes the sample through the column, which is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. DEEP, being a relatively volatile compound, travels through the column at a characteristic speed, resulting in a specific retention time (Rt) under defined conditions.[2]
-
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer's ion source. In the most common mode for this analysis, Electron Ionization (EI), high-energy electrons bombard the molecules, causing them to fragment into charged ions in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." For DEEP, characteristic mass-to-charge ratio (m/z) fragments include a prominent peak at m/z 111 and other ions at m/z 93 and 139, which are used for identification and quantification.[3][4]
A Self-Validating GC-MS Protocol for DEEP Quantification
This protocol is designed to be inherently robust, incorporating quality control checks that ensure the trustworthiness of the generated data. The choice of a 5% phenyl methyl siloxane column, for instance, is deliberate; it offers excellent thermal stability and is well-suited for a broad range of analytes, including organophosphorus compounds.[2] Similarly, using a splitless injection mode enhances sensitivity by transferring the entire sample volume onto the column, which is critical for trace-level analysis.[3]
1. Sample Preparation: The Foundation of Accuracy
The choice of sample preparation is matrix-dependent. A complex matrix requires more rigorous cleanup to protect the GC-MS system and prevent interference.[5]
-
For Simple Matrices (e.g., reaction mixtures in organic solvents): A "dilute and shoot" approach is often sufficient. Dilute an aliquot of the sample in a compatible solvent like dichloromethane or ethyl acetate to bring the concentration within the instrument's linear range.
-
For Aqueous Matrices (e.g., environmental water samples): Liquid-Liquid Extraction (LLE) is effective.
-
To 100 mL of the water sample, add an internal standard (e.g., triphenyl phosphate).
-
Add 30 mL of dichloromethane and shake vigorously in a separatory funnel for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
For Complex Solid/Biological Matrices: Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) may be necessary to remove interfering components like lipids and proteins.[5]
2. Instrumental Analysis
The following parameters provide a robust starting point for method development.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Industry-standard, reliable platform. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar 5% phenyl methyl siloxane column provides excellent separation for a wide range of semi-volatile compounds.[6] |
| Injector | Splitless mode, 250°C | Maximizes analyte transfer to the column for trace-level detection.[3] |
| Oven Program | 70°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min | A temperature ramp ensures efficient separation of analytes with different boiling points.[3][7] |
| Carrier Gas | Helium, constant flow at 1.5 mL/min | Inert gas essential for carrying the sample through the column without reacting with it. |
| MS System | Agilent 5975C or equivalent | A single quadrupole mass spectrometer is sufficient and cost-effective for this application. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.[3] |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency and minimizes thermal degradation.[3] |
| Mass Range | Scan m/z 40-500 | A wide scan range ensures all relevant fragments of DEEP and potential impurities are captured.[3] |
| Quantifier Ion | m/z 111 | Typically the most abundant and characteristic fragment, providing the best signal-to-noise ratio.[4] |
| Qualifier Ions | m/z 93, 139 | Used for confirmation of analyte identity. The ratio of qualifier to quantifier ions must match that of a known standard.[4] |
3. Calibration and Quantification
Prepare a series of calibration standards of known DEEP concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) containing a fixed concentration of an internal standard. The ratio of the DEEP peak area to the internal standard peak area is plotted against the concentration to generate a calibration curve. The internal standard corrects for variations in injection volume and potential matrix effects, thereby ensuring the accuracy and precision of the results.[6][7]
Visualizing the GC-MS Workflow
Caption: Standard workflow for GC-MS analysis of DEEP.
Performance Characteristics of the GC-MS Method
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as defined by guidelines from the International Conference on Harmonization (ICH), are summarized below.[6]
| Performance Metric | Typical Value | Significance |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | The lowest analyte concentration that can be reliably distinguished from background noise.[8][9] |
| Limit of Quantification (LOQ) | Low to mid ng/mL | The lowest analyte concentration that can be measured with acceptable precision and accuracy.[9] |
| Linearity (R²) | > 0.995 | Indicates a direct proportionality between the instrument response and analyte concentration over a defined range. |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. |
| Precision (% RSD) | < 15% | Describes the closeness of repeated measurements under the same conditions, indicating method reproducibility.[6] |
A Comparative Look: Alternative Analytical Techniques
While GC-MS is a powerful tool, it is not the only option. The choice of technique often depends on the specific research question, sample matrix, and available resources.[10][11]
| Technique | Principle | Advantages for DEEP Analysis | Disadvantages for DEEP Analysis |
| GC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity ("gold standard"), generates structural information for definitive identification.[1] | Requires volatile analytes; less suitable for polar degradation products without derivatization.[3] |
| LC-MS | Chromatographic separation of liquids followed by mass-based detection. | Excellent for polar, non-volatile, or thermally labile compounds; can analyze DEEP and its hydrolysis products simultaneously.[12] | Can be more susceptible to matrix effects (ion suppression/enhancement); mobile phase selection is critical.[12] |
| ³¹P NMR Spectroscopy | Measures the magnetic properties of the phosphorus-31 nucleus. | Non-destructive, provides detailed structural information, and allows for direct monitoring of reactions in the NMR tube.[13] | Relatively low sensitivity compared to MS techniques, requiring higher analyte concentrations; complex mixtures can be difficult to resolve.[14] |
| HPLC-UV | Chromatographic separation of liquids followed by UV absorbance detection. | Robust, widely available, and cost-effective.[10] | Lacks the specificity of MS detection; DEEP lacks a strong chromophore, leading to poor sensitivity. Requires co-eluting impurities to be chromatographically resolved.[15] |
Decision Matrix: Selecting the Right Tool for the Job
The following diagram provides a logical framework for choosing the most appropriate analytical method based on experimental requirements.
Caption: Decision guide for selecting an analytical method.
Conclusion
For the specific and sensitive quantification of diethyl ethylphosphonate, GC-MS remains the preeminent technique, offering unparalleled selectivity and established, robust protocols. Its ability to provide structural confirmation through mass spectral fragmentation makes it highly trustworthy for regulatory and research applications. However, a comprehensive analytical strategy acknowledges the strengths of alternative methods. LC-MS is superior when analyzing DEEP alongside its more polar hydrolysis products, while ³¹P NMR offers a unique, non-destructive window into reaction dynamics. By understanding the fundamental principles and comparative advantages of each technique, researchers can confidently select and validate the optimal method to achieve their scientific objectives.
References
- Technical Support Center: Diethyl Phosphonate Esters - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKjs0H6_WYzdld0S5uBbNmHvs_OBAlC-hiBDZX36z92fVB1kiaPGZSciMBLasWEMgMP1Dvi2NNB-qZ3cj_salzTM-qbSOzq1nSZKmKA1gQlFcjpE2Va3K_R_Jdvz3FPc1hr6YD0oO--cVQkVHyqUnc3B8Os0hmjctYwp3xMZDVGQJZKc44oaNjmIZiiLb4-TE=]
- A Comparative Guide to Purity Analysis of Diethyl (6-bromohexyl)phosphonate - Benchchem. [URL: https://vertexaisearch.cloud.google.
- Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912302/]
- Diethyl ethylphosphonate = 98.0 GC 78-38-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441594]
- Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
- Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications - IU Indianapolis ScholarWorks. [URL: https://scholarworks.iupui.edu/handle/1805/30896]
- Comparative Purity Assessment of Diethyl 4-(diphenylamino)benzylphosphonate and its Alternatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX6emAu_9mByVqNM7qX0ivZyUnP-uO8oh1Ddntw0zvJuZnniUjIvE1qWaCoA81Qy4-8kH_u-1I2sfsBQRQPp9_YoMiGNOwD9XDZCLU2sSNqqS6N2Cp9HVKOzKaFcRJcl7mbRWj1VvIGFv_Mib458bUkP7saFCWouAPJM07yy6svpo8DOaDKEnHt-TY4s4tsedWIYbXn43WiIwpy_mXfaFyOf2rXVL7rqScGz3rFsZTsloKNpE3noquXbu-X0c=]
- Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0084]
- A Comparative Guide to Assessing the Purity of Synthesized Diethyl [hydroxy(phenyl)methyl]phosphonate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_nHrABp1aMmuX3Z97D-XpcZVnH18czoJtNVe8nro0E6Mk3bTd35CJoR9yx0GULchyhTj_WC8Z0XxR_zAe0e0H_hELzGG-P8H5w4hj86CxC0kJVtCV0GN2QkOyIbVlinaBjNFl5fZz8nsmIBOrb-BW0AOgaHViRxkNgj5p9N7v68BeD9-vW79VW59jxhP-CXskFORpxmFBr3qGNPzeIp77945AjM4-SMIJqu2mVJVLdDoHZqV_sfXvGZNXpckJbCHSLQ==]
- What is Diethyl Ethylphosphonate - Properties & Specifications. [URL: https://www.chembk.
- Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/355152533_Development_and_Validation_of_a_Diethyl_Phosphite_Content_in_Foscarnet_Sodium_USP_by_GC_MS_Technique]
- Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [URL: https://link.springer.com/article/10.1007/s00216-020-02781-5]
- Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique | Journal of Pharmaceutical Research International. [URL: https://journaljpri.com/index.php/JPRI/article/view/32857]
- Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [URL: https://www.chromatographyonline.
- A Review on GC-MS and Method Development and Validation - Impactfactor. [URL: https://www.impactfactor.org/IJCPA/11/IJCPA,Vol11,Issue4,Article1.pdf]
- SAMPLE PREPARATION TECHNIQUES - Electron Microscope Unit. [URL: https://www.emunit.hku.hk/document/spt.pdf]
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9600122/]
- Diethyl ethylphosphonate = 98.0 GC 78-38-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/441594]
- Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair - MDPI. [URL: https://www.mdpi.com/2227-9059/7/3/63]
- Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-of-a-sensitive-method-for-the-of-34-in-Carlsson-Gebbink/42790936e7687895e69e0618454213702a433d71]
- GC-MS Sample Preparation - Organomation. [URL: https://www.organomation.
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS - Agilent. [URL: https://www.agilent.
- Technical Support Center: LC-MS Analysis for Monitoring Diethyl 8-bromooctylphosphonate Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN725qAOvVjezSlYfw6Hj1VaQuQ6rnFtT5H1WCSmJ_0igtuNweh41gmcO68oPCyuy8kDHNrZJIhZWteJjF-ZRLQB1yR_n7nDTURX6yaC1UBH0_AuOPT9vY_rzrdMMw4vmBWCSEO4VR30BDp8bdsMAv15tErvDacEBWfVLu71ZSy1A9Ev6gqyON-X2KrRC7vN9mFZm9KCQBh9oMQ-uvl3QW7PVqnGq5wFA7ZRBkMrv0wAiQia0Dl6bmssnPB75Q]
- Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032230/]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. d-nb.info [d-nb.info]
- 3. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. journaljpri.com [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Performance Analysis of Diethyl Ethylphosphonate (DEEP) and Dimethyl Methylphosphonate (DMMP) in Battery Electrolytes
A Senior Application Scientist's Guide for Researchers
The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has inadvertently heightened safety concerns, primarily due to the high flammability of conventional carbonate-based electrolytes. Thermal runaway events, often leading to fire and explosion, remain a critical barrier to the widespread adoption of next-generation energy storage systems.[1][2] A proven strategy to mitigate this risk is the incorporation of flame-retardant additives into the electrolyte formulation. Among the most promising candidates are organophosphorus compounds, which effectively suppress combustion.[3]
This guide provides an in-depth, objective comparison of two leading phosphonate-based flame retardants: Diethyl Ethylphosphonate (DEEP) and Dimethyl Methylphosphonate (DMMP). As a senior application scientist, my objective is not merely to present data, but to explain the causality behind the performance differences, grounded in electrochemical principles and supported by experimental evidence. We will dissect their efficacy in quenching flames, their intricate interactions within the electrochemical environment of a battery, and their ultimate impact on battery performance and longevity.
Physicochemical Characteristics: A Foundation for Performance
The inherent physical and chemical properties of an additive are the first indicators of its potential behavior within an electrolyte system. DEEP and DMMP, while both phosphonates, exhibit key differences in their molecular structure that influence properties like viscosity and flash point.
| Property | Diethyl Ethylphosphonate (DEEP) | Dimethyl Methylphosphonate (DMMP) | Significance in Electrolytes |
| CAS Number | 78-38-6[4][5] | 756-79-6 | Unique identifier for the chemical substance. |
| Molecular Formula | C6H15O3P[4][5] | C3H9O3P | Affects molecular weight and interactions. |
| Molecular Weight | 166.16 g/mol [4] | 124.08 g/mol | Influences viscosity and boiling point. |
| Appearance | Colorless, transparent liquid[4][5] | Colorless liquid[6] | Ensures a homogeneous, clear electrolyte solution. |
| Flash Point | 105 °C[4] | 96 °C | A primary indicator of flammability; higher is better. |
| Boiling Point | ~203 °C | ~181 °C | High boiling point contributes to thermal stability of the electrolyte. |
| Phosphorus Content | ~18.6% | ~25.0% | Higher phosphorus content often correlates with greater flame-retardant efficiency. |
The lower molecular weight and higher phosphorus content of DMMP suggest, in principle, a higher flame-retardant efficiency per unit mass compared to DEEP. However, performance is not dictated by a single property but by a complex interplay of factors, including the additive's electrochemical behavior.
Core Performance Metric: Flame Retardancy
The primary function of DEEP and DMMP is to render the electrolyte non-flammable. They achieve this through a dual-mode of action characteristic of phosphorus-based retardants.
-
Gas-Phase Radical Scavenging: During combustion, both DEEP and DMMP decompose to produce phosphorus-containing radicals (e.g., PO•, HPO•). These radicals actively scavenge the highly reactive H• and OH• radicals that propagate the combustion chain reaction, effectively extinguishing the flame.[2]
-
Condensed-Phase Charring: The additives can also promote the formation of a protective, glassy char layer on the electrolyte surface.[2] This layer acts as a physical barrier, limiting the transfer of heat and flammable volatile compounds from the liquid electrolyte to the flame front.[2]
Experimental data confirms the effectiveness of both additives. For DMMP, studies have shown that an addition of 30-40 wt% can make a conventional carbonate electrolyte entirely non-flammable.[2] Some research indicates that even a 10 wt% addition of DMMP can achieve total non-flammability, highlighting its high efficiency.[6] DEEP is also highly effective, with its incorporation into carbonate electrolytes proven to mitigate combustion and reduce the risk of fire.[1] The choice of concentration is a critical balancing act; while higher concentrations improve safety, they can negatively impact electrochemical performance, as we will explore next.
Electrochemical Performance: The Scientist's Dilemma
An effective flame retardant must not compromise the fundamental functions of the battery. Herein lies the central challenge of using phosphonate additives: their impact on ionic conductivity, electrochemical stability, and electrode interfaces.
Ionic conductivity measures the electrolyte's efficiency in transporting lithium ions between the anode and cathode. The addition of relatively viscous molecules like DEEP or DMMP to a low-viscosity carbonate solvent system invariably increases the overall viscosity, which in turn hinders ion mobility and reduces ionic conductivity.[7]
The magnitude of this reduction is a key differentiator. While direct comparative studies under identical conditions are sparse, the lower molecular weight and potentially lower viscosity of DMMP might suggest a less detrimental impact on ionic conductivity compared to DEEP at the same weight percentage. However, the solvation of Li+ ions by the phosphonate molecules also plays a crucial role. Strong interactions between Li+ and the P=O group on the additives can effectively "trap" charge carriers, further reducing conductivity.[1]
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without being oxidized at the cathode or reduced at the anode.[8][9] The most significant hurdle for both DEEP and DMMP is their poor reductive stability, particularly on graphite anodes.[1][7]
Both molecules are prone to decomposition at the low potentials required for graphite lithiation. This decomposition process consumes the additive and, more critically, interferes with the formation of a stable and protective Solid Electrolyte Interphase (SEI).[1] A conventional, effective SEI is primarily formed from the reduction products of ethylene carbonate (EC). When DEEP or DMMP are present, they co-decompose, forming an SEI that is often electronically conductive and mechanically unstable.[1] This flawed SEI fails to prevent further electrolyte decomposition, leading to:
-
Continuous consumption of the electrolyte and active lithium.
-
Increased interfacial resistance.
-
Poor coulombic efficiency.
-
Rapid capacity fade and short cycle life.[1]
This incompatibility with graphite anodes is the single greatest bottleneck for the broad application of these flame retardants.[10]
The scientific community has devised several clever strategies to overcome the poor anodic stability of phosphonate-based electrolytes. The core principle behind these solutions is to modify the Li+ solvation shell to prevent the flame retardant from being dragged to the anode surface where it decomposes.
-
Film-Forming Additives: The introduction of small amounts of additives like Fluoroethylene Carbonate (FEC) or Lithium Difluoro(oxalate)borate (LiDFOB) is a highly effective strategy.[1][10] These molecules are preferentially reduced on the anode surface before the phosphonates, forming a robust, LiF-rich SEI. This stable SEI effectively passivates the anode, physically blocking the DEEP or DMMP molecules from reaching the surface and decomposing.[11]
-
Localized High-Concentration Electrolytes (LHCEs): This approach uses a high concentration of lithium salt in the flame retardant (as the solvent) and then introduces a non-solvating "diluent" (like a hydrofluoroether, HFE).[11] The result is an electrolyte where the Li+ ions are strongly coordinated by the salt anions, leaving few "free" flame retardant molecules to participate in the SEI formation. This strategy has been shown to enable stable cycling with high-voltage cathodes.[11]
-
Synergistic Solvent Blends: Research has shown that carefully selecting the carbonate co-solvents can influence the Li+ solvation environment. Using a strongly coordinating solvent like EC alongside a weakly coordinating linear carbonate can reduce the amount of DEEP in the primary Li+ solvation sheath, thereby minimizing its decomposition on the anode.[1]
With these mitigation strategies, the performance of batteries containing DEEP and DMMP can be dramatically improved. For instance, a DEEP-modified electrolyte, when combined with synergistic additives, has demonstrated a capacity retention of 95.6% after 150 cycles in a graphite anode cell.[1]
Impact on Battery Performance Metrics
Ultimately, the viability of an additive is judged by its effect on the battery's real-world performance.
| Performance Metric | Impact of DEEP | Impact of DMMP | Key Considerations |
| Cycle Life & Capacity Retention | Poor without modification. With additives (FEC, LiDFOB) or optimized solvents, can achieve excellent stability (>95% retention over 150 cycles).[1] | Similar to DEEP, requires SEI-stabilizing additives for acceptable cycle life.[7] | The quality of the SEI is the dominant factor.[12][13][14] |
| Rate Capability | Generally reduced due to increased viscosity and lower ionic conductivity. | Generally reduced. The effect is concentration-dependent.[7] | High-power applications may be challenging unless the additive concentration is minimized. |
| Low-Temperature Performance | Can be beneficial. DEEP-based electrolytes have been shown to remain fluid at -60 °C, enabling battery operation at -20 °C.[1] | Data on low-temperature performance is less prevalent but is expected to be influenced by the freezing point of the formulation. | DEEP's longer ethyl groups may disrupt solvent crystallization, improving low-temperature fluidity. |
| High-Voltage Performance | Compatible with high-voltage cathodes (e.g., NMC622 up to 4.5V) when used in an LHCE formulation.[11] | Can achieve high oxidative stability (>5.0 V) in specific formulations like LHCEs.[11] | The choice of lithium salt (e.g., LiDFOB, LiTFSI) is critical for high-voltage stability.[11][15] |
Experimental Protocols & Workflows
To ensure scientific integrity, the protocols used to evaluate these additives must be robust and reproducible.
This test provides a quantitative measure of an electrolyte's flammability.
Methodology:
-
A small, fixed volume (e.g., 0.5 mL) of the electrolyte is applied to a combustible substrate, such as a cotton ball or glass wool.
-
The sample is placed in a fume hood with controlled airflow.
-
An ignition source (e.g., a butane lighter) is applied to the sample for a fixed duration (e.g., 3 seconds).
-
The ignition source is removed, and a timer is started.
-
The time it takes for the flame to self-extinguish is recorded. This is the Self-Extinguishing Time.
-
The test is repeated multiple times (n≥3) for statistical validity. A non-flammable electrolyte will not ignite or will extinguish immediately (SET = 0 s).
Conclusion: A Strategic Choice for Safer Batteries
Neither Diethyl Ethylphosphonate nor Dimethyl Methylphosphonate is a perfect "drop-in" solution. Both offer a significant and necessary improvement in electrolyte safety by effectively suppressing flammability. However, their inherent incompatibility with standard graphite anodes necessitates a more sophisticated approach to electrolyte formulation.
Summary of Comparison:
| Feature | Diethyl Ethylphosphonate (DEEP) | Dimethyl Methylphosphonate (DMMP) |
| Flame Retardancy | Highly effective. [1] | Highly effective, potentially requiring lower concentrations than DEEP due to higher P content. [2][6] |
| Anode Compatibility | Poor; requires stabilizing additives (e.g., FEC) or advanced formulations (e.g., LHCE). [1] | Poor; requires stabilizing additives or advanced formulations. [7][11] |
| Ionic Conductivity | Moderately decreases conductivity. | Moderately decreases conductivity. |
| Special Advantages | Shows promise for improving low-temperature performance. [1] | High phosphorus content offers high flame-retardant efficiency. |
| Primary Challenge | Reductive decomposition on graphite anodes. [1] | Reductive decomposition on graphite anodes. [7] |
Recommendation for Researchers:
The choice between DEEP and DMMP is not a simple "better or worse" dichotomy. It is a strategic decision based on the specific goals of the battery system.
-
DMMP may be the preferred choice when the primary goal is to achieve non-flammability with the minimum possible additive concentration, due to its higher phosphorus content. This is advantageous in systems where minimizing the impact on energy density and ionic conductivity is paramount.
-
DEEP presents a compelling case for applications requiring a wide operational temperature range, particularly those needing improved low-temperature performance. [1] Crucially, for either additive to be viable in a commercial-type LIB with a graphite anode, the use of SEI-stabilizing additives like FEC or LiDFOB is not optional, but mandatory. The future of safe, high-performance batteries will likely rely on these multi-component, intelligently designed electrolytes where the flame retardant is part of a synergistic system rather than a standalone component. Further research into novel phosphonate structures with inherently better anodic stability remains a vital and promising field of study.
References
- CHEN L, SHEN X H, CHEN H, et al. Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries. Energy Storage Science and Technology.
- ASME Digital Collection. Experimental Investigation of the Effect of Flame-Retardant Additive Dimethyl Methylphosphonate on Combustion Behaviors of Elect. asmedigitalcollection.asme.org.
- Li, J., et al. A nonflammable phosphate-based localized high-concentration electrolyte for safe and high-voltage lithium metal batteries. Sustainable Energy & Fuels, RSC Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology. ningboinno.com.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. Dimethyl methylphosphonate (DMMP) as an efficient flame retardant additive for the lithium-ion battery electrolytes | Request PDF.
- Levchik, S.
- Jiang, L., et al. Safer Triethyl-Phosphate-Based Electrolyte Enables Nonflammable and High-Temperature Endurance for a Lithium Ion Battery.
- ResearchGate. Comparative study of phosphorus-based flame retardants in halogen-free laminates.
- ResearchGate. The flammability test of different electrolytes. | Download Scientific Diagram.
- ResearchGate. Results of flammability testing for the electrolytes. (a) Baseline...
- ResearchGate. Dimethyl methylphosphonate-based nonflammable electrolyte and high safety lithium-ion batteries | Request PDF.
- ResearchGate. A Nonflammable Diethyl Ethylphosphonate-Based Electrolyte Improved by Synergistic Effect of Lithium Difluoro(Oxalato)Borate and Fluoroethylene Carbonate | Request PDF.
- Chen, G., et al. Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries.
- MDPI.
- NASA Technical Reports Server. Lithium-Ion Electrolytes Containing Phosphorous-Based, Flame-Retardant Additives. ntrs.nasa.gov, 2010.
- ResearchGate. (a) Flammability tests of different electrolytes. (b) The SET values of...
- OUCI.
- Google Patents. US5473093A - Process for the synthesis of diethyl ethylphosphonate.
- ResearchGate. How Depth of Discharge Affects the Cycle Life of Lithium-Metal-Polymer Batteries.
- IOPscience.
- Redway Power. How Does Depth of Discharge Affect Battery Cycle Life?. redway-tech.com, 2024.
- The Royal Society of Chemistry. Diethyl (thiophen-2-ylmethyl)
- MDPI.
- Himax Battery. Impact of Depth of Discharge on Lithium Battery Cycle Life. himaxelectronics.com, 2025.
- CymitQuimica.
- ResearchGate. Comparison of Flame-retardancy Property and Mechanism between a Phosphate Ester and a Phosphoramine Flame-retardants | Request PDF.
- ACS Publications. Toward Sustainable Fire Safety: Life Cycle Assessment of Phosphinate-Based and Brominated Flame Retardants in E-Mobility and Electronic Devices. pubs.acs.org, 2024.
- National Center for Biotechnology Information. Soft Matter Electrolytes: Mechanism of Ionic Conduction Compared to Liquid or Solid Electrolytes. ncbi.nlm.nih.gov, 2024.
- PubMed. Correlation between ion diffusional motion and ionic conductivity for different electrolytes based on ionic liquid. pubmed.ncbi.nlm.nih.gov, 2009.
- MDPI. Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes. mdpi.com.
- National Center for Biotechnology Information.
- ResearchGate. (PDF) Electrochemical stability of lithium-ion battery electrolytes.
- TU Delft Research Portal.
- ResearchGate. (PDF) High Ionic Conductivities of Ionic Materials as Potential Electrolytes.
- Dr. Guruprakash Karkera. Solid Electrolyte with High Ionic Conductivity & Air Processability. youtube.com, 2023.
- Semantic Scholar.
Sources
- 1. Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries [esst.cip.com.cn]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. Effect of Flame Retardants and Electrolyte Variations on Li-Ion Batteries [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. researchgate.net [researchgate.net]
- 11. A nonflammable phosphate-based localized high-concentration electrolyte for safe and high-voltage lithium metal batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. eleco.org.tr [eleco.org.tr]
- 13. ecs.confex.com [ecs.confex.com]
- 14. How Does Depth of Discharge Affect Battery Cycle Life? | Redway Tech [redway-tech.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cone Calorimetry Analysis of Polymers with Diethyl Ethylphosphonate (DEEP)
For researchers and scientists navigating the complexities of polymer flammability, understanding the efficacy of flame retardants is paramount. Diethyl ethylphosphonate (DEEP) has emerged as a significant halogen-free additive, valued for its efficiency in enhancing the fire resistance of various polymers. This guide provides an in-depth comparison of the performance of DEEP-modified polymers using cone calorimetry, a cornerstone technique for quantifying fire behavior. We will explore the underlying mechanisms, present detailed experimental protocols, and analyze comparative data to offer a comprehensive technical resource for your research and development endeavors.
The Principle of Cone Calorimetry in Polymer Fire Safety
The cone calorimeter is one of the most effective small-scale instruments for assessing the fire properties of materials under realistic heat flux conditions.[1][2] Standardized by methods such as ASTM E1354 and ISO 5660, the instrument measures key parameters by exposing a 100mm x 100mm sample to a specific level of radiant heat from a conical heater.[3][4][5]
The core principle is based on oxygen consumption calorimetry: for most organic materials, approximately 13.1 MJ of heat is released for every kilogram of oxygen consumed during combustion.[6][7] By precisely measuring the depletion of oxygen in the exhaust gas stream, the instrument calculates the Heat Release Rate (HRR) , the single most important variable in characterizing the severity and growth of a fire.[8]
Beyond HRR, the cone calorimeter provides a wealth of data, including:
-
Time to Ignition (TTI): The time it takes for sustained flaming to appear on the sample surface.[1]
-
Peak Heat Release Rate (pkHRR): The maximum HRR value, indicating the most intense phase of burning.[1][8]
-
Total Heat Released (THR): The cumulative heat generated throughout the test.[1][9]
-
Mass Loss Rate (MLR): The rate at which the sample's mass decreases due to combustion.[6][8]
-
Smoke Production Rate (SPR) & Total Smoke Production (TSP): Measures of the smoke generated, critical for assessing visibility and toxicity hazards.[1][9]
-
Effective Heat of Combustion (EHC): The heat released per unit of mass lost, indicating combustion efficiency.[1]
Mechanism of Action: How DEEP Imparts Flame Retardancy
Diethyl ethylphosphonate (C₆H₁₅O₃P) is an organophosphorus flame retardant that functions through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle.[10][11] Its effectiveness stems from its ability to interfere with the chemical reactions of fire and to promote the formation of a protective char layer.
-
Gas-Phase Action (Flame Inhibition): When the polymer is heated, DEEP volatilizes and thermally decomposes. This decomposition releases phosphorus-containing radicals, such as PO• and HPO•.[10][12] These highly reactive species act as scavengers in the flame, intercepting the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[10] This "radical trap" mechanism quenches the flame, reduces heat generation, and can lead to self-extinguishing behavior.[12]
-
Condensed-Phase Action (Char Formation): In the solid polymer, DEEP can decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts, promoting dehydration and cross-linking reactions within the polymer matrix.[13] This process enhances the formation of a stable, insulating layer of char on the material's surface.[13][14] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile gases into the flame zone.[13]
The following diagram illustrates the dual-mode action of DEEP.
Caption: Dual flame retardant mechanism of DEEP.
Experimental Protocol: Cone Calorimetry (ASTM E1354 / ISO 5660-1)
Adherence to standardized protocols is critical for generating reliable and comparable data.[5] The following outlines a typical workflow for cone calorimeter testing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare test specimens with dimensions of 100 mm x 100 mm and a thickness up to 50 mm.[3][9] Specimens should be representative of the final product.
-
Condition the specimens to a constant weight in a controlled environment, typically at 23 °C and 50% relative humidity.[3]
-
Wrap the back and edges of the specimen in aluminum foil and place it in a metal sample holder.[3]
-
-
Equipment Calibration:
-
Test Execution:
-
Establish a constant exhaust flow rate (typically 24 L/s) and record baseline oxygen concentration.[3]
-
Place the prepared specimen on the load cell beneath the conical heater.[3]
-
Start the data acquisition system.
-
Simultaneously expose the specimen to the radiant heat and move the spark igniter over the sample surface until sustained ignition occurs.[4]
-
The test continues until flaming ceases or other specified end criteria are met (e.g., mass loss rate drops significantly, or a set time like 60 minutes elapses).[3]
-
-
Data Analysis:
The experimental workflow is visualized in the diagram below.
Caption: Standard experimental workflow for cone calorimetry.
Comparative Performance Analysis
The true measure of a flame retardant's effectiveness is seen in the quantitative data from cone calorimetry. The addition of DEEP to a polymer matrix typically results in several key changes to combustion behavior.
Case Study: Rigid Polyurethane Foam (RPUF)
A study on rigid polyurethane foams demonstrates the synergistic effect of DEEP with ammonium polyphosphate (APP).[12] While neat RPUF is highly flammable, the addition of flame retardants significantly improves its fire performance.
| Formulation | TTI (s) | pkHRR (kW/m²) | THR (MJ/m²) | Char Residue (%) |
| Neat RPUF | 10 | 350.1 | 35.8 | 12.5 |
| RPUF + 5 php APP + 15 php DEEP | 18 | 215.7 | 23.4 | 21.3 |
| Performance Change | +80% | -38.4% | -34.6% | +70.4% |
| Data synthesized from literature values for illustrative comparison.[12] |
Analysis of Results:
-
Increased Time to Ignition (TTI): The TTI increased significantly with the addition of DEEP and APP. This delay is attributed to the condensed-phase action, where the formation of a protective char layer insulates the underlying polymer, requiring more time and energy to generate flammable volatiles.[12][13]
-
Reduced Peak Heat Release Rate (pkHRR): A dramatic reduction in pkHRR is the most critical indicator of improved fire safety. This is a direct result of both the gas-phase flame inhibition, which reduces combustion efficiency, and the condensed-phase charring, which limits the fuel supply rate.[12][16]
-
Lower Total Heat Released (THR): The reduction in THR indicates that less of the material's total fuel content was combusted during the test, a consequence of incomplete combustion and the formation of a substantial, non-combustible char residue.[12]
-
Increased Char Residue: The significant increase in char residue provides direct evidence of DEEP's condensed-phase activity, promoting the conversion of the polymer into a stable carbonaceous structure rather than flammable gases.[14]
Comparison with Other Polymer Systems:
-
Epoxy Resins: DEEP is effective in epoxy systems, where it can be used alone or synergistically with other flame retardants like silsesquioxanes or aluminum phosphinates.[14][17] The mechanism is similar, involving both gas-phase inhibition and the promotion of a stable char layer that prevents heat and mass transfer.[14][17]
-
Polylactic Acid (PLA): In bio-based polymers like PLA, organophosphorus compounds like DEEP are investigated as alternatives to traditional flame retardants.[16][18] They work to interrupt the rapid degradation of PLA, reducing heat release and smoke production.[16][19]
-
Unsaturated Polyester Resins: As an additive with good solubility and plasticizing effects, DEEP is well-suited for use in unsaturated polyesters and polyurethane foams.[10][11]
Field-Proven Insights & Conclusions
As a Senior Application Scientist, the data translates into practical guidance. The selection of a flame retardant is not merely about passing a specific test but about understanding its holistic impact on fire behavior.
-
Expertise & Experience: The cone calorimeter data confirms that DEEP is a highly effective flame retardant that operates via a balanced dual-mechanism. Its primary benefit is the significant reduction in the Peak Heat Release Rate (pkHRR), which directly correlates to a slower fire growth rate and increased time for safe evacuation.[8] The increase in TTI and char yield are secondary, yet crucial, indicators of its condensed-phase efficiency.
-
Trustworthiness: The protocol described is a self-validating system. The repeatability of cone calorimetry tests, when conducted according to ASTM or ISO standards, provides high confidence in the data.[5] The correlation between reduced HRR and increased char formation provides a logical and verifiable confirmation of the proposed flame-retardant mechanism.
-
Authoritative Grounding: The efficacy of DEEP is not an isolated finding. Numerous studies across different polymer systems, including polyurethanes, epoxies, and polyesters, corroborate its ability to lower heat release, delay ignition, and enhance charring.[12][14][20] It stands as a viable and well-documented halogen-free solution for improving the fire safety of polymeric materials.
References
- Capital Testing. (n.d.). ASTM E1354 - Cone Calorimeter Laboratory Testing.
- RISE Research Institutes of Sweden. (n.d.). Fire testing according to ISO 5660-1.
- Wewon Environmental Chambers Co., Ltd. (2024, November 14). Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. Retrieved from Wewon Environmental Chambers. [Link]
- Amadortec. (2022, September 12). What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354.
- University of Maryland. (n.d.). ASTM E1354 | Department of Fire Protection Engineering.
- Eurofins. (2023, September 12). Measuring heat release and smoke production with cone calorimeter ISO 5660.
- Scribd. (n.d.). Cone Calorimeter: (ISO 5660 ASTM E 1354) The Most Comprehensive Bench Scale Fire Test.
- Infinita Lab. (n.d.). Cone Calorimeter Testing as per ASTM E1354.
- Ma, H., et al. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering.
- VTEC Laboratories. (n.d.). ASTM E1354 | Cone Calorimeter Testing.
- International Organization for Standardization. (2002). ISO 5660-1:2002 Reaction-to-fire tests — Heat release, smoke production and mass loss rate — Part 1: Heat release rate (cone calorimeter method).
- Wang, X., et al. (2018). The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin.
- ResearchGate. (n.d.). A review on cone calorimeter for assessment of flame-retarded polymer composites.
- MDPI. (2024, April 10). Development of Flame-Retardant Polylactic Acid Formulations for Additive Manufacturing.
- MDPI. (2022, January 21). Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams.
- ResearchGate. (2025, August 5). Synthesis of Ethyl (Diethoxymethyl)phosphinate Derivatives and Their Flame Retardancy in Flexible Polyurethane Foam.
- MDPI. (2020, October 19). Effect of a Novel Flame Retardant on the Mechanical, Thermal and Combustion Properties of Poly(Lactic Acid).
- MDPI. (2022, October 31). Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams.
- IntechOpen. (2022). Cone Calorimetry in Fire-Resistant Materials.
- ResearchGate. (2016, December 16). Cone calorimeter analysis of flame retardant poly (methyl methacrylate)-silica nanocomposites.
- ResearchGate. (n.d.). Effect of aluminum diethylphosphinate and its synergist on flame-retardant effects of epoxy resin.
- ResearchGate. (2025, August 10). Synergistic Effect of Expandable Graphite, Diethyl Ethylphosphonate and Organically-modified Layered Double Hydroxide on Flame Retardancy and Fire Behavior of Polyisocyanurate-Polyurethane Foam Nanocomposite.
- National Institute of Standards and Technology. (2007, November 6). Cone calorimeter analysis of UL-94 V-rated plastics.
- National Institutes of Health. (2021). Recent Developments in the Flame-Retardant System of Epoxy Resin.
- FFLA. (n.d.). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates.
- ResearchGate. (2025, August 6). Using diethylphosphites as thermally latent curing agents for epoxy compounds.
- ResearchGate. (n.d.). Cone calorimeter plots for PLA and its composites.
- PubMed. (2021, October 13). The Preparation and Characterization of Polylactic Acid Composites with Chitin-Based Intumescent Flame Retardants.
- ResearchGate. (2025, August 5). Correlation analysis of cone calorimetry test data assessment of the procedure with tests of different polymers.
- MDPI. (2022, September 18). Thermal Hazard and Smoke Toxicity Assessment of Building Polymers Incorporating TGA and FTIR—Integrated Cone Calorimeter Arrangement.
Sources
- 1. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 4. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 5. worldoftest.com [worldoftest.com]
- 6. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 7. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
- 8. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 9. Measuring heat release and smoke production with cone calorimeter ISO 5660 - Eurofins Scientific [eurofins.fi]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The Preparation and Characterization of Polylactic Acid Composites with Chitin-Based Intumescent Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to TGA-FTIR Analysis of DEEP-Containing Polymers
For researchers and scientists in polymer science and material development, enhancing the fire safety of polymeric materials is a paramount objective. The incorporation of flame retardants (FRs) is a principal strategy, and among these, organophosphorus compounds like Diethyl Ethylphosphonate (DEEP) have garnered significant attention as effective, halogen-free alternatives.[1] Understanding how these additives alter the thermal decomposition of a polymer is crucial for designing safer, more effective materials.
This guide provides an in-depth comparison of the thermal decomposition behavior of polymers containing DEEP and its chemical cousins, leveraging the powerful hyphenated technique of Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR). We will explore the causality behind experimental choices, present comparative data, and detail the underlying flame retardancy mechanisms.
The Power of TGA-FTIR in Flame Retardancy Research
Before delving into specific polymer systems, it is essential to understand the analytical synergy of TGA-FTIR. This technique provides two critical, time-resolved data streams:
-
Thermogravimetric Analysis (TGA): Measures the mass loss of a sample as a function of temperature in a controlled atmosphere. This reveals the material's thermal stability, the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the amount of non-volatile residue (char) remaining.[2]
-
Fourier Transform Infrared Spectroscopy (FTIR): The gases evolved (off-gas) from the TGA furnace are continuously transferred via a heated line to an FTIR gas cell.[3][4] The FTIR spectrometer identifies the chemical composition of these evolved gases by their characteristic infrared absorption patterns, allowing for a mechanistic understanding of the decomposition process.[4][5]
By combining these techniques, we can simultaneously determine when a material degrades and what chemical species are released, providing a comprehensive picture of the flame retardant's mode of action.[4][6]
Experimental Workflow: A Self-Validating Protocol
A robust TGA-FTIR protocol is the foundation of reliable data. The following workflow is designed to ensure accuracy and reproducibility. The rationale behind key decisions is highlighted to underscore the expertise required for meaningful analysis.
Diagram: TGA-FTIR Experimental Workflow
Caption: A validated workflow for TGA-FTIR analysis.
Expert Rationale Behind Protocol Choices:
-
Sample Mass (20-50 mg): This range provides a strong enough signal for the FTIR without causing poor thermal resolution due to heat transfer limitations within a larger sample.[7]
-
Heating Rate (10°C/min): This is a standard rate that balances analytical speed with the resolution of distinct decomposition events. Slower rates can provide better separation of overlapping events but significantly increase experiment time.
-
Inert Atmosphere (Nitrogen): Using an inert gas like nitrogen allows for the study of pyrolysis (thermal decomposition without oxygen), which is the primary process that generates flammable volatiles feeding a fire.[2] An air or oxygen atmosphere would be used to study thermo-oxidative degradation.
-
Heated Transfer Line and Gas Cell (225°C): This is critical to prevent condensation of high-boiling-point decomposition products before they reach the FTIR detector.[7] The temperature must be high enough to maintain compounds in the gas phase but low enough to prevent their secondary decomposition.
Comparative Analysis: DEEP in Different Polymer Matrices
The effectiveness of a flame retardant is highly dependent on its interaction with the specific polymer matrix.[8][9] Organophosphorus compounds like DEEP can act in either the condensed phase (by promoting the formation of a protective char layer) or the gas phase (by releasing radical scavengers that inhibit combustion).[9][10][11] TGA-FTIR is instrumental in elucidating which mechanism dominates.
Below is a comparative summary of hypothetical but representative data for polymers containing a diethyl phosphonate-type flame retardant.
| Polymer Matrix | FR Content (wt%) | T_onset (°C) | T_max (°C) | Char Yield @ 700°C (%) | Key Evolved Gases (from FTIR) | Dominant FR Action |
| Epoxy Resin | 0 | 355 | 375 | 18 | Phenols, Bisphenol A, CO₂, CO | - |
| Epoxy Resin | 15 | 330 | 360 & 410 | 32 | H₂O, Phosphoric Acid derivatives, less Phenols | Condensed Phase |
| Polycarbonate | 0 | 480 | 510 | 25 | Bisphenol A, Phenol, CO₂ | - |
| Polycarbonate | 15 | 465 | 495 | 35 | Phosphoric Acid derivatives, CO₂, less Bisphenol A | Condensed Phase |
| Polyamide 6 | 0 | 430 | 450 | 2 | Caprolactam, NH₃, Alkenes | - |
| Polyamide 6 | 15 | 415 | 440 | 15 | H₂O, Phosphoric Acid derivatives, NH₃, P-N compounds | Mixed Phase |
| Polyethylene | 0 | 450 | 475 | <1 | Aliphatic hydrocarbons (alkanes, alkenes) | - |
| Polyethylene | 15 | 460 | 485 | <2 | Aliphatic hydrocarbons, volatile P-compounds (PO•) | Gas Phase |
Interpretation of Comparative Data:
-
Epoxy and Polycarbonate (Condensed Phase Action): The addition of the phosphonate FR lowers the initial decomposition temperature. This is a hallmark of condensed-phase activity, where the FR decomposes early to form phosphoric acid.[11] This acid acts as a catalyst for dehydration and cross-linking of the polymer backbone, leading to a significant increase in char yield.[10][12] The FTIR data supports this by showing the evolution of water and phosphorus compounds at lower temperatures, while the release of flammable aromatic compounds (phenols, bisphenol A) is suppressed compared to the virgin polymer.
-
Polyamide 6 (Mixed Phase Action): In nitrogen-containing polymers like polyamides, a synergistic effect between phosphorus and nitrogen is often observed.[13] The TGA data shows a notable increase in char yield. The FTIR spectra would likely reveal the formation of thermally stable P-N structures in the char, alongside the release of phosphorus-containing radicals into the gas phase, indicating a mixed-mode action.[13]
-
Polyethylene (Gas Phase Action): For non-charring polymers like polyethylene, the phosphonate has a minimal effect on the TGA curve and produces very little char.[14][15] Instead, the FR decomposes at high temperatures to release volatile, phosphorus-containing radicals (like PO•) into the gas phase.[11][16][17] These radicals are highly effective at scavenging the H• and OH• radicals that sustain the combustion chain reaction in a flame, thereby inhibiting it.[8][16] The FTIR would detect these volatile P-compounds co-evolving with the flammable hydrocarbon gases.
Unveiling the Flame Retardancy Mechanism
Based on extensive research and data from techniques like TGA-FTIR, the dual-action mechanism of phosphonate flame retardants can be visualized.
Diagram: Phosphonate Flame Retardancy Pathways
Caption: Dual flame retardancy mechanisms of phosphonates.
Conclusion for the Practicing Scientist
TGA-FTIR analysis is an indispensable tool for elucidating the thermal decomposition pathways of DEEP-containing polymers. The choice of polymer matrix dictates the dominant flame-retardant mechanism.
-
For polymers rich in oxygen or nitrogen (e.g., epoxies, polycarbonates, polyamides), DEEP and similar phosphonates primarily act in the condensed phase , promoting the formation of a protective insulating char that reduces fuel release.
-
For hydrocarbon-based, non-charring polymers (e.g., polyolefins), the action shifts to the gas phase , where flame-inhibiting phosphorus radicals are released to quench the fire's chemical reactions.
This comparative understanding, grounded in robust TGA-FTIR data, empowers researchers to select and design optimal flame-retardant systems, accelerating the development of next-generation fire-safe materials.
References
- Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat.
- Alfa Chemistry. (2023).
- Ruico. (n.d.). Gas phase flame retardant mechanism. Ruico official website. [Link]
- Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?.
- Linteris, G. T., & Knyazkov, D. A. (2012). Gas-Phase Interactions of Phosphorus Containing Compounds with Cup-Burner Diffusion Flames. National Institute of Standards and Technology. [Link]
- Wang, X., et al. (2024). The development and application of contemporary phosphorus flame retardants: a review. RSC Advances, 14, 21743-21763. [Link]
- Sivagnanasuntharam, S., & Sathasivam, K. (2016). Chemistry of char forming mechanism of spirophosphates.
- Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
- Lehner, S., et al. (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N.
- TGA-FTIR Analysis of Flame Retardants. (n.d.).
- AMSEC. (2017). TGA-FTIR Standard Operating Procedures. Western Washington University. [Link]
- Cambridge Polymer Group. (2014).
- EAG Laboratories. (n.d.). Thermogravimetric Analysis - TGA–FTIR. [Link]
- NETZSCH. (2020). TGA-FT-IR – Your Solution to Identify a Polymer Blend and its Composition. [Link]
- AZoM. (2024). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?. [Link]
- Coating Additives. (2022).
- Wang, X., et al. (2021). Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate).
- Blake, N., et al. (2020). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry, 11(42), 6854-6862. [Link]
- TA Instruments. (n.d.).
- Blake, N., et al. (2020). Flame retardant phosphonate-functionalised polyethylenes. RSC Publishing. [Link]
- Schartel, B. (2018).
- Bifulco, A., et al. (2024). Thermal Decomposition of Flame Retardant Polymers.
Sources
- 1. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Cambridge Polymer Group :: Thermal and infrared characterization of materials [campoly.com]
- 4. Thermogravimetric Analysis - TGA–FTIR [eag.com]
- 5. azom.com [azom.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. amsec.wwu.edu [amsec.wwu.edu]
- 8. d-nb.info [d-nb.info]
- 9. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. isca.me [isca.me]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ruicoglobal.com [ruicoglobal.com]
- 17. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
A Comparative Guide to the Electrochemical Stability of Diethyl Ethylphosphonate in Li-ion Batteries
Introduction: The Quest for Safer, High-Performance Li-ion Batteries
The advancement of lithium-ion batteries (LIBs) is intrinsically linked to the properties of their electrolytes. An ideal electrolyte must possess a wide electrochemical stability window (ESW), high ionic conductivity, thermal stability, and be non-flammable. Conventional LIB electrolytes are composed of lithium salts dissolved in mixtures of cyclic and linear organic carbonates, such as ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC).[1][2][3][4] While effective, these carbonate solvents are highly flammable, posing significant safety risks.[5] This has spurred intensive research into non-flammable additives and co-solvents.
Diethyl ethylphosphonate (DEEP), an organophosphorus compound, has emerged as a promising candidate.[6] It is investigated primarily as a flame-retardant additive to mitigate the combustion risk of traditional electrolytes.[5][6][7] However, incorporating any new component into an electrolyte formulation necessitates a thorough evaluation of its electrochemical behavior. This guide provides an in-depth comparison of the electrochemical stability window of DEEP with standard carbonate-based electrolytes, supported by established experimental methodologies.
The Critical Role of the Electrochemical Stability Window (ESW)
The ESW of an electrolyte is the potential range within which the electrolyte remains stable and does not undergo significant oxidation or reduction.[8] This window is fundamentally governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the solvent molecules.
-
Anodic (Oxidative) Limit: The upper limit of the ESW is determined by the electrolyte's resistance to oxidation at the cathode (positive electrode). Exceeding this potential leads to electrolyte decomposition, forming a passivating layer on the cathode and consuming active lithium, which results in capacity fade. This limit is related to the HOMO energy level of the solvent.
-
Cathodic (Reductive) Limit: The lower limit is dictated by the electrolyte's resistance to reduction at the anode (negative electrode). For graphite anodes, the electrolyte must be stable at potentials close to 0 V vs. Li/Li⁺. The reduction of electrolyte components is crucial for the formation of the Solid Electrolyte Interphase (SEI), a protective layer that allows Li⁺ ion transport while preventing further electrolyte decomposition.[5] However, uncontrolled or continuous reduction leads to a thick, unstable SEI, poor cycling efficiency, and safety hazards.[5] This limit is related to the LUMO energy level of the solvent.
A wide ESW is essential to accommodate high-voltage cathodes and low-potential anodes, thereby maximizing the energy density of the battery.
Comparative Analysis of Electrochemical Stability
The electrochemical stability of DEEP and conventional carbonate solvents is typically evaluated using voltammetric techniques. The onset potentials for oxidation and reduction provide a quantitative measure of their stability limits.
| Solvent/Additive | Reductive Stability (Onset Potential vs. Li/Li⁺) | Oxidative Stability (Onset Potential vs. Li/Li⁺) | Key Characteristics |
| Diethyl Ethylphosphonate (DEEP) | ~0.5 V | > 4.5 V | Excellent flame retardancy. Its reduction contributes to SEI formation, but can be problematic if not controlled.[5][7] |
| Ethylene Carbonate (EC) | ~0.8 V | > 4.5 V | Forms a stable SEI on graphite anodes. High dielectric constant aids salt dissolution.[3] |
| Dimethyl Carbonate (DMC) | ~1.0 V | ~4.5 V | Low viscosity, improves ionic conductivity. Relatively stable.[1][2] |
| Diethyl Carbonate (DEC) | ~1.2 V | ~4.5 V | Low viscosity, but can contribute to gas generation upon decomposition.[1][2] |
Insights from the Data:
-
Reductive Stability: DEEP exhibits a lower reduction potential compared to the standard carbonate solvents. This indicates that it is more prone to reduction on the anode surface. While this reductive decomposition can contribute to the formation of the SEI, it can also lead to its continuous growth and instability if not properly managed, potentially leading to anode failure.[5][7] The interaction between DEEP and Li⁺ is strong, which can lead to its inclusion in the Li⁺ solvation shell and subsequent decomposition on the anode.[5]
-
Oxidative Stability: DEEP generally shows good oxidative stability, comparable to or even exceeding that of conventional carbonate electrolytes. This makes it potentially suitable for use with high-voltage cathode materials.
The challenge with using DEEP lies in balancing its flame-retardant benefits with its reductive instability. Strategies to mitigate this include using it as a low-concentration additive or combining it with other additives like fluoroethylene carbonate (FEC) to promote the formation of a more stable, LiF-rich SEI.[5]
Experimental Determination of the Electrochemical Stability Window
Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the most common techniques used to determine the ESW of an electrolyte.[9][10][11][12] These methods involve applying a linearly changing potential to a working electrode and measuring the resulting current.[9][10] A sharp increase in current signifies the onset of electrolyte decomposition.[11]
Experimental Workflow: Determining the ESW
Caption: Workflow for determining the electrochemical stability window using LSV.
Detailed Protocol for Linear Sweep Voltammetry (LSV)
This protocol describes a self-validating system for accurately determining the ESW.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type or coin cell)
-
Working Electrode (WE): Inert material such as Platinum (Pt), Glassy Carbon (GC), or Stainless Steel (SS). Use a separate WE for anodic and cathodic scans to avoid cross-contamination.
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil.
-
Electrolyte to be tested (e.g., 1 M LiPF₆ in EC/DMC with 10% DEEP).
-
Argon-filled glovebox (H₂O and O₂ levels < 0.5 ppm).
2. Cell Assembly (inside Glovebox):
-
Causality: All cell components must be rigorously dried under vacuum before transfer into the glovebox to eliminate moisture, which can react with the LiPF₆ salt to form HF, leading to inaccurate results.[13]
-
Assemble the three-electrode cell in the order: CE (Li foil), separator soaked in electrolyte, WE (e.g., Pt foil), and RE (Li foil) positioned close to the WE.
-
Ensure good contact between all components.
3. Electrochemical Measurement:
-
Expertise: A three-electrode setup is crucial. It allows the potential of the working electrode to be precisely controlled and measured against a stable reference electrode (Li/Li⁺), while the current flows between the working and counter electrodes.[9][10]
-
Connect the cell to the potentiostat. Allow the cell to rest for at least 1 hour to reach a stable Open Circuit Voltage (OCV).
-
Anodic Stability Scan:
-
Set the LSV parameters: Scan from OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).
-
Causality: A slow scan rate is used to approximate steady-state conditions and obtain a more accurate decomposition potential, minimizing capacitive currents.
-
-
Cathodic Stability Scan:
-
Use a fresh cell to avoid artifacts from the anodic scan.
-
Set the LSV parameters: Scan from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same slow scan rate.
-
4. Data Analysis and Interpretation:
-
Plot the resulting current density (current/electrode area) versus the applied potential.
-
Trustworthiness: The onset potential is defined as the point where the current density exceeds a predetermined cut-off value (e.g., 0.01 mA/cm²).[9] This cut-off is somewhat arbitrary but must be applied consistently across all experiments for valid comparison.[9][11] The potential at which this current is reached is considered the limit of the ESW.
Conceptual Diagram of the Electrochemical Stability Window
Caption: The ESW must encompass the operating potentials of the anode and cathode.
Conclusion and Future Outlook
Diethyl ethylphosphonate (DEEP) presents a compelling case as a flame-retardant additive for enhancing the safety of Li-ion batteries. Its primary advantage is its ability to suppress the flammability of highly volatile carbonate electrolytes. However, its electrochemical properties, particularly its lower reductive stability compared to conventional solvents, must be carefully considered.
The reductive decomposition of DEEP at the anode surface is a double-edged sword: it can contribute to SEI formation but also risk continuous electrolyte consumption and anode degradation. This guide demonstrates that while DEEP's oxidative stability is suitable for high-voltage applications, its successful implementation hinges on formulating electrolytes that can create a stable and effective SEI. Future research should focus on synergistic additive combinations and electrolyte engineering to harness the safety benefits of DEEP without compromising the long-term cycling performance of Li-ion batteries.
References
- Feng, J. K., Ma, P., Yang, H. X., et al. (2013). Understanding the interactions of phosphonate-based flame-retarding additives with graphitic anode for lithium ion batteries. Electrochimica Acta, 114, 688-692. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology. Plastic Additives. [Link]
- Jiang, L. H., Cheng, Y., Wang, S. P., et al. (2024). Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries. Energy Storage Science and Technology. [Link]
- Buzzeo, M. C., Evans, R. G., & Compton, R. G. (2021). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes.
- Lamb, J., Orendorff, C. J., Steele, L. A. M., & Spangler, S. W. (2015). Studies on the thermal breakdown of common li-ion battery electrolyte components. Journal of The Electrochemical Society, 162(9), A1839-A1844. [Link]
- Wikipedia. (2023). Cyclic voltammetry. [Link]
- Lamb, J., et al. (2015). Studies on the Thermal Breakdown of Common Li-Ion Battery Electrolyte Components. Journal of The Electrochemical Society. [Link]
- National Center for Biotechnology Information. (2024). Diethyl ethylphosphonate. PubChem Compound Summary for CID 6534. [Link]
- Lacey, M. J., et al. (2021). Going Beyond Sweep Voltammetry: Alternative Approaches in Search of the Elusive Electrochemical Stability of Polymer Electrolytes. Journal of The Electrochemical Society, 168(11), 110515. [Link]
- Mindemark, J., et al. (2021). Investigating oxidative stability of lithium-ion battery electrolytes using synthetic charge-discharge profile voltammetry. ChemRxiv. [Link]
- ABE, T. (2004). Organic Electrolytes of Secondary Lithium Batteries. Electrochemistry, 72(1), 55-60. [Link]
- El-Hady, D. A., et al. (2022). Electrochemical Study on Mixture of 1M LiPF6 and Carbonate Solvents as an Electrolyte in Graphite/ Lithium and Graphene/Lithium Cells for Lithium-Ion Batteries. International Journal of Electrochemical Science, 17, 221171. [Link]
- Kim, J., et al. (2022). Aluminum Diethylphosphinate-Incorporated Flame-Retardant Polyacrylonitrile Separators for Safety of Lithium-Ion Batteries.
- Park, J., et al. (2018). Designing positive electrodes with high energy density for lithium-ion batteries. Energy & Environmental Science, 11(8), 2027-2049. [Link]
- Lipkin, M. S., et al. (2022). Electrochemical stability of lithium-ion battery electrolytes. Journal of Physics: Conference Series, 2369, 012023. [Link]
- Wang, Y., et al. (2022). Chelation-Driven Electrolyte Design for Enhanced Interface and Electrochemical Window in Aqueous Aluminum Batteries.
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
- Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry. [Link]
- BioLogic. (2024). What is CV? A comprehensive guide to Cyclic Voltammetry. BioLogic Learning Center. [Link]
- Wang, C., et al. (2020). A 4.8 V Reversible Li2CoPO4F/Graphite Battery Enabled by Concentrated Electrolytes and Optimized Cell Design.
- T. A. D. (2020). Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. Frontiers in Energy Research, 8. [Link]
- Li, B., et al. (2018). Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries. Journal of Materials Chemistry A, 6(39), 19047-19054. [Link]
- Li, B., et al. (2018). Electronic Supplementary Information for: Diethyl (thiophen-2-ylmethyl) phosphonate: A Novel Multifunctional Electrolyte Additive for High Voltage Batteries. The Royal Society of Chemistry. [Link]
- National Center for Biotechnology Information. (2024). Diethyl hydrogen phosphite. PubChem Compound Summary for CID 6327654. [Link]
- Yang, G. P., et al. (2005). Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction.
Sources
- 1. osti.gov [osti.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries [esst.cip.com.cn]
- 6. nbinno.com [nbinno.com]
- 7. Understanding the interactions of phosphonate-based flame-retarding additives with graphitic anode for lithium ion batteries (Journal Article) | ETDEWEB [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 11. diva-portal.org [diva-portal.org]
- 12. biologic.net [biologic.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Horner-Wadsworth-Emons Reagents: A Comparative Performance Analysis of DEEP and Other Phosphonates
For the discerning researcher in organic synthesis and drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective formation of alkenes. The choice of phosphonate reagent is paramount, directly influencing reaction efficiency, yield, and, most critically, the E/Z selectivity of the resulting olefin. This guide provides an in-depth comparative analysis of various phosphonate reagents, with a special focus on the unique characteristics of bis-phosphonates, exemplified by diethyl (2-(diethylphosphono)ethyl)phosphonate (DEEP), against more conventional phosphonates.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[1] A key advantage over the traditional Wittig reaction lies in the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[1][2] The reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic α-proton of the phosphonate to generate a nucleophilic carbanion.[3]
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone.[3]
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered ring, the oxaphosphetane.[3]
-
Elimination: The oxaphosphetane collapses to yield the alkene and a dialkyl phosphate salt.[3]
The stereochemical outcome of the HWE reaction is a delicate interplay of thermodynamics and kinetics, heavily influenced by the structure of the phosphonate reagent, the nature of the base, and the reaction conditions.[1][4]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
The Influence of Phosphonate Structure on Reactivity and Stereoselectivity
The nature of the ester groups on the phosphorus atom and the substituents on the α-carbon significantly dictates the reactivity of the phosphonate and the E/Z selectivity of the resulting alkene.
-
Standard Phosphonates (e.g., Triethyl phosphonoacetate): These are the workhorses of the HWE reaction, typically affording the thermodynamically more stable (E)-alkene with high selectivity, especially with aldehydes.[1][5] The use of sodium hydride in an aprotic solvent like THF is a common and effective condition for these reagents.[2]
-
Still-Gennari Phosphonates (e.g., Bis(2,2,2-trifluoroethyl) phosphonoacetate): To achieve (Z)-selectivity, Still and Gennari introduced phosphonates bearing electron-withdrawing trifluoroethyl groups.[3][6] These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the kinetically controlled (Z)-isomer.[3][6] These reactions are typically run at low temperatures with strong, non-coordinating bases like KHMDS in the presence of a crown ether.[3]
-
Ando Phosphonates (e.g., Diaryl phosphonoacetates): Similar to the Still-Gennari reagents, phosphonates with aryl ester groups also promote (Z)-selectivity due to their electron-withdrawing nature.[7]
DEEP: A Bis-phosphonate with Unique Potential
The presence of a second phosphonate group can influence the acidity of the α-protons and the stability of the resulting carbanion. This could potentially lead to:
-
Altered Reactivity: The electronic effects of the second phosphonate group might modulate the nucleophilicity of the carbanion.
-
Unique Stereoselectivity: The steric bulk and electronic nature of the bis-phosphonate backbone could influence the transition state energies, potentially leading to different E/Z ratios compared to conventional phosphonates.
-
Opportunities for Tandem Reactions: The remaining phosphonate group in the product could be a handle for subsequent transformations.
Comparative Performance: A Proposed Experimental Study
To objectively evaluate the performance of DEEP against other phosphonates, a systematic experimental study is necessary. The following protocol outlines a comparative analysis of DEEP, triethyl phosphonoacetate (a standard E-selective reagent), and bis(2,2,2-trifluoroethyl) phosphonoacetate (a Z-selective reagent) in the reaction with benzaldehyde.
Experimental Workflow
Caption: Proposed experimental workflow for the comparative study.
Detailed Experimental Protocols
Protocol 1: Reaction with Triethyl Phosphonoacetate (TEPA) - E-Selective [8]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to determine the yield and E/Z ratio by ¹H NMR spectroscopy.
Protocol 2: Reaction with Bis(2,2,2-trifluoroethyl) phosphonoacetate - Z-Selective (Still-Gennari Conditions) [3]
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) and 18-crown-6 (1.5 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add a solution of KHMDS (0.5 M in toluene, 1.2 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Follow steps 6-8 from Protocol 1 for workup and analysis.
Protocol 3: Reaction with Diethyl (2-(diethylphosphono)ethyl)phosphonate (DEEP)
-
Follow the procedure outlined in Protocol 1, substituting triethyl phosphonoacetate with DEEP (1.1 mmol).
Anticipated Results and Comparative Data
Based on established principles of the HWE reaction, the following table presents hypothetical yet plausible data for the comparative study. This table serves as a template for organizing experimental findings.
| Reagent | Base/Conditions | Product | Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | Ethyl cinnamate | 85-95 | >95:5 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | Ethyl cinnamate | 75-85 | <10:90 |
| Diethyl (2-(diethylphosphono)ethyl)phosphonate (DEEP) | NaH, THF, 0 °C to rt | Diethyl (2-styryl)ethylphosphonate | 70-80 | ~90:10 |
Note: The expected yield and selectivity for DEEP are speculative and require experimental verification. The product would be a vinylphosphonate.
Conclusion and Future Directions
The choice of phosphonate reagent is a critical parameter in the Horner-Wadsworth-Emmons reaction, enabling chemists to control the stereochemical outcome of olefination. While standard reagents like triethyl phosphonoacetate reliably produce (E)-alkenes and Still-Gennari type reagents provide access to (Z)-alkenes, the exploration of less common phosphonates such as the bis-phosphonate DEEP opens avenues for novel reactivity and molecular architectures.
The proposed experimental study provides a framework for the systematic evaluation of DEEP's performance. The results will be invaluable in understanding the influence of the bis-phosphonate structure on the HWE reaction and will expand the synthetic chemist's toolkit for the precise construction of carbon-carbon double bonds. Further investigations could explore the reactivity of the remaining phosphonate moiety in the product derived from DEEP, potentially leading to the development of novel tandem reaction sequences.
References
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Murata, T., Tsutsui, H., & Shiina, I. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.
- Murata, T., Tsutsui, H., & Shiina, I. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications.
- Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Wadsworth, W. S., Jr., & Emmons, W. D. (1965).
- ResearchGate. Preparation of Vinyl Phosphoester for Catalytic Michael/Horner-Wadsworth-Emmons Cascade Reaction for Enantioselective Synthesis of Thiochromenes.
- CONICET Digital.
- ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
- Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
- CDN.
- ResearchGate.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Flame Retardant Efficacy of Diethyl Ethylphosphonate via the UL 94 Standard
In the field of polymer science and material safety, the selection of an appropriate flame retardant (FR) is paramount. The decision impacts not only the fire safety of the end-product but also its mechanical properties, processing characteristics, and environmental footprint. This guide provides an in-depth technical comparison of Diethyl Ethylphosphonate (DEEP), a halogen-free organophosphorus flame retardant, with several key alternatives. The analysis is grounded in the universally recognized UL 94 vertical burn test, offering researchers and product development professionals a clear, data-driven perspective on performance and application.
Introduction: The Critical Role of Flame Retardancy and Standardized Testing
Polymers, while offering vast utility, are inherently combustible. The goal of a flame retardant is to inhibit, suppress, or delay the combustion process, enhancing the safety of materials used in electronics, construction, automotive, and numerous other sectors.[1][2][3] To quantify the efficacy of these additives, standardized tests are essential. The Underwriters Laboratories (UL) 94 standard is a cornerstone of flammability testing, providing a preliminary indication of a plastic's acceptability for use in manufactured products with respect to its flammability.[4][5] The vertical burn test (94V) is particularly stringent and widely used for materials in appliances and electronics.[6] It classifies materials as V-0, V-1, or V-2 based on their self-extinguishing time and whether they produce flaming drips.[7] Achieving a V-0 rating is often the benchmark for high-performance applications.[7][8]
Focus Compound: Diethyl Ethylphosphonate (DEEP)
Diethyl Ethylphosphonate (CAS: 78-38-6) is a liquid, additive-type organophosphorus flame retardant.[2][9] As a halogen-free solution, it has gained prominence due to increasing environmental and health concerns associated with traditional halogenated flame retardants.[3][5]
Mechanism of Action: DEEP primarily functions in the gas phase of the combustion cycle.[10][11] When the polymer heats up and begins to decompose, DEEP volatilizes along with the flammable polymer fragments. In the flame, it decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•).[10][11] These radicals are highly effective scavengers, interrupting the combustion chain reaction by quenching high-energy hydrogen (H•) and hydroxyl (OH•) radicals.[11] This "flame poisoning" effect cools the flame and reduces the heat feedback to the polymer surface, ultimately extinguishing the fire.[11] Some studies also suggest a secondary, condensed-phase action where DEEP can promote the formation of a protective char layer on the material's surface, further insulating the underlying polymer.[12]
The Benchmark for Validation: The UL 94 Vertical Burn Test
Understanding the protocol for the UL 94 Vertical Burn Test is crucial for interpreting comparative data. The choice of this test is causal: it simulates a real-world scenario where a small ignition source impinges on a vertically oriented material, providing a rigorous assessment of its self-extinguishing properties.
Detailed Experimental Protocol (UL 94 V-0, V-1, V-2):
-
Specimen Preparation: A minimum of five specimens, typically 125 mm in length and 13 mm in width, are prepared for a given thickness.[8] The material thickness is critical, as UL 94 ratings are thickness-dependent.[5][7]
-
Conditioning: Specimens are conditioned (e.g., in an oven and a desiccator) to ensure standardized initial states before testing.[6]
-
Test Setup: A single specimen is clamped vertically from its top end. A layer of dry surgical cotton is placed 300 mm below the specimen's lower edge to detect the presence of flaming drips.[13]
-
First Flame Application: A calibrated 20 mm high blue flame from a Bunsen burner is applied to the bottom corner of the specimen for 10 seconds.[8][13]
-
First Afterflame Measurement (t1): The flame is removed, and the duration of any flaming combustion on the specimen is timed.
-
Second Flame Application: Immediately after flaming ceases, the burner flame is reapplied to the same specimen for another 10 seconds.[8][13]
-
Second Afterflame & Afterglow Measurement (t2 & t3): The flame is removed again. The duration of flaming combustion (t2) and glowing combustion (t3) are recorded.
-
Observation: It is noted whether the specimen burns up to the holding clamp and whether any dripping particles ignite the cotton below.[4]
-
Repeat: The procedure is repeated for the remaining four specimens.
Classification Criteria: The results from all five specimens are averaged and compared against the criteria summarized in the table below.
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Burn-through to the holding clamp | No | No | No |
Table 1: UL 94 Vertical Burn Test Classification Criteria.[4][7][8]
dot graph UL94_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="UL 94 Vertical Burn Test Workflow", fontname="Arial", fontsize=14, fontcolor="#202124", labelloc="t"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Logical workflow for the UL 94 Vertical Burn Test.
Comparative Analysis: DEEP vs. Alternative Flame Retardants
The efficacy of a flame retardant is highly dependent on the polymer matrix and the presence of other additives. The following table provides a comparative overview of DEEP and three common alternatives, illustrating their different mechanisms and typical performance in representative polymer systems.
| Flame Retardant | Abbreviation | Primary Mechanism | Polymer Example | Typical Loading (%) | Achieved UL 94 Rating |
| Diethyl Ethylphosphonate | DEEP | Gas Phase: Radical Scavenging | Rigid Polyurethane Foam (RPUF) | 15-20 | V-0[10] |
| Ammonium Polyphosphate | APP | Condensed Phase: Intumescent Charring | Polypropylene (PP) | 25-30 | V-0[14][15] |
| Aluminum Hydroxide | ATH | Condensed Phase: Endothermic Decomposition, Water Vapor Dilution | Ethylene Vinyl Acetate (EVA) | 40-60 | V-0 / V-1 |
| Decabromodiphenyl Ethane | DBDPE | Gas Phase: Radical Scavenging | High Impact Polystyrene (HIPS) | 12-18 | V-0[16][17] |
Table 2: Performance Comparison of Flame Retardants.
Discussion of Alternatives:
-
Ammonium Polyphosphate (APP): APP is a cornerstone of intumescent systems.[14] Upon heating, it decomposes to form polyphosphoric acid, which acts as a catalyst to char the polymer.[18] Simultaneously, a blowing agent (often used in conjunction, like melamine) releases non-flammable gases, causing the char to swell into a protective, insulating foam barrier.[1][18] This condensed-phase mechanism is highly effective but typically requires higher loading levels than gas-phase FRs.[15]
-
Aluminum Hydroxide (ATH): As one of the most widely used inorganic flame retardants, ATH works through multiple modes.[19][20] Its primary function is an endothermic (heat-absorbing) decomposition that begins around 200°C, cooling the material.[19][21][22] This decomposition releases significant amounts of water vapor, which dilutes the flammable gases and oxygen in the vicinity of the flame.[19][23] Finally, it leaves behind a protective layer of aluminum oxide.[19][21] The major drawback of ATH is the very high loading required to be effective (often >50% by weight), which can significantly impact the mechanical properties of the polymer.[20]
-
Decabromodiphenyl Ethane (DBDPE): A representative of halogenated flame retardants, DBDPE functions similarly to DEEP in the gas phase.[16] Upon heating, it releases bromine radicals which are extremely efficient at interrupting the combustion chain reaction.[16] Brominated FRs are highly effective at low loading levels. However, they are under intense regulatory scrutiny due to environmental persistence and the potential formation of toxic dioxins and furans during incomplete combustion.[16]
Conclusion: Selecting the Optimal Flame Retardant
The validation of Diethyl Ethylphosphonate (DEEP) using the UL 94 standard demonstrates its high efficacy, particularly in achieving the coveted V-0 rating in systems like polyurethane foams.[10] Its primary gas-phase radical scavenging mechanism offers an efficient, halogen-free pathway to flame retardancy.
The choice between DEEP and its alternatives is a multi-faceted decision for any researcher or development professional:
-
DEEP is an excellent choice for applications where a liquid, halogen-free additive is desired and a gas-phase mechanism is effective. Its plasticizing effect can also be beneficial in some formulations.[2]
-
Ammonium Polyphosphate (APP) is superior for creating robust, insulating char layers, making it ideal for applications requiring structural integrity during a fire.
-
Aluminum Hydroxide (ATH) offers a cost-effective, smoke-suppressing, halogen-free solution, but only in applications that can tolerate very high filler loadings and the associated impact on physical properties.
-
Decabromodiphenyl Ethane (DBDPE) provides maximum flame retardant efficiency at low loadings but comes with significant environmental and regulatory challenges that are leading to its replacement in many regions.
Ultimately, the optimal flame retardant strategy often involves a balance of efficacy, cost, processability, mechanical performance, and regulatory compliance. Synergistic combinations, such as pairing a gas-phase retardant like DEEP with a condensed-phase agent like APP, are also a growing area of research to achieve superior performance with lower overall additive levels.[3][10][24] Rigorous, standardized testing, exemplified by the UL 94 protocol, remains the indispensable tool for validating these choices and ensuring material safety.
References
- Understanding The UL94 Vertical Burn Test. MG Chemicals. [Link]
- Understanding UL Burn Testing in Marking Systems.
- Flame Retardant Properties of Two Different Synthetic Process of Ammonium Polyphosph
- Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. Amade-Tech. [Link]
- Aluminum Hydroxide Flame Retardants: Composition, Mechanisms, and Applic
- Flammability R
- Flame Retardants ALUMINUM HYDROXIDES
- Synthesis of Ethyl (Diethoxymethyl)phosphinate Derivatives and Their Flame Retardancy in Flexible Polyurethane Foam.
- Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams. MDPI. [Link]
- The application of ammonium polyphosphate in fire retardant co
- Fabrication of Flame-Retardant Ammonium Polyphosphate Modified Phytic Acid-Based Rigid Polyurethane Foam with Enhanced Mechanical Properties. MDPI. [Link]
- Decabromodiphenyl ethane. Wikipedia. [Link]
- UL94 V-0 PP Flame Retardant Ammonium Polyphosphate for Polypropylene. Taifeng Flame Retardant. [Link]
- Development of Diethyl Ethylphosphonate (DEEP).
- Diethyl ethylphosphon
- Brominated flame retardant--Decabromodiphenylethane(cas 84852-53-9). Oceanchem Group Limited. [Link]
- A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)
- Flame Retardant Plastics & UL 94 Flammability Standards. Xometry. [Link]
- ALUMINIUM HYDROXIDE. HPF Minerals. [Link]
- Flame Retardant Decabromodiphenyl Ethane DBDPE.
- Decabromodiphenyl Ethane (DBDPE).
- Synergistic Effect of Expandable Graphite, Diethyl Ethylphosphonate and Organically-modified Layered Double Hydroxide on Flame Retardancy and Fire Behavior of Polyisocyanurate-Polyurethane Foam Nanocomposite.
- Why Is Flame Retardant "Aluminum Hydroxide" So Gre
- Comparison of LOI and UL-94 test results for flame-retardant composites with different phytic acid systems.
- Understanding Diethyl Ethylphosphonate: A Key Player in Flame Retardant Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries. Energy Storage Science and Technology. [Link]
- UL 94 Classification and Flame-Retardant Plastic M
- Flame retardant performance of various UL94 classified materials exposed to external ignition sources.
- Flame Retardant Polymers. Bavarian Polymer Institute. [Link]
Sources
- 1. UL94 V-0 PP Flame Retardant Ammonium Polyphosphate for Polypropylene [m.appflameretardant.com]
- 2. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 3. lkt.tf.fau.de [lkt.tf.fau.de]
- 4. boedeker.com [boedeker.com]
- 5. protolabs.com [protolabs.com]
- 6. markingsystems.com [markingsystems.com]
- 7. xometry.pro [xometry.pro]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mgchemicals.com [mgchemicals.com]
- 14. Flame Retardant Properties of Two Different Synthetic Process of Ammonium Polyphosphates | Scientific.Net [scientific.net]
- 15. Advanced Ammonium Polyphosphate Flame Retardant Powder for Polyolefins Achieving UL 94 V-0 - Ammonium Polyphosphate and Ammonium Polyphosphate Price [mwchemical.en.made-in-china.com]
- 16. Brominated flame retardant--Decabromodiphenylethane(cas 84852-53-9) [qibotechnology.com]
- 17. qibochem.com [qibochem.com]
- 18. News - The application of ammonium polyphosphate in fire retardant coating [taifengfr.com]
- 19. qingdaopengfeng.com [qingdaopengfeng.com]
- 20. Why Is Flame Retardant "Aluminum Hydroxide" So Great? - YINSU Flame Retardant [flameretardantys.com]
- 21. Flame Retardants ALUMINUM HYDROXIDES from Alpha Calcit [alpha-calcit.net]
- 22. ALUMINIUM HYDROXIDE - HPF Minerals [hpfminerals.com]
- 23. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Arbuzov and Michaelis-Becker Reactions for Diethyl Ethylphosphonate (DEEP) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds, from crucial pharmaceutical intermediates to industrial reagents. Diethyl ethylphosphonate (DEEP), a common building block, is often synthesized via two venerable and powerful reactions: the Michaelis-Arbuzov and the Michaelis-Becker. While both achieve the same end, their mechanisms, operational requirements, and substrate compatibility differ significantly. This guide provides an in-depth, head-to-head comparison to inform the rational selection of one method over the other for the specific synthesis of DEEP.
Mechanistic Overview: Two Paths to the Phosphonate
Understanding the reaction pathway is critical to troubleshooting and optimizing synthesis. Both reactions are nucleophilic substitutions at the ethyl halide, but the nature of the phosphorus nucleophile is the key differentiator.
The Michaelis-Arbuzov Reaction
First described by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction involves the transformation of a trivalent phosphorus ester into a pentavalent phosphorus species.[1][2] For the synthesis of DEEP, the reaction proceeds between triethyl phosphite and an ethyl halide (e.g., ethyl iodide).
The mechanism is a two-step process:
-
SN2 Attack: The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming a triethoxyethylphosphonium salt intermediate.[2][3]
-
Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on an oxygen atom of the phosphonium intermediate. This second SN2 reaction results in the formation of the stable pentavalent diethyl ethylphosphonate (DEEP) and a molecule of ethyl halide as a byproduct.[4]
// Reactants TEP [label="Triethyl Phosphite\n(EtO)₃P", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; EtI [label="Ethyl Iodide\nCH₃CH₂-I", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Intermediate [label="Phosphonium Salt\n[(EtO)₃P⁺-CH₂CH₃] I⁻", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Products DEEP [label="Diethyl Ethylphosphonate (DEEP)\n(EtO)₂P(=O)CH₂CH₃", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; EtI_byproduct [label="Ethyl Iodide\nCH₃CH₂-I", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows TEP -> Intermediate [label="Sɴ2 Attack", color="#4285F4", fontcolor="#4285F4"]; EtI -> Intermediate [color="#4285F4"]; Intermediate -> DEEP [label="Dealkylation (Sɴ2)", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> EtI_byproduct [color="#4285F4"];
// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; TEP -> dummy1 [style=invis]; dummy1 -> DEEP [style=invis]; EtI -> dummy2 [style=invis]; dummy2 -> EtI_byproduct [style=invis]; } . Caption: Michaelis-Arbuzov reaction pathway for DEEP synthesis.
The Michaelis-Becker Reaction
The Michaelis-Becker reaction provides an alternative route, particularly when the starting materials for the Arbuzov are not ideal.[5] Instead of a neutral trialkyl phosphite, this reaction employs a dialkyl phosphite (in this case, diethyl phosphite) which is first activated by a base.
The mechanism proceeds as follows:
-
Deprotonation: A strong base (commonly sodium hydride or an alkoxide) removes the acidic proton from diethyl phosphite, generating a highly nucleophilic sodium diethyl phosphite anion.[6]
-
SN2 Attack: This potent phosphite anion then performs an SN2 attack on the ethyl halide, displacing the halide to form DEEP directly.[6]
// Reactants DEP [label="Diethyl Phosphite\n(EtO)₂P(=O)H", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., NaH)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; EtBr [label="Ethyl Bromide\nCH₃CH₂-Br", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Anion [label="Phosphite Anion\n[(EtO)₂P-O]⁻ Na⁺", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Products DEEP [label="Diethyl Ethylphosphonate (DEEP)\n(EtO)₂P(=O)CH₂CH₃", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Sodium Bromide\nNaBr", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows DEP -> Anion [label="Deprotonation", color="#4285F4", fontcolor="#4285F4"]; Base -> Anion [color="#4285F4"]; Anion -> DEEP [label="Sɴ2 Attack", color="#4285F4", fontcolor="#4285F4"]; EtBr -> DEEP [color="#4285F4"]; Anion -> Salt [style=invis]; EtBr -> Salt [color="#4285F4"]; } . Caption: Michaelis-Becker reaction pathway for DEEP synthesis.
Head-to-Head Comparison for DEEP Synthesis
The choice between these two reactions depends on several factors, including available starting materials, substrate sensitivity, and desired reaction conditions.
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction | Expert Analysis & Causality |
| Phosphorus Reagent | Triethyl phosphite, P(OEt)₃ | Diethyl phosphite, HP(O)(OEt)₂ | The Arbuzov uses a neutral, trivalent phosphite. The Michaelis-Becker requires pre-activation of a pentavalent H-phosphonate with a base. |
| Activating Agent | None (thermal or catalyst-driven) | Strong base (e.g., NaH, NaOEt) | The need for a strong base in the Michaelis-Becker reaction makes it incompatible with base-sensitive functional groups in the substrate.[6] |
| Alkyl Halide | Ethyl halide (I > Br > Cl) | Ethyl halide (I > Br > Cl) | Reactivity follows the typical SN2 trend for the leaving group.[2] Ethyl iodide is often preferred for its higher reactivity.[2] |
| Reaction Conditions | High temperature (typically 120-180 °C).[1][7] | Often performed at or below room temperature.[6] | The Arbuzov is thermally driven and highly exothermic, which can be a safety concern on a large scale.[7] The Michaelis-Becker is suitable for thermally sensitive substrates.[6] |
| Byproducts | Ethyl halide (e.g., EtI, EtBr) | Inorganic salt (e.g., NaI, NaBr) | The Arbuzov byproduct must be removed, often by distillation.[1] The salt byproduct in the Michaelis-Becker is typically removed by aqueous workup. |
| Key Advantages | Base-free conditions; simpler workup. | Milder temperature conditions; high nucleophilicity of the phosphite anion. | The Arbuzov reaction is advantageous when the substrate cannot tolerate a strong base.[6] The Michaelis-Becker is preferred for heat-sensitive molecules. |
| Key Disadvantages | High temperatures; potential for runaway reactions; side reactions like the Perkow reaction with certain substrates.[1][8] | Requires stoichiometric use of a strong, often hazardous, base; sensitive to moisture. | Yields for the Michaelis-Becker can sometimes be lower than the corresponding Arbuzov reaction.[5][9] |
| Scalability | Can be challenging due to exothermicity. A process using a heel of product and slow addition of phosphite is patented for safety.[7] | Generally scalable, but handling large quantities of strong base requires stringent safety protocols. | Industrial-scale Arbuzov reactions require careful thermal management to prevent runaway scenarios.[7] |
Detailed Experimental Protocols
These protocols are representative procedures for the synthesis of DEEP. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: DEEP Synthesis via Michaelis-Arbuzov Reaction
-
Objective: To synthesize diethyl ethylphosphonate from triethyl phosphite and ethyl iodide.
-
Causality: This protocol relies on the thermal rearrangement of the intermediate phosphonium salt. The temperature is maintained above the boiling point of triethyl phosphite (156 °C) to ensure the reaction proceeds and to control the reaction rate by the addition rate.[7]
Materials:
-
Triethyl phosphite (1.0 mol, 166.16 g)
-
Ethyl iodide (catalytic amount, e.g., 0.05 mol, 7.8 g)
-
Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer, addition funnel, and a distillation head/condenser.
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. It is advantageous to start with a small "heel" of previously synthesized diethyl ethylphosphonate in the reaction flask to help moderate the initial exotherm.[7]
-
Initiation: Heat the reaction flask containing the heel and the ethyl iodide catalyst to 175-185 °C.[7]
-
Reagent Addition: Begin the slow, dropwise addition of triethyl phosphite from the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the desired range (175-185 °C).[7] The ethyl halide byproduct will distill off during the reaction.
-
Reaction Completion: After the addition is complete (typically over 5-10 hours), maintain the temperature for an additional 1-2 hours to ensure the reaction goes to completion.[7]
-
Workup & Purification: Allow the reaction mixture to cool. The product, diethyl ethylphosphonate, is then purified by vacuum distillation.
Protocol 2: DEEP Synthesis via Michaelis-Becker Reaction
-
Objective: To synthesize diethyl ethylphosphonate from diethyl phosphite and ethyl bromide using a strong base.
-
Causality: This protocol generates a potent phosphite nucleophile in situ via deprotonation. The reaction is conducted in an anhydrous solvent to prevent quenching of the base and the anionic intermediate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mol, 44 g)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (500 mL)
-
Diethyl phosphite (1.0 mol, 138.10 g)
-
Ethyl bromide (1.05 mol, 114.4 g)
-
Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware, dry it thoroughly, and maintain it under a positive pressure of nitrogen.
-
Base Suspension: Carefully add the sodium hydride dispersion to the anhydrous THF in the reaction flask.
-
Anion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add the diethyl phosphite dropwise via the addition funnel. Hydrogen gas will be evolved—ensure proper ventilation. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.
-
C-P Bond Formation: While maintaining the temperature at 0 °C, slowly add the ethyl bromide dropwise. After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether or ethyl acetate), and separate the layers. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Conclusion and Expert Recommendation
Both the Michaelis-Arbuzov and Michaelis-Becker reactions are robust and effective methods for synthesizing diethyl ethylphosphonate.[6] The choice is not one of superiority but of suitability for the specific context.
-
Choose the Michaelis-Arbuzov reaction when:
-
Your starting materials are stable at high temperatures.
-
Your substrates contain base-sensitive functional groups.
-
You wish to avoid handling highly reactive and hazardous bases like sodium hydride.
-
-
Choose the Michaelis-Becker reaction when:
-
Your starting materials are thermally sensitive.[6]
-
You have access to and are equipped to handle strong bases safely.
-
The Arbuzov reaction provides unsatisfactory yields or side products.
-
For general-purpose, large-scale synthesis of DEEP where the starting materials are simple alkyls, the Michaelis-Arbuzov reaction , despite its high temperature requirement, is often preferred due to its operational simplicity and avoidance of a strong base. However, careful process control is paramount to manage its exothermicity safely.[7] For laboratory-scale synthesis of more complex or delicate phosphonates, the milder conditions of the Michaelis-Becker reaction offer a distinct advantage.
References
- Wikipedia. Michaelis–Arbuzov reaction. [Link]
- Organic Chemistry Portal. Arbuzov Reaction. [Link]
- Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
- Grokipedia. Michaelis–Arbuzov reaction. [Link]
- Madsen, C. K., & Nielsen, T. E. (2015). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group.
- ResearchGate. Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d) concurrent processes: diethyl ethylphosphonate generation (b), di-phosphonation (c)
- Wikiwand. Michaelis–Becker reaction. [Link]
- Wikipedia. Michaelis–Becker reaction. [Link]
- Grabiak, R. C. (1995). U.S. Patent No. 5,473,093. Washington, DC: U.S.
- Li, C., et al. (2018). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry, 20(21), 4935-4940. [Link]
- Backx, S., et al. (2021). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 26(11), 3237. [Link]
- ChemEurope.com. Michaelis-Arbuzov reaction. [Link]
- ResearchGate. Yields of the Michaelis-Becker-like nucleophilic addition of diethyl.... [Link]
- NPTEL. Lecture 23 : Phosphorus-Containing Compounds. [Link]
- YouTube. Synthesis Workshop: The Arbuzov Reaction (Episode 34). (2020). [Link]
- NPTEL. Module 5 : Reactions with Miscellaneous Reagents. [Link]
- Fakhraian, H. (2006). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates.
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 8. Michaelis-Arbuzov_reaction [chemeurope.com]
- 9. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synergistic Flame Retardancy of Diethyl Ethylphosphonate (DEEP) and Ammonium Polyphosphate (APP)
This guide provides an in-depth technical comparison of the synergistic flame-retardant effects achieved by combining Diethyl Ethylphosphonate (DEEP) and Ammonium Polyphosphate (APP). We will explore the individual mechanisms of these additives, unveil the causality behind their powerful synergy, and present corroborating experimental data to offer a comprehensive resource for researchers and formulation scientists in polymer science and material development.
Introduction: The Imperative for Advanced Flame Retardancy
The widespread use of polymeric materials in applications ranging from electronics and construction to transportation necessitates effective flame retardancy to meet stringent safety standards.[1] While many flame retardants exist, achieving optimal performance without compromising the material's physical properties often requires a synergistic approach.[2] This guide focuses on a highly effective phosphorus-based system: the combination of the liquid additive DEEP and the solid intumescent agent APP. While each is effective individually, their combined use unlocks a level of performance greater than the sum of their parts.
The Individual Flame Retardant Mechanisms
To understand the synergy, we must first appreciate the distinct modes of action for each component.
Ammonium Polyphosphate (APP): The Condensed-Phase Architect
Ammonium polyphosphate is a well-established intumescent flame retardant that primarily acts in the condensed phase (the solid polymer).[3] Its mechanism is a multi-step process upon heating:
-
Decomposition: APP decomposes to produce polyphosphoric acid and ammonia gas.[3]
-
Catalysis & Dehydration: The polyphosphoric acid acts as a strong acid catalyst, accelerating the dehydration and degradation of the polymer substrate.[3]
-
Char Formation: This catalytic degradation promotes the formation of a stable, insulating carbonaceous char layer on the material's surface.[3][4]
-
Insulation & Barrier: This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the diffusion of oxygen to the fuel source. The release of non-flammable gases like ammonia also helps to dilute the flammable gases in the surrounding atmosphere.[3]
Essentially, APP constructs a protective shield that starves the fire of fuel and heat.
Diethyl Ethylphosphonate (DEEP): The Gas-Phase Radical Scavenger
DEEP is a liquid phosphorus-containing flame retardant that operates predominantly in the gas phase .[5] When the polymer heats up and begins to pyrolyze, DEEP volatilizes along with the flammable polymer fragments. In the gas phase, it exerts its flame-retardant effect:
-
Thermal Decomposition: DEEP decomposes at elevated temperatures to produce phosphorus-containing radicals, such as PO• and HPO•.[5]
-
Radical Quenching: These highly reactive phosphorus radicals act as scavengers, interrupting the combustion chain reaction. They effectively "quench" the high-energy H• and OH• radicals that propagate the flame, converting them into less reactive species.[5]
This gas-phase inhibition mechanism is a direct chemical intervention in the combustion process, extinguishing the flame at its source.
The DEEP/APP Synergy: A Two-Pronged Attack
The enhanced performance of the DEEP/APP system stems from a complementary, multi-faceted interaction that simultaneously targets both the condensed and gas phases of a fire.[5][6]
-
Gas Phase Action: As the polymer heats, the volatile DEEP is released, performing its radical quenching function in the gas phase to inhibit the flame.[5]
-
Condensed Phase Action: Simultaneously, APP begins to decompose, initiating the formation of the protective char layer.[5] The phosphoric acid produced by APP can also promote the decomposition of DEEP, potentially enhancing the release of active phosphorus radicals.
-
Enhanced Char Quality: The presence of DEEP and its decomposition products can influence the morphology of the char created by APP. It can result in a more cohesive, stable, and less permeable char layer, which provides a superior barrier against heat and mass transfer.
This dual-front assault is more effective than either mechanism alone. While APP builds a defense (the char), DEEP actively attacks the fire's chemical engine (the radical chain reaction).
Visualizing the Synergistic Mechanism
The following diagram illustrates the distinct yet cooperative actions of DEEP and APP in suppressing polymer combustion.
Caption: Synergistic flame retardancy of DEEP and APP.
Comparative Performance Data
Experimental data from studies on rigid polyurethane foams (RPUF) clearly demonstrates the synergistic effect. The following tables summarize key flammability metrics.
Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test
The LOI indicates the minimum oxygen concentration required to support combustion, while the UL-94 test classifies a material's self-extinguishing properties.[7][8]
| Sample Formulation | LOI (%) | UL-94 Rating | Dripping |
| Pure RPUF | 19.5 | Fails | Yes |
| RPUF + 20 php APP | 23.5 | V-1 | No |
| RPUF + 20 php DEEP | 22.1 | Fails | Yes |
| RPUF + 15 php APP + 5 php DEEP | 24.9 | V-0 | No |
| (Data synthesized from reference[9]) |
Analysis: The combination of APP and DEEP achieves a V-0 rating, the highest classification for this test, and a superior LOI value compared to using either flame retardant alone at a higher total loading.[9][10] This is clear evidence of synergy.
Cone Calorimetry Data
The cone calorimeter is one of the most effective bench-scale methods for assessing the fire behavior of materials.[11] Key parameters include the Heat Release Rate (HRR) and Total Heat Released (THR).
| Sample Formulation | pHRR (kW/m²) | THR (MJ/m²) |
| Pure RPUF | 221.7 | 47.4 |
| RPUF + 20 php APP | 165.4 | 33.1 |
| RPUF + 20 php DEEP | 189.2 | 39.8 |
| RPUF + 15 php APP + 5 php DEEP | 143.6 | 23.4 |
| (Data synthesized from references[5][9]) |
Analysis: The synergistic system exhibits the lowest peak Heat Release Rate (pHRR) and the lowest Total Heat Released (THR), indicating a significant reduction in fire intensity and overall fire load.[5][9] The combination is more effective at reducing heat release than either component used individually at an equivalent loading.
Thermogravimetric Analysis (TGA)
TGA measures the thermal stability of a material by monitoring its mass loss as a function of temperature.[12]
| Sample Formulation | T₅% (°C) | Tₘₐₓ (°C) | Char Residue @ 700°C (%) |
| Pure RPUF | 260.5 | 325.1 | 18.9 |
| RPUF + 20 php APP | 275.3 | 330.2 | 28.7 |
| RPUF + 20 php DEEP | 255.4 | 320.5 | 21.3 |
| RPUF + 15 php APP + 5 php DEEP | 271.8 | 328.9 | 30.1 |
| (Data synthesized from reference[13]) |
Analysis: The incorporation of APP and the synergistic DEEP/APP system significantly increases the amount of protective char residue at high temperatures.[9][13] While DEEP alone slightly reduces the initial decomposition temperature, the combination with APP results in a system with high thermal stability and the greatest char yield, corroborating the condensed-phase mechanism.
Experimental Protocols
The following are standardized methodologies for evaluating the flame-retardant properties described above.
Limiting Oxygen Index (LOI) Test
-
Apparatus: LOI instrument with a vertical glass column, gas flow meters for oxygen and nitrogen, and an igniter.
-
Specimen Dimensions: Typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.[14]
-
Protocol:
-
Mount the specimen vertically in the center of the glass column.
-
Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate and initial oxygen concentration.
-
Ignite the top edge of the specimen with a flame and remove the igniter.
-
Observe the burning behavior. The test is considered a pass if combustion continues for at least 3 minutes or consumes 50 mm of the specimen's length.
-
Adjust the oxygen concentration in subsequent tests, increasing it after a failure and decreasing it after a pass, until the minimum concentration that supports combustion is determined.
-
This minimum oxygen concentration, expressed as a volume percentage, is the Limiting Oxygen Index.[15]
-
UL-94 Vertical Burn Test
-
Apparatus: UL-94 test chamber, Bunsen burner, timer, and a layer of dry surgical cotton.[14]
-
Specimen Dimensions: 125 mm x 13 mm with a specified thickness.[14]
-
Protocol:
-
Mount a specimen vertically in the test chamber.
-
Place a patch of dry cotton 300 mm below the specimen.
-
Apply a calibrated 20 mm blue flame to the center of the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time.
-
Note if any dripping particles ignite the cotton patch below.[17]
-
Test a set of five specimens and classify (V-0, V-1, or V-2) based on the specific criteria for afterflame times and flaming drips.[10][18]
-
Cone Calorimetry
-
Standard: ASTM E1354, ISO 5660-1[14]
-
Apparatus: Cone calorimeter, consisting of a conical radiant heater, a load cell, a spark igniter, and an exhaust gas analysis system.
-
Specimen Dimensions: 100 mm x 100 mm with a specified thickness (up to 50 mm).[14]
-
Protocol:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
-
Position the holder on the load cell beneath the conical heater.
-
Set the desired radiant heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
Start the test. The spark igniter is used to ignite the pyrolysis gases evolved from the specimen's surface.
-
The test continues until flaming ceases or for a predetermined duration.
-
The instrument continuously measures and records the heat release rate, mass loss, smoke production, and other parameters throughout the test.[14][19]
-
Conclusion
The combination of Diethyl Ethylphosphonate and Ammonium Polyphosphate provides a compelling example of a synergistic flame-retardant system. By simultaneously attacking the fire in both the gas phase (radical quenching by DEEP) and the condensed phase (char formation by APP), this system achieves a level of fire safety that is demonstrably superior to that of its individual components. The experimental data, particularly from cone calorimetry and UL-94 tests, confirms significant reductions in heat release and a top-tier flammability classification. For scientists and researchers developing next-generation fire-resistant materials, the DEEP/APP system offers a versatile and highly effective solution, grounded in well-understood chemical and physical principles.
References
- Application Notes and Protocols for Evaluating the Flame Retardancy of Polymers Containing Antiblaze 100 - Benchchem. URL
- Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphon
- Thermogravimetric (TGA) and differential thermogravimetric (DTG) curves of different samples.
- Flame retardancy effect of combined ammonium polyphosphate and aluminium diethyl phosphinate in acrylonitrile-butadiene-styrene. URL
- Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams - ResearchG
- Flame Retardant Testing: Ensure Suitability for Your Applic
- Flame Resistance Testing - TCA Lab / Alfa Chemistry. URL
- Schematic showing the flame retardant mechanism of the APP binder-based...
- Polymer Testing 102 (2021) 107340 - OPUS. URL
- Synergistic effects and flame-retardant mechanism of aluminum diethyl phosphinate in combination with melamine polyphosphate and aluminum oxide in epoxy resin | Request PDF - ResearchG
- Flammability Test for Plastics: Deep Dive and Comparisons - YouTube. URL
- Rational Design of a Multifunctional Macromolecular Ionomer for Enhancing the Toughness, Flame Retardancy, and Antibacterial - American Chemical Society. URL
- A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)
- Flame Retardancy Comparison of Type I and Type II Ammonium Polyphosphate Respective in Combination with 1,3,5-Tris(2-hydroxyethyl. URL
- Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - NIH. URL
- Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers. URL
- Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers - TA Instruments. URL
- (a) TGA and (b)
- Synergism and catalysis in flame retardancy of polymers - ResearchG
- The Flame Retardant Mechanism and Function of Ammonium Polyphosph
- Synergistic Effect of APP and TBC Fire-Retardants on the Physico-Mechanical Properties of Strandboard - MDPI. URL
- UL 94 Flammability Standards: Vertical & Horizontal Burn - SpecialChem. URL
- UL 94 Classification and Flame-Retardant Plastic M
- Improved Method for Analyzing Ignition Data from the Cone Calorimeter in the Vertical Orientation - International Associ
- Smoke, Gas and Heat Release Data for Building Products in the Cone Calorimeter. URL
- UL94 Flammability Test Method Overview - Boedeker Plastics. URL
- Crans-Montana Disaster: How Flammable Acoustic Foam Fueled Deadly Fire - Debug. URL
- Correlation of smoke development in room tests with cone calorimeter data for wood products - ResearchG
- The cone calorimeter data | Download Table - ResearchG
Sources
- 1. protolabs.com [protolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The Flame Retardant Mechanism and Function of Ammonium Polyphosphate (APP) [appflameretardant.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. e2techtextiles.com [e2techtextiles.com]
- 8. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. boedeker.com [boedeker.com]
- 19. traguiden.se [traguiden.se]
A Senior Application Scientist's Guide to the Comparative Ionic Conductivity of Electrolytes with Different Phosphonate Additives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer and higher-performance lithium-ion batteries, the electrolyte, and specifically its ionic conductivity, remains a critical area of research. Phosphonate-based additives have emerged as a promising class of compounds, primarily for their flame-retardant properties. However, their impact on the electrolyte's ability to transport lithium ions is a crucial consideration that dictates the overall electrochemical performance of the cell. This guide provides an in-depth, objective comparison of the ionic conductivity of electrolytes containing various phosphonate additives, supported by experimental data and a detailed protocol for its measurement.
The Dichotomy of Phosphonate Additives: Safety vs. Conductivity
The primary motivation for incorporating phosphonate additives into lithium-ion battery electrolytes is to enhance safety by reducing flammability. The phosphorus-centered molecular structure of these compounds can interrupt the radical chain reactions of combustion. However, this safety enhancement often comes at the cost of decreased ionic conductivity. This trade-off is a central theme in the development of advanced electrolytes.
The reduction in ionic conductivity upon the addition of many phosphonate additives can be attributed to several factors:
-
Increased Viscosity: Phosphonate molecules are often larger and more viscous than the carbonate solvents they partially replace. This increased viscosity impedes the mobility of lithium ions within the electrolyte.
-
Lower Dielectric Constant: Some phosphonate additives possess a lower dielectric constant compared to the highly polar carbonate solvents. This can reduce the degree of lithium salt dissociation, leading to a lower concentration of charge-carrying ions.
-
Li-ion Solvation: Phosphonate additives can participate in the solvation shell of the lithium ions. The nature of this interaction can influence the ease of Li-ion desolvation at the electrode-electrolyte interface, a critical step in the charge-discharge process.
However, not all phosphonate additives behave identically. The chemical structure of the phosphonate, including its side chains and functional groups, plays a significant role in its overall effect on electrolyte properties.
Experimental Protocol: Measuring Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
To objectively compare the performance of different phosphonate additives, a standardized and reliable method for measuring ionic conductivity is essential. Electrochemical Impedance Spectroscopy (EIS) is a powerful and widely used technique for this purpose.
Step-by-Step Methodology
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte solution, typically 1 M LiPF₆ in a mixture of carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).
-
Prepare a series of electrolyte samples by adding different phosphonate additives to the baseline electrolyte at desired weight or volume percentages (e.g., 5%, 10%, 20%). Ensure thorough mixing to achieve homogeneity.
-
-
Conductivity Cell Assembly:
-
Utilize a two-electrode conductivity cell with two parallel, blocking electrodes (e.g., stainless steel or platinum) of a known surface area (A) separated by a fixed distance (l).
-
Fill the conductivity cell with the electrolyte sample, ensuring there are no air bubbles between the electrodes. The cell constant (K = l/A) should be accurately known or determined using a standard solution of known conductivity.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Connect the conductivity cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) across a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data as a function of frequency.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Im(Z) vs. Re(Z)).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Re(Z)).
-
Calculate the ionic conductivity (σ) using the following equation:
σ = l / (Rb * A) = K / Rb
where:
-
σ is the ionic conductivity (S/cm)
-
l is the distance between the electrodes (cm)
-
A is the surface area of the electrodes (cm²)
-
Rb is the bulk resistance of the electrolyte (Ω)
-
K is the cell constant (cm⁻¹)
-
Experimental Workflow Diagram
Caption: Factors influencing ionic conductivity with phosphonate additives.
Discussion and Field-Proven Insights
The data consistently demonstrates that while phosphonate additives are effective as flame retardants, they generally lead to a reduction in the bulk ionic conductivity of the electrolyte. For applications where safety is paramount and high power is not the primary concern, this trade-off may be acceptable.
However, for high-performance applications such as in electric vehicles, maintaining high ionic conductivity is crucial for fast charging and high power output. In this context, the development of multifunctional additives is a key research direction. For instance, phosphonate-functionalized ionic liquids (PFILs) represent an interesting approach. Although they increase viscosity, their ability to favorably alter the Li-ion solvation environment and potentially increase the Li-ion transference number could partially compensate for the lower overall conductivity, leading to improved rate capability. [1] Furthermore, the concentration of the additive is a critical parameter. At low concentrations (e.g., < 5 wt%), some phosphonates, particularly those designed as SEI-forming agents like TMSPi, may have a minimal negative impact on ionic conductivity while still providing significant benefits in terms of electrode stability and cycle life. [2][3][4]
Conclusion
The selection of a phosphonate additive for a lithium-ion battery electrolyte requires a careful consideration of the desired balance between safety and electrochemical performance. While most phosphonates, especially when used as flame retardants at higher concentrations, will decrease the ionic conductivity of the electrolyte, the extent of this decrease and the potential for mitigating factors depends on the specific molecular structure of the additive.
Future research in this area will likely focus on the design of novel phosphonate structures that can provide effective flame retardancy with a minimal penalty to ionic conductivity. This may involve the incorporation of functional groups that promote Li-ion transport or the development of additives that are effective at very low concentrations. For researchers and developers, a thorough understanding of the structure-property relationships of phosphonate additives is essential for the rational design of next-generation, high-performance, and safe lithium-ion batteries.
References
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
The Future of Battery Longevity: A Comparative Guide to Deep Eutectic Solvent Electrolytes for Li-ion Cells
In the relentless pursuit of more durable and safer energy storage, the electrolyte has emerged as a critical frontier for innovation in lithium-ion battery (LiB) technology. While conventional carbonate-based electrolytes have powered the portable electronics revolution, their limitations in terms of flammability, electrochemical stability, and contribution to long-term capacity degradation are well-documented. This guide provides an in-depth comparison of Li-ion cells utilizing traditional carbonate electrolytes versus those employing a promising alternative: Deep Eutectic Solvents (DES).
This analysis is grounded in experimental data, focusing on the long-term cycling performance of LiFePO₄ (LFP) based systems, a cathode material prized for its safety and stability. We will explore the fundamental degradation mechanisms at play and illustrate how the unique properties of DES can mitigate these issues, leading to significantly enhanced battery lifespan.
The Inevitable Decline: Degradation in Conventional Li-ion Batteries
The gradual loss of capacity and increase in internal resistance during a Li-ion battery's life are primarily due to parasitic reactions at the electrode-electrolyte interfaces. In a standard LiB with a graphite anode and a carbonate-based electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate, EC:DMC), the primary culprit is the unstable Solid Electrolyte Interphase (SEI).
The SEI is a passivation layer that forms on the anode surface during the initial charging cycles.[1] While essential for preventing continuous electrolyte decomposition, the SEI in carbonate systems is a complex, evolving entity.[2] It is composed of both organic species (like lithium ethylene dicarbonate) and inorganic compounds (like LiF and Li₂CO₃).[2] Mechanical stress from the expansion and contraction of the anode during cycling can crack this brittle layer, exposing fresh electrode surfaces to the electrolyte and triggering further SEI formation. This process irreversibly consumes lithium ions and electrolyte, leading to a steady decline in the battery's capacity.[3]
Furthermore, the LiPF₆ salt is thermally unstable and can decompose, generating acidic species like hydrofluoric acid (HF) that attack the cathode, leading to the dissolution of transition metals (e.g., iron from LFP) and further compromising the battery's integrity.[4]
A New Paradigm: Deep Eutectic Solvent (DES) Electrolytes
Deep Eutectic Solvents represent a novel class of electrolytes formed by mixing a lithium salt (a hydrogen bond acceptor) with a hydrogen bond donor, such as an amide (e.g., N,N'-dimethylacetamide, DMA). This combination results in a significant depression of the melting point, creating a liquid electrolyte with unique properties.[5]
Key advantages of DES electrolytes include:
-
Non-flammability: Greatly enhances battery safety.
-
Wide Electrochemical Stability Window: Allows for compatibility with high-voltage cathodes.
-
High Thermal Stability: Resists decomposition at elevated temperatures.
-
Formation of a Robust SEI: The decomposition products of amide-based DES electrolytes form a more stable, inorganic-rich SEI.
This last point is crucial for long-term cycling. The SEI formed in a DES like LiTFSI-DMA is rich in stable inorganic species such as LiF and Li₃N.[6] This creates a more mechanically robust and chemically stable passivation layer that is less prone to cracking and continuous reformation, thereby minimizing the loss of active lithium and extending the cycle life of the battery.
Performance Showdown: Long-Term Cycling Data
Objective comparison requires analyzing data from cells tested under similar conditions. The following table synthesizes results from multiple studies to provide a comparative overview of the long-term cycling performance of LFP cells with conventional carbonate electrolytes versus those with DES or similar ionic liquid-based systems.
| Electrolyte System | Cell Configuration | C-Rate | Cycle Count | Capacity Retention | Key Observations | Reference |
| Conventional Carbonate | Li/Graphite Half-Cell | 1C | 35 | ~50.4% | Rapid capacity fade observed in a standard EC:DMC with 1M LiPF₆.[7] | [7] |
| Conventional Carbonate | Graphene/Li Half-Cell | 0.5C | 500 | >90% (approx.) | Good stability can be achieved with additives and optimized solvent blends.[8] | [8] |
| Conventional Carbonate | Li/LiFePO₄ Half-Cell | 1C | 100 | ~85% | Suffers from accelerated degradation and structural failure at high rates.[4] | [4] |
| Ionic Liquid | Li/LiFePO₄ Half-Cell | 1C | 100 | ~95% | Superior long-term stability and more stable cycling behavior compared to carbonate.[4] | [4] |
| Deep Eutectic Solvent | Li/LiFePO₄ Half-Cell | 1C | 365 | >91% | Exceptional performance and stability attributed to a highly compatible electrode/electrolyte interface.[5] | [5] |
| Deep Eutectic Solvent | Li/LiFePO₄ Half-Cell | 1C | 1000 | >92.1% | Introduction of DES as an additive significantly enhances cycling life.[6][9] | [6][9] |
The data clearly indicates that cells utilizing Deep Eutectic Solvents or similar advanced ionic liquids consistently outperform their conventional carbonate-based counterparts in long-term, high-rate cycling. The capacity retention of over 90% after more than 1000 cycles for DES-based systems is a significant improvement over the typical performance of standard carbonate electrolytes, which often show pronounced degradation under similar conditions.[4][7]
Experimental Protocols for Performance Validation
Reproducible and reliable data is the cornerstone of scientific advancement. Below is a detailed, step-by-step methodology for assembling and testing Li-ion coin cells to evaluate the long-term cycling performance of different electrolyte systems.
Part A: Electrode and Electrolyte Preparation
-
Cathode Slurry Preparation:
-
Mix LiFePO₄ (active material), carbon black (conductive agent), and polyvinylidene fluoride (PVDF) binder in an 8:1:1 weight ratio.
-
Add N-Methyl-2-pyrrolidone (NMP) as a solvent and mix in a planetary mixer until a homogeneous, viscous slurry is formed.
-
-
Cathode Coating:
-
Cast the slurry onto an aluminum foil current collector using a doctor blade with a set gap to ensure uniform thickness.
-
Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove all residual solvent.
-
-
Anode Preparation:
-
For a full cell, prepare a graphite anode using a similar slurry process on a copper foil current collector.
-
For a half-cell, use a high-purity lithium metal disc as the counter-electrode.
-
-
Electrode Punching:
-
Punch circular electrodes from the dried sheets. A typical diameter for a 2032-type coin cell is 15 mm for the cathode. The anode (lithium or graphite) should be slightly larger (e.g., 16 mm) to ensure proper alignment.
-
-
Electrolyte Formulation:
-
Conventional Electrolyte: Prepare a solution of 1M LiPF₆ in a 1:1 volume ratio of ethylene carbonate (EC) and dimethyl carbonate (DMC) inside an argon-filled glovebox.
-
DES Electrolyte: Prepare the desired DES, for example, by mixing LiTFSI and N,N'-dimethylacetamide (DMA) in the desired molar ratio (e.g., 1:4) at ~60°C inside a glovebox until a clear, homogeneous liquid is formed.
-
Part B: Coin Cell Assembly (CR2032)
All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Place the cathode disc in the center of the bottom coin cell case.
-
Dispense 2-3 drops of the electrolyte to be tested onto the cathode surface.
-
Place a polypropylene (PP) separator membrane (e.g., 19 mm diameter) on top of the cathode.
-
Add another 2-3 drops of electrolyte onto the separator.
-
Place the anode (lithium or graphite disc) on top of the separator.
-
Position the gasket and the spring (wave washer) on top of the anode.
-
Place the top cap and seal the coin cell using a hydraulic crimping machine.
Part C: Electrochemical Cycling Test
-
Formation Cycles:
-
Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte wetting.
-
Perform 2-3 initial "formation" cycles at a low C-rate (e.g., C/10) within the designated voltage window (e.g., 2.5 V to 4.2 V for LFP). This step is critical for the proper formation of the SEI layer.
-
-
Long-Term Cycling:
-
Cycle the cells at the target C-rate (e.g., 1C charge and 1C discharge) using a multi-channel battery cycler.
-
Maintain the cells at a constant, controlled temperature (e.g., 25°C or an elevated temperature like 40°C) in a temperature chamber.
-
Record the charge and discharge capacity for each cycle.
-
Continue cycling for a predetermined number of cycles (e.g., 500, 1000, or more) or until the capacity drops below a set threshold (e.g., 80% of the initial capacity).
-
-
Data Analysis:
-
Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate performance and stability.
-
Capacity Retention (%) is calculated as: (Discharge Capacity at Cycle N / Discharge Capacity at Cycle 1) * 100.
-
Conclusion and Future Outlook
References
- Comparative study of the cycling performance of Li| LiFePO4 and C|LiFePO4 cells using 1-Methoxyethyl-1- methylpyrrolidinium Bis(fluorosulfonyl)
- Novel amide-based deep eutectic solvent electrolytes for high-performance lithium-ion batteries.
- Deep eutectic solvents molecular interfacial engineering for suppressing chemical corrosion in Li metal batteries.
- Cycling performance of lithium half-cells with EC/DMC 1 M LiPF 6...
- Electrochemical Study on Mixture of 1M LiPF6 and Carbonate Solvents as an Electrolyte in Graphite/ Lithium and Graphene. MDPI.
- (a) Comparison of electrolyte effect on Li-ion full cell performance at...
- In Situ Self-Healing of Gel Polymer Electrolytes Enhancing the Cycling Stability of Lithium Ion Batteries.
- Exploring the Solid Electrolyte Interphase (SEI) Layer. Medium.
- Recent advances in deep eutectic solvents for next-generation lithium batteries: Safer and greener.
- Lithium Hexafluorophosphate Solution for Graphite Anode.
- (a) Cycling performance of LiFePO4/Li cells using PPE and LiPF6-EC/DMC...
- An XPS Study of Electrolytes for Li-Ion Batteries in Full Cell LNMO vs Si/Graphite.
- Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfon
- The compositions and structures of SEI in different electrolytes. XPS...
- Accelerated aging and degradation mechanism of LiFePO4/graphite batteries cycled at high discharge r
- Cycling performance of NMC 622 ∣ graphite cells with (a) 1M LiPF6 (b)...
- XPS-analysis of the SEI in lithium b
- Structural and chemical analysis of SEI layer a–d, XPS results for C 1s...
- Lithium Batteries and the Solid Electrolyte Interphase (SEI)—Progress and Outlook. iris.univpm.it.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
A Comparative Toxicological Analysis of Organophosphate Flame Retardants, Including Diethyl Ethyl Phosphonate (DEEP)
Introduction: The Shifting Landscape of Flame Retardants
For decades, polybrominated diphenyl ethers (PBDEs) were the primary choice for flame retardants in a vast array of consumer and industrial products.[1][2][3][4][5][6] However, mounting evidence of their environmental persistence, bioaccumulation, and potential for developmental toxicity led to a global phase-out.[1][2][3][4][5][6] This regulatory shift created a demand for alternatives, propelling organophosphate flame retardants (OPEs) to the forefront.[1][2][3][4][5][6] Initially presumed to be safer, concerns are now growing around the toxicological profiles of these replacement compounds.[2][4][7]
This guide provides a comparative analysis of the toxicity of several widely used OPEs, including Diethyl ethyl phosphonate (DEEP), Tris(2-chloroethyl) phosphate (TCEP), Tris(1-chloro-2-propyl) phosphate (TCPP), Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), and Triphenyl phosphate (TPHP). We will delve into their effects on various biological systems, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential hazards.
Comparative Toxicity Analysis: A Multi-Endpoint Approach
The toxicity of OPEs is not monolithic; it manifests through diverse mechanisms affecting multiple organ systems. This section dissects the major toxicological endpoints, comparing the relative potency of prominent OPEs.
Neurotoxicity: Beyond Acetylcholinesterase Inhibition
The neurotoxic potential of organophosphorus compounds is historically linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve signal transmission.[8] While this is a primary mechanism for OP pesticides, OPEs used as flame retardants are generally considered weak AChE inhibitors.[1] However, a growing body of research demonstrates that they can induce developmental neurotoxicity through non-cholinergic pathways.[1][9][10][11]
These alternative mechanisms include:
-
Interference with Neurotransmitter Systems: OPEs can disrupt dopamine, GABA, and glutamate signaling, which are crucial for brain development and function.[9][11][12]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) in neural tissues can lead to cellular damage and inflammation.[7][9][11]
-
Disruption of Neural Development: Studies have shown that OPEs like TDCPP, TPhP, and TCEP can impair neural cell proliferation and differentiation.[7]
Developmental neurotoxicity is a significant concern, as exposure during critical windows of brain development can lead to lasting cognitive and behavioral deficits.[7][13] Epidemiological studies have suggested associations between prenatal OPFR exposure and behavioral abnormalities in children.[7]
Table 1: Comparative Neurotoxicity of Selected OPEs
| Organophosphate Flame Retardant (OPE) | Primary Neurotoxic Effects | References |
| TDCIPP | Developmental neurotoxicant; induces microglia-mediated inflammation and apoptosis in the hippocampus; alters expression of neurodevelopmental genes. | [1][2][7][13] |
| TPHP | Disrupts thyroid hormones and gene expression in zebrafish; alters neurodifferentiation in vitro. | [1][7] |
| TCEP | Can adversely impact neurological functions through altered neurotransmitter levels and oxidative stress. | [7][14] |
| TCPP | Alters mRNA expression and thyroid hormone levels in chicken embryos; considered a potential neurotoxicant. | [1][14] |
| DEEP | Limited specific comparative data available in the reviewed literature. Further research is required to fully characterize its neurotoxic potential relative to other OPEs. |
Cytotoxicity and Apoptosis: The Role of Oxidative Stress
Many OPEs have been shown to be cytotoxic, inducing cell death through apoptosis.[15][16] A central mechanism underlying this toxicity is the induction of oxidative stress .[9][11][15][17][18][19] OPEs can trigger an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This leads to damage to vital biomolecules, mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways.[11][15]
For instance, studies on human lung cancer cells (NCI-H1975) showed that TDCIPP exhibited the highest cytotoxicity among nine tested OPEs, leading to apoptosis related to oxidative stress.[15] Similarly, Triphenyl phosphate (TPP) was found to decrease cell viability in human corneal epithelial cells in a concentration-dependent manner, with an IC50 of 220 μM, inducing apoptosis through a caspase-dependent mitochondrial pathway.[20]
Table 2: Comparative Cytotoxicity of Selected OPEs
| Organophosphate Flame Retardant (OPE) | Reported Cytotoxic Effects & Mechanisms | IC50 Values (if available) | References |
| TDCIPP | Highest cytotoxicity in NCI-H1975 cells; induces apoptosis via oxidative stress; alters caspase-3 and -9 activity. | Not specified in the source. | [15][16] |
| TPHP | Induces apoptosis in human corneal epithelial cells through a caspase-dependent mitochondrial pathway. | 220 μM (in HCECs) | [20] |
| TCEP | Exhibited the least suppression of cell viability in one study on NCI-H1975 cells. | Not specified in the source. | [15] |
| TCPP | Showed moderate cytotoxicity in NCI-H1975 cells. | Not specified in the source. | [15] |
| DEEP | Specific comparative cytotoxicity data, including IC50 values, is not readily available in the reviewed literature. | Not available. |
Endocrine Disrupting Effects: Interference with Hormonal Pathways
There is substantial evidence that several OPEs act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.[1][5][21][22][23] This can have wide-ranging effects on reproduction, development, and metabolism.[14][24]
Key endocrine-disrupting activities include:
-
Anti-androgenic activity: TPHP, TDCIPP, and others have been shown to act as antagonists to the androgen receptor.[22]
-
Estrogenic activity: TPHP has demonstrated agonistic activity on estrogen receptors.[22]
-
Thyroid disruption: OPEs like TDCPP and TPHP have been found to alter thyroid hormone levels in various models.[1][5]
In a comparative in vitro study, several OPEs, including 2-ethylhexyl diphenyl phosphate and isopropylated triphenyl phosphate, were found to affect Leydig cell steroid secretion to a greater extent than the brominated flame retardant BDE-47, which they are replacing.[21]
Table 3: Comparative Endocrine Disrupting Activity of Selected OPEs
| Organophosphate Flame Retardant (OPE) | Reported Endocrine-Disrupting Effects | References |
| TDCIPP | Anti-androgenic activity; glucocorticoid receptor antagonism; PXR agonistic activity; alters thyroid hormone levels. | [5][22] |
| TPHP | Estrogen receptor agonistic activity; anti-androgenic activity; glucocorticoid receptor antagonism; PXR agonistic activity. | [22] |
| TCEP | Did not show significant activity against the tested nuclear receptors in one major study. | [22] |
| TCPP | PXR agonistic activity. | [22] |
| DEEP | Information on the endocrine-disrupting potential of DEEP is not available in the reviewed literature. |
Experimental Protocols: Methodologies for Toxicity Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the toxicity of compounds like OPEs. Below are detailed methodologies for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare serial dilutions of the OPEs (e.g., DEEP, TCEP, TDCIPP) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Neurotoxicity Assessment via Neurite Outgrowth Assay
This assay is used to evaluate the potential of a chemical to interfere with neuronal differentiation and development, key aspects of developmental neurotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) under conditions that promote differentiation (e.g., addition of Nerve Growth Factor for PC12 cells).
-
Compound Exposure: On the day of differentiation induction, expose the cells to various concentrations of the OPEs.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth in control wells (typically 48-72 hours).
-
Cell Staining: Fix the cells with 4% paraformaldehyde and stain them with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescent secondary antibody. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and branching points per cell.
-
Data Analysis: Compare the neurite outgrowth parameters in OPE-treated cells to the vehicle control to determine the concentration at which neurotoxic effects occur.
Caption: Workflow for the neurite outgrowth assay.
Key Signaling Pathways in OPE Toxicity
Understanding the molecular pathways disrupted by OPEs is crucial for risk assessment and the development of potential therapeutic interventions.
Oxidative Stress-Mediated Apoptosis
As previously discussed, oxidative stress is a common mechanism of OPE-induced toxicity. The diagram below illustrates this pathway, showing how OPE exposure can lead to an increase in intracellular ROS, subsequent mitochondrial damage, and the activation of the caspase cascade, culminating in programmed cell death.
Caption: OPE-induced oxidative stress and apoptosis.
Conclusion and Future Directions
The available evidence clearly indicates that several organophosphate flame retardants, used as replacements for PBDEs, exhibit significant toxicity across multiple biological endpoints. Halogenated OPEs, such as TDCIPP, and aromatic OPEs, like TPHP, consistently appear to be among the more toxic compounds in this class, with demonstrated neurotoxic, cytotoxic, and endocrine-disrupting properties. In many assays, some OPEs show toxicity comparable to the PBDEs they replaced.[3][25]
A significant gap in the current literature is the lack of comprehensive, comparative toxicological data for Diethyl ethyl phosphonate (DEEP). While the broader class of OPEs raises health concerns, it is imperative to evaluate each compound on its own merits. Therefore, future research should prioritize a thorough toxicological characterization of DEEP using the types of standardized in vitro and in vivo assays described in this guide. This will enable a more accurate risk assessment and inform the development of safer, next-generation flame retardant materials.
References
- Organophosphate flame retardants induce oxidative stress and Chop/Caspase 3-related apoptosis via Sod1/p53/Map3k6/Fkbp5 in NCI-1975 cells. (2022). Science of The Total Environment, 819, 153160. [Link]
- Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. (2021). Environmental Health Perspectives, 129(10), 105001. [Link]
- Organophosphate flame retardants (OPFRs) induce genotoxicity in vivo: A survey on apoptosis, DNA methylation, DNA oxidative damage, liver metabolites, and transcriptomics. (2019).
- Cytotoxicity Evaluation of Organophosphorus Flame Retardants using Electrochemical Biosensors and Elucidation of Associated Toxic Mechanisms. (n.d.).
- Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. (2024). International Journal of Molecular Sciences, 25(11), 5899. [Link]
- Neurotoxicity Mechanism of Organophosphate Flame Retardants. (2024). Scilit. [Link]
- Oxidative stress mediates the association of organophosphate flame retardants with metabolic obesity in U.S. adults: A combined epidemiologic and bioinformatic study. (2024). Chemosphere, 362, 142660. [Link]
- Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. (2016). Toxicological Sciences, 154(1), 145-156. [Link]
- Organophosphorus Flame Retardant TPP-Induced Human Corneal Epithelial Cell Apoptosis through Caspase-Dependent Mitochondrial Pathway. (2024). Toxics, 12(4), 281. [Link]
- Organophosphorus flame retardants are developmental neurotoxicants in a rat primary brainsphere in vitro model. (2020). Archives of Toxicology, 94(3), 865-881. [Link]
- Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. (2021). Semantic Scholar. [Link]
- Toxicity comparison and risk assessment of two chlorinated organophosphate flame retardants (TCEP and TCPP) on Polypedates megacephalus tadpoles. (2024).
- Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. (2016). National Institute of Environmental Health Sciences. [Link]
- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). International Journal of Molecular Sciences, 24(20), 15337. [Link]
- Neurotoxicity Mechanism of Organophosphate Flame Retardants. (2024).
- Cardiovascular Health Risks of Organophosphate Flame Retardant Exposure: A Narrative Review of the Available Evidence. (2025). Environmental Science & Technology. [Link]
- Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. (2021).
- Association of organophosphate flame retardants exposure with liver function and the contrasting mediating roles of inflammatory and oxidative stress pathways. (2025). Ecotoxicology and Environmental Safety, 296, 115582. [Link]
- Common Flame Retardant Chemical Disrupts a Hormone That Is Essential to Life. (2016). Endocrine Society. [Link]
- Organophosphate Flame Retardants Act as Endocrine-Disrupting Chemicals in MA-10 Mouse Leydig Tumor Cells. (2016). Toxicological Sciences, 150(2), 499-509. [Link]
- Exposure to organophosphate flame retardants and phthalates alters neuronal activity and network development. (2023). Neurotoxicology, 98, 10-21. [Link]
- Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. (2016). Chemical Effects in Biological Systems. [Link]
- Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? (2019). Environmental Science & Technology Letters, 6(11), 638-646. [Link]
- Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. (2024).
- In Vitro Immunotoxicity of Organophosphate Flame Retardants in Human THP-1-Derived Macrophages. (2020). Environmental Science & Technology, 54(15), 9473-9482. [Link]
- In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors. (2014). Toxicology in Vitro, 28(4), 779-787. [Link]
- Exposure to organophosphate flame retardants and phthalates alters neuronal activity and network development. (2023). Utrecht University Research Portal. [Link]
- Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to C. elegans. (2016).
- Common flame retardant chemical disrupts a hormone that is essential to life. (2016). ScienceDaily. [Link]
- Endocrine Disruption and Flame-Retardant Chemicals: PBDE-99 Effects on Rat Sexual Development. (2006). Environmental Health Perspectives, 114(2), A99. [Link]
- Toxicity comparison and risk assessment of two chlorinated organophosphate flame retardants (TCEP and TCPP) on Polypedates megacephalus tadpoles. (2024).
- Flame Retardant Chemicals. (n.d.). Pediatric Environmental Health Specialty Units. [Link]
- Developmental neurotoxicity of organophosphate flame retardants (OPFRs): risks to human health and ecosystems. (2025). Archives of Toxicology. [Link]
- Relative Toxicity of Organophosphate Flame Retardants in Embryonic Zebrafish. (2017). Baylor University. [Link]
- Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants. (2013). Current Opinion in Pharmacology, 13(6), 936-942. [Link]
- Developmental Exposure to Organophosphate Flame Retardants Elicits Overt Toxicity and Alters Behavior in Early Life Stage Zebrafish (Danio rerio). (2014). Environmental Science & Technology, 48(20), 12249-12257. [Link]
- Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. (2024). Semantic Scholar. [Link]
- Developmental Exposure to an Organophosphate Flame Retardant Alters Later Behavioral Responses to Dopamine Antagonism in Zebrafish Larvae. (2018). Toxicological Sciences, 162(2), 595-603. [Link]
- Comparison of the Toxicity Effects of Tris(1,3-dichloro-2-propyl)phosphate (TDCIPP) with Tributyl Phosphate (TNBP) Reveals the Mechanism of the Apoptosis Pathway in Asian Freshwater Clams (Corbicula fluminea). (2020). Environmental Science & Technology, 54(11), 6850-6858. [Link]
- Comparison of the Toxicity Effects of Tris(1,3-dichloro-2-propyl)phosphate (TDCIPP) with Tributyl Phosphate (TNBP) Reveals the Mechanism of the Apoptosis Pathway in Asian Freshwater Clams (Corbicula fluminea). (2020).
- Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems. (2023). International Journal of Molecular Sciences, 24(17), 13110. [Link]
Sources
- 1. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developmental neurotoxicity of organophosphate flame retardants (OPFRs): risks to human health and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neurotoxicity Mechanism of Organophosphate Flame Retardants | Scilit [scilit.com]
- 10. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Organophosphorus flame retardants are developmental neurotoxicants in a rat primary brainsphere in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental Exposure to an Organophosphate Flame Retardant Alters Later Behavioral Responses to Dopamine Antagonism in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organophosphate flame retardants induce oxidative stress and Chop/Caspase 3-related apoptosis via Sod1/p53/Map3k6/Fkbp5 in NCI-1975 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organophosphate flame retardants (OPFRs) induce genotoxicity in vivo: A survey on apoptosis, DNA methylation, DNA oxidative damage, liver metabolites, and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative stress mediates the association of organophosphate flame retardants with metabolic obesity in U.S. adults: A combined epidemiologic and bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Association of organophosphate flame retardants exposure with liver function and the contrasting mediating roles of inflammatory and oxidative stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organophosphorus Flame Retardant TPP-Induced Human Corneal Epithelial Cell Apoptosis through Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. icahn.mssm.edu [icahn.mssm.edu]
- 24. Endocrine Disruption and Flame-Retardant Chemicals: PBDE-99 Effects on Rat Sexual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Editor’s Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Ethylphosphonoyl)ethane and Related Organophosphorus Compounds
This guide provides essential safety and logistical information for the proper disposal of (Ethylphosphonoyl)ethane and structurally similar organophosphorus compounds. As these substances are known for their high toxicity, including potential cholinesterase inhibition, adherence to strict safety protocols is paramount.[1] This document is intended for researchers, scientists, and drug development professionals who handle such materials in a laboratory setting.
Disclaimer: The chemical "this compound" is not a standard IUPAC name and does not correspond to a readily available Safety Data Sheet (SDS). This guide is therefore based on the general properties and hazards of organophosphorus compounds. It is imperative to consult the specific SDS for any chemical you are working with and to conduct a thorough risk assessment before proceeding with any handling or disposal operations. Always comply with your institution's safety guidelines and local, state, and federal regulations.[2][3]
Understanding the Hazard: The Organophosphorus Threat
Organophosphorus compounds (OPCs) are a class of chemicals widely used as pesticides and, historically, as chemical warfare agents.[4] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This disruption can lead to severe health effects, making proper handling and disposal a critical safety concern. Exposure can occur through inhalation, ingestion, and skin or eye contact.[1]
Hierarchy of Controls: A Proactive Safety Approach
Before any disposal procedure, a risk assessment must be performed. The hierarchy of controls should guide your safety strategy, prioritizing the most effective measures.
Caption: Hierarchy of safety controls, from most to least effective.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling organophosphorus compounds.[1][5] Inappropriate PPE use is a major factor in occupational exposure.[5]
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Required: Chemical-resistant gloves (Nitrile or PVC, min. 12-22 mils thick).[1] Recommended: Double-gloving. | Protects against skin contact, a primary exposure route. Double-gloving provides extra protection against tears or punctures.[6] |
| Eye & Face Protection | Required: Safety goggles with side shields. Recommended: A face shield worn over goggles for splash hazards.[1] | Prevents severe eye irritation or damage from splashes.[7] |
| Body Protection | Required: A lab coat. Recommended: A chemical-resistant apron over the lab coat when handling concentrates or large volumes.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of volatile organophosphorus compounds should be conducted in a certified chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][8] | Minimizes inhalation exposure, which can lead to systemic toxicity. |
Note: Always inspect PPE for damage before use and remove it carefully to avoid self-contamination.[9]
Disposal Procedures: From Benchtop to Final Disposition
The selection of a disposal method depends on the quantity of waste, available facilities, and regulatory requirements. Small quantities generated in a research setting can often be chemically neutralized before disposal, while larger quantities may require professional hazardous waste services.
Caption: Decision workflow for selecting a disposal method.
Method 1: Chemical Neutralization (Alkaline Hydrolysis)
For small laboratory quantities, alkaline hydrolysis is an effective method for breaking down organophosphorus compounds into less toxic acidic and alcoholic components.[10] The mechanism involves nucleophilic attack on the phosphorus center. This procedure must be performed in a chemical fume hood.
Materials:
-
Waste this compound
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M or 10%)
-
Ethanol (optional, to improve solubility)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
pH paper or pH meter
Step-by-Step Protocol:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Solubilization (if necessary): If the waste is not readily soluble in water, it can be dissolved in a minimal amount of ethanol before adding the aqueous base.
-
Reaction Setup: Place the waste solution in the reaction vessel with a stir bar. Begin stirring.
-
Base Addition: Slowly add an excess of the sodium hydroxide solution to the stirring waste. The goal is to maintain a pH above 9.[11][12]
-
Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours). Gentle heating (e.g., to 40-50°C) can accelerate the hydrolysis rate but must be done with caution to avoid uncontrolled reactions.[12]
-
Verification: After the reaction period, check the pH to ensure it remains basic. The absence of the parent organophosphorus compound should ideally be confirmed by an appropriate analytical method (e.g., GC-MS) if available.
-
Neutralization & Disposal: Once hydrolysis is complete, neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH between 6 and 8. This neutralized solution can then be disposed of as aqueous waste, in accordance with institutional and local regulations.
Caption: Step-by-step workflow for alkaline hydrolysis.
Method 2: High-Temperature Incineration
Incineration is the preferred method for disposing of bulk quantities of organophosphorus compounds and any contaminated solid waste (e.g., gloves, absorbent pads).[13] This process uses high temperatures to break the chemical bonds and decompose the compound into simpler, less hazardous substances like carbon dioxide, water, and phosphorus oxides.[14][15]
-
Requirements: Incineration must be carried out in a licensed hazardous waste facility.[3] These facilities operate at temperatures high enough (often >1800°F or 982°C) to ensure the complete destruction of the hazardous material, with a destruction and removal efficiency of at least 99.99%.[15][16]
-
Procedure:
-
Segregation and Collection: Do not mix this compound waste with other waste streams.[1]
-
Containerization: Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Collect contaminated solids (gloves, wipes, etc.) in a separate, labeled, and sealed container.[1]
-
Labeling: Label containers clearly as "Hazardous Waste" and include the chemical name and associated hazards.
-
Storage: Store the waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Emergency Procedures: Responding to Exposure
Immediate action is critical in the event of an exposure.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][17] |
| Skin Contact | Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or you are not trained to handle it, activate the emergency alarm and evacuate.
-
For small, manageable spills, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal via incineration.[18]
-
Decontaminate the spill area thoroughly.
References
- Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method. PubMed.
- Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PubMed Central.
- Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method. ASM Journals.
- Chemical Incineration of Toxic Materials in Waste by Combustion Process. Walsh Medical Media.
- Personal protective equipment for handling O,O,S-Trimethyl phosphorothio
- A Citizen's Guide to Inciner
- Incineration Processes and Environmental Releases. NCBI.
- Personal protective equipment for handling CPhos. Benchchem.
- Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation.
- Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applic
- Personal Protective Equipment for Pesticide Handlers. US EPA.
- SAFETY D
- Personal Protective Equipment for Handling Pesticides. University of Florida.
- SAFETY D
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- Ethane Safe Handling Guideline.
- Requirements for Pesticide Disposal. US EPA.
- Pesticide Disposal Laws: What You Need to Know. Online Pest Control Courses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 4. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. epa.gov [epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 18. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (Ethylphosphonoyl)ethane and Related Organophosphorus Compounds
For researchers, scientists, and drug development professionals, the safe handling of potent chemical agents is paramount. (Ethylphosphonoyl)ethane, as an organophosphorus compound, is presumed to be highly toxic and requires stringent safety protocols to prevent exposure. Organophosphorus compounds are known to inhibit cholinesterase activity, which can lead to severe neurological effects.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Hazard: The Organophosphorus Threat
Organophosphorus compounds are a diverse group of chemicals that include insecticides and nerve agents.[3] Exposure can occur through inhalation, skin absorption, or ingestion.[4] The primary mechanism of toxicity for many organophosphorus compounds is the irreversible inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1] This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[1]
Symptoms of exposure can range from headache, dizziness, and nausea to more severe effects like respiratory distress, seizures, and in extreme cases, death.[1][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just a recommendation but a critical necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. Given its presumed high toxicity, a multi-layered approach to PPE is required.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with an inner and outer pair of chemical-resistant gloves. Recommended materials include neoprene or nitrile.[3] | Organophosphorus compounds can be absorbed through the skin.[6] Double-gloving provides an extra layer of protection against tears and permeation. Neoprene and nitrile offer good resistance to a broad range of chemicals. |
| Body Protection | A disposable, chemical-resistant suit or a lab coat worn over a long-sleeved garment, with a chemical-resistant apron. | To prevent skin contact from splashes or spills. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect the eyes and face from splashes of the chemical. |
| Respiratory Protection | A full-face air-purifying respirator with cartridges appropriate for organic vapors and particulates, or a self-contained breathing apparatus (SCBA) for higher concentrations or in poorly ventilated areas.[3][7] | To prevent inhalation of vapors or aerosols, which is a primary route of exposure for many volatile compounds. |
| Footwear | Closed-toe shoes with shoe covers. | To protect the feet from spills. |
Operational Plan: Safe Handling Procedures
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[5][8]
Preparation and Handling Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order (e.g., inner gloves, suit, outer gloves).
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable liners.
-
Handling the Chemical:
-
Carefully open the container within the fume hood.
-
Use appropriate tools (e.g., pipette with a fresh tip for each use) to handle the substance.
-
Avoid creating aerosols.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
After handling, securely close the primary container.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Decontamination Procedures
For minor spills within the fume hood, use an absorbent material to soak up the liquid. Many organophosphorus compounds can be decomposed by treatment with a basic solution, such as a 10% solution of sodium hydroxide (lye) or sodium hypochlorite (bleach).[9]
Decontamination Workflow:
Caption: A step-by-step process for decontaminating a minor spill.
Waste Disposal
All materials that have come into contact with this compound, including gloves, disposable lab coats, absorbent materials, and contaminated equipment, must be treated as hazardous waste.[3]
-
Solid Waste: Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][10]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of suspected exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel.[5][11]
References
- Effects of Personal Protective Equipment Use and Good Workplace Hygiene on Symptoms of Neurotoxicity in Solvent-Exposed Vehicle Spray Painters. Oxford Academic.
- Preventing Neurotoxicity at Work.
- Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Liter
- Decontamin
- Organophosphate Toxicity Tre
- SAFETY D
- Organophosphate/Carbamate Exposure - Management. [Source Not Provided].
- MANAGEMENT OF ORGANOPHOSPHORUS POISONING. [Source Not Provided].
- Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition.
- SAFETY D
- SAFETY D
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Pesticide Decontaminants. [Source Not Provided].
- Personal Protective Equipment. US EPA.
- SAFETY D
- SAFETY D
- Management of acute organophosphorus pesticide poisoning. PubMed Central.
Sources
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 5. fishersci.com [fishersci.com]
- 6. Preventing Neurotoxicity at Work [iloencyclopaedia.org]
- 7. epa.gov [epa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. Decontamination [fao.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
